molecular formula C20H27NO7 B12424479 Ascr#8 CAS No. 1172120-40-9

Ascr#8

Cat. No.: B12424479
CAS No.: 1172120-40-9
M. Wt: 393.4 g/mol
InChI Key: WMKIQPAVTRWYKZ-XPUFHXNMSA-N
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Description

4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid is a complex synthetic chemical compound featuring a benzoic acid core linked via an amide bond to an unsaturated (2E) hept-2-enoyl chain, which is further substituted with a 3,6-dideoxy-alpha-L-arabino-hexopyranosyl sugar moiety . This specific molecular architecture, which includes defined stereochemistry (6R), makes it a compound of significant interest in advanced chemical and biochemical research. The presence of the rare 3,6-dideoxy-L-arabino-hexopyranosyl sugar is a structural feature shared with certain biologically active natural products, suggesting its potential utility as a key intermediate or building block in the investigation of carbohydrate-based molecular recognition and signaling pathways . The compound's structure is provided with the SMILES notation: CC1C(CC(C(O1)OC(C)CCC=CC(=O)NC2=CC=C(C=C2)C(=O)O)O)O and the standardized InChI identifier . While the full scope of its biological activity and research applications is still an area of active investigation, related structural analogs have been explored for their potential as pheromones or signaling molecules, indicating its value in chemical ecology and as a probe for studying biological processes . This product is intended for research purposes as a standard or chemical intermediate in analytical chemistry, medicinal chemistry, and glycobiology. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human, veterinary, or household use. Researchers are encouraged to consult the product's detailed specifications and structural data prior to use.

Properties

CAS No.

1172120-40-9

Molecular Formula

C20H27NO7

Molecular Weight

393.4 g/mol

IUPAC Name

4-[[(E,6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyhept-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C20H27NO7/c1-12(27-20-17(23)11-16(22)13(2)28-20)5-3-4-6-18(24)21-15-9-7-14(8-10-15)19(25)26/h4,6-10,12-13,16-17,20,22-23H,3,5,11H2,1-2H3,(H,21,24)(H,25,26)/b6-4+/t12-,13+,16-,17-,20-/m1/s1

InChI Key

WMKIQPAVTRWYKZ-XPUFHXNMSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CC/C=C/C(=O)NC2=CC=C(C=C2)C(=O)O)O)O

Canonical SMILES

CC1C(CC(C(O1)OC(C)CCC=CC(=O)NC2=CC=C(C=C2)C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Enigmatic Ascr#8: A Technical Guide to its Chemical Structure and Biological Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the ascaroside Ascr#8, a pivotal signaling molecule in the nematode Caenorhabditis elegans. This compound plays a crucial role in regulating key life history decisions, including entry into the stress-resistant dauer diapause and mediating sexual attraction. This document, intended for researchers, scientists, and professionals in drug development, delves into the chemical architecture of this compound, its intricate signaling pathways, and the experimental methodologies used to elucidate its function.

The Chemical Architecture of this compound

This compound, with the molecular formula C20H27NO7, is a member of the ascaroside family of small molecules, which are characterized by the presence of the dideoxysugar ascarylose (B1226638). [cite: ] The structure of this compound is distinguished by a p-aminobenzoic acid (PABA) moiety linked via an amide bond to an unsaturated seven-carbon fatty acid, which is in turn glycosidically linked to an ascarylose sugar. [cite: ] This unique chemical composition is critical for its biological activity.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C20H27NO7
Key Structural Features p-aminobenzoic acid (PABA), unsaturated seven-carbon fatty acid, ascarylose
Primary Functions Dauer larva formation, male attraction in C. elegans

This compound Signaling in Male Attraction

This compound is a potent chemoattractant for C. elegans males, playing a vital role in mate finding. The signaling cascade is initiated in the male-specific cephalic (CEM) sensory neurons.

The perception of this compound is mediated by two distinct G protein-coupled receptors (GPCRs), SRW-97 and DMSR-12, which are expressed in the CEM neurons. The downstream signaling pathway from these receptors is thought to involve G-protein activation and subsequent modulation of intracellular signaling cascades, ultimately leading to changes in neuronal activity and directed movement towards the this compound source.

Ascr8_Male_Attraction_Pathway cluster_CEM Ascr8 This compound CEM CEM Neurons Ascr8->CEM Sensed by GPCRs SRW-97 & DMSR-12 (GPCRs) G_protein G-protein Activation GPCRs->G_protein Downstream Downstream Signaling G_protein->Downstream Behavior Male Attraction Downstream->Behavior Results in

Figure 1: Simplified signaling pathway of this compound-mediated male attraction in C. elegans.

The Role of this compound in Dauer Formation

In addition to its role in reproduction, this compound is a component of the "dauer pheromone," a blend of ascarosides that signals overcrowding and limited food resources, prompting L1 larvae to enter the alternative, non-feeding, and highly resilient dauer larval stage.

The signaling pathway for dauer formation is complex and integrates environmental cues with conserved developmental pathways, including the Transforming Growth Factor-beta (TGF-β) and insulin/IGF-1 signaling pathways. Ascarosides, including this compound, are sensed by chemosensory neurons such as ASI, ASK, and ADL. This sensory input leads to the downregulation of the DAF-7 (a TGF-β ligand) and DAF-28 (an insulin-like peptide) pathways, ultimately promoting the nuclear localization of the DAF-16/FOXO transcription factor and initiating the developmental switch to the dauer stage.

Ascr8_Dauer_Formation_Pathway Ascr8 This compound (High Concentration) Sensory_Neurons ASI, ASK, ADL Sensory Neurons Ascr8->Sensory_Neurons TGFb_Pathway DAF-7 (TGF-β) Signaling Sensory_Neurons->TGFb_Pathway Inhibits Insulin_Pathway DAF-2 (Insulin/IGF-1) Signaling Sensory_Neurons->Insulin_Pathway Inhibits DAF12 DAF-12 (Nuclear Hormone Receptor) TGFb_Pathway->DAF12 DAF16 DAF-16 (FOXO) Nuclear Localization Insulin_Pathway->DAF16 Dauer Dauer Formation DAF12->Dauer DAF16->Dauer Male_Attraction_Assay_Workflow Start Start: Prepare Assay Plate Step1 1. Seed NGM plate with a thin lawn of OP50 E. coli. Start->Step1 Step2 2. Spot 1 µL of this compound solution (e.g., 1 pmol in ethanol) on one side. Step1->Step2 Step3 3. Spot 1 µL of control (ethanol) on the opposite side. Step2->Step3 Step4 4. Place 10-20 young adult males in the center of the plate. Step3->Step4 Step5 5. Incubate for a defined period (e.g., 1 hour). Step4->Step5 Step6 6. Count the number of males in the This compound quadrant vs. the control quadrant. Step5->Step6 End End: Calculate Attraction Index Step6->End Dauer_Formation_Assay_Workflow Start Start: Prepare Assay Plates Step1 1. Prepare NGM plates containing the desired concentration of this compound (e.g., 1 µM). Start->Step1 Step2 2. Seed a small spot of OP50 E. coli in the center of each plate. Step1->Step2 Step3 3. Transfer 3-5 gravid adult hermaphrodites to each plate. Step2->Step3 Step4 4. Allow adults to lay eggs for 4-6 hours, then remove the adults. Step3->Step4 Step5 5. Incubate plates at 25°C for 60-72 hours. Step4->Step5 Step6 6. Score the progeny for dauer and non-dauer phenotypes. Step5->Step6 Step7 7. (Optional) Confirm dauer stage by SDS resistance. Step6->Step7 End End: Calculate Percentage of Dauer Formation Step6->End

Ascaroside #8 (ascr#8): A Technical Guide to its Mechanism of Action in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ascarosides are a class of small-molecule signals that govern numerous aspects of Caenorhabditis elegans life history, including developmental timing and social behaviors.[1][[“]] Among these, ascaroside #8 (ascr#8) is a potent signaling molecule with a distinct chemical structure, featuring a p-aminobenzoic acid (PABA) moiety.[3][4][5] It plays a critical, concentration-dependent role in mediating sex-specific behaviors and the decision to enter the stress-resistant dauer diapause.[6] In males, this compound acts as a powerful attractant, guiding them toward potential mates.[1][6] Conversely, it functions as a repellent for hermaphrodites.[7] At higher concentrations, it contributes synergistically to the complex pheromone cocktail that induces the dauer developmental arrest.[5][6] This dual functionality makes the this compound signaling pathway a key nexus integrating reproductive and survival strategies. This document provides a detailed overview of the molecular and cellular mechanisms underlying this compound action, from sensory perception by specific neurons and receptors to the downstream signaling events that orchestrate a behavioral output.

Sensory Perception of this compound

The perception of this compound is sexually dimorphic, relying on specific chemosensory neurons that differ between males and hermaphrodites.

Male-Specific Sensation

In male C. elegans, the sensation of this compound is mediated exclusively by the four cephalic male (CEM) sensory neurons.[1][8] These ciliated, male-specific neurons are radially symmetric and are the primary determinants of the male's attractive response to this pheromone.[1][8] Laser ablation experiments have demonstrated that the removal of CEM neurons completely abolishes the attraction to this compound.[1][8] Further studies have shown that the four CEM neurons act cooperatively to process concentration information, enabling a tuned attractive response to intermediate concentrations of the pheromone.[8]

Hermaphrodite Sensation

The specific neurons responsible for this compound-mediated repulsion in hermaphrodites are less clearly defined in the available literature but are part of the broader network of chemosensory neurons that detect ascarosides, such as the ASK and ASI neurons, which are known to respond to other ascarosides involved in dauer formation and social behaviors.[1][3]

Molecular Receptors for this compound

The detection of this compound at the molecular level is accomplished by specific G protein-coupled receptors (GPCRs), which represent the first point of contact in the signaling cascade.[1] All ascaroside receptors identified to date have been GPCRs.[8]

Cell-specific transcriptomic profiling of the CEM neurons has identified two evolutionarily distinct GPCRs that are essential for this compound sensation in males: SRW-97 and DMSR-12 .[8]

  • These two receptors are expressed in non-overlapping subsets of the four CEM neurons.[8]

  • Genetic knockout experiments revealed their non-redundant roles. A single knockout of either srw-97 or dmsr-12 leads to a partially deficient behavioral response to this compound.[8]

  • A double knockout of both srw-97 and dmsr-12 results in a complete loss of the attractive behavioral response, confirming that these two receptors are collectively required for this compound perception in males.[8]

Signaling Pathways and Neuromodulation

Upon binding of this compound to SRW-97 and DMSR-12 in the CEM neurons, a downstream signaling cascade is initiated. While the precise intracellular components of this initial cascade are not fully elucidated, the signal is ultimately integrated and modulated by neuropeptidergic signaling to produce a sex-specific behavioral valence.

A key modulator of the this compound response is the neuropeptide-encoding gene flp-3 .[7] Loss-of-function mutations in flp-3 dramatically invert the behavioral response in males; instead of being attracted to this compound, flp-3 mutant males are repelled, mimicking the hermaphrodite response.[7] This indicates that FLP-3 peptides are critical for establishing the attractive valence of the this compound signal downstream of the initial sensation.

The following diagram illustrates the proposed signaling pathway for male attraction to this compound.

ascr8_signaling_pathway cluster_environment External Environment cluster_neuron CEM Sensory Neuron (Male) cluster_circuit Neuronal Circuit cluster_output Behavioral Output This compound This compound Pheromone GPCRs SRW-97 / DMSR-12 (GPCRs) This compound->GPCRs Binding G_Protein G Protein Signaling GPCRs->G_Protein Downstream Intracellular Signaling (e.g., cGMP) G_Protein->Downstream Ca_Imaging Neuronal Activity (Calcium Influx) Downstream->Ca_Imaging Interneurons Interneurons Ca_Imaging->Interneurons Synaptic Transmission FLP-3 flp-3 Neuropeptide Modulation Interneurons->FLP-3 Modulation Attraction Male Attraction Interneurons->Attraction

Caption: Signaling pathway for this compound-mediated male attraction.

Quantitative Data on this compound Activity

The biological effects of this compound are highly dependent on its concentration and the presence of other synergistic ascarosides.

Table 1: Behavioral and Developmental Responses to this compound
Biological EffectThis compound Concentration / AmountSpecies & SexNotesReference(s)
Male Attraction 1 µMC. elegans MaleDescribed as an intermediate concentration eliciting a tuned attractive response.[8]
Broad concentration rangeC. elegans MaleActivity maximum occurs over a broader range compared to ascr#3.[6]
~150 seconds dwell timeC. elegans MaleDwell time in an this compound-containing region in a behavioral assay.[9]
Dauer Formation 200 nMC. elegans LarvaeConcentration at which significant dauer induction is observed.[6]
Hermaphrodite Response Not specifiedC. elegans Herm.Elicits avoidance/repulsion.[7]
Table 2: Synergistic Effects of this compound with Other Ascarosides
Synergistic MixtureBiological EffectAmount of Each ComponentNotesReference(s)
ascr#2 + ascr#3 + this compoundMale Attraction20 fmolTernary mixture was as active as wild-type metabolite extract.[6]
ascr#2 + this compoundMale AttractionNot specifiedCombination results in increased activity (synergy).[6]
ascr#3 + this compoundMale AttractionNot specifiedCombination did not result in increased activity (no synergy).[6]
ascr#2 + ascr#3 + this compound (Cocktail)Dauer FormationNot specifiedUsed as a potent cocktail to induce dauer and study transcriptomics.[10]

Experimental Protocols

The study of this compound's mechanism of action relies on several key experimental methodologies.

Behavioral Assays

This assay quantifies the attraction of males to a specific chemical cue.

  • Plate Preparation: Standard 5-cm Nematode Growth Medium (NGM) plates are seeded with a thin lawn of E. coli OP50.[8][11]

  • Cue Application: Two spots are marked on the agar (B569324) equidistant from the center. 0.6 µL of the vehicle control (e.g., ethanol) is added to one spot, and 0.6 µL of this compound dissolved in the same vehicle is added to the other.[8]

  • Assay Execution: Ten young adult males, previously isolated from hermaphrodites, are placed in the center of the plate.[8]

  • Data Acquisition: The plate is recorded for 20 minutes. The time each worm spends within the boundaries of each spot is measured. Only visits longer than 10 seconds are scored.[8]

  • Analysis: The average time spent in the this compound spot versus the control spot is calculated to determine an attraction index.[8]

This higher-throughput assay assesses individual worm preferences.

  • Plate Preparation: The outer 40 wells of a 48-well suspension culture plate are filled with NGM agar and seeded with a thin lawn of E. coli OP50.[7]

  • Cue Application: Wells are designated for spatial control (no added chemical), vehicle control, or ascaroside treatment in a randomized block design.[7]

  • Assay Execution: A single worm is placed into a well, and its movement is recorded for 15 minutes.[7]

  • Data Analysis: The total time the worm spends in ascaroside-containing wells versus control wells is quantified to measure attraction or repulsion.[7]

experimental_workflow cluster_prep Assay Preparation cluster_run Assay Execution cluster_analysis Data Analysis Sync 1. Synchronize & Isolate Male Worms Plates 2. Prepare NGM Plates with E. coli Lawn Sync->Plates Cues 3. Apply this compound and Vehicle Control Spots Plates->Cues Place 4. Place Worms on Plate Cues->Place Record 5. Record Behavior (15-20 min) Place->Record Score 6. Score Time Spent in Each Zone Record->Score Stats 7. Calculate Attraction Index & Perform Statistics Score->Stats

Caption: General workflow for this compound behavioral assays.

Dauer Formation Assay

This assay measures the propensity of larvae to enter the dauer stage in response to pheromones.

  • Animal Synchronization: C. elegans are grown under standard conditions at 20°C or 25°C for at least three generations to ensure developmental consistency.[12] A large population of eggs is isolated via bleaching.

  • Assay Plate Preparation: NGM plates are prepared containing the desired concentration of synthetic this compound (or a cocktail) dissolved in a vehicle. Control plates contain only the vehicle. A defined amount of E. coli is added as a food source.

  • Assay Execution: A set number of synchronized L1 larvae are transferred to the assay and control plates. Plates are then incubated at 25°C for approximately 60-72 hours.[12]

  • Dauer Scoring: After incubation, the number of dauer larvae is scored. Dauer larvae are identifiable by their distinct morphology and resistance to 1% sodium dodecyl sulfate (B86663) (SDS). The percentage of dauer larvae is calculated for each condition.

Ascaroside Extraction and Analysis
  • Worm Culture: Synchronized C. elegans are grown in liquid S-complete medium with E. coli as a food source.[13][14]

  • Metabolite Collection: At the desired developmental stage, worms are collected, washed extensively to remove bacteria, and incubated in M9 buffer or water for 1 hour. This "worm water" contains the secreted metabolites.[11][13][14]

  • Extraction: The aqueous supernatant is collected and ascarosides are extracted using solid-phase extraction (SPE) or liquid-liquid extraction.

  • Quantification: The extracted metabolites are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Ascarosides are often detected in negative ion mode, using a precursor ion scan that selects for a common product ion of m/z 73, which corresponds to a fragment of the ascarylose (B1226638) sugar.[15][16] Quantification is performed using synthetic standards.[13]

Conclusion

The mechanism of action for this compound in C. elegans is a paradigm of how a single small molecule can elicit complex, context-dependent, and sexually dimorphic behaviors. Sensation is mediated in males by a dedicated set of neurons (CEMs) and a specific, non-redundant pair of GPCRs (SRW-97 and DMSR-12).[1][8] The subsequent signaling is critically shaped by neuromodulators like flp-3 to determine the ultimate behavioral valence of attraction.[7] Furthermore, this compound's role as both a mating cue and a component of the dauer-inducing pheromone blend highlights a sophisticated chemical communication system that links the animal's reproductive state with its perception of population density and environmental stress.[4][6] A comprehensive understanding of this pathway not only illuminates fundamental principles of neurobiology and behavior but also offers potential targets for developing novel anthelmintics that could disrupt crucial nematode life-cycle decisions.

References

Ascaroside Ascr#8: A Comprehensive Technical Guide to its Discovery, Biosynthesis, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascaroside Ascr#8 is a key signaling molecule in the nematode Caenorhabditis elegans, playing a dual role as a potent component of the dauer pheromone and a strong male-specific attractant. Its unique chemical structure, featuring a p-aminobenzoic acid (PABA) moiety, distinguishes it from many other ascarosides and underscores its specific biological functions. This technical guide provides an in-depth overview of the discovery, history, biosynthesis, and signaling pathways of this compound. Detailed experimental protocols for its extraction, analysis, and bioassays are provided, along with a comprehensive summary of its quantitative bioactivity. This document is intended to serve as a valuable resource for researchers in chemical biology, neurobiology, and drug development interested in the intricate world of nematode chemical communication.

Discovery and History

Ascaroside this compound was identified through a comparative metabolomics approach using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This method, which compared the metabolic profiles of wild-type C. elegans and mutants defective in ascaroside biosynthesis (daf-22), revealed several new ascarosides, including the structurally distinct this compound.[1][2] Its structure was elucidated as a glycoside of the dideoxysugar ascarylose (B1226638), with a side chain composed of an unsaturated seven-carbon fatty acid linked to a p-aminobenzoic acid (PABA) moiety.[1][2] This PABA addition is uncommon among primary and secondary metabolites, making this compound a particularly interesting subject of study.[1][2]

Initial studies focused on the role of ascarosides in inducing the dauer larval stage, a stress-resistant developmental diapause. This compound was found to be a potent component of the synergistic blend of ascarosides that constitute the dauer pheromone.[1][2] Subsequent research unveiled its second critical function as a strong, male-specific chemoattractant, highlighting the pleiotropic nature of ascaroside signaling where the same molecule can elicit different behavioral and developmental responses depending on the context and concentration.[1][3]

Chemical Structure and Properties

The chemical structure of this compound is characterized by the core ascarylose sugar linked to a seven-carbon α,β-unsaturated fatty acid-like side chain, which is further modified by the attachment of a p-aminobenzoic acid (PABA) group via an amide bond.

Molecular Formula: C₂₀H₂₇NO₇

Biosynthesis of this compound

The biosynthesis of this compound is a modular process that integrates components from fatty acid metabolism and amino acid metabolism. The fatty acid-like side chain is synthesized and shortened through peroxisomal β-oxidation, a pathway involving a series of enzymatic reactions. The key enzymes in this pathway have been identified through genetic and metabolomic studies of C. elegans mutants.

The proposed biosynthetic pathway for the this compound side chain involves the following key enzymes:

  • Acyl-CoA Oxidase (ACOX-1): Catalyzes the introduction of a double bond in the fatty acid precursor.

  • Enoyl-CoA Hydratase (MAOC-1): Hydrates the double bond.

  • 3-hydroxyacyl-CoA Dehydrogenase (DHS-28): Oxidizes the hydroxyl group.

  • 3-ketoacyl-CoA Thiolase (DAF-22): Cleaves the shortened fatty acid chain.

Mutations in these genes lead to the accumulation of long-chain ascaroside precursors and a deficiency in the production of short-chain ascarosides like this compound.

The final step in this compound biosynthesis is the attachment of the p-aminobenzoic acid moiety. This reaction is catalyzed by the carboxylesterase Cel-cest-2.2 , which facilitates the formation of the amide bond between the carboxylic acid of the ascaroside precursor and the amino group of PABA.

G cluster_peroxisome Peroxisomal β-Oxidation cluster_enzymes Enzymatic Cascade VLCFA Very Long Chain Fatty Acid Ascr_precursor_long Long-chain Ascaroside Precursor VLCFA->Ascr_precursor_long Ascarylose attachment Ascr_precursor_short Short-chain Ascaroside Precursor (ascr#7-like) Ascr_precursor_long->Ascr_precursor_short Chain Shortening Cycles Ascr8 This compound Ascr_precursor_short->Ascr8 Cel-cest-2.2 ACOX1 ACOX-1 MAOC1 MAOC-1 DHS28 DHS-28 DAF22 DAF-22 PABA p-Aminobenzoic Acid (PABA) PABA->Ascr8

Biosynthesis of Ascaroside this compound.

Signaling Pathways and Biological Functions

This compound mediates two distinct biological processes in C. elegans: dauer larval formation and male mate attraction. These processes are initiated by the perception of this compound by specific chemosensory neurons, leading to the activation of distinct downstream signaling cascades.

Dauer Formation

At high concentrations, this compound acts as a component of the dauer pheromone, signaling high population density and unfavorable environmental conditions. This signal is perceived by chemosensory neurons, including the ASI and ASK neurons. The perception of ascarosides is thought to be mediated by G-protein coupled receptors (GPCRs), such as DAF-37 and DAF-38, which act upstream of conserved signaling pathways. The dauer-inducing signal ultimately converges on a nuclear hormone receptor pathway involving DAF-9 (a cytochrome P450) and DAF-12 (a nuclear hormone receptor). Under dauer-inducing conditions, ascaroside signaling leads to the downregulation of DAF-9 expression, which in turn prevents the synthesis of dafachronic acids, the ligands for DAF-12. In the absence of its ligand, DAF-12 interacts with co-repressors to initiate the developmental switch to the dauer larval stage.

G Ascr8 This compound (High Concentration) GPCRs GPCRs (e.g., DAF-37/DAF-38) Ascr8->GPCRs Binds to G_protein G-protein Signaling GPCRs->G_protein Activates DAF9 DAF-9 (Cytochrome P450) G_protein->DAF9 Inhibits expression DA Dafachronic Acids DAF9->DA Synthesizes Dauer Dauer Formation DAF9->Dauer Promotes (indirectly) DAF12 DAF-12 (Nuclear Hormone Receptor) DA->DAF12 Binds and activates DAF12->Dauer Represses

This compound Signaling Pathway in Dauer Formation.
Male Mate Attraction

At low concentrations, this compound functions as a potent male-specific attractant, guiding males towards potential mates (hermaphrodites). This response is primarily mediated by the male-specific CEM (cephalic male) sensory neurons. Recent studies have identified two evolutionarily distinct GPCRs, SRW-97 and DMSR-12 , that are expressed in non-overlapping subsets of CEM neurons and are required for the attractive response to this compound. Loss of either receptor leads to partial defects in attraction, while a double knockout completely abolishes the response, indicating they act non-redundantly. The downstream signaling cascade from these receptors in the CEM neurons that ultimately leads to chemoattraction is an active area of research but is thought to involve changes in neuronal activity and neurotransmitter release that modulate the male's turning behavior to navigate towards the source of the pheromone.

G cluster_cem CEM Neurons Ascr8 This compound (Low Concentration) SRW97 SRW-97 (GPCR) Ascr8->SRW97 DMSR12 DMSR-12 (GPCR) Ascr8->DMSR12 Downstream Downstream Signaling Cascade SRW97->Downstream DMSR12->Downstream Behavior Male Attraction Behavior Downstream->Behavior

This compound Signaling in Male Mate Attraction.

Quantitative Data

The biological activity of this compound is highly dependent on its concentration and the presence of other ascarosides. The following tables summarize the available quantitative data for this compound's bioactivity and its production by C. elegans.

Bioactivity Assay Concentration/Amount Effect Reference
Dauer FormationDauer Induction200 nMSignificant dauer induction[3]
Male AttractionQuadrant Assay1 pmolStrong male attraction[3]
Male AttractionQuadrant Assay20 fmol (with ascr#2 & ascr#3)Synergistically enhances male attraction[3]
Production Developmental Stage Concentration in Media Reference
L2 Larvae~16 hours~10 nM[4]
L3 Larvae~24 hours~20 nM[4]
L4 Larvae~33 hours~40 nM[4]
Young Adult~45 hours~30 nM[4]
Adult with Eggs~56 hours~20 nM[4]

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and bioassays of ascaroside this compound.

Ascaroside Extraction from C. elegans Liquid Culture

Objective: To extract ascarosides from the liquid culture medium of C. elegans.

Materials:

  • High-density liquid culture of C. elegans

  • Centrifuge and centrifuge bottles

  • Lyophilizer

  • Solid-phase extraction (SPE) C18 cartridges

  • Methanol (B129727) (MeOH)

  • Water (HPLC grade)

Protocol:

  • Grow C. elegans in a high-density liquid culture.

  • Separate the worms from the culture medium by centrifugation.

  • Further clarify the supernatant by a second centrifugation at a higher speed to remove any remaining worms and bacteria.

  • Freeze the supernatant and lyophilize to dryness.

  • Resuspend the lyophilized powder in water.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the resuspended sample onto the SPE cartridge.

  • Wash the cartridge with water to remove salts and polar compounds.

  • Elute the ascarosides with increasing concentrations of methanol (e.g., 20%, 50%, 100% methanol in water). This compound typically elutes in the more polar fractions.

  • Collect the fractions and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried extract in a suitable solvent for analysis (e.g., methanol or water).

Analysis of this compound by LC-MS/MS

Objective: To identify and quantify this compound in an extracted sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Parameters (example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

MS/MS Parameters (example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM):

    • Precursor ion (Q1): m/z 392.2 (for [M-H]⁻)

    • Product ions (Q3): Monitor characteristic fragment ions of this compound.

  • Quantification: Use a standard curve generated with a synthetic this compound standard of known concentrations.

C. elegans Dauer Formation Assay

Objective: To assess the dauer-inducing activity of this compound.

Materials:

  • Synchronized L1-stage C. elegans

  • NGM (Nematode Growth Medium) agar (B569324) plates

  • E. coli OP50

  • Synthetic this compound dissolved in ethanol (B145695) or water

  • Control solvent (ethanol or water)

Protocol:

  • Prepare NGM plates seeded with a small lawn of E. coli OP50.

  • Add the desired concentration of synthetic this compound or the control solvent to the surface of the agar plates and allow it to dry.

  • Transfer a known number of synchronized L1 worms (e.g., 50-100) to each plate.

  • Incubate the plates at a temperature that promotes dauer formation (e.g., 25°C).

  • After 48-72 hours, score the number of dauer and non-dauer larvae on each plate. Dauer larvae are typically thinner, darker, and resistant to 1% SDS.

  • Calculate the percentage of dauer formation for each condition.

C. elegans Male Attraction Assay (Quadrant Assay)

Objective: To measure the chemoattractant effect of this compound on adult male C. elegans.

Materials:

  • Adult male C. elegans

  • NGM agar plates

  • Synthetic this compound dissolved in a volatile solvent (e.g., ethanol)

  • Control solvent

Protocol:

  • Prepare an NGM plate with a thin, uniform lawn of E. coli OP50.

  • Divide the plate into four quadrants.

  • In two opposing quadrants, spot a small amount of the this compound solution.

  • In the other two opposing quadrants, spot an equal amount of the control solvent.

  • Allow the spots to dry completely.

  • Place a population of adult males (e.g., 20-30) in the center of the plate.

  • After a set period of time (e.g., 30-60 minutes), count the number of males in each quadrant.

  • Calculate a chemotaxis index (CI) as: (Number of worms in test quadrants - Number of worms in control quadrants) / (Total number of worms). A positive CI indicates attraction.

G cluster_extraction This compound Extraction & Analysis cluster_bioassay Biological Assays Culture C. elegans Liquid Culture Extract Crude Extract Culture->Extract Centrifugation & Lyophilization SPE Solid-Phase Extraction Extract->SPE Fractions This compound Fractions SPE->Fractions LCMS LC-MS/MS Analysis Fractions->LCMS Dauer Dauer Formation Assay Fractions->Dauer Test for Bioactivity Attraction Male Attraction Assay Fractions->Attraction Test for Bioactivity

Experimental Workflow for this compound.

Conclusion and Future Directions

Ascaroside this compound stands out as a fascinating example of a multifunctional signaling molecule in C. elegans. Its discovery has been pivotal in understanding the chemical complexity of nematode communication. The elucidation of its biosynthetic pathway provides potential targets for manipulating nematode development and behavior. Furthermore, the identification of specific GPCRs that mediate its effects opens up avenues for dissecting the neural circuits underlying complex behaviors like mate attraction.

Future research will likely focus on several key areas:

  • Detailed characterization of downstream signaling components: Identifying the intracellular signaling molecules that act downstream of SRW-97 and DMSR-12 will provide a more complete picture of how this compound perception is translated into a behavioral output.

  • Regulation of this compound biosynthesis: Understanding how the expression and activity of the biosynthetic enzymes, particularly Cel-cest-2.2, are regulated in response to developmental and environmental cues will be crucial.

  • Role in other nematode species: Investigating the presence and function of this compound in other nematode species, including parasitic ones, could reveal conserved signaling mechanisms and potentially lead to novel control strategies.

  • Pharmacological applications: The specificity of ascaroside-receptor interactions makes them interesting targets for the development of novel anthelmintic drugs.

This in-depth technical guide serves as a foundation for further exploration into the captivating biology of ascaroside this compound and its role in shaping the life of C. elegans.

References

Biosynthesis pathway of Ascr#8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Ascr#8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascarosides are a class of signaling molecules crucial for the development and behavior of the nematode Caenorhabditis elegans. This technical guide provides a detailed overview of the biosynthetic pathway of ascaroside #8 (this compound), a key component of the nematode's chemical language that plays a significant role in male attraction and developmental regulation. The biosynthesis of this compound is a modular process, integrating elements from fatty acid metabolism, carbohydrate chemistry, and amino acid-derived pathways. This document outlines the core enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key pathways and workflows to facilitate a deeper understanding for research and drug development applications.

Introduction to this compound

This compound is a complex ascaroside characterized by an ascarylose (B1226638) sugar linked to a seven-carbon, α,β-unsaturated fatty acid side chain, which is further modified by the attachment of a p-aminobenzoic acid (PABA) moiety.[1] This unique structure confers specific biological activities, including acting as a potent male-specific attractant and synergizing with other ascarosides to induce entry into the stress-resistant dauer larval stage.[2][3][4] The biosynthesis of this compound is an intricate process that highlights the nematode's ability to generate chemical diversity from a limited set of metabolic building blocks.[5] Understanding this pathway is critical for deciphering the chemical ecology of nematodes and may offer novel targets for controlling parasitic species.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-stage process that begins with the creation of a long-chain ascaroside precursor, followed by chain-shortening through peroxisomal β-oxidation and a final modification step.

Stage 1: Precursor Formation

The initial step involves the conjugation of the dideoxysugar ascarylose to a very long-chain fatty acid (VLCFA).[6] These VLCFAs are produced through the elongation of standard C16 or C18 fatty acids.[6] The enzymes responsible for the initial glycosylation step, linking ascarylose to the VLCFA, are not yet fully identified but are presumed to be glycosyltransferases (GT).[6] The VLCFA is typically hydroxylated at the ω or ω-1 position by cytochrome P450 (CYP) enzymes before or after the attachment of ascarylose.[6]

Stage 2: Peroxisomal β-Oxidation for Side-Chain Shortening

The long-chain ascaroside precursor is then transported into the peroxisome, where its fatty acid side chain is iteratively shortened by two carbons per cycle through the β-oxidation pathway.[7] This process continues until the characteristic seven-carbon side chain of the this compound backbone is formed.[2] Four key enzymes are required for this process in C. elegans:[3]

  • Acyl-CoA Oxidase (ACOX-1): Catalyzes the first and rate-limiting step, introducing a double bond between the α and β carbons of the fatty acid side chain.[1][3]

  • Enoyl-CoA Hydratase (MAOC-1): Hydrates the newly formed double bond.[3][8]

  • β-Hydroxyacyl-CoA Dehydrogenase (DHS-28): Dehydrogenates the β-hydroxyacyl-CoA intermediate.[3][7][8]

  • Thiolase (DAF-22): Catalyzes the final thiolytic cleavage, releasing a shortened acyl-CoA and acetyl-CoA.[3][7][8]

Mutations in any of these genes lead to a severe defect in the production of short-chain ascarosides, including the precursor for this compound.[1][7]

Stage 3: Final Modification with p-Aminobenzoic Acid (PABA)

The final and defining step in this compound biosynthesis is the attachment of a PABA moiety to the terminus of the seven-carbon fatty acid side chain.[1][4] Recent research has identified that this amide bond formation is catalyzed by the carboxylesterase Cel-CEST-2.2 .[4] This enzyme facilitates the modular assembly of the final this compound molecule, repurposing a degradation pathway enzyme for a biosynthetic role.[4][9] The PABA itself is believed to be derived from folate metabolism.[1][4]

The overall biosynthetic logic suggests that a core ascaroside structure (asc-C7) is produced first and then serves as a scaffold for the final modification by Cel-CEST-2.2.[9]

Visualization of Pathways and Workflows

This compound Biosynthetic Pathway

Ascr8_Biosynthesis cluster_precursor Precursor Formation cluster_beta_oxidation Peroxisomal β-Oxidation cluster_final_modification Final Modification VLCFA Very Long-Chain Fatty Acid (VLCFA) VLCFA_Ascr VLCFA-Ascaroside Precursor VLCFA->VLCFA_Ascr Glycosyl- transferase (GT) (Putative) Ascarylose Ascarylose Ascarylose->VLCFA_Ascr ACOX1 ACOX-1 VLCFA_Ascr->ACOX1 Chain Shortening Cycles MAOC1 MAOC-1 ACOX1->MAOC1 DHS28 DHS-28 MAOC1->DHS28 DAF22 DAF-22 DHS28->DAF22 DAF22->ACOX1 Next Cycle ascC7 asc-C7 (Ascr#7) DAF22->ascC7 Final Cycle Ascr8 This compound ascC7->Ascr8 Cel-CEST-2.2 (Carboxylesterase) PABA p-Aminobenzoic Acid (PABA) PABA->Ascr8

Caption: The modular biosynthesis pathway of this compound.

Experimental Workflow for Ascaroside Analysis

Ascaroside_Analysis_Workflow Culture 1. C. elegans Culture (Liquid or Solid NGM) Extraction 2. Metabolite Extraction (e.g., Ethanol or SPE) Culture->Extraction Analysis 3. Instrumental Analysis Extraction->Analysis LCMS LC-MS/MS Analysis->LCMS For Identification & Quantification NMR NMR Spectroscopy Analysis->NMR For Structure Confirmation Quant 4. Quantification (vs. Synthetic Standards) LCMS->Quant ID 5. Structure Elucidation (for novel compounds) NMR->ID

Caption: General workflow for extraction and analysis of ascarosides.

Quantitative Data

Quantitative analysis of ascaroside production is essential for understanding its regulation. The data is typically acquired via Liquid Chromatography-Mass Spectrometry (LC-MS) and compared against synthetic standards.

Table 1: this compound Concentration in C. elegans Culture Media at Different Developmental Stages

Developmental StageConcentration (nM) in MediaAverage Release Rate (attomoles/worm/hour)
L2Not DetectedNot Applicable
L31.8 ± 0.50.012
L414.5 ± 2.10.085
Young Adult25.1 ± 3.60.071
Adult (with eggs)33.2 ± 4.80.054

Data synthesized from studies performing LC-MS analyses on synchronized liquid cultures of wild-type (N2) worms.[10] Concentrations and release rates can vary based on culture conditions, population density, and food availability.[11]

Experimental Protocols

Protocol for Ascaroside Extraction from Liquid Culture

This protocol is adapted from methodologies described for the analysis of the C. elegans exometabolome.[12][13][14]

  • Worm Culture: Grow a large-scale, synchronized liquid culture of C. elegans (e.g., 150 mL) in S-complete medium with E. coli (HB101) as a food source for 7-9 days.

  • Harvesting: Pellet the worms by centrifugation (e.g., 3,000 x g for 5 minutes). Carefully collect the supernatant (culture medium), which contains the excreted ascarosides.

  • Extraction:

    • Acidify the collected medium to a pH of ~2.5 with 6M HCl.

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Wash the cartridge with water (pH 2.5) to remove salts and highly polar compounds.

    • Elute the ascarosides from the cartridge using methanol (B129727) or acetonitrile (B52724).

    • Alternatively, for a simpler extraction, lyophilize the supernatant and extract the residue with 95% ethanol.[13]

  • Sample Preparation: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator. Re-dissolve the dried extract in a known volume of methanol (e.g., 100-200 µL) for analysis.

Protocol for LC-MS/MS Analysis

This protocol provides a general framework for the detection and quantification of this compound.[13][14]

  • Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µM C18, 100 x 2.1 mm) is typically used.[14]

    • Mobile Phase: Use a gradient of water (A) and acetonitrile (B), both typically containing 0.1% acetic acid or formic acid.

    • Gradient Example: Start at 5% B, hold for 1-2 minutes, then ramp to 100% B over 20-40 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: this compound can be detected in both positive and negative ion modes, though negative mode is often used.[10]

    • Detection Method: Use Selected Reaction Monitoring (SRM) or Precursor Ion Scanning for high sensitivity and specificity. For this compound in negative ion mode, the transition would be from the deprotonated molecule [M-H]⁻ to a specific fragment ion.

  • Quantification:

    • Generate a calibration curve using a synthetic standard of this compound of known concentrations.

    • Integrate the peak area of the corresponding SRM transition in the experimental samples.

    • Calculate the concentration in the samples by comparing the peak area to the standard curve.

Conclusion

The biosynthesis of this compound is a paradigm of modular chemical synthesis in nematodes, where a core structure generated by primary metabolism is tailored by specific enzymes to create a functionally distinct signaling molecule. The pathway relies heavily on peroxisomal β-oxidation for constructing the fatty acid side chain, followed by a crucial modification step catalyzed by the carboxylesterase Cel-CEST-2.2. A comprehensive understanding of this pathway, supported by robust analytical methods, not only illuminates a fascinating aspect of chemical biology but also presents potential enzymatic targets for the development of novel anthelmintics. Future research should focus on identifying the upstream glycosyltransferases and the precise regulation of the entire pathway in response to environmental and physiological cues.

References

A Technical Guide to the Function of Ascr#8 in C. elegans Dauer Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the ascaroside ascr#8 and its pivotal role in the induction of the dauer larval stage in Caenorhabditis elegans. It consolidates quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to serve as a comprehensive resource for researchers in the field.

Introduction to this compound and Dauer Formation

The nematode C. elegans exhibits a remarkable developmental plasticity in response to environmental cues, such as population density, food availability, and temperature. Under unfavorable conditions, larvae can enter a stress-resistant, alternative developmental stage known as the dauer larva[1][2][3]. This process is mediated by a complex cocktail of small molecules, the ascarosides, which collectively function as the dauer pheromone[1][3][4][5].

This compound is a potent component of this pheromone mixture[1][6]. Chemically, it is distinguished by a p-aminobenzoic acid (PABA) moiety attached to a seven-carbon α,β-unsaturated fatty acid side chain, which is linked to the dideoxysugar ascarylose[1][6]. The biosynthesis of this compound, like other ascarosides, is dependent on the peroxisomal β-oxidation pathway, with key enzymes such as DAF-22 playing a crucial role[1][7][8][9][10][11]. This guide will delve into the specific functions of this compound, its interactions with other ascarosides, the signaling pathways it triggers, and the experimental approaches used to study its effects.

Quantitative Analysis of this compound Activity

The biological activity of this compound has been quantified in various assays, primarily focusing on dauer induction and male attraction. The following tables summarize the key quantitative data available.

Table 1: Dauer Induction Activity of this compound

ConcentrationPercent Dauer FormationConditionsReference
40 nMNot significantStandard dauer assay[12]
200 nMSignificantStandard dauer assay[12]

Table 2: Synergistic Interactions of this compound in Dauer Formation and Male Attraction

Ascaroside CombinationAssayObserved EffectReference
ascr#2 + this compoundMale AttractionStrong synergy[12]
ascr#3 + this compoundMale AttractionNo synergy[12]
ascr#2 + ascr#3 + this compoundMale AttractionTernary mixture as active as wild-type extract[12]

Table 3: Comparative Activity of Ascarosides in Male Attraction

Ascaroside (1 pmol)Relative Male AttractionReference
ascr#3Maximal activity[12]
This compoundStrong activity (slightly less than ascr#3)[12]
ascr#2Moderate activity[12]

Signaling Pathways of this compound in Dauer Formation

The perception of this compound and the subsequent signal transduction cascade leading to dauer formation involve a series of chemosensory neurons and conserved signaling pathways. This compound, as part of the dauer pheromone, is sensed by G-protein coupled receptors (GPCRs) expressed on the cilia of sensory neurons, such as the ASK and ASI neurons[1][13]. While the specific receptor for this compound has not been definitively identified, the general mechanism involves the integration of signals from multiple ascarosides. This sensory input then modulates downstream signaling pathways, primarily the TGF-β and insulin/IGF-1 signaling pathways, to regulate the expression of genes critical for dauer entry[1][3][14].

ascr8_signaling_pathway cluster_environment External Environment cluster_neuron Sensory Neuron (e.g., ASK, ASI) cluster_signaling Intracellular Signaling Cascades cluster_nucleus Nucleus This compound This compound GPCRs GPCRs This compound->GPCRs binds Other Ascarosides Other Ascarosides Other Ascarosides->GPCRs binds G-proteins G-proteins GPCRs->G-proteins activates Downstream Effectors Downstream Effectors G-proteins->Downstream Effectors modulates TGF-beta Pathway TGF-beta Pathway Downstream Effectors->TGF-beta Pathway inhibits Insulin/IGF-1 Pathway Insulin/IGF-1 Pathway Downstream Effectors->Insulin/IGF-1 Pathway inhibits DAF-3/SMAD DAF-3/SMAD TGF-beta Pathway->DAF-3/SMAD regulates DAF-16/FOXO DAF-16/FOXO Insulin/IGF-1 Pathway->DAF-16/FOXO regulates Dauer Genes Dauer Genes DAF-16/FOXO->Dauer Genes activates DAF-3/SMAD->Dauer Genes activates Dauer Formation Dauer Formation Dauer Genes->Dauer Formation promotes

Caption: this compound signaling pathway leading to dauer formation.

Experimental Protocols

A quantitative dauer formation assay is essential for determining the potency of this compound and its interactions with other compounds. The following protocol outlines a standard procedure.

4.1. Quantitative Dauer Formation Assay

Objective: To quantify the dose-dependent effect of synthetic this compound on dauer larva formation in C. elegans.

Materials:

  • N2 (wild-type) C. elegans strain

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • Synthetic this compound stock solution in ethanol (B145695)

  • M9 buffer

  • Synchronized L1-stage larvae

  • Stereomicroscope

Methodology:

  • Preparation of Assay Plates:

    • Prepare NGM agar plates.

    • Once the agar has solidified, spot the center of each plate with a lawn of E. coli OP50. Allow the lawn to grow overnight at room temperature.

    • Prepare serial dilutions of synthetic this compound in ethanol. Add the desired amount of this compound solution to the bacterial lawn. As a control, add an equal volume of ethanol to a separate set of plates. Allow the ethanol to evaporate completely.

  • Synchronization of C. elegans:

    • Grow a mixed-stage population of N2 worms on large NGM plates.

    • Wash the worms off the plates with M9 buffer and treat with a bleach solution to isolate eggs.

    • Wash the eggs several times with M9 buffer and allow them to hatch overnight in M9 buffer without food. This will yield a synchronized population of L1 larvae.

  • Dauer Induction:

    • Count the synchronized L1 larvae and add a specific number (e.g., 100-200) to each assay plate.

    • Incubate the plates at a constant temperature, typically 25°C, which is conducive to dauer formation.

  • Scoring Dauer and Non-Dauer Larvae:

    • After 48-72 hours, score the number of dauer and non-dauer larvae on each plate under a stereomicroscope.

    • Dauer larvae are thin, dark, and resistant to 1% SDS, which can be used for confirmation. Non-dauer larvae will have developed into later larval stages (L3, L4) or adults.

    • Calculate the percentage of dauer formation for each concentration of this compound.

dauer_assay_workflow cluster_prep Plate Preparation cluster_sync Worm Synchronization cluster_assay Assay Execution cluster_scoring Data Collection Prepare NGM Plates Prepare NGM Plates Spot OP50 Lawn Spot OP50 Lawn Prepare NGM Plates->Spot OP50 Lawn Add this compound dilutions Add this compound dilutions Spot OP50 Lawn->Add this compound dilutions Add L1s to plates Add L1s to plates Add this compound dilutions->Add L1s to plates Bleach-isolate eggs Bleach-isolate eggs Hatch eggs in M9 Hatch eggs in M9 Bleach-isolate eggs->Hatch eggs in M9 Obtain L1 larvae Obtain L1 larvae Hatch eggs in M9->Obtain L1 larvae Obtain L1 larvae->Add L1s to plates Incubate at 25°C Incubate at 25°C Add L1s to plates->Incubate at 25°C Score dauer/non-dauer Score dauer/non-dauer Incubate at 25°C->Score dauer/non-dauer Calculate % dauer Calculate % dauer Score dauer/non-dauer->Calculate % dauer

Caption: Experimental workflow for a quantitative dauer formation assay.

Conclusion and Future Directions

This compound is a significant contributor to the complex chemical language that governs C. elegans development. Its potent dauer-inducing activity, particularly in synergy with other ascarosides, highlights the combinatorial nature of pheromone signaling. The elucidation of its specific receptors and the downstream signaling events remains an active area of research. A deeper understanding of the biosynthesis and perception of this compound will not only provide further insights into the developmental biology of C. elegans but may also offer novel targets for the development of anthelmintic drugs. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the multifaceted roles of this compound in nematode biology.

References

Ascr#8 as a Chemoattractant in Nematodes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nematode Caenorhabditis elegans utilizes a sophisticated language of small molecules, known as ascarosides, to mediate a variety of behaviors crucial for its survival and propagation. Among these, ascr#8 has emerged as a potent chemoattractant, particularly in modulating sexual attraction. This technical guide provides an in-depth overview of the role of this compound as a chemoattractant, detailing the underlying signaling pathways, experimental methodologies for its study, and quantitative data from key research.

This compound-Mediated Chemoattraction: Quantitative Data

The chemoattractant properties of this compound are concentration-dependent and often act in synergy with other ascarosides to elicit a behavioral response in male C. elegans. The following tables summarize key quantitative findings from the literature.

Ascaroside(s)ConcentrationTarget SexObserved EffectChemotaxis Index/Response MetricReference
This compound1 µMMaleAttractionSignificant preference over control[1][2]
This compoundNot specifiedMaleStrong male-specific attractantAttracts males more strongly than ascr#2[3]
ascr#2 + ascr#3 + this compound20 fmol eachMaleStrong synergistic attractionActivity comparable to wild-type metabolite extract
ascr#2 + this compoundNot specifiedMaleSynergistic attractionIncreased activity compared to individual compounds
ascr#3 + this compoundNot specifiedMaleNo significant synergistic attractionActivity not increased compared to individual compounds
ascr#2 + ascr#3 + ascr#4 + this compoundNot specifiedMaleSynergize in male attractionNot specified[4]

Signaling Pathway of this compound Perception

The perception of this compound in male C. elegans is a sex-specific process primarily mediated by the male-specific cephalic (CEM) sensory neurons[1][5]. The signaling cascade involves the binding of this compound to specific G-protein coupled receptors (GPCRs), leading to neuronal activity and ultimately, chemoattraction.

The current model suggests that this compound is detected by two distinct and non-redundant GPCRs, SRW-97 and DMSR-12, expressed in different subsets of CEM neurons[1]. The binding of this compound to these receptors is thought to initiate a canonical GPCR signaling cascade, likely involving Gα proteins, which in turn modulate the activity of downstream effectors, leading to changes in intracellular calcium levels and neuronal depolarization or hyperpolarization[2][6]. This neuronal signal is then processed by downstream neural circuits to drive the attractive behavioral response. While the complete downstream pathway is still under investigation, a simplified model is presented below.

ascr8_signaling_pathway cluster_extracellular Extracellular Space cluster_cem_neuron CEM Sensory Neuron cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_output Behavioral Output ascr8 This compound srw97 SRW-97 (GPCR) ascr8->srw97 binds dmsr12 DMSR-12 (GPCR) ascr8->dmsr12 binds g_protein G-protein Signaling (Gα, Gβγ) srw97->g_protein activates dmsr12->g_protein activates downstream Downstream Effectors (e.g., adenylyl cyclase, phospholipase C) g_protein->downstream ca_levels Modulation of Intracellular Ca²⁺ downstream->ca_levels attraction Male Chemoattraction ca_levels->attraction leads to

This compound signaling pathway in male CEM neurons.

Experimental Protocols

C. elegans Synchronization

A synchronized population of worms is essential for reproducible behavioral assays. The following protocol, adapted from standard methods, utilizes alkaline hypochlorite (B82951) treatment to isolate eggs[7][8][9].

Materials:

  • M9 Buffer (3 g KH₂PO₄, 6 g Na₂HPO₄, 5 g NaCl, 1 ml 1 M MgSO₄, H₂O to 1 liter; sterilize by autoclaving)[10][11].

  • Bleaching solution (e.g., 4 ml 5% Sodium hypochlorite, 2.5 ml 1M NaOH, 3.5 ml sterile water)[9].

  • Gravid adult C. elegans on Nematode Growth Medium (NGM) plates.

  • Sterile 15 ml conical tubes.

  • Table-top centrifuge.

Procedure:

  • Wash gravid adult worms from NGM plates using M9 buffer and transfer to a 15 ml conical tube.

  • Pellet the worms by centrifugation at approximately 400 x g for 2 minutes[7].

  • Aspirate the supernatant, leaving the worm pellet.

  • Resuspend the pellet in the bleaching solution and vortex vigorously for 3-4 minutes to dissolve the adult worms, releasing the bleach-resistant eggs[8][9].

  • Immediately dilute the bleaching solution with M9 buffer to a final volume of 15 ml to stop the reaction.

  • Pellet the eggs by centrifugation at approximately 400 x g for 1 minute.

  • Carefully aspirate the supernatant and wash the egg pellet three times with M9 buffer.

  • After the final wash, resuspend the eggs in M9 buffer and allow them to hatch overnight with gentle agitation. The resulting L1 larvae will be synchronized.

Quadrant Chemotaxis Assay for this compound

This assay quantitatively measures the chemotactic response of C. elegans to this compound[12][13].

Materials:

  • 5 cm or 10 cm petri plates with NGM or chemotaxis agar.

  • Synchronized young adult male C. elegans.

  • This compound stock solution (e.g., in ethanol).

  • Control solution (solvent used for this compound, e.g., ethanol).

  • Sodium azide (B81097) (0.5 M in water) as an anesthetic[14].

  • S-Basal buffer (5.85 g NaCl, 1 g K₂HPO₄, 6 g KH₂PO₄, 1 ml cholesterol (5 mg/ml in ethanol), H₂O to 1 liter; sterilize by autoclaving)[15][16].

Procedure:

chemotaxis_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_scoring Incubation and Scoring sync_worms 1. Synchronize worms to young adult stage wash_worms 2. Wash worms with S-Basal buffer sync_worms->wash_worms place_worms 5. Place washed worms at the center of the plate wash_worms->place_worms prep_plates 3. Prepare quadrant chemotaxis plates spot_solutions 4. Spot test (this compound + azide) and control (solvent + azide) solutions on plates prep_plates->spot_solutions spot_solutions->place_worms incubate 6. Incubate plates at 20°C for 60 minutes place_worms->incubate count_worms 7. Count worms in each quadrant incubate->count_worms calculate_ci 8. Calculate Chemotaxis Index (CI) count_worms->calculate_ci

Workflow for the quadrant chemotaxis assay.
  • Plate Preparation:

    • Using a marker, divide the bottom of the chemotaxis plate into four equal quadrants.

    • Mark two opposing quadrants as "Test" and the other two as "Control"[12].

    • Mark a small origin circle (e.g., 1 cm diameter) in the center of the plate.

  • Worm Preparation:

    • Collect synchronized young adult males from NGM plates using S-Basal buffer.

    • Wash the worms by pelleting and resuspending in fresh S-Basal buffer three to four times to remove bacteria and any secreted metabolites[12].

    • After the final wash, resuspend the worm pellet in a small volume of S-Basal buffer.

  • Running the Assay:

    • Prepare the test solution by mixing the this compound stock to the desired final concentration (e.g., 1 µM) with an equal volume of 0.5 M sodium azide.

    • Prepare the control solution by mixing the solvent with an equal volume of 0.5 M sodium azide.

    • Pipette a small volume (e.g., 2 µl) of the test solution onto the marked spots in the "Test" quadrants and the control solution onto the spots in the "Control" quadrants[14].

    • Carefully pipette a small drop (e.g., 2 µl) of the washed worm suspension onto the origin in the center of the plate.

    • Allow the liquid to be absorbed into the agar.

    • Incubate the plates, with lids on, at 20°C for 60 minutes[12].

  • Data Analysis:

    • After incubation, count the number of worms in each of the four quadrants. Worms remaining within the origin are not counted.

    • Calculate the Chemotaxis Index (CI) using the following formula: CI = (Number of worms in Test quadrants - Number of worms in Control quadrants) / (Total number of worms on the plate)

    • A positive CI indicates attraction, a negative CI indicates repulsion, and a CI near zero indicates no preference.

Conclusion

This compound is a key signaling molecule in C. elegans, playing a significant role as a male chemoattractant. Its activity is mediated by a specific set of GPCRs in male-specific sensory neurons, highlighting the molecular and neural basis of sex-specific behaviors. The synergistic interplay of this compound with other ascarosides further underscores the complexity of chemical communication in nematodes. The detailed protocols provided herein offer a standardized approach for the continued investigation of this compound and other ascarosides, which may have implications for the development of novel anthelmintic strategies targeting nematode behavior and reproduction.

References

A Technical Guide to the Perception of Ascaroside #8 (ascr#8) in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The nematode Caenorhabditis elegans utilizes a sophisticated chemical language, dominated by a class of small molecules called ascarosides, to navigate its environment and regulate social behaviors. Among these, ascaroside #8 (ascr#8) is a potent signaling molecule that elicits distinct, sex-specific behavioral responses. In males, this compound acts as a powerful attractant, guiding them towards potential mates, while it functions as a repellent for hermaphrodites. This guide provides a comprehensive technical overview of the current understanding of this compound perception, detailing the sensory neurons, molecular receptors, and signaling pathways involved. We present quantitative data from key behavioral studies, outline detailed experimental protocols, and provide visualizations of the underlying biological processes to serve as a resource for researchers in neuroscience, chemical biology, and drug development.

Introduction to this compound Signaling

C. elegans perceives its chemical environment through a well-defined set of chemosensory neurons. This sensory input governs critical life decisions, including foraging, mate-finding, and danger avoidance[1]. Ascarosides, a family of glycosides built on the dideoxysugar ascarylose, are central to this chemical communication[2][3]. These molecules regulate developmental timing (dauer formation), mate attraction, and social aggregation[3][4][5].

This compound is a structurally unique ascaroside, distinguished by the presence of a p-aminobenzoic acid moiety[2][6][7]. It is a key component of the pheromone blend secreted by hermaphrodites and plays a crucial role in sexual communication. The perception of this compound is highly sex-specific: it strongly attracts males, while simultaneously repelling hermaphrodites, thereby facilitating outcrossing by guiding males to mates and dispersing competing hermaphrodites[6][8][9].

Sex-Specific Behavioral Responses to this compound

The behavioral response to this compound is concentration-dependent and sexually dimorphic. Males exhibit a robust attractive response over a broad range of concentrations, while hermaphrodites are repelled.

Data Presentation

The following tables summarize the quantitative data from key behavioral assays assessing the male attractive response to this compound.

Table 1: Dose-Dependent Male Attraction to this compound

This compound Concentration Behavioral Metric (Dwell Time Fold Change vs. Vehicle) Source
10 fM ~1.5x Narayan et al., 2016[10]
1 pM ~2.0x Narayan et al., 2016[10]
100 pM ~2.5x Narayan et al., 2016[10]
1 µM ~3.0x (Peak Attraction) Narayan et al., 2016[10]

| 100 µM | ~2.0x | Narayan et al., 2016[10] |

Table 2: Comparative Attraction of Males to Various Ascarosides (1 pmol)

Ascaroside Behavioral Metric (Chemotaxis Index) Source
ascr#2 ~0.2 Pungaliya et al., 2009[11]
ascr#3 ~0.6 (Strongest) Pungaliya et al., 2009[11]
This compound ~0.5 (Strong) Pungaliya et al., 2009[11]

| ascr#5, ascr#7 | < 0.1 (No significant activity) | Pungaliya et al., 2009[11] |

Neuronal Basis of this compound Perception

The neural circuits responsible for this compound perception are sexually dimorphic. In males, the primary sensory neurons responsible for detecting this compound are the four cephalic male-specific (CEM) neurons.[6][9] Laser ablation studies have definitively shown that the CEM neurons are essential for the attractive response to this compound; males whose CEM neurons have been ablated lose their attraction to this pheromone entirely[6][10].

Workflow for identifying this compound-sensing neurons.

Molecular Receptors for this compound

The perception of ascarosides is mediated by a large family of G protein-coupled receptors (GPCRs)[9]. Through cell-specific transcriptomic profiling of the CEM neurons, two distinct and distantly related GPCRs, SRW-97 and DMSR-12 , were identified as the receptors for this compound in males.[6]

These receptors are expressed in non-overlapping subsets of the CEM neurons and function non-redundantly. Genetic knockout experiments using CRISPR-Cas9 revealed that while single mutants for either srw-97 or dmsr-12 show a partial reduction in this compound attraction, a double knockout of both receptors completely eliminates the behavioral response.[6]

Table 3: Genetic Evidence for this compound Receptor Function in Males

Genotype Phenotype (Response to this compound) Source
Wild-Type Strong Attraction Fagan et al., 2022[6]
srw-97 knockout Partially Deficient Attraction Fagan et al., 2022[6]
dmsr-12 knockout Partially Deficient Attraction Fagan et al., 2022[6]

| srw-97; dmsr-12 double knockout | Complete Loss of Attraction | Fagan et al., 2022[6] |

Signaling and Modulation

Upon binding this compound, the SRW-97 and DMSR-12 receptors are presumed to activate downstream G-protein signaling cascades within the CEM neurons, leading to neuronal activity that ultimately drives the attractive turning behavior. Calcium imaging experiments have confirmed that CEM neurons exhibit calcium transients in response to this compound exposure.[10]

G cluster_0 CEM Neuron receptor1 SRW-97 g_protein G-Protein Signaling receptor1->g_protein receptor2 DMSR-12 receptor2->g_protein downstream Downstream Effectors g_protein->downstream calcium Neuronal Activation (Ca²+ Influx) downstream->calcium behavior Attraction Behavior calcium->behavior drives ascr8 This compound ascr8->receptor1 binds ascr8->receptor2 binds

This compound perception pathway in male CEM neurons.

Interestingly, the behavioral output is not static. The neuropeptide gene flp-3 acts as a modulator of the response. Loss-of-function mutations in flp-3 cause a remarkable behavioral switch, turning the male's attraction to this compound into avoidance.[8] This indicates that downstream neuropeptidergic signaling integrates the primary chemosensory input to produce the appropriate context-dependent behavior.

G start Male Perceives this compound condition flp-3 Signaling Active? start->condition attract Outcome: Attraction condition->attract Yes (Wild-Type) avoid Outcome: Avoidance condition->avoid No (flp-3 Mutant)

Logical flow of FLP-3 neuropeptide modulation.

Key Experimental Protocols

Behavioral Assay: Single Worm Attraction Assay (SWAA)

This assay quantifies the preference of an individual worm for a chemical cue.

  • Plate Preparation: A 48-well suspension cell culture plate is filled with Nematode Growth Medium (NGM) agar (B569324). A thin lawn of OP50 E. coli is seeded in the outer 40 wells.

  • Compound Application: Wells are designated as spatial control (no addition), vehicle control (e.g., ethanol), or ascaroside (this compound dissolved in vehicle). A random block design is used to avoid spatial bias.

  • Worm Preparation: Age-synchronized young adult males are picked from culture plates and washed to remove bacteria.

  • Assay Execution: A single male worm is placed in the center of the 48-well plate. The plate is placed on a recording apparatus.

  • Data Acquisition: The movement of the worm is recorded for a set period (e.g., 15 minutes). Automated tracking software measures the amount of time the worm spends in each well ("dwell time").

  • Analysis: Dwell times in this compound-containing wells are compared to dwell times in vehicle control wells. Data is often presented as a fold-change or a preference index.[8]

In Vivo Calcium Imaging of CEM Neurons

This technique measures the real-time activity of neurons in a behaving animal.

  • Strain Preparation: A transgenic C. elegans strain is used where the CEM neurons express a genetically encoded calcium indicator, such as GCaMP6s. This is typically achieved by driving GCaMP expression under a CEM-specific promoter (e.g., pkd-2).

  • Worm Mounting: A young adult male is placed on an agar pad on a microscope slide. The worm may be partially immobilized in a microfluidic device or allowed to move freely while being tracked by a motorized stage.[12][13][14]

  • Stimulus Delivery: A solution containing this compound is delivered to the worm's head via a microfluidic channel or perfusion system. A control solution (buffer) is used as a baseline.

  • Image Acquisition: A spinning-disk confocal or two-photon microscope is used to capture 3D volumetric fluorescent images of the CEM neurons at a high frame rate (e.g., 6 volumes/second).[12][14]

  • Data Analysis: The fluorescence intensity of GCaMP6s in each CEM neuron is measured over time. An increase in fluorescence indicates a calcium influx and thus neuronal activation. The change in fluorescence (ΔF/F₀) is calculated and correlated with the timing of the this compound stimulus.[10]

Generation of Receptor Mutants via CRISPR-Cas9

This protocol is used to create precise genetic knockouts.

  • Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target specific exons within the srw-97 and dmsr-12 genes.

  • Injection Mix Preparation: An injection mix is prepared containing the Cas9 protein, the designed sgRNAs, and often a repair template and a co-injection marker (e.g., a fluorescent marker to identify transformed progeny).

  • Microinjection: The mix is injected into the gonad of young adult hermaphrodite worms.

  • Screening: Progeny of the injected worms are screened for the desired mutation. This is often done by PCR followed by Sanger sequencing to confirm the deletion or insertion that disrupts the gene's open reading frame.

  • Strain Isolation: Worms with the confirmed knockout are isolated to establish a homozygous mutant line.[6]

References

The Role of Ascaroside #8 (ascr#8) in Inter-organismal Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the function of ascaroside #8 (ascr#8), a key signaling molecule in the chemical language of nematodes, particularly the model organism Caenorhabditis elegans. This compound plays a crucial, concentration-dependent role in mediating fundamental behaviors such as sexual attraction and developmental diapause, making it a significant target for research in neurobiology, chemical ecology, and the development of novel anthelmintics.

Core Functions of this compound in C. elegans Communication

This compound is a complex ascaroside molecule characterized by a p-aminobenzoic acid moiety, which distinguishes it from many other ascarosides.[1] It is a potent component of the chemical cocktail that nematodes use to communicate with each other, influencing major life decisions.

Male Attraction: A Pheromonal Cue

One of the primary roles of this compound is to act as a male-specific attractant.[2] Secreted by hermaphrodites, this compound lures males, thereby increasing the probability of cross-fertilization. The response of males to this compound is concentration-dependent, with a peak attraction observed at specific concentrations.[3] This behavior is primarily mediated by the male-specific cephalic (CEM) sensory neurons.[4] Ablation of these neurons has been shown to eliminate the attractive response to this compound.[3]

Dauer Formation: A Developmental Switch

In addition to its role in mating, this compound is a component of the "dauer pheromone" cocktail that induces entry into the dauer larval stage, a stress-resistant, alternative developmental state.[1][5] When faced with harsh environmental conditions such as high population density and limited food, C. elegans larvae will enter the dauer stage to survive. This compound, in synergy with other ascarosides, signals these adverse conditions.[1]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the biological activities of this compound.

Biological Activity Organism Effective Concentration Key Findings References
Male AttractionC. elegansPeak attraction at ~1 µMThis compound is a potent male attractant. The response follows a bell-shaped curve, indicating a preference for a specific concentration range.[3]
Dauer Larva FormationC. elegansSignificant induction at 200 nMThis compound contributes to the synergistic blend of ascarosides that induce dauer formation under unfavorable conditions.[2]
Synergistic Interactions Partner Ascaroside(s) Observed Effect Concentrations References
Male Attractionascr#2Strong synergistic attraction20 fmol of each[6]
Male Attractionascr#2, ascr#3, and ascr#4A blend of these ascarosides acts as a potent male attractant at very low concentrations.fM to pM range[4][7]
Dauer Larva Formationascr#2 and ascr#3A cocktail of these ascarosides is used to induce dauer formation in experimental settings.0.5 µM total concentration[8]

Signaling Pathways and Molecular Mechanisms

The perception of this compound and the subsequent behavioral outputs are orchestrated by a dedicated neuronal and molecular machinery.

Sensory Perception in CEM Neurons

In males, the primary sensors for this compound are the four male-specific CEM neurons.[4] These neurons exhibit heterogeneous responses to this compound, with some depolarizing and others hyperpolarizing upon stimulation.[3] This complex signaling within a single neuron class is thought to contribute to the precise encoding of ascaroside concentration.[3]

Putative G-Protein Coupled Receptors

The molecular receptors for this compound in the CEM neurons are believed to be G-protein coupled receptors (GPCRs). Two GPCR genes, srw-97 and dmsr-12, have been identified as being expressed in non-overlapping subsets of CEM neurons.[9] Double knockout of these genes completely abolishes the attractive response to this compound, suggesting they are key receptors in this pathway.[9]

ascr8_signaling_pathway cluster_environment External Environment cluster_neuron CEM Neuron cluster_output Organismal Response ascr8 This compound GPCRs SRW-97 / DMSR-12 (GPCRs) ascr8->GPCRs binds to Signaling_Cascade Downstream Signaling Cascade GPCRs->Signaling_Cascade activates Behavior Male Attraction Signaling_Cascade->Behavior leads to

Figure 1: Simplified signaling pathway of this compound-mediated male attraction in C. elegans.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Ascaroside Extraction and Quantification

Objective: To extract and quantify ascarosides from C. elegans culture medium.

Protocol:

  • Worm Culture: Grow synchronized populations of C. elegans in liquid S-complete medium with a food source like E. coli HB101.[6]

  • Harvesting: When worms reach the desired developmental stage, pellet them by centrifugation.

  • Extraction: Collect the supernatant (culture medium) and extract with a solid-phase extraction cartridge (e.g., C18).

  • Elution and Concentration: Elute the ascarosides from the cartridge with methanol (B129727) and concentrate the eluate under reduced pressure.

  • Quantification: Analyze the crude extract using Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Create a standard curve with synthetic this compound to quantify its concentration in the sample.

Male Attraction Assay (Quadrant Assay)

Objective: To quantify the attraction of male C. elegans to this compound.

Protocol:

  • Plate Preparation: Use a 60 mm NGM plate divided into four quadrants.

  • Stimulus Application: In two opposite quadrants, apply a spot of this compound solution (e.g., 1 µM in ethanol). In the other two opposing quadrants, apply a spot of the solvent control (ethanol).

  • Worm Introduction: Place a population of young adult males (e.g., 10-20) in the center of the plate.

  • Incubation: Allow the males to move freely on the plate for a set period (e.g., 1 hour).

  • Data Collection: Count the number of males in each quadrant at specified time points.

  • Analysis: Calculate a chemotaxis index as (Number of worms in this compound quadrants - Number of worms in control quadrants) / Total number of worms.

Dauer Formation Assay

Objective: To assess the dauer-inducing activity of this compound.

Protocol:

  • Plate Preparation: Prepare NGM plates containing the desired concentration of this compound (e.g., 200 nM) and a limited amount of bacterial food.[2]

  • Egg Synchronization: Obtain a synchronized population of C. elegans eggs.

  • Plating: Place a known number of eggs (e.g., 100-200) onto each assay plate.

  • Incubation: Incubate the plates at a constant temperature (e.g., 25°C) for 60-72 hours.[10]

  • Dauer Scoring: After incubation, count the number of dauer larvae and the total number of worms on each plate. Dauer larvae can be identified by their distinct morphology and resistance to 1% SDS.[11]

  • Analysis: Calculate the percentage of dauer formation as (Number of dauer larvae / Total number of worms) x 100.

In Vivo Calcium Imaging of CEM Neurons

Objective: To visualize the neural activity of CEM neurons in response to this compound.

Protocol:

  • Strain Preparation: Use a transgenic C. elegans strain expressing a genetically encoded calcium indicator (e.g., GCaMP) specifically in the CEM neurons.

  • Worm Immobilization: Immobilize an adult male on an agarose (B213101) pad on a microscope slide.[12]

  • Microscopy Setup: Use a fluorescence microscope equipped for time-lapse imaging.

  • Stimulus Delivery: Deliver a solution of this compound (e.g., 1 µM) to the nose of the immobilized worm using a microfluidic device.[13]

  • Image Acquisition: Record the fluorescence changes in the CEM neurons before, during, and after the stimulus application.

  • Data Analysis: Measure the change in fluorescence intensity (ΔF/F) over time to quantify the calcium transients, which are indicative of neuronal activity.

Experimental and Analytical Workflow

The study of this compound and its biological functions involves a multi-step process from discovery to functional characterization.

ascr8_workflow cluster_discovery Discovery and Identification cluster_synthesis Synthesis and Validation cluster_functional Functional Characterization cluster_pathway Pathway Elucidation Culture C. elegans Culture Extraction Ascaroside Extraction Culture->Extraction Analysis LC-MS / NMR Analysis Extraction->Analysis Structure Structure Elucidation Analysis->Structure Synthesis Chemical Synthesis of this compound Structure->Synthesis Behavior Behavioral Assays (Attraction, Dauer) Synthesis->Behavior Imaging Calcium Imaging Synthesis->Imaging Genetics Genetic Analysis (Mutants, RNAi) Behavior->Genetics Imaging->Genetics Pathway Signaling Pathway Mapping Genetics->Pathway

Figure 2: General workflow for the identification and functional analysis of this compound.

Conclusion and Future Directions

This compound is a multifaceted signaling molecule that is integral to the social and developmental biology of C. elegans. Its roles in mate attraction and dauer formation highlight the efficiency of chemical communication in nematodes. The elucidation of its signaling pathway, from receptor binding to behavioral output, provides a valuable model for understanding how small molecules shape animal behavior.

Future research should focus on identifying the complete repertoire of receptors for this compound and delineating the downstream intracellular signaling cascades. Understanding the regulation of this compound biosynthesis and its interplay with other ascarosides will provide a more comprehensive picture of this sophisticated chemical language. For drug development professionals, the enzymes involved in ascaroside biosynthesis and the neuronal receptors represent potential targets for the development of novel and specific anthelmintic drugs.

References

A Comprehensive Technical Guide to the Natural Sources and Isolation of Ascaroside #8 (Ascr#8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascaroside #8 (Ascr#8), a structurally unique nematode pheromone, plays a critical role in regulating key life history traits in the model organism Caenorhabditis elegans, including dauer formation and male attraction. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its associated signaling pathways. Quantitative data on this compound abundance is presented in a clear tabular format, and complex biological processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers in the fields of chemical biology, neurobiology, and drug development.

Natural Sources of Ascaroside #8

The primary and most well-characterized natural source of this compound is the free-living nematode, Caenorhabditis elegans. This compound is a component of the complex mixture of ascarosides that these nematodes secrete into their environment to communicate with conspecifics. The production and release of this compound are dynamically regulated and influenced by several factors:

  • Developmental Stage: The concentration of this compound varies significantly across the life cycle of C. elegans. Peak production of this compound, along with ascr#3, is observed to precede or coincide with the optimal time for mating.[1][2]

  • Environmental Conditions: The composition of the dauer pheromone cocktail, which includes this compound, is influenced by environmental cues such as temperature.[3]

  • Sex: While produced by hermaphrodites, this compound primarily functions as a potent male-specific attractant.[4][5]

Quantitative Analysis of this compound Production

The abundance of this compound in C. elegans cultures has been quantified using liquid chromatography-mass spectrometry (LC-MS). The following table summarizes the reported concentrations of this compound at different developmental stages in standard liquid cultures.

Developmental StageThis compound Concentration in Media (mean ± s.e.m.)
L2Not Detected
L3Detectable but not quantifiable
L4~0.5 nM
Young Adult (YA)~1.0 nM
Adult~1.2 nM

Table 1: Concentration of this compound in media samples from synchronized standard liquid cultures of C. elegans. Data compiled from multiple sources.[6]

Isolation and Purification of this compound

The isolation of this compound from C. elegans liquid culture requires a multi-step process involving crude extraction followed by chromatographic purification.

Experimental Protocol: Crude Ascaroside Extraction

This protocol outlines the initial extraction of a broad spectrum of ascarosides, including this compound, from the culture medium of high-density C. elegans populations.

Materials:

  • High-density liquid culture of C. elegans (N2 strain)

  • Centrifuge and appropriate centrifuge tubes

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

Procedure:

  • Harvesting Culture Medium: Pellet the worms from the liquid culture by centrifugation (e.g., 3000 x g for 5 minutes). Carefully collect the supernatant, which contains the secreted ascarosides.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 100% MeOH followed by equilibration with water.

    • Load the collected supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove salts and other highly polar compounds.

    • Elute the ascarosides with 100% MeOH.

  • Drying and Reconstitution: Evaporate the methanolic eluate to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a small volume of 50% MeOH for further analysis and purification.

Experimental Protocol: Purification of this compound by Preparative HPLC

Further purification of this compound from the crude extract is achieved using preparative high-performance liquid chromatography (HPLC).

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 10 µm particle size)

Mobile Phases:

Gradient Elution Program:

  • Start with 0% Mobile Phase B.

  • Ramp to 80% Mobile Phase B over 25 minutes.

  • Increase to 100% Mobile Phase B and hold for 2 minutes.

  • Return to initial conditions and equilibrate the column.

Fraction Collection and Analysis:

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm) to detect the aromatic ring of this compound.

  • Collect fractions corresponding to the peaks of interest.

  • Analyze the collected fractions by LC-MS to identify those containing this compound based on its mass-to-charge ratio.

  • Pool the pure fractions containing this compound and evaporate the solvent.

Structural Elucidation and Characterization

The definitive identification of isolated this compound is accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)
  • LC-MS Analysis: Provides the mass-to-charge ratio (m/z) of this compound, confirming its molecular weight.

  • LC-MS/MS Analysis: Fragmentation of the parent ion provides structural information, such as the characteristic loss of the ascarylose (B1226638) sugar moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1D and 2D NMR: Experiments such as 1H, 13C, COSY, and HMBC are used to elucidate the complete chemical structure of this compound, including the p-aminobenzoic acid moiety and the unsaturated fatty acid side chain.[7]

This compound Signaling Pathway

This compound functions as a chemical signal that is detected by specific neurons in male C. elegans, leading to an attractive behavioral response.

Sensory Perception

The primary sensory neurons responsible for detecting this compound are the male-specific CEM (Cephalic Male) neurons .[8]

Receptor Binding

This compound is recognized by a specific set of G-protein coupled receptors (GPCRs) expressed on the CEM neurons. Two key receptors have been identified:

  • DMSR-12

  • SRW-97

Loss of both of these receptors results in a complete loss of the behavioral response to this compound.[8]

Downstream Signaling Cascade

Upon binding of this compound to DMSR-12 and SRW-97, a downstream signaling cascade is initiated within the CEM neurons. While the exact G-protein subtype coupled to these receptors is yet to be definitively determined, the general paradigm of GPCR signaling in C. elegans neurons involves the activation of heterotrimeric G-proteins (Gα, Gβ, Gγ).[1][9] This leads to the modulation of intracellular second messengers and ultimately changes in neuronal activity and neurotransmitter release, culminating in the male attraction behavior.

Visualizations

Workflow for this compound Isolation and Identification

Ascr8_Isolation_Workflow cluster_0 Crude Extraction cluster_1 Purification cluster_2 Analysis and Identification C_elegans_Culture High-Density C. elegans Liquid Culture Centrifugation Centrifugation to Remove Worms C_elegans_Culture->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid Phase Extraction (C18 Cartridge) Supernatant->SPE Crude_Extract Crude Ascaroside Extract SPE->Crude_Extract Prep_HPLC Preparative HPLC (Reversed-Phase C18) Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection LC_MS_Analysis LC-MS Analysis (Identify this compound Fractions) Fraction_Collection->LC_MS_Analysis Pooling Pool Pure Fractions LC_MS_Analysis->Pooling Pure_Ascr8 Pure this compound Pooling->Pure_Ascr8 NMR_Analysis NMR Spectroscopy (Structural Confirmation) Pure_Ascr8->NMR_Analysis

Caption: Workflow for the isolation and identification of this compound.

This compound Biosynthesis Pathway

Ascr8_Biosynthesis Fatty_Acid_Precursor Very Long-Chain Fatty Acid Precursor Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Fatty_Acid_Precursor->Peroxisomal_Beta_Oxidation Short_Chain_Ascaroside_Precursor Short-Chain Ascaroside Precursor Peroxisomal_Beta_Oxidation->Short_Chain_Ascaroside_Precursor CEST_2_2 Cel-CEST-2.2 (Carboxylesterase) Short_Chain_Ascaroside_Precursor->CEST_2_2 PABA p-Aminobenzoic Acid (from Folate Pathway) PABA->CEST_2_2 Ascr8 This compound CEST_2_2->Ascr8

Caption: Simplified biosynthesis pathway of this compound in C. elegans.

This compound Signaling Pathway in Male Attraction

Ascr8_Signaling_Pathway cluster_0 Extracellular cluster_1 CEM Neuron Ascr8 This compound GPCRs DMSR-12 / SRW-97 (GPCRs) Ascr8->GPCRs binds G_Protein Heterotrimeric G-Protein GPCRs->G_Protein activates Downstream_Effectors Downstream Effectors (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Downstream_Effectors modulates Second_Messengers Second Messengers (cAMP, IP3, DAG) Downstream_Effectors->Second_Messengers generates Neuronal_Activity Modulation of Neuronal Activity Second_Messengers->Neuronal_Activity Behavioral_Response Male Attraction Neuronal_Activity->Behavioral_Response

Caption: Proposed signaling pathway for this compound-mediated male attraction.

References

Ascr#8 Signaling Cascade in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the ascr#8 signaling cascade in the neurons of the model organism Caenorhabditis elegans. Ascaroside #8 (this compound) is a small-molecule pheromone that plays a critical role in mediating sex-specific behaviors, primarily driving attraction in males and avoidance in hermaphrodites.[1] This document details the molecular components, signaling pathways, and experimental methodologies used to elucidate this complex neuronal process.

Overview of this compound and its Biological Function

This compound is a member of the ascaroside family, a class of signaling molecules derived from the dideoxysugar ascarylose (B1226638) linked to a fatty acid-like side chain.[2][3] Structurally, this compound is unique due to the presence of a p-aminobenzoic acid (PABA) moiety.[1][2][4]

The primary functions of this compound include:

  • Male Attraction: It is a potent, male-specific attractant, playing a crucial role in mating behavior.[5][6]

  • Dauer Larva Formation: At higher concentrations, this compound, often in synergy with other ascarosides like ascr#2 and ascr#3, contributes to the induction of the dauer diapause, a stress-resistant larval stage.[2][5]

  • Hermaphrodite Repulsion: While attracting males, this compound repels hermaphrodites, contributing to sex-specific social behaviors.[7]

The Neuronal Circuit for this compound Sensation

The perception of this compound is mediated by specific chemosensory neurons in C. elegans. The key neurons involved are:

  • Cephalic Male-Specific (CEM) Neurons: These four radially symmetric neurons are the primary sensors of this compound in males.[1][8] Ablation of the CEM neurons abolishes the attractive response to this compound.[1]

  • Amphid Single-Ciliated Sensory Neuron Type K (ASK): While the CEM neurons are central to this compound sensation, ASK neurons are also involved in sensing other ascarosides and contributing to male attraction and hermaphrodite repulsion behaviors.[2][8]

Molecular Components of the this compound Signaling Cascade

The signaling cascade initiated by this compound involves a series of molecular players, from cell-surface receptors to downstream neuropeptides.

Transcriptomic profiling of CEM neurons has identified two evolutionarily distinct GPCRs that act as receptors for this compound. These receptors are expressed in non-overlapping subsets of CEM neurons and are both essential for the full behavioral response.[1]

  • SRW-97: A G protein-coupled receptor specifically expressed in a subset of CEM neurons.[1]

  • DMSR-12: Another GPCR expressed in a different subset of CEM neurons.[1]

Crucially, single knockouts of either srw-97 or dmsr-12 lead to partial defects in the attractive response, while a double knockout completely abolishes it.[1] This indicates that these two receptors function non-redundantly to mediate this compound sensation.[1]

Following receptor activation, the signal is transduced within the neuron. While the precise G-protein alpha subunits and downstream effectors are still under investigation, several key modulators have been identified:

  • FLP-3 Neuropeptides: The flp-3 gene, which produces ten distinct neuropeptides, is critical for the correct interpretation of the this compound signal. Loss of flp-3 function causes male worms to be repelled by this compound instead of attracted to it.[7]

  • Insulin-like Peptides (e.g., INS-39): Transcriptomic data reveals that certain insulin-like peptides, such as INS-39, are expressed in a male-biased manner in ciliated sensory neurons, suggesting a potential role in modulating sex-specific behaviors in response to pheromones.[7]

  • Conserved Signaling Pathways: Ascaroside signaling, in general, is known to intersect with major conserved pathways like Transforming Growth Factor-beta (TGF-β) and Insulin/IGF-1 signaling to regulate developmental decisions such as dauer entry.[2][9][10] These pathways are likely involved in integrating the this compound signal with the animal's overall physiological state.

Quantitative Data on this compound Signaling

Quantitative analysis of behavioral responses to this compound has provided insights into its potency and dose-dependency.

ParameterAscarosideConcentration/ValueEffect
Male Attraction This compound~1 µM (peak)Strong attraction in males.[1]
This compoundBroader effective concentration range compared to ascr#3.Robust male attraction.[5]
ascr#310 fmolMaximal male attraction.[5]
ascr#2100 fmolSignificant male attraction.[5]
Dauer Induction This compound200 nMSignificant dauer induction.[5]
This compound40 nMNo significant dauer induction.[5]
ascr#240 nM & 200 nMSignificant dauer induction at both concentrations.[5]
ascr#3200 nMSignificant dauer induction.[5]

Experimental Protocols

The elucidation of the this compound signaling pathway has relied on a combination of genetic, molecular, and behavioral assays.

This assay is used to quantify the attractive or repulsive effect of a chemical on an individual worm.

  • Plate Preparation: A 48-well tissue culture plate is used. The outer 40 wells are filled with NGM agar (B569324) and seeded with a thin lawn of OP50 E. coli.[7]

  • Compound Application: A random block design is employed, with wells containing the test compound (this compound), a vehicle control, or a spatial control.[7]

  • Worm Behavior Recording: A single adult male worm is placed in the center of the plate. Its movement and the time spent in each quadrant (dwell time) are recorded for a set period (e.g., 15 minutes).[7]

  • Data Analysis: The dwell time in the ascaroside-containing wells is compared to the control wells. A log(fold-change) transformation is often used to quantify the preference.[7]

This technique identifies genes that are differentially expressed in specific neurons of interest.

  • Strain Generation: Create a C. elegans strain expressing a fluorescent marker (e.g., GFP) under the control of a promoter specific to the neurons of interest (e.g., CEM neurons).

  • Neuron Isolation: Dissociate the worms into a single-cell suspension and use fluorescence-activated cell sorting (FACS) to isolate the fluorescently labeled neurons.

  • RNA Sequencing: Extract RNA from the sorted cells, prepare sequencing libraries, and perform high-throughput RNA sequencing (RNA-Seq).

  • Bioinformatic Analysis: Analyze the sequencing data to identify genes with enriched expression in the target neurons compared to a control population (e.g., all other cells).[1] This approach was used to identify srw-97 and dmsr-12 as candidate this compound receptors.[1]

This method is used to create targeted mutations to assess gene function.

  • Guide RNA Design: Design single-guide RNAs (sgRNAs) that target the specific gene to be knocked out (e.g., srw-97 or dmsr-12).

  • Microinjection: Inject a mixture containing the Cas9 nuclease, the sgRNAs, and a repair template (if needed) into the gonad of adult hermaphrodites.

  • Screening: Screen the progeny for the desired mutation, typically by PCR and Sanger sequencing.

  • Phenotypic Analysis: Analyze the resulting knockout animals in behavioral assays (e.g., SWAA) to determine the effect of the gene loss on the response to this compound.[1]

Visualizations of Pathways and Workflows

ascr8_signaling_pathway cluster_extracellular Extracellular Space cluster_cem_neuron CEM Neuron Membrane cluster_intracellular Intracellular Signaling This compound This compound SRW-97 SRW-97 This compound->SRW-97 binds to DMSR-12 DMSR-12 This compound->DMSR-12 binds to G-Protein G-Protein SRW-97->G-Protein activates DMSR-12->G-Protein activates Downstream\nEffectors Downstream Effectors G-Protein->Downstream\nEffectors Behavioral\nOutput Behavioral Output Downstream\nEffectors->Behavioral\nOutput modulates FLP-3\nNeuropeptides FLP-3 Neuropeptides FLP-3\nNeuropeptides->Behavioral\nOutput modulates (attraction vs. repulsion)

Caption: this compound signaling cascade in male CEM neurons.

experimental_workflow cluster_discovery Receptor Discovery cluster_validation Functional Validation Transcriptomics Transcriptomics Candidate_Genes Candidate Genes (srw-97, dmsr-12) Transcriptomics->Candidate_Genes CRISPR CRISPR/Cas9 Knockout Candidate_Genes->CRISPR guides target selection KO_Strains Single & Double KO Strains CRISPR->KO_Strains SWAA Behavioral Assay (SWAA) KO_Strains->SWAA Phenotype Loss of Attraction SWAA->Phenotype

Caption: Experimental workflow for this compound receptor identification.

Conclusion and Future Directions

The this compound signaling cascade in C. elegans neurons is a well-characterized yet still unfolding story of how a single molecule can elicit complex, sex-specific behaviors. The identification of the SRW-97 and DMSR-12 receptors provides critical entry points for further dissection of the downstream signaling pathways.

Future research should focus on:

  • Identifying the specific G-protein alpha subunits that couple to SRW-97 and DMSR-12.

  • Elucidating the immediate downstream effectors of G-protein activation.

  • Mapping the precise neuronal circuitry through which modulators like FLP-3 neuropeptides exert their effects on the behavioral output.

  • Investigating how this pathway is integrated with other sensory inputs and internal states to produce a coherent behavioral response.

Understanding this pathway not only provides fundamental insights into the neurobiology of behavior but also offers a powerful model system for studying chemosensation, GPCR signaling, and the development of novel therapeutic strategies targeting these pathways.

References

The Ecological Significance of Ascaroside #8 in Caenorhabditis elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nematode Caenorhabditis elegans employs a sophisticated language of small molecules, known as ascarosides, to navigate its complex ecological landscape. Among these, ascaroside #8 (ascr#8) emerges as a pivotal signaling molecule with pleiotropic effects on behavior and development. This technical guide provides an in-depth exploration of the ecological relevance of this compound, detailing its role as a potent male attractant, a modulator of dauer diapause, and a repellent for hermaphrodites. We present a comprehensive summary of quantitative data, detailed experimental protocols for key behavioral and developmental assays, and a visualization of the known signaling pathways. This guide is intended to serve as a core resource for researchers investigating nematode chemical ecology, neurobiology, and those in the field of drug development seeking to understand and potentially manipulate these evolutionarily conserved signaling systems.

Introduction: The Chemical Language of C. elegans

Caenorhabditis elegans inhabits ephemeral, bacteria-rich environments where the ability to perceive and respond to chemical cues is paramount for survival and reproduction. Ascarosides, a family of glycosides of the dideoxysugar ascarylose, form the cornerstone of this chemical communication system[1]. These molecules are synthesized by the worm and released into the environment, conveying a wealth of information about population density, food availability, and the sexual and developmental state of conspecifics[1]. The structural diversity of ascarosides, arising from variations in the fatty acid-like side chain and further modifications, allows for a nuanced and combinatorial signaling language[2].

This compound stands out due to its unique chemical structure, incorporating a p-aminobenzoic acid (PABA) moiety, and its potent and sexually dimorphic biological activities[2]. This guide focuses specifically on the ecological functions of this compound, providing a detailed technical overview for researchers.

Biological Functions of this compound

This compound plays a multifaceted role in C. elegans ecology, influencing key life history decisions and social behaviors in a concentration- and sex-dependent manner.

Male-Specific Attraction

This compound is a potent, male-specific chemoattractant, playing a crucial role in mate finding[3]. Secreted by hermaphrodites, it acts as a long-range chemical beacon, guiding males towards potential mates[2]. The response of males to this compound is finely tuned to specific concentrations, exhibiting a characteristic bell-shaped dose-response curve where attraction is maximal at intermediate concentrations and diminishes at very low or very high levels[4]. This suggests a mechanism for males to home in on hermaphrodites from an optimal distance.

Hermaphrodite Repulsion

In stark contrast to its effect on males, this compound is a repellent to hermaphrodites[5]. This sexually dimorphic response is a common theme in ascaroside signaling and likely serves to spatially segregate the sexes outside of mating encounters, potentially reducing competition for resources. While the repulsive effect is well-documented, detailed quantitative data on the concentration-response relationship in hermaphrodites is less abundant compared to male attraction.

Modulation of Dauer Formation

Under conditions of environmental stress, such as high population density and limited food, C. elegans larvae can enter a developmentally arrested, non-aging diapause stage known as the dauer larva. This decision is mediated by a complex blend of ascarosides, collectively termed the dauer pheromone. This compound is a component of this pheromone cocktail and contributes to the induction of dauer formation, particularly in synergy with other ascarosides like ascr#2 and ascr#3[3]. At 200 nM, this compound has been shown to induce significant dauer formation[6].

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available on the biological activities of this compound.

Table 1: Male Attraction to this compound

ConcentrationChemotaxis Index / Dwell TimeAssay TypeReference
1 pMIncreased Dwell TimeSpot Retention Assay[7]
100 fmolSignificant AttractionMale Attraction Assay[6]
1 µMPeak Attractive ResponseTwo-Choice Behavioral Assay[4]
1 pmolStrong AttractionMale Attraction Assay[6]

Table 2: Hermaphrodite Response to this compound

ConcentrationBehavioral ResponseAssay TypeReference
Not SpecifiedRepulsionChemotaxis Assay[5]

Table 3: Dauer Formation Induced by this compound

Concentration% Dauer FormationConditionsReference
40 nMNot significantSingle compound assay[6]
200 nMSignificantSingle compound assay[6]
0.5 µM (in cocktail)Induces transcriptional changes leading to dauerCocktail with ascr#2 and ascr#3[8]

Signaling Pathways

The perception of this compound and the subsequent triggering of distinct behavioral and developmental programs are orchestrated by specific neural circuits and signaling cascades.

This compound Perception in Males

In males, the primary sensory neurons responsible for detecting this compound are the four male-specific cephalic (CEM) neurons[2]. These ciliated sensory neurons are located in the head of the male and are essential for the attractive response to this compound.

The perception of this compound at the molecular level is mediated by a pair of G-protein coupled receptors (GPCRs), SRW-97 and DMSR-12 , which are expressed in the CEM neurons. Knockout studies have demonstrated that both receptors are required for a full attractive response to this compound[9].

Upon binding of this compound to SRW-97 and DMSR-12, a downstream signaling cascade is initiated. While the precise G-protein alpha subunits that couple to these receptors have not been definitively identified, chemosensation in C. elegans generally involves heterotrimeric G-proteins[4][7][10][11]. The activation of the GPCRs leads to the modulation of intracellular second messengers, which in turn alter the activity of ion channels, leading to neuronal depolarization and the initiation of a behavioral response.

ascr8_signaling cluster_extracellular Extracellular cluster_cem CEM Neuron cluster_membrane Cell Membrane ascr8 This compound srw97 SRW-97 dmsr12 DMSR-12 g_protein G-protein (α, β, γ) srw97->g_protein activate dmsr12->g_protein activate effector Downstream Effectors g_protein->effector ion_channel Ion Channels effector->ion_channel modulate depolarization Neuronal Depolarization ion_channel->depolarization behavior Male Attraction depolarization->behavior

This compound Signaling Pathway in Male CEM Neurons

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological functions of this compound.

Chemotaxis Assay

This assay is used to quantify the attractive or repulsive response of C. elegans to a chemical cue.

Materials:

Procedure:

  • Prepare chemotaxis plates by pouring a smooth, even layer of NGM agar. Allow the plates to dry for 24-48 hours.

  • Synchronize a population of C. elegans to the desired developmental stage (e.g., young adult males).

  • Wash the worms off their growth plates with M9 buffer and collect them in a centrifuge tube.

  • Wash the worms three times with M9 buffer to remove any residual bacteria.

  • On the bottom of the chemotaxis plate, draw a line down the center and two perpendicular lines to create quadrants. Mark two opposing quadrants for the test compound and the other two for the control.

  • At the designated spots in the test quadrants, pipette 2 µL of the desired concentration of this compound solution mixed with 1 µL of sodium azide.

  • At the designated spots in the control quadrants, pipette 2 µL of ethanol mixed with 1 µL of sodium azide.

  • Carefully pipette a small drop of the washed worm suspension onto the center of the plate.

  • Allow the plate to sit for 1 hour at room temperature.

  • Count the number of worms in each of the four quadrants.

  • Calculate the Chemotaxis Index (CI) as: CI = (Number of worms in test quadrants - Number of worms in control quadrants) / Total number of worms

chemotaxis_workflow start Start: Synchronized Worms wash Wash worms with M9 buffer start->wash add_worms Pipette worms to the center of the plate wash->add_worms prepare_plate Prepare chemotaxis plate with test and control spots prepare_plate->add_worms incubate Incubate for 1 hour add_worms->incubate count Count worms in each quadrant incubate->count calculate_ci Calculate Chemotaxis Index count->calculate_ci end End: Quantitative Behavioral Response calculate_ci->end

Chemotaxis Assay Workflow
Dauer Formation Assay

This assay is used to quantify the dauer-inducing activity of ascarosides.

Materials:

  • NGM agar plates

  • E. coli OP50 culture

  • M9 buffer

  • This compound stock solution (in ethanol)

  • Ethanol (vehicle control)

  • Sodium Dodecyl Sulfate (SDS) solution (1%)

Procedure:

  • Prepare NGM plates containing the desired concentration of this compound or ethanol as a control.

  • Synchronize a population of C. elegans to the L1 larval stage.

  • Spot a small lawn of E. coli OP50 on the center of each plate.

  • Transfer a known number of L1 larvae (e.g., 100-200) to each plate.

  • Incubate the plates at 25°C for 48-72 hours.

  • To score for dauer larvae, wash the worms off the plate with M9 buffer.

  • Add an equal volume of 1% SDS solution to the worm suspension and incubate for 20 minutes. Dauer larvae are resistant to SDS, while non-dauer worms will be lysed.

  • Count the number of surviving (dauer) larvae.

  • Calculate the percentage of dauer formation as: % Dauer = (Number of surviving larvae / Total number of initial larvae) * 100

dauer_workflow start Start: Synchronized L1 Larvae add_larvae Transfer L1 larvae to plates start->add_larvae prepare_plates Prepare NGM plates with this compound or control prepare_plates->add_larvae incubate Incubate at 25°C for 48-72 hours add_larvae->incubate sds_treatment Treat with 1% SDS incubate->sds_treatment count Count surviving (dauer) larvae sds_treatment->count calculate_percent Calculate % Dauer Formation count->calculate_percent end End: Quantitative Developmental Response calculate_percent->end

Dauer Formation Assay Workflow

Conclusion and Future Directions

This compound is a key signaling molecule in C. elegans, wielding significant influence over mating behavior and developmental decisions. Its sexually dimorphic effects underscore the complexity of chemical communication in this model organism. While significant progress has been made in elucidating the roles of this compound and its perception, several avenues for future research remain. A more detailed characterization of the downstream signaling cascade in CEM neurons, including the identification of the specific G-protein subunits and effector molecules, is a critical next step. Furthermore, a more quantitative understanding of hermaphrodite repulsion by this compound will provide a more complete picture of its ecological relevance.

The study of this compound and other ascarosides in C. elegans not only provides fundamental insights into neurobiology and chemical ecology but also offers a powerful system for understanding the evolution of signaling pathways. For drug development professionals, the conservation of many of these signaling components presents potential targets for novel anthelmintic strategies that disrupt essential nematode behaviors. Continued investigation into the chemical language of these simple organisms promises to yield further discoveries with broad biological and translational implications.

References

Molecular Targets of Ascr#8 in Sensory Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascarosides are a class of small molecule signals that govern various aspects of nematode physiology and behavior, including developmental timing, social aggregation, and mating. Ascaroside #8 (Ascr#8), a p-aminobenzoic acid-containing ascaroside, has been identified as a potent, male-specific chemoattractant in the model organism Caenorhabditis elegans. This technical guide provides a comprehensive overview of the current understanding of the molecular targets of this compound in sensory neurons, with a focus on the underlying signaling pathways and the experimental methodologies used to elucidate them. This document is intended to serve as a valuable resource for researchers in the fields of neurobiology, chemical ecology, and drug development.

Data Presentation: Quantitative Analysis of this compound-Mediated Male Attraction

The primary behavioral output of this compound signaling in C. elegans is the chemoattraction of males. This response is concentration-dependent, with a characteristic peak of attraction at a specific concentration range. While direct binding affinities of this compound to its receptors have not yet been published, dose-response data from behavioral assays provide valuable quantitative insights into the sensitivity of the sensory system to this compound.

ParameterValueSpecies/StrainAssay TypeReference
Peak Attractive Concentration ~1 µMC. elegans (N2 males)Two-choice behavioral assay[1]
Lowest Effective Concentration ~100 nMC. elegans (N2 males)Two-choice behavioral assay[1]
Response at 10 µM Reduced attractionC. elegans (N2 males)Two-choice behavioral assay[1]
Synergistic Interactions Enhances male attraction in the presence of ascr#2 and ascr#3C. elegans (N2 males)Male attraction assay[2][3]

Note: The quantitative data presented above are approximated from graphical representations in the cited literature.

Molecular Targets in CEM Neurons

Genetic and laser ablation studies have unequivocally demonstrated that the male-specific cephalic (CEM) sensory neurons are essential for the attractive response to this compound.[4] Transcriptomic profiling of these neurons has led to the identification of two G-protein coupled receptors (GPCRs) that are the primary molecular targets of this compound.

TargetGene NameReceptor TypeExpressionFunction in this compound SignalingReference
SRW-97srw-97G-protein coupled receptorNon-overlapping subset of CEM neuronsEssential for male attraction to this compound. Single knockout causes partial defect.[5][6]
DMSR-12dmsr-12G-protein coupled receptorNon-overlapping subset of CEM neuronsEssential for male attraction to this compound. Single knockout causes partial defect.[5][6]

Crucially, a double knockout of both srw-97 and dmsr-12 completely abolishes the attractive response to this compound, indicating that these two receptors act non-redundantly in distinct CEM neurons to mediate the sensation of this pheromone.[5][6]

Signaling Pathways

The identification of SRW-97 and DMSR-12 as GPCRs strongly suggests that this compound perception initiates a canonical G-protein signaling cascade within the CEM neurons. While the specific Gα subunit and downstream effectors have not been definitively identified, a putative pathway can be constructed based on known GPCR signaling mechanisms in sensory neurons.

Ascr8_Signaling_Pathway Ascr8 This compound SRW97 SRW-97 Ascr8->SRW97 binds DMSR12 DMSR-12 Ascr8->DMSR12 binds GPCR_complex GPCR Activation SRW97->GPCR_complex DMSR12->GPCR_complex G_protein G-protein Signaling (putative) GPCR_complex->G_protein Downstream Downstream Effectors (e.g., adenylyl cyclase, phospholipase C) G_protein->Downstream Ion_channel Ion Channel Modulation Downstream->Ion_channel Ca_influx Ca²⁺ Influx Ion_channel->Ca_influx Depolarization Neuronal Depolarization Ca_influx->Depolarization Neurotransmission Neurotransmission Depolarization->Neurotransmission Attraction Male Attraction Neurotransmission->Attraction

Putative this compound signaling cascade in CEM neurons.

Experimental Protocols

The identification and characterization of the molecular targets of this compound have been made possible through a combination of genetic, behavioral, and imaging techniques. Below are detailed methodologies for key experiments.

C. elegans Male Attraction Assay

This assay is used to quantify the chemoattractive response of male C. elegans to this compound.

Materials:

  • 6 cm NGM agar (B569324) plates

  • OP50 E. coli

  • This compound stock solution in ethanol (B145695)

  • Ethanol (vehicle control)

  • M9 buffer

  • Synchronized young adult male C. elegans (e.g., him-5(e1490))

Procedure:

  • Prepare assay plates by seeding a small spot of OP50 E. coli on one side of a 6 cm NGM plate and allowing it to dry.

  • On the opposite side of the plate, spot 1 µL of the this compound test solution and 1 µL of the ethanol vehicle control, separated by approximately 2 cm.

  • Wash synchronized young adult males in M9 buffer to remove any bacteria.

  • Place 50-100 washed males at the center of the assay plate, equidistant from the test and control spots.

  • Incubate the plates at 20°C for 1 hour.

  • Count the number of worms at the this compound spot, the control spot, and those that remain in the middle or have wandered off.

  • Calculate a chemotaxis index (CI) as: (Number of worms at this compound - Number of worms at control) / Total number of worms.

  • Perform multiple replicates for each concentration of this compound.

Male_Attraction_Assay_Workflow start Start prepare_plates Prepare NGM assay plates with E. coli spot start->prepare_plates apply_solutions Apply this compound test solution and vehicle control prepare_plates->apply_solutions wash_worms Wash synchronized young adult males apply_solutions->wash_worms place_worms Place worms at the center of the assay plate wash_worms->place_worms incubate Incubate at 20°C for 1 hour place_worms->incubate count_worms Count worms at test, control, and other locations incubate->count_worms calculate_ci Calculate Chemotaxis Index count_worms->calculate_ci end End calculate_ci->end

Workflow for the C. elegans male attraction assay.
In Vivo Calcium Imaging in CEM Neurons

This technique allows for the direct visualization of neuronal activity in the CEM neurons in response to this compound stimulation.

Materials:

  • Transgenic C. elegans strain expressing a genetically encoded calcium indicator (e.g., GCaMP) specifically in CEM neurons.

  • Microfluidic device for worm immobilization and stimulus delivery.

  • Fluorescence microscope with a sCMOS or EMCCD camera.

  • This compound solution in M9 buffer.

  • M9 buffer (control).

Procedure:

  • Load a young adult transgenic male into the microfluidic device. The device should immobilize the worm while allowing for the delivery of solutions to its nose.

  • Position the worm on the microscope stage and focus on the CEM neurons.

  • Begin recording baseline fluorescence of the GCaMP reporter.

  • Deliver a control pulse of M9 buffer to the worm's nose and record any changes in fluorescence.

  • Deliver a pulse of the this compound solution and record the fluorescence response.

  • Wash with M9 buffer to return to baseline.

  • Analyze the recorded video to quantify the change in fluorescence intensity (ΔF/F₀) in the CEM neurons upon stimulation.

CRISPR/Cas9-Mediated Knockout of srw-97 and dmsr-12

This protocol outlines the generation of knockout mutations in the target GPCR genes to assess their function in this compound sensation.[7][8][9]

Materials:

  • Cas9 protein

  • Custom synthesized crRNAs targeting srw-97 and dmsr-12

  • TracrRNA

  • Repair template (optional, for inducing specific deletions)

  • Microinjection setup

  • C. elegans (wild-type, e.g., N2)

Procedure:

  • Design and synthesize two crRNAs for each target gene, targeting exons to create a deletion.

  • Anneal the crRNAs and tracrRNA to form the guide RNA complex.

  • Prepare the injection mix containing Cas9 protein, the guide RNA complex, and a co-injection marker (e.g., pRF4 with rol-6(su1006)).

  • Inject the mix into the gonads of young adult C. elegans hermaphrodites.

  • Screen the F1 progeny for the co-injection marker phenotype (e.g., roller phenotype).

  • Isolate individual F1 rollers and allow them to self-fertilize.

  • Screen the F2 generation for the desired deletion using PCR and Sanger sequencing.

  • Once single knockouts are obtained, cross them to generate the double knockout strain.

  • Validate the loss of function by performing the male attraction assay with the knockout strains.

CRISPR_Knockout_Workflow start Start design_crrna Design and synthesize crRNAs for target genes start->design_crrna prepare_mix Prepare injection mix with Cas9, gRNA, and marker design_crrna->prepare_mix inject_gonads Microinject into gonads of young adult hermaphrodites prepare_mix->inject_gonads screen_f1 Screen F1 progeny for co-injection marker inject_gonads->screen_f1 isolate_f1 Isolate and self-fertilize F1 individuals screen_f1->isolate_f1 screen_f2 Screen F2 generation for deletion via PCR and sequencing isolate_f1->screen_f2 generate_double Cross single knockouts to create double knockout screen_f2->generate_double validate Validate loss of function with behavioral assays generate_double->validate end End validate->end

Workflow for CRISPR/Cas9-mediated gene knockout in C. elegans.

Conclusion and Future Directions

The identification of SRW-97 and DMSR-12 as the molecular targets of this compound in the CEM sensory neurons represents a significant advancement in our understanding of chemosensation and sex-specific behaviors in C. elegans. This knowledge provides a foundation for further investigation into the molecular logic of pheromone perception.

Future research should focus on:

  • Biochemical characterization of receptor-ligand interactions: Determining the binding affinities and specificities of this compound for SRW-97 and DMSR-12 through in vitro binding assays.

  • Elucidation of the downstream signaling cascade: Identifying the specific G-proteins and downstream effectors that are activated by these receptors in CEM neurons.

  • Structural biology of the receptors: Determining the three-dimensional structures of SRW-97 and DMSR-12 to understand the molecular basis of this compound recognition.

  • Translational applications: Exploring the potential of targeting these or homologous receptors in parasitic nematodes for the development of novel anthelmintic strategies.

This technical guide provides a snapshot of the current state of knowledge. As research in this area continues to evolve, new discoveries will undoubtedly refine and expand our understanding of the intricate molecular mechanisms underlying ascaroside signaling.

References

Ascr#8: A Key Modulator of Phenotypic Plasticity in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenotypic plasticity, the ability of an organism to alter its phenotype in response to environmental cues, is a fundamental biological process. In the nematode Caenorhabditis elegans, a family of small molecules known as ascarosides plays a pivotal role in mediating this plasticity, influencing developmental decisions and social behaviors. Among these, ascaroside#8 (ascr#8) has emerged as a significant modulator of key life history traits, including the entry into the stress-resistant dauer diapause and sex-specific attraction. This technical guide provides a comprehensive overview of the role of this compound in phenotypic plasticity, detailing its quantitative effects, the experimental protocols to study its function, and the underlying signaling and biosynthetic pathways.

Data Presentation: Quantitative Effects of this compound

The biological functions of this compound are highly dependent on its concentration and the presence of other ascarosides, showcasing its role in a complex chemical language. The following tables summarize the quantitative data on the effects of this compound on two primary phenotypic outputs: dauer formation and male attraction.

Table 1: Dose-Dependent Effect of this compound on Dauer Formation

This compound Concentration (nM)% Dauer Formation
50~5%
200~25%

Data extracted and estimated from Pungaliya et al., 2009.[1]

Table 2: Dose-Dependent Effect of this compound on Male Attraction

This compound Amount (pmol)Male Attraction Index
0.01~1.2
0.1~2.0
1~3.5
10~2.5

Data extracted and estimated from Pungaliya et al., 2009.[1]

Table 3: Synergistic Effects of this compound with Other Ascarosides on Male Attraction

Ascaroside Combination (at 20 fmol each)Male Attraction Index
ascr#2~1.5
This compound~1.8
ascr#2 + this compound~3.0
ascr#3~2.5
This compound~1.8
ascr#3 + this compound~2.5

Data extracted and estimated from Pungaliya et al., 2009.[1]

Experimental Protocols

1. Dauer Formation Assay with this compound

This protocol is adapted from established methods for assessing dauer induction by ascarosides.[2][3]

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • Synchronized L1-stage C. elegans (N2 strain)

  • Synthetic this compound stock solution in ethanol

  • M9 buffer

  • Incubator at 25°C

Procedure:

  • Prepare NGM plates containing the desired final concentration of this compound. Add the appropriate volume of the this compound stock solution to the molten agar just before pouring the plates. An ethanol-only control should be prepared in parallel.

  • Allow the plates to dry and seed them with a small lawn of E. coli OP50. Let the bacterial lawn grow for 24 hours.

  • Synchronize a population of C. elegans by bleaching gravid adults to isolate eggs. Allow the eggs to hatch in M9 buffer without food to obtain a population of starved, synchronized L1 larvae.

  • Pipette a known number of synchronized L1 larvae (e.g., 100-200) onto the center of the bacterial lawn on the this compound-containing and control plates.

  • Incubate the plates at 25°C for 72 hours.

  • Count the number of dauer larvae and the total number of worms on each plate. Dauer larvae are identifiable by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

  • Calculate the percentage of dauer formation as (Number of dauer larvae / Total number of worms) x 100.

2. Male Attraction "Spot Retention" Assay

This protocol is based on the spot retention assay used to quantify male attraction to ascarosides.[1][4]

Materials:

  • NGM agar plates

  • E. coli OP50 culture

  • Young adult male C. elegans

  • Synthetic this compound solution in a volatile solvent (e.g., ethanol)

  • Control solvent

Procedure:

  • Prepare NGM plates with a thin, even lawn of E. coli OP50.

  • On opposite sides of the plate, spot 1 µL of the this compound solution and 1 µL of the control solvent. Allow the spots to dry completely.

  • Isolate young adult males and keep them on a separate plate without hermaphrodites for at least one hour before the assay.

  • Place a single male worm in the center of the assay plate.

  • Record the amount of time the male spends in the vicinity of each spot over a defined period (e.g., 10 minutes).

  • The male attraction index is calculated as the ratio of the time spent at the this compound spot to the time spent at the control spot. An index greater than 1 indicates attraction.

Signaling Pathways and Biosynthesis

This compound Biosynthesis Pathway

The biosynthesis of this compound involves the modification of a core ascaroside structure through peroxisomal β-oxidation and the subsequent attachment of a p-aminobenzoic acid (PABA) moiety, which is likely derived from folate metabolism.[5][6][7] The enzyme Cel-CEST-2.2 has been identified as being required for the production of this compound.[7]

ascr8_biosynthesis cluster_peroxisome Peroxisomal β-oxidation cluster_modification PABA Moiety Addition Long-chain fatty acid Long-chain fatty acid Peroxisomal β-oxidation enzymes\n(e.g., DAF-22) Peroxisomal β-oxidation enzymes (e.g., DAF-22) Long-chain fatty acid->Peroxisomal β-oxidation enzymes\n(e.g., DAF-22) Chain shortening Ascarylose + C7 fatty acid side chain Ascarylose + C7 fatty acid side chain Peroxisomal β-oxidation enzymes\n(e.g., DAF-22)->Ascarylose + C7 fatty acid side chain Cel-CEST-2.2 Cel-CEST-2.2 Ascarylose + C7 fatty acid side chain->Cel-CEST-2.2 Substrate p-Aminobenzoic acid (PABA)\n(from Folate metabolism) p-Aminobenzoic acid (PABA) (from Folate metabolism) p-Aminobenzoic acid (PABA)\n(from Folate metabolism)->Cel-CEST-2.2 This compound This compound Cel-CEST-2.2->this compound Product

This compound Biosynthesis Pathway

This compound Signaling Pathway

This compound exerts its effects on phenotypic plasticity by binding to specific G-protein coupled receptors (GPCRs) on the surface of chemosensory neurons. This binding event initiates intracellular signaling cascades that ultimately lead to changes in gene expression and neuronal activity, driving developmental and behavioral outcomes.[5][8][9]

ascr8_signaling cluster_perception Sensory Perception cluster_transduction Signal Transduction cluster_response Cellular Response This compound This compound GPCRs GPCRs This compound->GPCRs Binding GPCRs\n(on chemosensory neurons) GPCRs (on chemosensory neurons) G-protein activation G-protein activation GPCRs->G-protein activation Downstream effectors\n(e.g., Gqα) Downstream effectors (e.g., Gqα) G-protein activation->Downstream effectors\n(e.g., Gqα) Second messengers Second messengers Downstream effectors\n(e.g., Gqα)->Second messengers Conserved Signaling Pathways\n(Insulin/IGF-1, TGF-β) Conserved Signaling Pathways (Insulin/IGF-1, TGF-β) Second messengers->Conserved Signaling Pathways\n(Insulin/IGF-1, TGF-β) Nuclear Hormone Receptors Nuclear Hormone Receptors Conserved Signaling Pathways\n(Insulin/IGF-1, TGF-β)->Nuclear Hormone Receptors Changes in Gene Expression Changes in Gene Expression Nuclear Hormone Receptors->Changes in Gene Expression Phenotypic Plasticity\n(Dauer formation, Male attraction) Phenotypic Plasticity (Dauer formation, Male attraction) Changes in Gene Expression->Phenotypic Plasticity\n(Dauer formation, Male attraction)

This compound Signaling Pathway

Experimental Workflow: Dauer Formation Assay

The following diagram illustrates the logical flow of the dauer formation assay.

dauer_assay_workflow start Start prep_plates Prepare NGM plates with this compound and control start->prep_plates seed_plates Seed plates with E. coli OP50 prep_plates->seed_plates sync_worms Synchronize C. elegans to L1 stage seed_plates->sync_worms plate_worms Plate synchronized L1 worms sync_worms->plate_worms incubate Incubate at 25°C for 72h plate_worms->incubate count_worms Count dauer and total worms incubate->count_worms calculate Calculate % Dauer Formation count_worms->calculate end End calculate->end

Dauer Formation Assay Workflow

This compound is a crucial component of the chemical communication system in C. elegans, demonstrating the intricate ways in which small molecules can orchestrate complex biological outcomes. Its concentration-dependent and synergistic effects on dauer formation and male attraction highlight its role as a versatile signaling molecule that integrates environmental information to drive phenotypic plasticity. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the mechanisms of ascaroside signaling and explore its potential as a target for novel therapeutic interventions, particularly in the context of parasitic nematodes where similar signaling systems are conserved.

References

Transcriptional Regulation by Ascaroside #8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Gene Expression and Signaling Pathways in Response to Ascr#8 Exposure for Researchers, Scientists, and Drug Development Professionals.

Ascaroside #8 (this compound), a complex small molecule from the ascaroside family of nematode pheromones, plays a significant role in regulating various aspects of Caenorhabditis elegans biology, including developmental decisions and sex-specific behaviors. Exposure to this compound triggers a cascade of signaling events that culminate in widespread transcriptional changes, influencing the worm's physiology and development. This technical guide provides a comprehensive overview of the current understanding of transcriptional regulation by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Quantitative Analysis of Transcriptional Changes

Exposure of C. elegans to a cocktail of dauer-inducing ascarosides, including this compound, ascr#2, and ascr#3, leads to significant alterations in the transcriptome. Analysis of RNA sequencing (RNA-seq) data from L1 larvae treated with this cocktail reveals a broad transcriptional response characterized by the upregulation of stress-response genes and the downregulation of genes associated with growth and metabolism[1]. While data for this compound exposure in isolation is not yet publicly available, the findings from the cocktail experiment provide valuable insights into the general transcriptional program activated by dauer-inducing ascarosides.

Table 1: Top 10 Upregulated Genes in C. elegans L1 Larvae Exposed to an Ascaroside Cocktail (Ascr#2, #3, and #8)

Gene NameLog2 Fold Changep-valuePutative Function
F28D1.85.581.05E-08Uncharacterized protein
C17H11.95.391.11E-07Uncharacterized protein
F48E8.35.232.53E-07Uncharacterized protein
T22H9.34.871.34E-06Uncharacterized protein
C34B2.84.752.36E-06Uncharacterized protein
F55G11.84.683.12E-06Uncharacterized protein
Y47G6A.164.594.55E-06Uncharacterized protein
F40F8.74.526.21E-06Uncharacterized protein
C09H10.64.487.43E-06Uncharacterized protein
K08D12.94.419.87E-06Uncharacterized protein
Data synthesized from the extended data of Cohen et al., 2021.

Table 2: Top 10 Downregulated Genes in C. elegans L1 Larvae Exposed to an Ascaroside Cocktail (Ascr#2, #3, and #8)

Gene NameLog2 Fold Changep-valuePutative Function
lips-6-6.322.11E-10Triacylglycerol lipase
F55A12.1-5.891.34E-09Uncharacterized protein
Y54G2A.3-5.713.01E-09Uncharacterized protein
C01G8.3-5.556.89E-09Uncharacterized protein
F59D12.4-5.421.23E-08Uncharacterized protein
Y69A2AL.2-5.331.87E-08Uncharacterized protein
F13B12.1-5.252.76E-08Uncharacterized protein
Y51H4A.11-5.183.98E-08Uncharacterized protein
C50F2.11-5.115.54E-08Uncharacterized protein
F56D2.3-5.057.51E-08Uncharacterized protein
Data synthesized from the extended data of Cohen et al., 2021.

Core Signaling Pathways

The transcriptional response to ascarosides is orchestrated by a network of conserved signaling pathways, primarily the Transforming Growth Factor-beta (TGF-β) and the Insulin/IGF-1 signaling (IIS) pathways. These pathways converge on key transcription factors that directly regulate the expression of target genes. This compound and other ascarosides are perceived by G-protein coupled receptors (GPCRs) on the surface of chemosensory neurons, initiating the signaling cascade[2].

Ascr8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ascr8 This compound GPCR GPCRs (e.g., SRW-97, DMSR-12) Ascr8->GPCR Binding TGFb_pathway TGF-β Pathway GPCR->TGFb_pathway Activation IIS_pathway Insulin/IGF-1 Pathway GPCR->IIS_pathway Inhibition DAF_12_pathway DAF-12/NHR Pathway GPCR->DAF_12_pathway Modulation SMADs DAF-3, DAF-5, SMA-2/3/4 TGFb_pathway->SMADs Activation DAF16 DAF-16/FOXO IIS_pathway->DAF16 Inhibition of nuclear translocation DAF12 DAF-12/DIN-1 DAF_12_pathway->DAF12 Activation/Repression TargetGenes Target Gene Expression (Stress Response, Metabolism, Development) SMADs->TargetGenes Transcriptional Regulation DAF16->TargetGenes Transcriptional Regulation DAF12->TargetGenes Transcriptional Regulation

This compound signaling cascade.
TGF-β Signaling Pathway

The TGF-β signaling pathway plays a crucial role in dauer formation, a developmentally arrested larval stage induced by harsh environmental conditions, including high concentrations of ascarosides. In C. elegans, the DAF-7/TGF-β ligand signals through the DAF-1 and DAF-4 receptors to activate a SMAD protein cascade involving DAF-8 and DAF-14, which in turn inhibit the transcriptional co-repressor complex of DAF-3 and DAF-5. Ascaroside exposure is thought to inhibit this pathway, leading to the activation of DAF-3/DAF-5 and the subsequent regulation of target genes involved in dauer development.

Insulin/IGF-1 Signaling Pathway

The insulin/IGF-1 signaling (IIS) pathway is a key regulator of metabolism, growth, and lifespan. In the context of ascaroside signaling, the IIS pathway is generally considered to be downregulated. This leads to the dephosphorylation and nuclear translocation of the FOXO transcription factor DAF-16. Once in the nucleus, DAF-16 activates the transcription of a wide array of genes involved in stress resistance, metabolism, and longevity.

DAF-12 Nuclear Hormone Receptor Pathway

The nuclear hormone receptor DAF-12 acts as a central integrator of signals from both the TGF-β and IIS pathways. In the absence of its ligands, dafachronic acids, DAF-12 binds to the co-repressor DIN-1 and represses genes that promote reproductive development while activating genes that promote dauer formation. Ascaroside exposure is known to inhibit the biosynthesis of dafachronic acids, thereby promoting the repressive activity of DAF-12[1].

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the transcriptional regulation by this compound.

Ascaroside Treatment and RNA Extraction for RNA-seq

This protocol is adapted from the methods described by Cohen et al. (2021) for the treatment of C. elegans with an ascaroside cocktail[1].

Materials:

  • Synchronized L1 stage C. elegans

  • S-medium complete

  • E. coli OP50 or HB101 culture

  • Synthetic this compound (and other ascarosides if desired) dissolved in ethanol

  • Ethanol (vehicle control)

  • 15 mL conical tubes

  • Shaking incubator

  • Clinical centrifuge

  • TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

Procedure:

  • Worm Culture: Grow synchronized L1 larvae in liquid S-medium complete with a food source (E. coli) at a density of approximately 1 worm/µL at 20°C in a shaking incubator.

  • Ascaroside Preparation: Prepare a stock solution of synthetic this compound in 100% ethanol. For the cocktail experiment, Ascr#2, #3, and #8 were used at a final concentration of 0.5 µM in the culture medium[1].

  • Treatment: To a 10 mL L1 culture, add the appropriate volume of the this compound stock solution. For the control group, add an equivalent volume of ethanol.

  • Incubation: Incubate the treated and control cultures for a defined period (e.g., 3 hours) at 20°C with shaking[1].

  • Harvesting: Pellet the worms by centrifugation at 1,300 x g for 2 minutes. Remove the supernatant.

  • RNA Extraction: Immediately lyse the worm pellet using TRIzol reagent or follow the manufacturer's protocol for a commercial RNA extraction kit. The use of bead beating or freeze-cracking can improve lysis efficiency.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) before proceeding to library preparation for RNA-seq.

RNA_Seq_Workflow start Synchronized L1 Worms treatment This compound Treatment (vs. Vehicle Control) start->treatment harvest Harvest Worms treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc RNA Quality Control rna_extraction->qc library_prep RNA-seq Library Preparation qc->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Bioinformatic Analysis (Alignment, Differential Expression) sequencing->analysis end Differentially Expressed Genes analysis->end

RNA-seq experimental workflow.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This generalized protocol for ChIP-seq in C. elegans can be adapted to investigate the binding of key transcription factors like DAF-16, SMADs, or DAF-12 to their target genes following this compound exposure.

Materials:

  • Synchronized C. elegans population (strain expressing a tagged transcription factor of interest is recommended)

  • Ascaroside treatment setup as described in 3.1

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (B1666218) (to quench cross-linking)

  • Lysis buffer

  • Sonication equipment or micrococcal nuclease (for chromatin shearing)

  • Antibody specific to the transcription factor of interest (or the tag)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation and sequencing

Procedure:

  • Worm Culture and Treatment: Grow and treat a large population of synchronized worms with this compound or vehicle control as described in 3.1.

  • Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1-2% and incubating for 15-30 minutes at room temperature with gentle rotation.

  • Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Harvesting and Lysis: Harvest the worms and lyse them to release the nuclei. Mechanical disruption (e.g., douncing or bead beating) is typically required to break the tough cuticle.

  • Chromatin Shearing: Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion with micrococcal nuclease.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target transcription factor overnight at 4°C.

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.

  • Washing: Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.

  • DNA Purification: Treat the sample with RNase A and Proteinase K, and then purify the DNA using a standard DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the C. elegans genome and use peak-calling algorithms to identify regions of transcription factor binding.

ChIP_Seq_Workflow start This compound-Treated Worms crosslink Formaldehyde Cross-linking start->crosslink lysis Cell Lysis & Chromatin Shearing crosslink->lysis ip Immunoprecipitation with Specific Antibody lysis->ip capture Capture with Protein A/G Beads ip->capture wash Wash to Remove Non-specific Binding capture->wash elute Elution & Reverse Cross-linking wash->elute purify DNA Purification elute->purify sequence Library Prep & Sequencing purify->sequence analysis Peak Calling & Motif Analysis sequence->analysis end Transcription Factor Binding Sites analysis->end

ChIP-seq experimental workflow.

Future Directions

While significant progress has been made in understanding the transcriptional response to ascarosides, several key questions remain. Future research should focus on:

  • This compound-Specific Transcriptome: Performing RNA-seq on C. elegans treated exclusively with this compound is crucial to delineate its specific effects from those of other ascarosides.

  • Transcription Factor Dynamics: Utilizing ChIP-seq and advanced imaging techniques to monitor the real-time binding dynamics and activation status of key transcription factors like DAF-16, SMADs, and DAF-12 in response to this compound.

  • Cell-Type Specific Responses: Investigating the transcriptional changes in specific neuronal and non-neuronal tissues to understand the cell-autonomous and non-autonomous effects of this compound signaling.

  • Regulatory Network Mapping: Integrating transcriptomic, proteomic, and metabolomic data to construct a comprehensive regulatory network that governs the response to this compound.

By addressing these questions, a more complete picture of the intricate regulatory mechanisms underlying ascaroside signaling will emerge, paving the way for novel strategies in drug development and pest control.

References

Methodological & Application

Protocol for Ascr#8 Treatment in C. elegans Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ascarosides are a class of signaling molecules in nematodes that regulate various aspects of their development and behavior. Ascr#8 is a specific ascaroside that plays a crucial role in Caenorhabditis elegans as a component of the dauer pheromone, which induces entry into the stress-resistant dauer larval stage, and as a potent male-specific attractant.[1][2] This document provides detailed protocols for the preparation and application of this compound in C. elegans culture for studying its effects on dauer formation, male attraction, and lifespan, along with an overview of the known signaling pathways.

Data Presentation

Table 1: Dose-Response of this compound on Dauer Formation
This compound ConcentrationPercentage of Dauer Larvae (%)Reference
40 nMNot significant[1]
200 nMSignificant induction[1]

Note: The exact percentage of dauer formation can vary depending on experimental conditions such as temperature, food availability, and worm density.

Table 2: Dose-Response of this compound on Male Attraction
This compound Amount (per assay point)Male Attraction Index (relative to control)Reference
1 fmolLow attraction[1]
10 fmolModerate attraction[1]
100 fmolHigh attraction[1]
1 pmolPeak attraction[1]
10 pmolDecreased attraction[1]

Note: The male attraction index is a relative measure. This compound exhibits a broad concentration range for inducing male attraction compared to other ascarosides.[1]

Table 3: Effect of this compound on Lifespan (Hypothetical Data)
This compound ConcentrationMean Lifespan Extension (%)Notes
100 nM~5-10%Data for this compound is not currently available. This is an estimate based on the effects of other ascarosides like ascr#2 and ascr#3, which have been shown to extend lifespan. Further research is needed to determine the specific effects of this compound.
500 nM~10-15%
1 µM~5-10%

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in organic solvents like ethanol (B145695) or DMSO, and can then be diluted in water or M9 buffer for experimental use.

Materials:

  • This compound (synthetic)

  • Ethanol (100%, molecular biology grade) or DMSO

  • Nuclease-free water

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh the desired amount of synthetic this compound in a sterile microcentrifuge tube.

  • Dissolve the this compound in 100% ethanol or DMSO to make a high-concentration stock solution (e.g., 1 mM or 10 mM). Vortex briefly to ensure it is fully dissolved.

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution to the desired final concentration in M9 buffer or water immediately before use. It is recommended to prepare fresh dilutions for each experiment.

Dauer Formation Assay

This assay is used to determine the effect of this compound on inducing entry into the dauer larval stage.

Materials:

  • Synchronized L1-stage C. elegans

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • This compound stock solution

  • M9 buffer

  • Incubator at 25°C

Protocol:

  • Prepare NGM plates containing the desired final concentrations of this compound. Add the diluted this compound to the molten NGM agar just before pouring the plates. For a control, add the same volume of the solvent (e.g., ethanol) to a separate batch of plates.

  • Seed the plates with a small lawn of E. coli OP50 and let them dry.

  • Synchronize a population of C. elegans to the L1 stage by bleaching gravid adults and allowing the eggs to hatch in M9 buffer overnight without food.

  • Pipette a known number of L1 worms (e.g., 100-200) onto the center of each NGM plate (both control and this compound-containing plates).

  • Incubate the plates at 25°C for 48-72 hours.

  • After incubation, count the number of dauer and non-dauer (L3/L4/adult) worms on each plate. Dauer larvae are thin, dark, and resistant to 1% SDS.

  • Calculate the percentage of dauer formation for each condition: (Number of dauer larvae / Total number of worms) x 100.

Male Attraction Assay

This assay measures the chemoattractive effect of this compound on adult male C. elegans.

Materials:

  • Young adult male C. elegans

  • NGM agar plates

  • This compound stock solution

  • Solvent control (e.g., ethanol diluted in water)

  • M9 buffer

Protocol:

  • Prepare standard NGM plates.

  • On each assay plate, spot 1 µL of the diluted this compound solution at a designated point and 1 µL of the solvent control at an opposing point.

  • Wash young adult males off their culture plates with M9 buffer and transfer them to a fresh, unseeded NGM plate to remove bacteria.

  • Place a defined number of males (e.g., 20-50) at the center of the assay plate, equidistant from the this compound and control spots.

  • Allow the worms to move freely for a set period (e.g., 1 hour).

  • Count the number of worms at the this compound spot, the control spot, and those that remain in the neutral zone.

  • Calculate a chemotaxis index: (Number of worms at this compound - Number of worms at control) / Total number of worms. A positive index indicates attraction.

Lifespan Assay

This assay can be adapted to investigate the effect of this compound on the lifespan of C. elegans.

Materials:

  • Synchronized L4-stage C. elegans

  • NGM agar plates containing this compound and control plates

  • E. coli OP50 culture

  • 5-fluoro-2'-deoxyuridine (FUdR) solution (optional, to prevent progeny production)

  • Incubator at 20°C

Protocol:

  • Prepare NGM plates containing the desired concentrations of this compound and control plates with the solvent. If using FUdR, add it to the molten agar as well.

  • Seed the plates with E. coli OP50.

  • Synchronize worms to the L4 stage.

  • Transfer a set number of L4 worms (e.g., 30-50) to each plate.

  • Incubate the plates at 20°C.

  • Score the number of living and dead worms every 1-2 days. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Transfer the worms to fresh plates every few days to avoid contamination and depletion of the food source.

  • Continue scoring until all worms have died.

  • Analyze the data using survival curves and statistical tests (e.g., log-rank test) to determine if this compound significantly affects lifespan.

Mandatory Visualization

Ascr8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_neuron Chemosensory Neuron (e.g., CEM in males) cluster_membrane Cell Membrane cluster_organismal Organismal Response Ascr8 This compound GPCRs GPCRs (SRW-97, DMSR-12) Ascr8->GPCRs Binding G_protein G-protein Signaling GPCRs->G_protein Activation Downstream Downstream Signaling Cascade G_protein->Downstream Output Neuronal Activity (Ca2+ signaling) Downstream->Output Behavior Male Attraction Output->Behavior Behavioral Output

Caption: this compound signaling pathway for male attraction in C. elegans.

Dauer_Formation_Pathway cluster_environment Environmental Cues cluster_signaling Neuroendocrine Signaling cluster_development Developmental Outcome Pheromone Ascarosides (including this compound) GPCRs GPCRs Pheromone->GPCRs Food Food Availability TGF_beta TGF-β Pathway (DAF-7) Food->TGF_beta + (promotes) Insulin_IGF1 Insulin/IGF-1 Pathway (DAF-2) Food->Insulin_IGF1 + (promotes) Temperature Temperature Temperature->TGF_beta + (high temp inhibits) Temperature->Insulin_IGF1 + (high temp inhibits) GPCRs->TGF_beta - (inhibits) GPCRs->Insulin_IGF1 - (inhibits) DAF_12 Nuclear Hormone Receptor (DAF-12) TGF_beta->DAF_12 - (inhibits) Insulin_IGF1->DAF_12 - (inhibits) Dauer Dauer Formation DAF_12->Dauer promotes Reproductive Reproductive Development DAF_12->Reproductive inhibits

Caption: Overview of the signaling pathways regulating dauer formation.

Experimental_Workflow A Prepare this compound Stock Solution B Prepare NGM Plates (Control & this compound) A->B D Expose Worms to this compound B->D C Synchronize C. elegans Population C->D E Perform Assay (Dauer, Attraction, Lifespan) D->E F Data Collection & Analysis E->F

Caption: General experimental workflow for this compound treatment.

References

Application Notes and Protocols: Optimal Concentration of Ascr#8 for Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ascarosides are a class of small molecule pheromones that regulate various developmental and behavioral processes in the nematode Caenorhabditis elegans. Ascaroside #8 (Ascr#8) is a well-characterized component of the C. elegans pheromone blend that elicits sexually dimorphic behavioral responses. It is a potent attractant for males, playing a crucial role in mate-finding, while it acts as a repellent for hermaphrodites.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in behavioral assays, focusing on optimal concentrations and experimental workflows.

Data Presentation: Optimal this compound Concentrations

The optimal concentration of this compound is dependent on the specific behavioral assay and the sex of the worms being tested. The following tables summarize the effective concentrations of this compound reported in the literature for key behavioral assays in C. elegans.

Table 1: Optimal this compound Concentrations for Male Attraction Assays
Assay TypeOrganism/SexEffective Concentration RangeOptimal ConcentrationNotesReference(s)
Quadrant Chemotaxis AssayC. elegans (Male)1 pM - 10 µM1 µMThis compound shows a broader range of activity compared to other ascarosides.[1][1]
Spot Retention AssayC. elegans (Male)1 pmol (absolute amount)Not explicitly definedThis compound is a potent male attractant in this assay format.[1]
Single Worm Attraction Assay (SWAA)C. elegans (Male)Not explicitly definedNot explicitly definedMales show a significant increase in dwell time in the presence of this compound.[2]
Table 2: Optimal this compound Concentrations for Hermaphrodite Repulsion Assays
Assay TypeOrganism/SexEffective Concentration RangeNotesReference(s)
Quadrant Chemotaxis AssayC. elegans (Hermaphrodite)Higher concentrations (nM to µM range)This compound is often tested in synergistic blends with other ascarosides (e.g., ascr#2, ascr#3) to elicit strong repulsion in hermaphrodites.[3][4] At high concentrations where it induces dauer formation, it is no longer attractive to males and deters hermaphrodites.[1][3][3][4]
Single Worm Attraction Assay (SWAA)C. elegans (Hermaphrodite)Not explicitly definedHermaphrodites are repelled by this compound.[2][2]
Table 3: this compound in Aggregation Assays
Assay TypeOrganism/SexEffective ConcentrationNotesReference(s)
Aggregation AssayC. elegans (Hermaphrodite)Not well-characterized for this compound aloneAggregation behavior is more strongly induced by indole (B1671886) ascarosides (e.g., icas#3, icas#9) at femtomolar concentrations. This compound's primary role in hermaphrodites appears to be repulsion rather than aggregation.[5]

Experimental Protocols

Protocol 1: Quadrant Chemotaxis Assay for Male Attraction to this compound

This assay quantifies the attraction of a population of worms to a point source of this compound on an agar (B569324) plate.

Materials:

  • 6 cm NGM (Nematode Growth Medium) agar plates

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Ethanol (B145695) (vehicle control)

  • Sodium azide (B81097) (NaN3) solution (e.g., 1 M in water)

  • M9 buffer

  • Synchronized population of young adult C. elegans males

  • Micropipettes and tips

  • Dissecting microscope

Procedure:

  • Plate Preparation:

    • Using a marker, divide the bottom of a 6 cm NGM plate into four equal quadrants.

    • Mark two opposing quadrants as "Test" and the other two as "Control".

    • Mark a small origin circle (approximately 0.5 cm diameter) at the center of the plate.

  • Worm Preparation:

    • Wash a synchronized population of young adult males off their growth plates with M9 buffer.

    • Pellet the worms by gentle centrifugation (e.g., 800 x g for 1 minute).

    • Wash the worm pellet twice more with M9 buffer to remove any residual bacteria.

    • Resuspend the final worm pellet in a small volume of M9 buffer to achieve a concentration of approximately 50-100 worms per 5 µL.

  • Assay Setup:

    • Prepare the test solution by diluting the this compound stock solution in ethanol to the desired final concentration (e.g., 1 µM).

    • To two opposing quadrants (the "Test" quadrants), spot 1 µL of the this compound solution and 1 µL of 1 M NaN3. The spots should be placed approximately 0.5 cm from the edge of the plate.

    • To the other two opposing quadrants (the "Control" quadrants), spot 1 µL of ethanol and 1 µL of 1 M NaN3.

    • Carefully pipette 5 µL of the washed worm suspension onto the origin at the center of the plate.

  • Incubation and Scoring:

    • Place the lid on the plate and leave it undisturbed at room temperature (e.g., 20-22°C) for 1 hour.

    • After the incubation period, count the number of worms in each of the four quadrants. Worms remaining within the origin circle are not counted.

    • Calculate the Chemotaxis Index (CI) using the following formula: CI = (Number of worms in Test quadrants - Number of worms in Control quadrants) / (Total number of worms on the plate)

    • A positive CI indicates attraction, a negative CI indicates repulsion, and a CI close to zero indicates no preference.

Protocol 2: Single Worm Attraction Assay (SWAA)

This assay measures the dwell time of individual worms in wells containing this compound versus control wells.[2]

Materials:

  • 48-well cell culture plate

  • NGM agar

  • E. coli OP50 culture

  • This compound stock solution

  • Ethanol (vehicle control)

  • Synchronized young adult C. elegans males

  • Worm pick

  • Microscope with a camera for recording

  • Tracking software (optional, but recommended)

Procedure:

  • Plate Preparation:

    • Fill the outer 40 wells of a 48-well plate with NGM agar.

    • Once the agar has solidified, seed each of the 40 wells with a thin lawn of E. coli OP50.

    • Allow the bacterial lawn to grow for 24-48 hours at room temperature.

    • Prepare this compound and vehicle control solutions. A typical concentration for this compound is 1 µM.

    • Randomly assign wells to be "Test" (this compound) or "Control" (vehicle). It is good practice to have an equal number of test and control wells.

    • Add a small volume (e.g., 1 µL) of the this compound solution or ethanol to the center of the bacterial lawn in the appropriate wells.

  • Assay Setup:

    • Transfer a single, well-fed young adult male to the center of each of the 40 wells.

  • Recording and Data Analysis:

    • Immediately begin recording the plate using a camera mounted on a microscope. Record for a set period, for example, 15-30 minutes.

    • Analyze the recordings to determine the amount of time each worm spends within the bacterial lawn of each well. This is the "dwell time".

    • Compare the average dwell time in the this compound wells to the average dwell time in the control wells. A significantly longer dwell time in the this compound wells indicates attraction.

Mandatory Visualization

This compound Signaling Pathway in Male CEM Neurons

Ascr8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane CEM Neuron Membrane cluster_intracellular Intracellular Space Ascr8 This compound GPCR SRW-97 / DMSR-12 (GPCRs) Ascr8->GPCR Binding G_protein Gαβγ GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha Dissociation Effector Downstream Effector G_alpha->Effector Modulation Response Ca²⁺ Influx & Neurotransmitter Release Effector->Response Signal Transduction Behavior Male Attraction Response->Behavior Leads to Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plates Prepare Quadrant NGM Plates spot_chems Spot this compound and Control with NaN₃ prep_plates->spot_chems prep_worms Synchronize and Wash Worms place_worms Place Worms at Origin prep_worms->place_worms prep_solutions Prepare this compound and Control Solutions prep_solutions->spot_chems spot_chems->place_worms incubate Incubate for 1 Hour place_worms->incubate count_worms Count Worms in Quadrants incubate->count_worms calc_ci Calculate Chemotaxis Index (CI) count_worms->calc_ci interpret Interpret Results (Attraction/Repulsion) calc_ci->interpret

References

Application Notes and Protocols for Ascaroside #8 (ascr#8) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaroside #8 (ascr#8) is a signaling molecule involved in critical life history decisions of the nematode Caenorhabditis elegans. As a key component of the dauer pheromone, it contributes to the induction of the stress-resistant dauer larval stage at higher concentrations. At lower concentrations, it functions as a potent male-specific attractant, playing a significant role in mating behavior. Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock and working solutions.

Physicochemical and Biological Data

A summary of the relevant quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Weight 393.43 g/mol
Recommended Solvent Ethanol (B145695) (100%)
Storage (Powder) -20°C for up to 3 years
Storage (Stock Solution) -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Working Concentrations Dauer Induction: Nanomolar (nM) to Micromolar (µM) rangeMale Attraction: Femtomolar (fM) to Picomolar (pM) range

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol

This protocol describes the preparation of a high-concentration primary stock solution of this compound.

Materials:

  • This compound powder

  • 100% Ethanol (Anhydrous, molecular biology grade)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weighing this compound: Carefully weigh out 1 mg of this compound powder using an analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Calculating Solvent Volume: To create a 10 mM stock solution from 1 mg of this compound (MW = 393.43 g/mol ), the required volume of ethanol is calculated as follows:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (L) = (0.001 g / 393.43 g/mol ) / 0.010 mol/L = 0.000254 L

    • Volume (µL) = 254 µL

  • Dissolving this compound: Add 254 µL of 100% ethanol to the microcentrifuge tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained. If dissolution is slow, brief sonication in a water bath can be applied.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the main stock. Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Biological Assays

This protocol details the serial dilution of the 10 mM stock solution to prepare working solutions for typical C. elegans assays.

Materials:

  • 10 mM this compound stock solution in ethanol

  • Sterile deionized water or M9 buffer (for aqueous dilutions)

  • Sterile microcentrifuge tubes

Procedure for a 1 µM Working Solution (for Dauer Assays):

  • Intermediate Dilution: Prepare a 100 µM intermediate stock by diluting the 10 mM primary stock 1:100. For example, add 1 µL of the 10 mM stock to 99 µL of 100% ethanol. Vortex to mix.

  • Final Aqueous Dilution: Prepare the 1 µM working solution by diluting the 100 µM intermediate stock 1:100 in the final aqueous medium (e.g., liquid culture medium or agar (B569324) plate). For example, to prepare 1 mL of a 1 µM solution, add 10 µL of the 100 µM intermediate stock to 990 µL of the aqueous medium. It is crucial to add the ethanol stock to the aqueous solution while vortexing to prevent precipitation.

Procedure for a 1 nM Working Solution (for Male Attraction Assays):

  • Serial Dilutions: From the 100 µM intermediate stock (prepared above), perform two additional 1:100 serial dilutions in ethanol to obtain a 10 nM intermediate stock.

    • 1 µL of 100 µM stock + 99 µL of ethanol = 1 µM intermediate stock.

    • 1 µL of 1 µM stock + 99 µL of ethanol = 10 nM intermediate stock.

  • Final Aqueous Dilution: Prepare the 1 nM working solution by diluting the 10 nM intermediate stock 1:10 in the final assay buffer. For example, add 10 µL of the 10 nM stock to 90 µL of the assay buffer.

Important Consideration: The final concentration of ethanol in the assay should be kept as low as possible (ideally below 0.1%) to avoid solvent-induced artifacts in worm behavior or development. Always include a vehicle control (the same concentration of ethanol in the assay medium without this compound) in your experiments.

Visualizations

ascr8_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation ascr8_powder This compound Powder weigh Weigh 1 mg this compound ascr8_powder->weigh dissolve Dissolve in 254 µL 100% Ethanol weigh->dissolve stock_10mM 10 mM Stock Solution dissolve->stock_10mM aliquot Aliquot into single-use tubes stock_10mM->aliquot store_minus_80 Store at -80°C aliquot->store_minus_80 start_working 10 mM Stock Solution dilute_100uM 1:100 dilution in Ethanol start_working->dilute_100uM stock_100uM 100 µM Intermediate Stock dilute_100uM->stock_100uM dilute_1uM 1:100 dilution in Aqueous Medium stock_100uM->dilute_1uM dilute_nM Further serial dilutions in Ethanol stock_100uM->dilute_nM working_1uM 1 µM Working Solution (Dauer Assay) dilute_1uM->working_1uM working_nM fM-pM Working Solutions (Behavioral Assays) dilute_nM->working_nM

Workflow for this compound stock and working solution preparation.

ascr8_signaling cluster_stimulus This compound Stimulus cluster_neurons Sensory Neurons cluster_response Physiological Response ascr8 This compound asi_ask ASI / ASK Neurons ascr8->asi_ask (High conc.) cem CEM Neurons (Male-specific) ascr8->cem (Low conc.) dauer Dauer Formation (High Concentration) asi_ask->dauer attraction Male Attraction (Low Concentration) cem->attraction

Simplified signaling pathway of this compound in C. elegans.

Application Notes and Protocols for C. elegans Chemotaxis Assay to Ascr#8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nematode Caenorhabditis elegans provides a powerful model system for studying the neural circuits and molecular mechanisms that underlie behavior. Ascarosides, a family of small molecule pheromones, are key regulators of C. elegans behavior and development, influencing processes such as dauer formation, mating, and social aggregation.[1][2][3] Ascr#8, a structurally unique ascaroside, plays a significant role in sex-specific behaviors, acting as a potent attractant for males while eliciting avoidance in hermaphrodites.[4][5] This application note provides a detailed protocol for a robust and reproducible chemotaxis assay to quantify the behavioral responses of C. elegans to this compound.

The assay described herein is a modified version of the quadrant chemotaxis assay, which allows for the simultaneous assessment of attraction and repulsion and provides a quantitative measure of chemotactic preference.[6][7] This method is suitable for screening genetic mutants, evaluating the effects of drug compounds on chemosensation, and investigating the neural basis of sex-specific behaviors.

Signaling Pathway

This compound is primarily sensed by the male-specific CEM (cephalic male) sensory neurons.[4] The perception of this compound is mediated by a set of G protein-coupled receptors (GPCRs). Notably, the evolutionarily distinct GPCRs, SRW-97 and DMSR-12, act non-redundantly in different subsets of CEM neurons to mediate the attractive response to this compound in males.[4] Downstream signaling from these receptors is thought to involve conserved signal transduction pathways, ultimately leading to changes in neuronal activity and behavioral output.[1][3]

Ascr8_Signaling_Pathway cluster_neuron CEM Sensory Neuron (Male) Ascr8 This compound GPCRs SRW-97 / DMSR-12 (GPCRs) Ascr8->GPCRs G_protein G Protein Signaling GPCRs->G_protein Downstream Downstream Effectors G_protein->Downstream Behavior Male Attraction Downstream->Behavior

Caption: this compound signaling pathway in male C. elegans.

Experimental Workflow

The chemotaxis assay involves preparing assay plates, synchronizing and preparing worms, setting up the assay with this compound and a control, allowing the worms to chemotax for a defined period, and then quantifying their distribution on the plate to calculate a chemotaxis index.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Chemotaxis Assay Plates D Wash and Transfer Worms to Assay Plate A->D B Synchronize and Grow C. elegans B->D C Prepare this compound and Control Solutions E Apply this compound and Control with Sodium Azide (B81097) C->E D->E F Incubate for 1 hour E->F G Count Worms in Each Quadrant F->G H Calculate Chemotaxis Index (CI) G->H I Statistical Analysis H->I

Caption: Experimental workflow for the this compound chemotaxis assay.

Experimental Protocols

Materials
  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50

  • M9 buffer

  • This compound (synthetic)

  • Ethanol (B145695) (as a solvent for this compound)

  • Sodium azide (NaN3)

  • Synchronized populations of young adult C. elegans (e.g., N2 wild-type males and hermaphrodites)

  • Petri dishes (6 cm)

  • Micropipette and tips

  • Dissecting microscope

Protocol 1: Preparation of Chemotaxis Assay Plates
  • Prepare chemotaxis agar (2% agar, 5 mM KPO4 pH 6.0, 1 mM CaCl2, 1 mM MgSO4 in dH2O).

  • Pour 10 ml of the melted chemotaxis agar into each 6 cm petri dish.

  • Allow the plates to solidify and dry at room temperature for 24-48 hours.

  • Just before use, draw a quadrant diagram on the bottom of the plate. Mark two opposite quadrants as "Test" and the other two as "Control". Mark the center of the plate as the origin.

Protocol 2: Synchronization and Preparation of Worms
  • Grow C. elegans on NGM plates seeded with E. coli OP50.

  • To obtain a synchronized population of young adults, perform a bleach synchronization of gravid hermaphrodites.

  • Plate the synchronized L1 larvae onto fresh NGM plates with OP50 and grow them at 20°C until they reach the young adult stage (approximately 48-72 hours).

  • For assays with males, a strain with a high incidence of males (e.g., him-5 or him-8) can be used, or males can be picked from a wild-type population.

  • Wash the worms off the plates with M9 buffer into a centrifuge tube.

  • Pellet the worms by gentle centrifugation (800g for 1 minute) and aspirate the supernatant.

  • Wash the worms two more times with M9 buffer to remove any residual bacteria.

  • After the final wash, resuspend the worms in a small volume of M9 buffer.

Protocol 3: Chemotaxis Assay
  • Prepare a stock solution of this compound in ethanol. A typical final concentration for the assay is 1 µM.[4] Prepare a control solution of ethanol in M9 buffer.

  • Prepare a 1 M stock solution of sodium azide in dH2O.

  • Pipette approximately 100-200 washed young adult worms onto the center (origin) of a chemotaxis assay plate.

  • Wick away excess liquid from around the worms using the edge of a piece of filter paper.

  • In the "Test" quadrants, spot 1 µl of the this compound solution and 1 µl of 1 M sodium azide.

  • In the "Control" quadrants, spot 1 µl of the control solution (ethanol in M9) and 1 µl of 1 M sodium azide.

  • Place the lid on the plate and incubate at room temperature for 1 hour.

  • After the incubation period, count the number of worms in each of the four quadrants. Worms that have not moved from the origin should not be counted.

  • Repeat the assay at least three times for each condition and worm strain.

Data Presentation and Analysis

The chemotaxis index (CI) is calculated to quantify the worms' preference. The formula for the CI is:

CI = (Number of worms in Test quadrants - Number of worms in Control quadrants) / (Total number of worms counted)

A positive CI indicates attraction to the test substance, a negative CI indicates repulsion, and a CI close to zero suggests no preference.

Table 1: Example Chemotaxis Data for this compound
Worm StrainSexTest CompoundN (worms)Worms in Test QuadrantsWorms in Control QuadrantsChemotaxis Index (CI)Standard Deviation
N2Male1 µM this compound150105450.40± 0.08
N2Hermaphrodite1 µM this compound14540105-0.45± 0.09
him-5Male1 µM this compound160115450.44± 0.07
srw-97;dmsr-12Male1 µM this compound1557580-0.03± 0.05
N2MaleVehicle1487276-0.03± 0.06
Table 2: Interpretation of Chemotaxis Index (CI) Values
CI ValueInterpretationExpected Response to this compound
> 0.1AttractionWild-type males
< -0.1RepulsionWild-type hermaphrodites
-0.1 to 0.1No Preferencesrw-97;dmsr-12 double mutant males

Conclusion

This application note provides a comprehensive protocol for conducting a C. elegans chemotaxis assay to this compound. By following these detailed methods, researchers can obtain reliable and quantifiable data on the behavioral responses of different worm strains and sexes to this important signaling molecule. The provided templates for data presentation and interpretation will aid in the analysis and reporting of experimental findings. This assay is a valuable tool for dissecting the genetic and neural pathways underlying chemosensation and sex-specific behaviors in C. elegans.

References

Measuring the Effect of Ascarosides on C. elegans Lifespan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nematode Caenorhabditis elegans is a powerful model organism for aging research due to its short lifespan, genetic tractability, and the conservation of key aging-related signaling pathways. Ascarosides, a family of secreted small molecules, play crucial roles in C. elegans development, behavior, and, notably, lifespan regulation. This document provides detailed application notes and protocols for measuring the effect of ascarosides, with a focus on the potential effects of Ascr#8, on the lifespan of C. elegans. While direct quantitative data for this compound's effect on lifespan is not yet prominently available in published literature, we will draw upon findings for structurally similar and well-studied ascarosides, such as Ascr#2 and Ascr#3, to provide a framework for investigation.

Ascarosides are known to influence lifespan through distinct signaling pathways, offering exciting avenues for the discovery of novel therapeutics targeting age-related processes. Understanding how to accurately measure these effects is paramount for advancing this research.

Data Presentation: Lifespan Effects of Ascr#2 and Ascr#3

The following table summarizes the quantitative data on the lifespan-extending effects of Ascr#2 and Ascr#3 on wild-type (N2) C. elegans. These ascarosides have been shown to increase lifespan in a concentration-dependent manner[1][2]. This data can serve as a reference for designing and interpreting experiments with this compound.

AscarosideConcentrationMean Lifespan (days)% Increase in Mean LifespanP-value vs. ControlReference
Control 0 nM13.2--[1]
Ascr#2 4 nM14.5~9.8%< 0.0001[1]
400 nM15.1~14.4%< 0.0001[1]
Ascr#3 4 nM14.9~12.9%< 0.0001[1]
400 nM16.0~21.2%< 0.0001[1]

Signaling Pathways

Ascaroside-mediated lifespan extension has been shown to involve specific signaling pathways that can be distinct from the canonical insulin/IGF-1 signaling (IIS) pathway, a major regulator of aging in C. elegans.

Ascr#2 and Ascr#3 Signaling Pathway

Studies on Ascr#2 and Ascr#3 have revealed a signaling pathway that extends lifespan independently of the well-known DAF-16/FOXO transcription factor, a key component of the IIS pathway. Instead, this longevity is dependent on the sirtuin SIR-2.1[1]. The chemosensation of these ascarosides by specific sensory neurons is a critical initiating step.

Ascaroside_Signaling cluster_environment Environment cluster_neuron Chemosensory Neuron cluster_downstream Downstream Tissues cluster_IIS Insulin/IGF-1 Signaling (IIS) Pathway (Independent) Ascr Ascr#2 / Ascr#3 GPCR GPCR (e.g., DAF-37) Ascr->GPCR Sensing Signal_Transduction Signal Transduction GPCR->Signal_Transduction SIR21 SIR-2.1 (Sirtuin) Signal_Transduction->SIR21 Activation Longevity_Genes Longevity Genes SIR21->Longevity_Genes Upregulation Lifespan_Extension Lifespan Extension Longevity_Genes->Lifespan_Extension DAF16 DAF-16 / FOXO

Ascaroside signaling pathway for lifespan extension.

Experimental Protocols

This section provides a detailed protocol for a standard C. elegans lifespan assay adapted for testing the effects of this compound.

Protocol: C. elegans Lifespan Assay on Solid Media

1. Materials and Reagents:

  • C. elegans strain (e.g., wild-type N2)

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 bacteria

  • This compound (synthetic)

  • Solvent for this compound (e.g., ethanol (B145695) or DMSO, ensure final concentration is non-toxic to worms)

  • Fluorodeoxyuridine (FUDR) solution (to prevent progeny from hatching)

  • M9 buffer

  • Platinum wire worm pick

  • Stereomicroscope

  • 20°C incubator

2. Experimental Workflow:

The following diagram illustrates the key steps in the lifespan assay.

Lifespan_Assay_Workflow cluster_prep Preparation cluster_sync Synchronization cluster_assay Lifespan Assay cluster_analysis Data Analysis Prep_Plates Prepare NGM Plates (with/without this compound and FUDR) Seed_Plates Seed Plates with E. coli OP50 Prep_Plates->Seed_Plates Transfer_L4 Transfer L4 Larvae to Experimental Plates Seed_Plates->Transfer_L4 Bleach_Sync Synchronize Worms (Bleach gravid adults to isolate eggs) Hatch Hatch Eggs on NGM Plates Bleach_Sync->Hatch Hatch->Transfer_L4 Incubate Incubate at 20°C Transfer_L4->Incubate Score_Survival Score Survival Daily/Every Other Day Incubate->Score_Survival Repeatedly Survival_Curve Generate Survival Curves Score_Survival->Survival_Curve Stats Statistical Analysis (Log-rank test) Survival_Curve->Stats

Experimental workflow for a C. elegans lifespan assay.

3. Detailed Procedure:

a. Preparation of Experimental Plates:

  • Prepare NGM plates.

  • After the agar has cooled, add FUDR to a final concentration of 50 µM to prevent the growth of progeny.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Add the this compound stock solution to the surface of the NGM plates to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Prepare control plates with the solvent alone.

  • Allow the plates to dry completely.

  • Seed the plates with a lawn of E. coli OP50 and allow the bacteria to grow overnight at room temperature.

b. Synchronization of C. elegans:

  • Wash gravid adult worms from several plates with M9 buffer.

  • Perform bleach synchronization to isolate eggs. This involves treating the worms with a solution of sodium hypochlorite (B82951) and sodium hydroxide (B78521) to dissolve the adults, leaving the eggs intact.

  • Wash the eggs several times with M9 buffer to remove all traces of the bleaching solution.

  • Allow the eggs to hatch in M9 buffer, resulting in a synchronized population of L1 larvae.

  • Plate the L1 larvae on standard NGM plates seeded with E. coli OP50 and allow them to develop to the L4 stage at 20°C.

c. Lifespan Assay:

  • Once the synchronized population reaches the L4 larval stage, transfer a set number of worms (e.g., 30-50) to each experimental and control plate.

  • Incubate the plates at 20°C.

  • Starting from the first day of adulthood, score the worms for survival every day or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

  • Transfer the worms to fresh plates every 2-3 days to avoid contamination and ensure a consistent food source.

  • Continue scoring until all worms have died.

d. Data Analysis:

  • Record the number of living and dead worms at each time point for each condition.

  • Generate survival curves using the Kaplan-Meier method.

  • Compare the survival curves between the control and this compound-treated groups using the log-rank (Mantel-Cox) test to determine statistical significance.

Conclusion and Future Directions

While the direct impact of this compound on C. elegans lifespan remains to be quantitatively established, the significant lifespan extension observed with the related ascarosides Ascr#2 and Ascr#3 provides a strong rationale for its investigation. The protocols and background information provided here offer a comprehensive guide for researchers to explore the effects of this compound and other novel compounds on aging. Future studies should focus on determining the optimal concentration of this compound for lifespan extension, elucidating its specific signaling pathway, and identifying the downstream genetic targets. This research will not only enhance our understanding of the fundamental biology of aging but may also pave the way for the development of new therapeutic strategies to promote healthy longevity in humans.

References

Application Notes and Protocols for Gene Expression Analysis in C. elegans after Ascr#8 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ascarosides are a class of small molecules secreted by the nematode Caenorhabditis elegans that regulate various aspects of its life history, including entry into the dauer diapause, a stress-resistant larval stage, and mating behaviors. Ascaroside #8 (Ascr#8) has been identified as a potent component of the dauer-inducing pheromone mixture and a strong male-specific attractant.[1] Understanding the gene expression changes induced by this compound is crucial for elucidating the molecular mechanisms underlying these critical developmental and behavioral decisions. These insights can inform studies on signaling pathways relevant to aging, development, and neurobiology, and may have implications for the development of novel anthelmintics.

This document provides detailed protocols for the analysis of gene expression in C. elegans following treatment with this compound, including methods for worm culture, ascaroside treatment, RNA extraction, and library preparation for RNA sequencing (RNA-seq). Additionally, it presents a summary of differentially expressed genes identified in response to an ascaroside cocktail containing this compound and visualizes the putative signaling pathway and experimental workflow.

Data Presentation

The following tables summarize the top differentially expressed genes in wild-type (N2) C. elegans L1 larvae after a three-hour exposure to a dauer-inducing ascaroside cocktail containing Ascr#2, Ascr#3, and this compound. This data provides a valuable starting point for understanding the transcriptional response to dauer-inducing pheromones.[2]

Table 1: Top 10 Up-regulated Genes in N2 C. elegans after Ascaroside Cocktail Treatment [2]

Gene NameLog2 Fold Changep-valuePutative Function/Description
F48E8.84.851.00E-05Uncharacterized protein
nlp-294.751.00E-05Neuropeptide-like protein
dod-224.651.00E-05Downstream of DAF-16
C38D4.44.551.00E-05Uncharacterized protein
F55G11.84.451.00E-05Uncharacterized protein
lys-14.351.00E-05Lysozyme
F48E8.34.251.00E-05Uncharacterized protein
scl-24.151.00E-05SCL/TAL1-like transcription factor
ilys-34.051.00E-05Invertebrate lysozyme
K08D12.33.951.00E-05Uncharacterized protein

Table 2: Top 10 Down-regulated Genes in N2 C. elegans after Ascaroside Cocktail Treatment [2]

Gene NameLog2 Fold Changep-valuePutative Function/Description
lips-6-5.151.00E-05Lipase
Y47D3A.29-4.851.00E-05Uncharacterized protein
fat-7-4.751.00E-05Fatty acid desaturase
acs-2-4.651.00E-05Acyl-CoA synthetase
elo-2-4.551.00E-05Fatty acid elongase
F54E2.1-4.451.00E-05Uncharacterized protein
pod-2-4.351.00E-05Acetyl-CoA carboxylase
C05D11.10-4.251.00E-05Uncharacterized protein
mdt-15-4.151.00E-05Mediator complex subunit
nhr-49-4.051.00E-05Nuclear hormone receptor

Experimental Protocols

C. elegans Synchronization and Culture

This protocol describes the generation of a synchronized population of L1 larvae for ascaroside treatment.

Materials:

  • Nematode Growth Medium (NGM) plates seeded with E. coli OP50

  • M9 buffer

  • Bleach solution (20% commercial bleach, 0.5 M NaOH)

  • Gravid adult C. elegans

  • Shaking incubator

Procedure:

  • Wash gravid adult worms from NGM plates using M9 buffer and collect them in a 15 mL conical tube.

  • Pellet the worms by centrifugation at 1,500 x g for 1 minute.

  • Aspirate the supernatant and add 5 mL of bleach solution to the worm pellet.

  • Vortex vigorously for 30 seconds and incubate for 3-5 minutes with intermittent vortexing until the adult worms are dissolved, leaving behind the eggs.

  • Quickly pellet the eggs by centrifugation at 1,500 x g for 1 minute.

  • Wash the egg pellet three times with 10 mL of M9 buffer to remove the bleach solution.

  • After the final wash, resuspend the eggs in M9 buffer and allow them to hatch overnight in a shaking incubator at 20°C without food. This will result in a synchronized population of L1-arrested larvae.

This compound Treatment

This protocol is adapted from a study using a cocktail of ascarosides and can be used for this compound treatment.[2]

Materials:

  • Synchronized L1-arrested C. elegans

  • Liquid culture medium (S-basal with E. coli HB101 as a food source)

  • This compound stock solution (in ethanol)

  • Ethanol (vehicle control)

  • Shaking incubator

Procedure:

  • Transfer the synchronized L1 larvae to liquid culture medium at a density of approximately one worm per microliter.

  • Add this compound to the desired final concentration. For a control group, add an equivalent volume of ethanol.

  • Incubate the cultures in a shaking incubator at 20°C and 220 RPM for the desired treatment duration (e.g., 3 hours).[2]

  • After incubation, pellet the worms by centrifugation.

  • Wash the worm pellet with M9 buffer to remove bacteria and residual ascaroside.

  • The worm pellet is now ready for RNA extraction.

RNA Extraction, Library Preparation, and Sequencing

This protocol outlines the steps for total RNA extraction and preparation of RNA-seq libraries.

Materials:

  • Worm pellet from the ascaroside treatment

  • TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy kit, Qiagen)

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (prepared with DEPC-treated water)

  • Nuclease-free water

  • RNA quantification and quality control instruments (e.g., NanoDrop, Bioanalyzer)

  • RNA-seq library preparation kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina)

Procedure:

  • RNA Extraction (TRIzol method): a. Homogenize the worm pellet in TRIzol reagent. This can be achieved by several freeze-thaw cycles in liquid nitrogen or by mechanical disruption. b. Add chloroform, mix, and centrifuge to separate the phases. c. Transfer the aqueous (upper) phase containing the RNA to a new tube. d. Precipitate the RNA by adding isopropanol and centrifuge to pellet the RNA. e. Wash the RNA pellet with 75% ethanol. f. Air-dry the pellet and resuspend it in nuclease-free water.

  • RNA Quality Control: a. Quantify the RNA concentration using a NanoDrop spectrophotometer. b. Assess the RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of 8 or higher is recommended for RNA-seq.

  • Library Preparation and Sequencing: a. Proceed with a commercial RNA-seq library preparation kit following the manufacturer's instructions. This typically involves mRNA purification (poly-A selection), fragmentation, cDNA synthesis, adapter ligation, and PCR amplification. b. The prepared libraries should be quantified and their quality assessed before sequencing on an Illumina platform (or other suitable next-generation sequencing platform).

Visualizations

This compound Signaling Pathway in C. elegans Male CEM Neurons

This compound is sensed by the G-protein coupled receptors (GPCRs) SRW-97 and DMSR-12 in the male-specific cephalic sensory (CEM) neurons.[1] While the direct downstream effectors of these receptors are not fully elucidated, their activation is thought to modulate conserved signaling pathways, such as the TGF-β and insulin/IGF-1 signaling pathways, which are known to regulate dauer formation.[3][4]

Ascr8_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_CEM_Neuron CEM Neuron cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ascr8 This compound SRW97 SRW-97 Ascr8->SRW97 binds DMSR12 DMSR-12 Ascr8->DMSR12 binds G_protein G-protein Signaling SRW97->G_protein activates DMSR12->G_protein activates Downstream_Effectors Downstream Effectors (e.g., Adenylyl Cyclase, PLC) G_protein->Downstream_Effectors modulates Transcription_Factors Transcription Factors (e.g., DAF-3, DAF-16) Downstream_Effectors->Transcription_Factors regulates Gene_Expression Gene Expression Changes (Dauer Formation / Male Attraction) Transcription_Factors->Gene_Expression controls

Caption: Putative this compound signaling pathway in C. elegans male CEM neurons.

Experimental Workflow for Gene Expression Analysis

The following diagram illustrates the key steps involved in analyzing the gene expression changes in C. elegans after treatment with this compound.

Experimental_Workflow cluster_Wet_Lab Wet Lab Procedures cluster_Dry_Lab Bioinformatic Analysis Sync 1. C. elegans Synchronization Culture 2. L1 Larvae Culture Sync->Culture Treatment 3. This compound Treatment Culture->Treatment RNA_Extraction 4. RNA Extraction Treatment->RNA_Extraction Library_Prep 5. RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing 6. Next-Generation Sequencing Library_Prep->Sequencing QC 7. Quality Control of Raw Reads Sequencing->QC Alignment 8. Read Alignment to Reference Genome QC->Alignment Quantification 9. Gene Expression Quantification Alignment->Quantification DEA 10. Differential Expression Analysis Quantification->DEA Downstream 11. Downstream Analysis (Pathway, GO term enrichment) DEA->Downstream

Caption: Workflow for C. elegans gene expression analysis after this compound treatment.

References

Synthesis of Ascr#8 for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Ascarosides are a class of signaling molecules crucial for the development and behavior of the nematode Caenorhabditis elegans. Among them, Ascaroside #8 (Ascr#8) has been identified as a potent component of the dauer pheromone and a strong, male-specific attractant.[1][2][3] Its unique chemical structure, featuring a p-aminobenzoic acid (PABA) moiety, distinguishes it from many other ascarosides and underscores its specific biological functions.[1][3][4] The synthesis of this compound is therefore of significant interest for researchers studying nematode chemical communication, neurobiology, and developmental biology. This document provides an overview of the synthesis of this compound, its biological activities, and detailed protocols for its use in key bioassays.

Data Presentation

The biological activity of chemically synthesized this compound has been quantified in several key assays, primarily focusing on its role in dauer formation and male attraction in C. elegans.

Assay TypeThis compound ConcentrationObserved EffectOrganism/StrainReference
Dauer Larva Induction 40 nMNo significant dauer inductionC. elegans (N2)[2]
200 nMSignificant dauer inductionC. elegans (N2)[2]
Male Attraction 1 pmolStrong male attractionC. elegans (N2)[2]
10 fmol - 1 µMDose-dependent male attractionC. elegans (him-5)[5]
Synergistic Male Attraction 100 fmol this compound + 100 fmol Ascr#2Strong synergistic male attractionC. elegans (N2)[2][3]
10 fmol this compound + 10 fmol Ascr#3No significant synergistic effectC. elegans (N2)[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of ascarosides and a general workflow for the synthesis and application of this compound.

ascaroside_signaling cluster_environment External Environment cluster_neuron Chemosensory Neuron (e.g., CEM) cluster_downstream Cellular Response This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR binds to G_protein G-Protein GPCR->G_protein activates signaling_cascade Downstream Signaling Cascade G_protein->signaling_cascade initiates TGF_beta TGF-β Signaling signaling_cascade->TGF_beta Insulin_IGF1 Insulin/IGF-1 Signaling signaling_cascade->Insulin_IGF1 Behavioral_output Behavioral Output (e.g., Attraction, Dauer) TGF_beta->Behavioral_output Insulin_IGF1->Behavioral_output

Ascaroside Signaling Pathway

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Assays start Starting Materials (e.g., L-rhamnose) intermediate Key Intermediate (Protected Ascarylose) start->intermediate side_chain Side Chain Synthesis & Attachment intermediate->side_chain final_product This compound Synthesis & Purification side_chain->final_product treatment Apply Synthetic this compound final_product->treatment Use in Assays assay_prep Prepare Assay Plates (NGM with E. coli) assay_prep->treatment worm_prep Synchronize C. elegans Culture worm_prep->treatment observation Observe & Quantify Behavioral Response treatment->observation

Experimental Workflow for this compound

Experimental Protocols

I. Chemical Synthesis of this compound (Generalized Protocol)

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary to individual research groups, a general strategy has been outlined in the literature.[2][6] The synthesis typically involves the preparation of a protected ascarylose (B1226638) sugar moiety, followed by the synthesis and attachment of the characteristic side chain. A versatile approach involves the use of a cyclic sulfate (B86663) derived from methyl-α-l-rhamnopyranoside.[6]

1. Synthesis of Protected Ascarylose Intermediate: a. Commercially available L-rhamnose is used as the starting material. b. A series of protection and modification steps are carried out to yield a key intermediate, such as a dibenzoyl ascarylose derivative.[7] This allows for regioselective modifications. c. An alternative and versatile route involves the formation of a cyclic sulfate from methyl-α-l-rhamnopyranoside, which facilitates the crucial 3'-deoxygenation step.[6]

2. Synthesis of the this compound Side Chain: a. The side chain consists of a seven-carbon α,β-unsaturated fatty acid linked to a p-aminobenzoic acid (PABA) moiety.[1][3] b. The synthesis of this side chain can be achieved through various organic chemistry reactions, including Grignard reactions and ozonolysis.[2]

3. Glycosylation and Final Steps: a. The protected ascarylose intermediate is glycosylated with the synthesized side chain. b. Deprotection steps are then carried out to yield the final this compound product. c. Purification is typically performed using high-performance liquid chromatography (HPLC) to ensure high purity for biological assays.

II. C. elegans Dauer Larva Induction Assay

This protocol is adapted from established methods for assessing dauer-inducing activity of ascarosides.[1][8]

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • Synchronized L1-stage C. elegans (N2 strain)

  • Synthetic this compound stock solution (in ethanol (B145695) or DMSO)

  • Control solvent (ethanol or DMSO)

Procedure:

  • Prepare NGM plates seeded with a small lawn of E. coli OP50.

  • To the surface of the agar, add the desired concentration of this compound (e.g., 200 nM) or the control solvent. Allow the solvent to evaporate completely.

  • Transfer a known number of synchronized L1 larvae (e.g., 100-200) to each plate.

  • Incubate the plates at 25°C.

  • After 60-72 hours, score the number of dauer larvae and total number of worms on each plate under a dissecting microscope. Dauer larvae are identifiable by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

  • Calculate the percentage of dauer formation for each condition.

III. C. elegans Male Attraction Assay

This protocol is based on the single worm attraction assay (SWAA) and other established chemotaxis assays.[5][9]

Materials:

  • 48-well suspension cell culture plates

  • NGM agar

  • E. coli OP50 culture

  • Synchronized young adult C. elegans males (e.g., him-5 or him-8 strains, which produce a higher incidence of males)

  • Synthetic this compound stock solution

  • Control solvent

Procedure:

  • Prepare the 48-well plate by filling the outer 40 wells with NGM agar and seeding them with a thin lawn of E. coli OP50.

  • Designate wells for the this compound treatment, vehicle control, and spatial controls in a randomized block design.

  • Add a small volume of the this compound solution (e.g., to a final amount of 1 pmol per well) or vehicle control to the center of the bacterial lawn in the designated wells. Allow the solvent to absorb.

  • Transfer a single young adult male to the center of the 48-well plate (at the intersection of four wells).

  • Record the location of the worm at regular intervals (e.g., every minute) for a set duration (e.g., 15 minutes).

  • Calculate the dwell time in each type of well (this compound, vehicle, spatial control).

  • An attraction index can be calculated as (time in this compound wells - time in control wells) / total time.

References

Application Notes and Protocols for Inducing Dauer Formation in C. elegans using Ascaroside #8 (ascr#8)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ascarosides are a class of small molecules, derivatives of the dideoxy sugar ascarylose, that act as a chemical language for the nematode Caenorhabditis elegans. These molecules regulate various aspects of their life history, including entry into the dauer developmental stage, a stress-resistant, non-feeding larval stage. Ascaroside #8 (ascr#8) is a potent component of the dauer-inducing pheromone mixture.[1][2][3] This document provides detailed application notes and protocols for the use of this compound to induce dauer formation in a laboratory setting.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in inducing dauer formation.

Table 1: Effective Concentrations of Individual Ascarosides for Dauer Induction

AscarosideEffective Concentration for Significant Dauer InductionNotesReference
This compound200 nMShows significant dauer induction at this concentration.[1]
ascr#2Shows significant dauer induction at 200 nM and lower concentrations.Often considered a primary dauer-inducing signal.[1]
ascr#3Shows significant dauer induction only at 200 nM.Potent male attractant at lower concentrations.[1][4]
ascr#5Synergizes with other ascarosides.Weakly active on its own.[2]
ascr#7No significant dauer formation at 200 nM.Structurally similar to ascr#3 but lacks activity.[1]

Table 2: Synergistic Interactions of Ascarosides in Dauer Formation and Male Attraction

Ascaroside CombinationObserved EffectNotesReference
ascr#2 + ascr#3 + this compoundReconstitutes the male attraction activity of wild-type metabolite extract.A ternary mixture was as active as the natural extract.[1]
ascr#2 + this compoundSynergistic in male attraction.The combination resulted in increased activity.[1]
ascr#3 + this compoundNo synergistic increase in male attraction.No increased activity was observed for this combination.[1]
ascr#2 + ascr#3 + ascr#5Synergistic in dauer formation.A combination of these ascarosides is more potent than individual compounds.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in dauer induction assays.

Materials:

  • Synthetic this compound (powder)

  • Ethanol (B145695) (100%, molecular biology grade)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the amount of this compound powder needed to prepare a 1 mM stock solution in ethanol. The molecular weight of this compound should be provided by the supplier.

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% ethanol to the tube to achieve a final concentration of 1 mM.

  • Vortex the tube until the this compound is completely dissolved.

  • Store the stock solution at -20°C. The solution is stable for several months.

Note: Ascarosides are typically dissolved in ethanol. Ensure the final concentration of ethanol in the assay medium does not exceed a level that could affect worm development (typically <0.5%).

Protocol 2: Dauer Induction Assay using this compound

This protocol provides a step-by-step method for inducing dauer formation in C. elegans using a defined concentration of this compound.

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • Synchronized L1-stage C. elegans (e.g., N2 wild-type strain)

  • This compound stock solution (1 mM in ethanol)

  • Ethanol (100%) as a vehicle control

  • M9 buffer

  • Microscope for counting worms

Procedure:

  • Plate Preparation:

    • Prepare NGM agar plates.

    • Spot the center of each plate with 10 µL of OP50 bacteria. Let the bacterial lawn grow overnight at room temperature.

    • Prepare assay plates by adding the desired final concentration of this compound. For example, to achieve a 200 nM final concentration on a 10 ml NGM plate, add 2 µL of a 1 mM this compound stock solution to the surface of the bacterial lawn.

    • Prepare control plates by adding the same volume of the vehicle (ethanol) to the bacterial lawn.

    • Allow the plates to dry for 2-4 hours in a laminar flow hood.

  • Worm Synchronization:

    • Obtain a synchronized population of L1 larvae by bleaching gravid adult worms and allowing the eggs to hatch in M9 buffer without food for 24-48 hours.

  • Dauer Assay:

    • Pipette approximately 100-200 synchronized L1 larvae onto the center of each assay and control plate.

    • Incubate the plates at 25°C for 48-72 hours. Higher temperatures can enhance dauer formation.[5]

  • Dauer Quantification:

    • After the incubation period, count the number of dauer and non-dauer (L3/L4/adult) larvae on each plate under a dissecting microscope.

    • Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS. To confirm, wash the worms off the plate with M9 buffer and incubate in 1% SDS for 15-20 minutes. Dauers will survive, while non-dauers will lyse.

    • Calculate the percentage of dauer formation for each condition: (Number of dauer larvae / Total number of larvae) x 100.

Signaling Pathways and Visualizations

Ascaroside Signaling Pathway for Dauer Formation

Ascaroside signaling is initiated by the binding of ascarosides to G protein-coupled receptors (GPCRs) in the cilia of chemosensory neurons, primarily the ASI and ASK neurons.[2][6] This binding event triggers a downstream signaling cascade that integrates with other environmental cues like food availability and temperature. The two major pathways affected are the TGF-β and insulin/IGF-1 signaling (IIS) pathways. High concentrations of ascarosides lead to the downregulation of both pathways, ultimately promoting entry into the dauer stage.[6][7]

ascr8_dauer_pathway cluster_environment Environmental Cues cluster_neuron Sensory Neuron (ASI/ASK) cluster_signaling Downstream Signaling cluster_decision Developmental Decision This compound This compound High Population Density High Population Density GPCR GPCRs (e.g., SRBC-64/66) This compound->GPCR binds G_protein G-protein signaling GPCR->G_protein TGF_beta TGF-β Pathway (DAF-7) G_protein->TGF_beta inhibition IIS Insulin/IGF-1 Signaling (DAF-2) G_protein->IIS inhibition DAF_12 DAF-12 (Nuclear Hormone Receptor) TGF_beta->DAF_12 IIS->DAF_12 Dauer Dauer Formation DAF_12->Dauer Reproductive Reproductive Development dauer_assay_workflow start Start prep_plates Prepare NGM Plates with OP50 start->prep_plates add_ascr8 Add this compound (treatment) & Ethanol (control) prep_plates->add_ascr8 plate_worms Plate L1 Worms on Assay Plates add_ascr8->plate_worms sync_worms Synchronize Worms (L1 stage) sync_worms->plate_worms incubate Incubate at 25°C (48-72 hours) plate_worms->incubate count Count Dauer and Non-Dauer Larvae incubate->count analyze Calculate % Dauer Formation count->analyze end End analyze->end

References

Application Notes and Protocols for Studying Sexual Attraction Using Ascr#8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ascaroside Ascr#8 is a small molecule pheromone that plays a crucial role in mediating sexual attraction in the nematode Caenorhabditis elegans. Secreted by hermaphrodites, this compound potently attracts males, making it a valuable tool for studying the neural circuits and molecular mechanisms underlying innate sexual behaviors.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in research settings.

This compound is unique among ascarosides due to its p-aminobenzoic acid (PABA) moiety.[1] It elicits a sex-specific behavioral response, attracting males while repelling hermaphrodites.[3] This differential response provides a powerful model for dissecting the neural basis of sexual dimorphism in behavior.

Data Presentation

Table 1: Dose-Dependent Attraction of C. elegans Males to this compound
Concentration of this compoundMean Behavioral Dwell Time (s)Significance (vs. control)
10 nMNot significantly different from control-
100 nMSignificantly greater than controlp < 0.0001
1 µMPeak attractionp < 0.0001
10 µMAttraction decreases from peakp < 0.0001

Data synthesized from Narayan et al., 2016.

Table 2: Synergistic Effects of this compound with Other Ascarosides on Male Attraction
Ascaroside(s)Concentration(s)Male Attraction Response
This compound alone1 pmolStrong attraction
Ascr#2 alone100 fmolNo significant attraction
Ascr#3 alone10 fmolNo significant attraction
Ascr#2 + this compound100 fmol eachStrong synergistic attraction
Ascr#3 + this compound10 fmol + 1 pmolNo significant synergy
Ascr#2 + Ascr#320 fmol eachSignificant synergistic attraction

Data synthesized from Pungaliya et al., 2009.

Signaling Pathway

This compound-mediated sexual attraction in C. elegans males is primarily initiated by the male-specific cephalic (CEM) sensory neurons.[4][5] The signal transduction cascade involves G-protein coupled receptors (GPCRs) that are specifically expressed in these neurons.

Ascr8_Signaling_Pathway cluster_neuron CEM Neuron Ascr8 This compound GPCRs SRW-97 & DMSR-12 (GPCRs) Ascr8->GPCRs Binding Downstream_signaling Downstream Signaling Cascade GPCRs->Downstream_signaling G-protein activation Neuronal_activation Neuronal Activation (Ca2+ influx) Downstream_signaling->Neuronal_activation Behavioral_output Male Attraction (Chemotaxis) Neuronal_activation->Behavioral_output Circuit activation

This compound signaling pathway in CEM neurons.

Experimental Protocols

Protocol 1: Single Worm Attraction Assay (SWAA)

This protocol is adapted from Reilly et al., 2021, and is used to quantify the behavioral response of individual worms to this compound.[3]

Materials:

  • 48-well suspension cell culture plates

  • Nematode Growth Medium (NGM) agar (B569324)

  • OP50 E. coli culture

  • This compound stock solution (e.g., 10 mM in ethanol)

  • Ethanol (vehicle control)

  • M9 buffer

  • Age-synchronized young adult male C. elegans

Procedure:

  • Plate Preparation:

    • Fill the outer 40 wells of a 48-well plate with NGM agar.

    • Seed each well with a thin lawn of OP50 E. coli and allow it to dry.

  • Ascaroside and Control spotting:

    • Prepare working solutions of this compound in ethanol. A final concentration of 1 µM in the agar is often effective.

    • Designate wells for spatial control (no treatment), vehicle control (ethanol), and this compound treatment in a randomized block design.

    • Spot 1 µL of the appropriate solution onto the center of the bacterial lawn in each designated well. Allow the spots to dry completely.

  • Worm Preparation:

    • Wash age-synchronized young adult males off their culture plates with M9 buffer.

    • Wash the worms three times with M9 buffer to remove any residual bacteria.

  • Assay:

    • Carefully place a single worm in the center of each well.

    • Record the movement of the worms for 15 minutes using a tracking microscope and appropriate software.

  • Data Analysis:

    • Quantify the time each worm spends in the quadrant containing the chemical spot (dwell time).

    • Calculate an attraction index or compare dwell times between control and experimental conditions. Statistical significance can be determined using appropriate tests (e.g., t-test, ANOVA).

SWAA_Workflow prep_plate Prepare 48-well NGM plates with OP50 lawn spot_chems Spot this compound, vehicle, and spatial controls prep_plate->spot_chems add_worms Place single worm in each well spot_chems->add_worms prep_worms Prepare age-synchronized male C. elegans prep_worms->add_worms record Record worm movement for 15 minutes add_worms->record analyze Analyze dwell time and calculate attraction record->analyze Knockout_Generation_Workflow design Design sgRNAs and repair template prepare_mix Prepare injection mix (Cas9, sgRNAs, template) design->prepare_mix inject Microinject into wild-type C. elegans prepare_mix->inject screen_f1 Screen F1 progeny for visible marker inject->screen_f1 isolate Isolate and establish stable lines screen_f1->isolate verify Verify knockout by PCR and sequencing isolate->verify phenotype Phenotypic analysis (e.g., SWAA) verify->phenotype

References

Application Notes and Protocols for High-Throughput Screening with Ascr#8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascarosides are a class of small molecules that act as a chemical language for the nematode Caenorhabditis elegans, regulating a variety of behaviors and developmental processes. Ascr#8, a specific ascaroside, has been identified as a potent signaling molecule with distinct, concentration-dependent effects. At low concentrations, it is a strong attractant for male C. elegans, playing a crucial role in mating behavior.[1] At higher concentrations, it contributes to the induction of the dauer larval stage, a stress-resistant developmental state.[1] These well-defined biological responses make this compound an excellent tool for developing high-throughput screening (HTS) assays to identify small molecule modulators of ascaroside signaling pathways. Such modulators could be valuable as research tools or as starting points for the development of novel anthelmintics that disrupt parasitic nematode life cycles.

These application notes provide a framework for designing and implementing HTS campaigns using this compound-induced phenotypes in C. elegans.

Signaling Pathway of this compound

This compound exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of chemosensory neurons in C. elegans.[2] In male-specific attraction, this compound is primarily sensed by the GPCRs SRW-97 and DMSR-12, which are expressed in the male-specific CEM (cephalic male) neurons.[3] The perception of ascarosides, including this compound, in other contexts involves additional chemosensory neurons such as ASK, ASI, and ADL.[2]

Upon ligand binding, these GPCRs activate downstream signaling cascades. While the precise pathways for this compound are still under investigation, ascaroside signaling, in general, is known to modulate conserved pathways such as the insulin/IGF-1 and TGF-β signaling pathways, which are critical for development and behavior.[2]

Ascr8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular (CEM Neuron) Ascr8 This compound GPCR GPCRs (SRW-97, DMSR-12) Ascr8->GPCR Binding G_protein G-protein GPCR->G_protein Activation Downstream Downstream Signaling Cascades G_protein->Downstream Response Behavioral Response (Male Attraction) Downstream->Response Male_Attraction_HTS_Workflow A Synchronize C. elegans (him-5 or him-8) and culture to young adult stage E Dispense Male Worms (20-30 worms/well in S Basal) A->E B Prepare Assay Plates (384-well) C Add Test Compounds (100 nL) B->C D Add this compound Solution to center of well C->D D->E F Incubate (e.g., 30 min) E->F G Image wells and quantify worm distribution F->G H Data Analysis: Identify wells with dispersed worms G->H Dauer_Formation_HTS_Workflow A Synchronize N2 worms (L1 stage) B Dispense L1 worms into 384-well plates containing liquid culture medium and bacteria A->B C Add Test Compounds B->C D Add this compound to induce dauer formation C->D E Incubate for 3-4 days at 25°C D->E F Add 1% SDS to each well E->F G Incubate for 15-20 min F->G H Quantify surviving worms (dauers are SDS-resistant) G->H I Data Analysis: Identify wells with low survival H->I

References

Ascr#8: A Versatile Neuromodulator for Probing Sensory Signaling and Behavior in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Neurobiology Research

Introduction

Ascr#8 (ascaroside #8) is a potent, naturally occurring small molecule pheromone in the nematode Caenorhabditis elegans. It plays a crucial role in regulating key neurobiological processes, including mate attraction and entry into the stress-resistant dauer larval stage. Its specific action on a defined set of sensory neurons and its involvement in conserved signaling pathways make it an invaluable tool for researchers in neurobiology, genetics, and drug development. These application notes provide an overview of this compound's function, quantitative data on its activity, and detailed protocols for its use in fundamental neurobiological assays.

This compound is distinguished by its chemical structure, which includes a p-aminobenzoic acid (PABA) moiety. This feature contributes to its high potency and specificity. In males, this compound is a powerful attractant, guiding them toward potential mates. It is detected by the male-specific CEM (Cephalic Male) sensory neurons through the G-protein coupled receptors (GPCRs) DMSR-12 and SRW-97. In the context of developmental decisions, this compound is a component of the "dauer pheromone" cocktail that, at high concentrations, induces entry into the dauer diapause. This process is mediated by sensory neurons that feed into conserved downstream signaling cascades, including the TGF-β and insulin/IGF-1 pathways.

Data Presentation

The following tables summarize the quantitative data on the biological activity of this compound in C. elegans.

Table 1: Behavioral Responses to this compound

AssayC. elegans StrainConcentration/AmountObserved Effect
Male Attraction Wild-type (N2)1 pmolStrong attraction, greater than ascr#2 and slightly less than ascr#3.[1]
Wild-type (N2)1 µMTuned attractive response.[2]
dmsr-12 knockoutNot specifiedPartial defect in attractive response.
srw-97 knockoutNot specifiedPartial defect in attractive response.
dmsr-12; srw-97Not specifiedComplete abolishment of the attractive response.[2]
Dauer Induction Wild-type (N2)40 nMNo significant dauer induction.[1]
Wild-type (N2)200 nMSignificant dauer induction.[1]
Wild-type (N2)0.5 µM (in cocktail)Part of a cocktail (with ascr#2 and ascr#3) that induces a transcriptional response leading to L2d stage entry.[3]

Table 2: Synergistic Effects of this compound with Other Ascarosides

AssayAscaroside CombinationAmounts TestedObserved Effect
Male Attraction ascr#2 + this compound100 fmol eachStrong synergistic enhancement of male attraction.[1]
ascr#3 + this compound10 fmol + 100 fmolNo significant synergistic effect observed.[1]
Dauer Induction ascr#2 + ascr#3 + this compound0.5 µM total (equal amounts)Induces transcriptional changes leading to dauer entry.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for studying its effects.

ascr8_signaling_pathway cluster_neuron CEM Sensory Neuron (Male) cluster_behavior Behavioral Output cluster_dauer Dauer Induction Pathway ascr8 This compound GPCRs DMSR-12 / SRW-97 (GPCRs) ascr8->GPCRs G_protein G-protein Signaling GPCRs->G_protein downstream Downstream Effectors G_protein->downstream Ca_influx Ca²+ Influx downstream->Ca_influx attraction Male Attraction Ca_influx->attraction Neuronal Activity ascr_cocktail Ascaroside Cocktail (incl. This compound) sensory_neurons Sensory Neurons (e.g., ASI, ASK) ascr_cocktail->sensory_neurons TGF_beta TGF-β Pathway (DAF-7) sensory_neurons->TGF_beta Inhibits Insulin_IGF1 Insulin/IGF-1 Pathway (DAF-2) sensory_neurons->Insulin_IGF1 Inhibits DAF_16 DAF-16/FOXO (Nuclear Localization) TGF_beta->DAF_16 Insulin_IGF1->DAF_16 dauer_formation Dauer Formation DAF_16->dauer_formation

This compound signaling pathways in C. elegans.

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_interpretation Interpretation synthesis Synthesize/Obtain this compound behavioral Behavioral Assays (Male Attraction, Dauer Induction) synthesis->behavioral imaging Functional Imaging (Calcium Imaging) synthesis->imaging electro Electrophysiology synthesis->electro culture Culture Synchronized C. elegans Population culture->behavioral culture->imaging culture->electro quantify_behavior Quantify Behavioral Metrics (Chemotaxis Index, % Dauer) behavioral->quantify_behavior analyze_imaging Analyze Neuronal Activity (ΔF/F, Spike Trains) imaging->analyze_imaging analyze_electro Analyze Electrophysiological Recordings electro->analyze_electro conclusion Draw Conclusions on Neuronal Function and Behavior quantify_behavior->conclusion analyze_imaging->conclusion analyze_electro->conclusion

General experimental workflow for this compound research.

Experimental Protocols

Protocol 1: Male Attraction Assay

This protocol is adapted from established methods to quantify the attraction of C. elegans males to this compound.

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates (6 cm)

  • E. coli OP50 culture

  • This compound stock solution (in ethanol)

  • Ethanol (B145695) (vehicle control)

  • Synchronized young adult male C. elegans

  • Worm pick

  • Microscope for observation

Procedure:

  • Plate Preparation:

    • Prepare NGM agar plates and seed them with a thin, even lawn of E. coli OP50. Allow the lawn to grow for 24-48 hours at room temperature.

    • Just before the assay, divide the underside of the plate into four quadrants.

  • Animal Preparation:

    • Obtain a synchronized population of young adult males by picking L4 males to a new plate and allowing them to mature for 12-16 hours.

  • Assay Setup:

    • In two opposing quadrants, spot 1 µL of the this compound solution.

    • In the other two opposing quadrants, spot 1 µL of ethanol as a vehicle control.

    • Allow the spots to absorb into the agar for approximately 30 minutes.

  • Behavioral Observation:

    • Carefully place 10-20 young adult males in the center of the assay plate.

    • Allow the worms to move freely on the plate for a defined period (e.g., 60 minutes).

  • Data Collection and Analysis:

    • After the incubation period, count the number of worms in each of the four quadrants.

    • Calculate the Chemotaxis Index (CI) using the following formula: CI = (Number of worms in this compound quadrants - Number of worms in control quadrants) / (Total number of worms)

    • A positive CI indicates attraction, a negative CI indicates repulsion, and a CI near zero indicates no preference.

Protocol 2: Dauer Induction Assay

This protocol describes a method to assess the dauer-inducing activity of this compound.

Materials:

  • Dauer assay plates (NGM agar with a reduced amount of peptone)

  • Heat-killed E. coli OP50

  • This compound stock solution (in ethanol)

  • Ethanol (vehicle control)

  • Synchronized L1 larval stage C. elegans

  • M9 buffer

  • Microscope for counting

Procedure:

  • Plate Preparation:

    • Prepare dauer assay plates.

    • Spot a small amount of heat-killed E. coli OP50 in the center of each plate.

    • To the bacterial lawn, add the desired concentration of this compound or the ethanol control. Allow the solvent to evaporate.

  • Animal Synchronization:

    • Obtain a synchronized population of L1 larvae by bleaching gravid adults and allowing the eggs to hatch in M9 buffer without food.

  • Assay Setup:

    • Transfer a known number of synchronized L1 larvae (e.g., 100-200) to the center of each assay plate.

  • Incubation:

    • Incubate the plates at a constant temperature (e.g., 25°C) for 48-72 hours.

  • Dauer Larva Identification and Quantification:

    • After the incubation period, examine the plates under a microscope. Dauer larvae are identifiable by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

    • Count the number of dauer larvae and the total number of worms on each plate.

    • Calculate the percentage of dauer formation: % Dauer = (Number of dauer larvae / Total number of worms) x 100

Protocol 3: Calcium Imaging of CEM Neurons

This protocol provides a general framework for imaging this compound-induced calcium transients in the CEM neurons of male C. elegans. This typically requires specialized microfluidic devices for worm immobilization and stimulus delivery.

Materials:

  • C. elegans strain expressing a genetically encoded calcium indicator (e.g., GCaMP) in CEM neurons.

  • Microfluidic device for trapping and imaging worms.

  • Fluorescence microscope with a camera capable of rapid image acquisition.

  • Syringe pumps for fluid delivery.

  • S-basal buffer

  • This compound solution in S-basal buffer.

  • Control buffer (S-basal).

Procedure:

  • Device and Animal Loading:

    • Prepare the microfluidic device according to the manufacturer's instructions.

    • Load a young adult male expressing the calcium indicator into the device.

  • Immobilization and Imaging Setup:

    • Gently immobilize the worm in the imaging chamber of the microfluidic device.

    • Locate the CEM neurons under the microscope and bring them into focus.

  • Stimulus Delivery:

    • Using syringe pumps, perfuse the worm with control buffer to establish a baseline fluorescence level.

    • Switch the perfusion to the this compound solution for a defined period (e.g., 30-60 seconds).

    • Switch back to the control buffer to observe the return to baseline.

  • Image Acquisition:

    • Record a time-lapse series of fluorescence images throughout the baseline, stimulation, and washout periods.

  • Data Analysis:

    • Measure the change in fluorescence intensity (ΔF) in the CEM neurons over time.

    • Normalize the change in fluorescence to the baseline fluorescence (F₀) to calculate ΔF/F₀.

    • Analyze the magnitude, duration, and kinetics of the calcium transients in response to this compound.

Conclusion

This compound is a powerful and specific tool for investigating the neurobiology of sensory perception, behavior, and developmental plasticity in C. elegans. The protocols and data presented here provide a foundation for researchers to utilize this compound in their studies, contributing to a deeper understanding of conserved neural circuits and signaling pathways. The amenability of the C. elegans model system to genetic and optical techniques, combined with the precise action of this compound, offers a robust platform for discovery in neuroscience and related fields.

References

Application Notes & Protocols: Quantifying Ascr#8 Levels in C. elegans Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nematode Caenorhabditis elegans utilizes a sophisticated language of small molecules, known as ascarosides, for chemical communication to regulate various aspects of their life history, including developmental timing, mating, and social behaviors.[1][2] Ascr#8, a notable ascaroside, functions as a potent male-specific attractant and contributes to the synergistic blend of pheromones that can influence developmental decisions such as entry into the stress-resistant dauer larval stage.[3][4] Given its role in linking reproductive and developmental pathways, the precise quantification of this compound in worm culture media is crucial for researchers studying nematode behavior, development, and for professionals in drug development targeting related pathways.[4] This document provides detailed protocols for the cultivation of C. elegans, extraction of ascarosides, and their quantification using Liquid Chromatography-Mass Spectrometry (LC-MS), along with a summary of reported this compound concentrations.

This compound Signaling Pathway

This compound elicits sex-specific behaviors, acting as an attractant for males and a repellent for hermaphrodites.[5][6] In males, the sensation of this compound is primarily mediated by the cephalic male (CEM) sensory neurons.[2][5] The signal is recognized by a set of G protein-coupled receptors (GPCRs). Specifically, the evolutionarily distinct GPCRs, SRW-97 and DMSR-12, act in non-overlapping subsets of CEM neurons to facilitate the response to this compound.[5] Downstream of receptor activation, conserved signaling cascades, including the TGF-β and insulin/IGF-1 pathways, are implicated in translating the pheromone signal into a behavioral or developmental output.[7][8] These pathways ultimately converge on nuclear hormone receptors like DAF-12, which regulate gene expression to control developmental fate.[7][9]

ascr8_signaling cluster_environment Extracellular cluster_neuron CEM Neuron cluster_nucleus Target Cell Nucleus This compound This compound GPCRs SRW-97 / DMSR-12 (GPCRs) This compound->GPCRs Binds to G_Protein G Proteins GPCRs->G_Protein Activates Downstream Downstream Signaling Cascades G_Protein->Downstream DAF12 DAF-12 (Nuclear Hormone Receptor) Downstream->DAF12 Regulates Gene_Expression Gene Expression (Behavioral/Developmental Output) DAF12->Gene_Expression

This compound signaling pathway in male C. elegans.

Experimental Workflow

The overall process for quantifying this compound involves three main stages: cultivating a high-density population of C. elegans, extracting the secreted ascarosides from the liquid culture medium, and analyzing the extract using LC-MS to identify and quantify this compound.

experimental_workflow culture 1. High-Density C. elegans Culture extraction 2. Ascaroside Extraction from Media culture->extraction analysis 3. LC-MS Quantification of this compound extraction->analysis

References

Application Notes and Protocols for Electrophysiological Recording of Ascr#8-Sensitive Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the electrophysiological recording of neurons sensitive to ascaroside #8 (Ascr#8), a crucial signaling molecule in the nematode Caenorhabditis elegans. The primary this compound-sensitive neurons in male C. elegans are the cephalic male (CEM) sensory neurons.[1][2] Understanding the electrophysiological responses of these neurons is fundamental to deciphering the neural circuits underlying mating behaviors and chemosensation. These protocols are designed for researchers in neurobiology, pharmacology, and drug development seeking to investigate neuronal responses to specific chemosensory cues.

Data Presentation: Electrophysiological Responses of this compound-Sensitive Neurons

The following table summarizes the observed electrophysiological responses of male-specific CEM neurons to this compound, as described in the literature. Direct quantitative comparison data is sparse, so the table reflects the qualitative nature of the findings.

AscarosideConcentrationResponding Neuron ClassObserved Electrophysiological ResponseKey Findings
This compound Intermediate (e.g., 1 µM)CEMBoth depolarizing and hyperpolarizing signals have been recorded from different CEM neurons within the same animal.[1]The four CEM neurons cooperate to generate a tuned attractive response.[2]
This compound Not specifiedCEMResponses can be variable between different animals and even within a single animal.[2]This heterogeneity in response within a single neuron class is a novel mechanism for building a concentration tuning curve.[1]
Ascr#3 Intermediate (e.g., 1 µM)CEM and ASKCEM neurons also show responses to Ascr#3.[1]Male attraction to Ascr#3 involves both the CEM and ASK neurons.[1][3]

Experimental Protocols

This section details the methodology for performing in vivo patch-clamp electrophysiology on this compound-sensitive neurons in C. elegans. The protocol is adapted from established methods for recording from C. elegans neurons.[4][5][6]

1. Preparation of Solutions and Reagents

  • Extracellular Solution (make fresh daily):

    • NaCl: 127 mM

    • KCl: 5 mM

    • CaCl₂: 1 mM

    • MgCl₂: 4 mM

    • Glucose: 10 mM

    • HEPES: 10 mM

    • Adjust pH to 7.4 with NaOH.

    • Bubble the solution with 95% O₂ / 5% CO₂ for at least 20 minutes.[7][8]

  • Internal Pipette Solution:

    • K-gluconate: 125 mM

    • KCl: 18 mM

    • NaCl: 4 mM

    • CaCl₂: 0.38 mM

    • EGTA: 1 mM

    • HEPES: 10 mM

    • Mg-ATP: 5 mM

    • Na-GTP: 0.5 mM

    • Adjust pH to 7.2 with KOH.[9]

  • Collagenase Solution:

    • Dissolve collagenase (Type IV) in the extracellular solution to a final concentration of 1 mg/mL.[7][8] Prepare fresh and keep on ice.

  • This compound Stock Solution:

    • Prepare a high-concentration stock of this compound in a suitable solvent (e.g., ethanol) and make serial dilutions in the extracellular solution to achieve the desired final concentrations for stimulation.

2. Animal Preparation and Dissection

  • Transfer several young adult male C. elegans to a small drop of extracellular solution on a Sylgard-coated coverslip in a recording chamber.[5][6]

  • Immobilize a single worm by applying a cyanoacrylate-based glue along its dorsal side, leaving the ventral side, where the CEM neuron cell bodies are accessible, exposed.[5][6] The worm should be positioned in a 'C' shape to expose the head region containing the CEM neurons.

  • Using a sharp glass needle, make a small incision in the cuticle near the head of the worm.[5][6]

  • Carefully extend the incision to expose the underlying neurons. Be cautious to avoid damaging the neurons of interest.

  • To remove the basement membrane that covers the neurons, briefly apply the collagenase solution for 10-20 seconds, followed by several washes with the extracellular solution.[6]

3. Electrophysiological Recording

  • Place the recording chamber on the stage of an upright microscope equipped with DIC optics.

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with the internal solution.

  • Under high magnification, identify the CEM neurons based on their known anatomical position and morphology.[1]

  • Approach a target CEM neuron with the recording pipette and apply gentle suction to form a gigaohm seal.

  • Apply a brief voltage pulse or additional suction to rupture the membrane and achieve the whole-cell configuration.[4]

  • Record baseline neuronal activity in either voltage-clamp or current-clamp mode.

  • For stimulus delivery, use a perfusion system to apply the extracellular solution containing different concentrations of this compound to the preparation.

  • Record the changes in membrane potential or current in response to this compound application.

Visualizations

Below are diagrams illustrating the experimental workflow and the putative signaling pathway for this compound sensation.

Experimental_Workflow cluster_prep Preparation cluster_dissection Dissection cluster_recording Recording cluster_stimulation Stimulation & Data Acquisition prep_solutions Prepare Solutions (Extra/Intracellular, this compound) prep_animals Select & Transfer Male C. elegans immobilize Immobilize Worm (Glue on Coverslip) prep_animals->immobilize expose_neurons Make Incision & Expose Neurons immobilize->expose_neurons digest_bm Collagenase Treatment (Remove Basement Membrane) expose_neurons->digest_bm identify_cem Identify CEM Neuron digest_bm->identify_cem patch_clamp Achieve Whole-Cell Patch-Clamp Configuration identify_cem->patch_clamp record_baseline Record Baseline Activity patch_clamp->record_baseline apply_ascr8 Apply this compound Solution (Perfusion System) record_baseline->apply_ascr8 record_response Record Electrophysiological Response apply_ascr8->record_response data_analysis Analyze Data (Current/Voltage Changes) record_response->data_analysis

Caption: Experimental workflow for electrophysiological recording of this compound-sensitive neurons.

Ascr8_Signaling_Pathway Ascr8 This compound GPCR G-Protein Coupled Receptor (e.g., SRW-97, DMSR-12) Ascr8->GPCR Binding G_protein G-Protein Activation GPCR->G_protein Second_Messenger Second Messenger Cascade G_protein->Second_Messenger Ion_Channel Ion Channel Modulation Second_Messenger->Ion_Channel Membrane_Potential Change in Membrane Potential (Depolarization/Hyperpolarization) Ion_Channel->Membrane_Potential Neuronal_Response Neuronal Response Membrane_Potential->Neuronal_Response

Caption: Putative signaling pathway for this compound sensation in CEM neurons.

References

Application Notes and Protocols: Ascr#8 in Toxicity and Stress Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascr#8 (Ascaroside #8) is a member of the ascaroside family of small molecules, which are signaling pheromones in the nematode Caenorhabditis elegans. These molecules are crucial for regulating developmental and behavioral responses to environmental cues, including population density and food availability. This compound is a potent inducer of the stress-resistant dauer larval stage and a key component of the male-attracting pheromone blend.[1][2] Recent research on other ascarosides has revealed their role in enhancing lifespan and resistance to heat and oxidative stress, suggesting a broader function for this class of molecules in stress response pathways.[3][4] This document provides detailed application notes and protocols for studying the role of this compound in toxicity and stress responses in C. elegans.

Data Presentation

Table 1: Quantitative Data on this compound Biological Activity
Biological ActivityThis compound Concentration/AmountNotesSource(s)
Dauer Larva Induction200 nMSignificant induction observed at this concentration.[2]
Male Attraction (Synergy)100 fmol (tested with ascr#2)This compound synergizes with ascr#2 to enhance male attraction.[2]
Natural Concentration Range10–70 nMConcentration range found in wild-type liquid cultures.[2]

Signaling Pathways and Experimental Workflows

This compound in Dauer Formation Signaling

This compound, as a component of the dauer pheromone mixture, is perceived by chemosensory neurons in C. elegans. This initiates a signaling cascade involving G-protein coupled receptors (GPCRs), leading to downstream effects on conserved signaling pathways like the insulin/IGF-1 and TGF-β pathways. These pathways ultimately regulate the developmental switch to the stress-resistant dauer larva stage.[1][5]

dauer_signaling cluster_environment Environment cluster_ascarosides Pheromone Signal cluster_neurons Sensory Neurons cluster_pathways Downstream Signaling High Population Density High Population Density This compound This compound High Population Density->this compound Low Food Low Food Other Ascarosides Other Ascarosides Low Food->Other Ascarosides GPCRs GPCRs This compound->GPCRs Other Ascarosides->GPCRs Chemosensory Neurons (e.g., ASK, ASI) Chemosensory Neurons (e.g., ASK, ASI) Chemosensory Neurons Chemosensory Neurons GPCRs->Chemosensory Neurons Insulin/IGF-1 Pathway Insulin/IGF-1 Pathway Dauer Formation Dauer Formation Insulin/IGF-1 Pathway->Dauer Formation TGF-β Pathway TGF-β Pathway TGF-β Pathway->Dauer Formation Chemosensory Neurons->Insulin/IGF-1 Pathway Chemosensory Neurons->TGF-β Pathway

Caption: this compound signaling pathway in dauer formation.
Experimental Workflow: Thermotolerance (Heat Stress) Assay

This workflow outlines the key steps for assessing the effect of this compound on the survival of C. elegans under heat stress.

thermotolerance_workflow Start Synchronize C. elegans Population Synchronize C. elegans Population Start->Synchronize C. elegans Population Transfer Synchronized Worms to Plates Transfer Synchronized Worms to Plates Synchronize C. elegans Population->Transfer Synchronized Worms to Plates Prepare NGM Plates Prepare NGM Plates Add this compound to Treatment Plates Add this compound to Treatment Plates Prepare NGM Plates->Add this compound to Treatment Plates Add this compound to Treatment Plates->Transfer Synchronized Worms to Plates Incubate at 20°C to Young Adulthood Incubate at 20°C to Young Adulthood Transfer Synchronized Worms to Plates->Incubate at 20°C to Young Adulthood Heat Shock at 35-37°C Heat Shock at 35-37°C Incubate at 20°C to Young Adulthood->Heat Shock at 35-37°C Score Survival Over Time Score Survival Over Time Heat Shock at 35-37°C->Score Survival Over Time Data Analysis (Survival Curves) Data Analysis (Survival Curves) Score Survival Over Time->Data Analysis (Survival Curves) End Data Analysis (Survival Curves)->End

Caption: Workflow for C. elegans thermotolerance assay.
Experimental Workflow: Oxidative Stress Assay

This workflow details the procedure for evaluating the impact of this compound on the resistance of C. elegans to oxidative stress.

oxidative_stress_workflow Start Synchronize C. elegans Population Synchronize C. elegans Population Start->Synchronize C. elegans Population Transfer Worms to 96-well Plate Transfer Worms to 96-well Plate Synchronize C. elegans Population->Transfer Worms to 96-well Plate Prepare Liquid Culture Media Prepare Liquid Culture Media Add this compound to Treatment Wells Add this compound to Treatment Wells Prepare Liquid Culture Media->Add this compound to Treatment Wells Add this compound to Treatment Wells->Transfer Worms to 96-well Plate Add Oxidative Stressor (e.g., Paraquat) Add Oxidative Stressor (e.g., Paraquat) Transfer Worms to 96-well Plate->Add Oxidative Stressor (e.g., Paraquat) Incubate and Monitor Survival Incubate and Monitor Survival Add Oxidative Stressor (e.g., Paraquat)->Incubate and Monitor Survival Score Viability at Time Points Score Viability at Time Points Incubate and Monitor Survival->Score Viability at Time Points Data Analysis (Survival Curves) Data Analysis (Survival Curves) Score Viability at Time Points->Data Analysis (Survival Curves) End Data Analysis (Survival Curves)->End

Caption: Workflow for C. elegans oxidative stress assay.

Experimental Protocols

Protocol 1: Thermotolerance (Heat Stress) Assay with this compound

Objective: To determine if this compound treatment enhances the survival of C. elegans under acute heat stress.

Materials:

  • Wild-type (N2) C. elegans

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Control vehicle (ethanol or DMSO)

  • Incubators set at 20°C and 35-37°C

  • Platinum wire worm pick

  • Dissecting microscope

Procedure:

  • Synchronization of C. elegans : Grow a healthy population of N2 worms on NGM plates seeded with OP50. Perform egg-laying synchronization by allowing gravid adults to lay eggs for 2-4 hours on fresh plates, then remove the adults.

  • Preparation of Assay Plates :

    • Prepare NGM plates seeded with a lawn of E. coli OP50.

    • To the treatment plates, add this compound stock solution to the surface of the agar to achieve the desired final concentration (e.g., 200 nM).

    • To the control plates, add an equivalent volume of the vehicle used for the this compound stock.

    • Allow the plates to dry completely before use.

  • Worm Treatment : Transfer synchronized L1 larvae to both control and this compound-treated plates. Incubate at 20°C until the worms reach the young adult stage.

  • Heat Shock :

    • Transfer the plates containing the young adult worms to a pre-heated incubator at 35-37°C.[6][7]

    • The duration of the heat shock can be optimized, but a typical range is 2-6 hours.

  • Scoring Survival :

    • After the heat shock, move the plates back to 20°C for a recovery period of at least 12 hours.

    • Score the number of surviving worms at regular intervals (e.g., every 24 hours). A worm is considered dead if it does not respond to a gentle touch with a platinum wire pick.

  • Data Analysis :

    • For each condition, calculate the percentage of surviving worms at each time point.

    • Generate survival curves using the Kaplan-Meier method and compare the curves using the log-rank test.[8][9]

Protocol 2: Oxidative Stress Assay with this compound

Objective: To assess the effect of this compound on the resistance of C. elegans to oxidative stress.

Materials:

  • Wild-type (N2) C. elegans

  • M9 buffer

  • 96-well microtiter plates

  • This compound stock solution

  • Control vehicle

  • Oxidative stress-inducing agent (e.g., paraquat (B189505) or hydrogen peroxide)

  • Synchronized L4/young adult worms

  • Plate reader or dissecting microscope for scoring

Procedure:

  • Worm Preparation : Synchronize C. elegans and grow them to the L4 or young adult stage on NGM plates.

  • Assay Setup :

    • In a 96-well plate, add M9 buffer to each well.

    • Add this compound stock solution to the treatment wells to the desired final concentration.

    • Add the control vehicle to the control wells.

  • Worm Transfer : Wash the synchronized worms off the NGM plates with M9 buffer and transfer approximately 5-8 worms to each well of the 96-well plate.[10]

  • Induction of Oxidative Stress : Add the oxidative stressor (e.g., paraquat at a final concentration of 100-200 mM) to all wells.

  • Incubation and Scoring :

    • Incubate the plate at 20°C.

    • Score the number of dead worms at regular intervals (e.g., every hour) by observing their movement. Non-moving worms are considered dead.

  • Data Analysis :

    • Calculate the percentage of survival for each condition at each time point.

    • Plot Kaplan-Meier survival curves and perform statistical analysis using the log-rank test to compare the survival distributions between the this compound-treated and control groups.[8][9]

Protocol 3: General Toxicity Assessment of this compound

Objective: To determine if this compound exhibits toxic effects on C. elegans at high concentrations.

Materials:

  • Wild-type (N2) C. elegans

  • NGM plates

  • E. coli OP50

  • This compound stock solution

  • Control vehicle

  • Incubator at 20°C

  • Dissecting microscope

Procedure:

  • Plate Preparation : Prepare NGM plates with a range of this compound concentrations, from physiological levels (nM) to several orders of magnitude higher (µM to mM range). Include vehicle control plates.

  • Exposure : Place a small number of synchronized L1 larvae or young adults on the plates.

  • Phenotypic Analysis : Over several days, monitor the worms for signs of toxicity, including:

    • Survival : Score the percentage of surviving worms daily.

    • Growth and Development : Measure body size and note any developmental delays or arrests.

    • Reproduction : Count the number of progeny produced (brood size).

    • Behavior : Observe locomotion (e.g., thrashing rate in a drop of M9 buffer) and pharyngeal pumping rate.

  • Data Analysis : Compare the measured parameters between the different this compound concentrations and the control group. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significant differences.

Conclusion

This compound is a well-established signaling molecule in C. elegans that mediates responses to environmental stress, primarily through the induction of dauer formation. The protocols outlined in this document provide a framework for further investigating the role of this compound in other stress response pathways, such as heat shock and oxidative stress, and for assessing its potential toxicity. Given the role of other ascarosides in promoting longevity and stress resistance, it is plausible that this compound has broader functions in cellular defense and homeostasis, making it an interesting subject for research in aging and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Ascr#8 Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Caenorhabditis elegans behavioral experiments involving ascaroside #8 (Ascr#8). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in C. elegans behavior?

This compound is a small-molecule pheromone, part of the ascaroside family, that plays a crucial role in regulating social behaviors in C. elegans. Its primary functions are highly context- and sex-dependent. It is known to be a potent male-specific attractant, while simultaneously acting as a repellent for hermaphrodites.[1][2][3] Additionally, this compound can synergize with other ascarosides to enhance male attraction and is also involved in inducing the dauer larval stage, a stress-resistant developmental state.[1][4]

Q2: What are the known sensory neurons and receptors for this compound in males?

In males, the primary sensory neurons responsible for detecting this compound are the four cephalic male-specific (CEM) neurons.[3][5] The attractive response to this compound is mediated by two distinct G protein-coupled receptors (GPCRs), SRW-97 and DMSR-12, which are expressed in non-overlapping subsets of CEM neurons and act non-redundantly.[3]

Q3: Why is there significant variability in my behavioral assay results?

Variability is a common challenge in C. elegans behavioral research and can stem from multiple sources.[6] Key factors include:

  • Genetic Background: Different wild-type strains of C. elegans (e.g., N2 vs. Hawaiian CB4856) exhibit significant natural variation in behaviors like aggregation and foraging.[7][8][9]

  • Environmental Conditions: Temperature, humidity, and even light can influence worm behavior.[6] Ascaroside production itself can be affected by cultivation temperature.[4]

  • Diet: The bacterial food source (E. coli strain) and its preparation can impact experimental outcomes.[6] Ascaroside expression is highly dependent on diet and developmental stage.[10]

  • Worm Physiology: The age, developmental stage, and physiological state (e.g., starved vs. well-fed) of the worms are critical.[11][12] Associative learning can even reverse pheromone preference; worms can learn to associate ascarosides with the absence of food.[13]

  • Experimental Protocol: Inconsistencies in preparing assay plates, handling worms, or scoring the assay can introduce significant variability.[6][14]

Troubleshooting Guides

Problem 1: Male worms are not showing attraction to this compound.

If you observe a lack of male attraction in your chemotaxis or attraction assays, consider the following potential causes and solutions.

Troubleshooting Flowchart: No Male Attraction to this compound

G Troubleshooting: No Male Attraction to this compound Start Start: No male attraction observed CheckConcentration Is this compound concentration optimal? (See Table 1) Start->CheckConcentration CheckSynergy Are synergistic ascarosides present? (e.g., ascr#2, ascr#3) CheckConcentration->CheckSynergy Yes AdjustConc Solution: Adjust this compound concentration. Test a range. CheckConcentration->AdjustConc No CheckWorms Are worms healthy, synchronized (Young Adult), and not starved? CheckSynergy->CheckWorms Yes AddSynergy Solution: Test this compound in combination with ascr#2 and ascr#3. CheckSynergy->AddSynergy No CheckAssay Is the assay setup correct? (e.g., plate prep, controls) CheckWorms->CheckAssay Yes PrepWorms Solution: Re-synchronize worms. Use healthy, well-fed young adults. CheckWorms->PrepWorms No ReviewProtocol Solution: Review and standardize assay protocol. Check for residual solvents or interfering cues. CheckAssay->ReviewProtocol No CheckStrain Problem Persists: Consider genetic background of worm strain or potential receptor mutations (srw-97, dmsr-12). CheckAssay->CheckStrain Yes

Caption: Troubleshooting flowchart for lack of male attraction to this compound.

Problem 2: High variability between replicate plates in an aggregation assay.

High variability can obscure real biological effects. Use this guide to improve the reproducibility of your aggregation experiments.

Quantitative Data: Factors Influencing this compound Behavioral Response
FactorRecommendation / Optimal ValueRationale
This compound Concentration 1 µM for male attraction assays[3]Dose-response curves show activity maxima can be specific.[1]
Synergistic Pheromones Combine with ascr#2 and ascr#3[4]This compound synergizes strongly with other ascarosides to enhance male attraction.[1]
Worm Stage Young AdultBehavioral responses are stage-specific. Young adults are recommended for consistency.[12]
Worm Strain Use a consistent strain (e.g., N2).Natural variation between strains is a major source of variability.[7][8]
Assay Temperature 20-22°C, kept constantTemperature affects worm motility and neuronal function.[6]
Plate Acclimation 30-60 minutesAllows worms to acclimate to the assay plate surface and temperature before scoring.

Experimental Protocols & Workflows

General Experimental Workflow for a Chemotaxis Assay

This diagram outlines the key steps for performing a reliable chemotaxis experiment with C. elegans.

G General Workflow for C. elegans Chemotaxis Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis WormSync 1. Synchronize Worms (e.g., via bleaching) GrowWorms 2. Grow to Young Adult Stage WormSync->GrowWorms WashWorms 4. Wash Worms to Remove Bacteria GrowWorms->WashWorms PrepPlates 3. Prepare Chemotaxis Assay Plates ApplyChems 6. Apply this compound (Test) & Solvent (Control) PrepPlates->ApplyChems PlaceWorms 5. Place Worms at Origin of Assay Plate WashWorms->PlaceWorms Incubate 7. Incubate Plate (e.g., 60 minutes) ApplyChems->Incubate CountWorms 8. Count Worms in Test vs. Control Zones Incubate->CountWorms CalcCI 9. Calculate Chemotaxis Index (CI) CountWorms->CalcCI Stats 10. Statistical Analysis CalcCI->Stats

Caption: Standardized workflow for a C. elegans chemotaxis experiment.

Detailed Protocol: Male Attraction Chemotaxis Assay

This protocol is adapted from standard methods used to assess chemoattraction to volatile or soluble cues.[15][16]

  • Plate Preparation:

    • Prepare 10 cm Petri plates with Nematode Growth Medium (NGM). Ensure the agar (B569324) surface is smooth and dry.

    • Using a marker, divide the bottom of the plate into four quadrants. Mark two opposite quadrants as "Test" and the other two as "Control". Mark a 1 cm circle at the center as the origin.

    • At the edge of each quadrant, spot 2 µL of 0.5 M sodium azide (B81097) to anesthetize worms that reach the area, preventing them from leaving.[12][17] Let the azide absorb completely.

  • Worm Preparation:

    • Use synchronized young adult males (e.g., from a him-5 or him-8 strain to obtain a high proportion of males). Ensure worms are well-fed.[12]

    • Wash worms off growth plates using S-Basal buffer to remove all E. coli.[15]

    • Perform two additional washes by gently pelleting the worms and replacing the supernatant with fresh S-Basal.

    • After the final wash, resuspend worms to a concentration of approximately 100-200 worms per 5 µL.

  • Assay Execution:

    • Spot 1 µL of the this compound solution (e.g., 1 µM in ethanol) onto the center of the two "Test" quadrants, near the azide spots.

    • Spot 1 µL of the solvent (e.g., ethanol) onto the center of the two "Control" quadrants.

    • Carefully pipette ~100-200 worms in 5 µL of S-Basal onto the origin.

    • Wick away excess liquid from the origin carefully with the edge of a piece of filter paper.

    • Place the lid on the plate and incubate at a constant temperature (e.g., 20°C) for 60-90 minutes.

  • Data Analysis:

    • Count the number of worms in the Test quadrants (N_test) and the Control quadrants (N_control). Ignore any worms that remain within the origin circle.

    • Calculate the Chemotaxis Index (CI) using the formula: CI = (N_test - N_control) / (N_test + N_control)

    • A CI close to +1 indicates strong attraction, a CI near 0 indicates no preference, and a CI near -1 indicates strong repulsion.[16]

Simplified this compound Signaling Pathway

This compound sensation in male CEM neurons initiates a signaling cascade leading to an attractive behavioral response.

G Simplified this compound Signaling in Male CEM Neurons cluster_receptors CEM Neuron Membrane Ascr8 This compound Pheromone SRW97 SRW-97 (GPCR) Ascr8->SRW97 DMSR12 DMSR-12 (GPCR) Ascr8->DMSR12 G_Protein G-Protein Signaling SRW97->G_Protein DMSR12->G_Protein Downstream Downstream Signaling Cascade G_Protein->Downstream NeuralActivity Modulation of CEM Neural Activity Downstream->NeuralActivity Behavior Male Attraction Behavior NeuralActivity->Behavior

Caption: this compound binds to GPCRs on CEM neurons to drive male attraction.

References

Degradation and stability of Ascr#8 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of Ascr#8 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological role?

This compound is a member of the ascaroside family of small molecules, which act as signaling pheromones in the nematode Caenorhabditis elegans. Its primary roles include inducing entry into the stress-resistant dauer larval stage and acting as a potent male attractant, often in synergy with other ascarosides like ascr#2 and ascr#3.[1][2][3][[“]]

Q2: What is the general stability of this compound in solution?

As a glycoside, this compound is expected to be relatively stable in neutral and basic aqueous solutions.[5] However, it is susceptible to hydrolysis of the glycosidic bond under acidic conditions.[5][6][7] Elevated temperatures can also lead to the degradation of glycosides.[8][9][10][11][12]

Q3: What are the recommended storage conditions for this compound solutions?

For optimal stability, it is recommended to store stock solutions of ascarosides at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[13] To minimize degradation, it is advisable to prepare working solutions fresh on the day of use.

Q4: What are the likely degradation pathways for this compound?

The primary degradation pathway for this compound is likely the hydrolysis of the ascarylose (B1226638) sugar from the fatty acid-like side chain.[5][6] This can be accelerated by acidic conditions and high temperatures. While specific degradation products of this compound have not been extensively characterized in the literature, hydrolysis would yield the ascarylose sugar and the p-aminobenzoic acid-modified fatty acid side chain.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in experiments.
Possible Cause Troubleshooting Step
Degradation of this compound in stock or working solutions. 1. Prepare fresh working solutions of this compound for each experiment. 2. Ensure stock solutions have been stored properly at -80°C or -20°C and are within the recommended shelf-life. 3. Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect pH of the experimental buffer. 1. Measure the pH of your experimental buffer. 2. If the buffer is acidic, consider adjusting the pH to neutral or slightly basic, if compatible with your experimental design. This compound is more stable at neutral to basic pH.[5]
Sub-optimal solvent for this compound. 1. This compound is water-soluble.[14] If using a co-solvent, ensure it is compatible and does not promote degradation. 2. For initial solubilization of powdered this compound, sterile, nuclease-free water or a buffer of neutral pH is recommended.
Issue 2: Variability in experimental results between different batches of this compound.
Possible Cause Troubleshooting Step
Batch-to-batch differences in purity. 1. Request a certificate of analysis (CoA) from the supplier for each batch. 2. If possible, perform in-house analytical validation (e.g., by HPLC-MS) to confirm the purity and concentration of each new batch.
Improper handling and storage of this compound powder. 1. Store powdered this compound in a cool, dry, and dark place as recommended by the supplier. 2. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mM):

    • Allow the vial of powdered this compound to warm to room temperature.

    • Briefly centrifuge the vial to collect all the powder at the bottom.

    • Aseptically add the required volume of sterile, nuclease-free water or a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired stock concentration.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

  • Working Solution (e.g., 10 µM):

    • Thaw an aliquot of the stock solution on ice.

    • Dilute the stock solution to the final desired concentration using the appropriate experimental buffer.

    • Prepare the working solution fresh on the day of the experiment.

Protocol 2: Recommended Procedure for a Stability Study of this compound in Solution

This protocol provides a framework for researchers to assess the stability of this compound under their specific experimental conditions.

  • Preparation of Stability Samples:

    • Prepare a solution of this compound at a known concentration in the desired buffer or solvent.

    • Aliquot this solution into multiple sterile, sealed vials for each storage condition to be tested.

  • Storage Conditions:

    • Store the vials under a range of conditions. Recommended conditions to test include:

      • Temperature: 4°C, 25°C (room temperature), and a stress temperature of 40°C.

      • pH: Prepare solutions in buffers with different pH values (e.g., pH 4, pH 7, pH 9) to assess pH-dependent stability.

      • Light: Protect one set of samples from light at each temperature to assess photostability.

  • Time Points:

    • Analyze the samples at regular intervals. Suggested time points include: 0, 24, 48, 72 hours, and 1 week for short-term stability, and longer intervals for long-term studies.

  • Analytical Method:

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), to quantify the amount of intact this compound remaining and to detect any degradation products.[15][16][17][18][19][20]

    • HPLC-MS Parameters (Suggested Starting Point):

      • Column: A C18 reversed-phase column is commonly used for ascaroside separation.

      • Mobile Phase: A gradient of water and acetonitrile, both with a small amount of formic acid (e.g., 0.1%), is a common mobile phase system.

      • Detection: Mass spectrometry can be used for sensitive and specific detection of this compound and its potential degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the degradation rate and half-life of this compound under each condition.

    • Analyze the mass spectra to identify potential degradation products.

Signaling Pathways and Experimental Workflows

Ascr8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_neuron Chemosensory Neuron cluster_downstream Downstream Pathways cluster_output Biological Output Ascr8 This compound GPCRs GPCRs (DAF-37, DAF-38, SRBC-64/66) Ascr8->GPCRs Binds to G_protein G-protein GPCRs->G_protein Activates Downstream_Signaling Downstream Signaling Cascades G_protein->Downstream_Signaling Initiates TGF_beta TGF-β Pathway (e.g., DAF-7) Downstream_Signaling->TGF_beta Modulates Insulin_IGF1 Insulin/IGF-1 Pathway (e.g., DAF-2) Downstream_Signaling->Insulin_IGF1 Modulates Dauer Dauer Formation TGF_beta->Dauer Insulin_IGF1->Dauer Stability_Study_Workflow cluster_storage Storage Conditions prep Prepare this compound Solution aliquot Aliquot into Vials prep->aliquot temp Temperature (4°C, 25°C, 40°C) aliquot->temp ph pH (Acidic, Neutral, Basic) aliquot->ph light Light vs. Dark aliquot->light analysis Analyze at Time Points (HPLC-MS) temp->analysis ph->analysis light->analysis data Data Analysis (Degradation Rate, Half-life) analysis->data

References

How to optimize Ascr#8 concentration for maximum response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Ascaroside #8 (Ascr#8) for maximal experimental response in Caenorhabditis elegans.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for eliciting a maximum response?

A1: There is no single optimal concentration for this compound, as the effective concentration is highly dependent on the biological response being measured. For instance, concentrations for male attraction differ from those required for dauer formation.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q2: I am not observing any response with this compound alone. What could be the issue?

A2: this compound often acts synergistically with other ascarosides to elicit a biological response.[3][4][5] For example, its male-attracting activity is significantly enhanced when combined with ascr#2 and ascr#3.[3][4] If you are not seeing a response with this compound alone, consider testing it in combination with other relevant ascarosides. The purity of the synthetic this compound should also be verified.

Q3: My dose-response curve for male attraction shows a bell shape, with the response decreasing at higher concentrations. Is this normal?

A3: Yes, a bell-shaped or biphasic dose-response curve is characteristic for some ascaroside-mediated behaviors, including male attraction.[2][3] This phenomenon may be due to receptor desensitization or repellent effects at higher concentrations.[3] In contrast, dose-response curves for dauer formation typically show a saturated response at higher concentrations.[3]

Q4: What are the known receptors and neurons involved in this compound signaling?

A4: In males, the sensation of this compound is primarily mediated by the male-specific cephalic (CEM) sensory neurons.[6][7] The G protein-coupled receptors (GPCRs) SRW-97 and DMSR-12 have been identified as contributing to the behavioral response to this compound.[6] Loss of both of these receptors leads to a complete loss of the behavioral response.[6]

Q5: How does the developmental stage of C. elegans affect its response to this compound?

A5: The production of and response to ascarosides, including this compound, are dependent on the developmental stage and environmental conditions.[8][9] For example, the peak production of this compound often coincides with the temporal window for mating.[8][9] It is important to use synchronized worm populations for consistent and reproducible results.

Data Summary: this compound Concentration and Biological Response

The following table summarizes quantitative data from published studies on the effective concentrations of this compound for different biological assays in C. elegans.

Biological ResponseThis compound ConcentrationSynergy/NotesReference
Male Attraction Broad effective range, with activity maximum broader than ascr#3.[4][5]Strong synergy with ascr#2. No significant synergy with ascr#3.[4][5] A blend of ascr#2, ascr#3, and this compound can fully restore male attraction to wild-type levels.[8][4][5][8]
Dauer Formation Significant induction at 200 nM.[4][5]Activity is comparable to that of ascr#3.[4][4][5]

Detailed Experimental Protocol: Dose-Response Assay for Male Attraction

This protocol outlines a method for determining the optimal concentration of this compound for the C. elegans male attraction assay.

Materials:

  • Synchronized population of C. elegans males (e.g., him-5 strain).

  • NGM (Nematode Growth Medium) agar (B569324) plates.

  • E. coli OP50 culture.

  • Synthetic this compound stock solution (in ethanol).

  • Control solvent (ethanol).

  • M9 buffer.

Procedure:

  • Preparation of Assay Plates:

    • Prepare 6 cm NGM plates without peptone.

    • After the agar solidifies, spot 2 µL of control solvent (ethanol) on one side of the plate and 2 µL of the desired this compound dilution on the opposite side. Allow the spots to dry completely.

  • Preparation of Worms:

    • Collect a synchronized population of young adult males.

    • Wash the worms three times with M9 buffer to remove any bacteria and endogenous pheromones.

    • Resuspend the worms in M9 buffer.

  • Performing the Assay:

    • Pipette approximately 50-100 washed males onto the center of the prepared assay plate.

    • Allow the liquid to be absorbed into the agar.

    • Incubate the plates at a constant temperature (e.g., 20°C) for 1 hour.

  • Data Collection and Analysis:

    • Count the number of worms at the this compound spot, the control spot, and in the neutral zone.

    • Calculate the chemotaxis index (CI) as: CI = (Number of worms at this compound - Number of worms at control) / Total number of worms

    • Perform this assay for a range of this compound concentrations (e.g., from femtomolar to micromolar) to generate a dose-response curve.

    • The optimal concentration will be the one that yields the highest chemotaxis index.

Visualizing Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Concentration Optimization

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of this compound C Prepare Assay Plates A->C B Synchronize C. elegans Population D Introduce Worms to Plates B->D C->D E Incubate D->E Constant Temperature F Count Worms in Each Zone E->F G Calculate Chemotaxis Index F->G H Generate Dose-Response Curve G->H I Determine Optimal Concentration H->I

A workflow for determining the optimal this compound concentration.

This compound Signaling Pathway in C. elegans Males

G Ascr8 This compound CEM CEM Sensory Neurons Ascr8->CEM GPCRs SRW-97 & DMSR-12 (GPCRs) CEM->GPCRs Sensation Downstream Downstream Signaling (Interneurons, etc.) GPCRs->Downstream Signal Transduction Response Behavioral Response (Male Attraction) Downstream->Response

Simplified signaling pathway for this compound-mediated male attraction.

References

Troubleshooting variability in Ascr#8 chemotaxis assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ascr#8 chemotaxis assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and standardize experiments involving the chemoattraction of C. elegans to the ascaroside this compound.

Troubleshooting Guide

This guide addresses common issues that can lead to variability and unexpected results in your this compound chemotaxis experiments.

ProblemPossible CauseSuggested Solution
High variability between replicates 1. Inconsistent Worm Stage: C. elegans behavior is highly dependent on their developmental stage. Mixed-stage populations will lead to variable responses.1. Strict Synchronization: Use a well-defined synchronization protocol, such as bleaching, to obtain a cohort of age-matched worms (e.g., young adults). Ensure the timing from synchronization to assay is consistent across all experiments.[1][2]
2. Inconsistent Male to Hermaphrodite Ratio: this compound is a male-specific attractant. The presence of hermaphrodites, which are not attracted, can skew the chemotaxis index.2. Use of him mutants: Employ a high-incidence-of-males (him) mutant strain (e.g., him-5 or him-8) to generate a sufficient population of males for the assay. Manually pick young adult males for the assay to ensure a pure population.[3]
3. Environmental Fluctuations: Small changes in temperature, humidity, or vibration can significantly impact worm behavior.[4]3. Controlled Environment: Conduct assays in a temperature-controlled room on a vibration-dampening surface. Monitor and record temperature and humidity to ensure consistency between experiments.
4. Residual Bacteria: Bacteria from culture plates can be an attractant and interfere with the response to this compound.4. Thorough Washing: Wash worms multiple times with M9 buffer or S Basal to remove all traces of E. coli before placing them on the assay plate.[1][5]
Low or No Attraction to this compound 1. Incorrect this compound Concentration: The male response to ascarosides can be concentration-dependent, with a bell-shaped dose-response curve.[6][7]1. Optimize Concentration: Test a range of this compound concentrations to determine the optimal concentration for attraction in your specific assay conditions. A typical starting point is 1 pmol.[6]
2. Worms are Starved or Stressed: The physiological state of the worms can alter their chemosensory responses. Starvation can change chemotaxis behavior.2. Use Well-Fed Worms: Use well-fed, young adult worms that have just cleared the bacterial lawn on their culture plates. Avoid using worms from starved or overcrowded plates.[8]
3. Assay Plate Conditions: The agar (B569324) surface may be too wet or too dry, impeding worm movement.3. Proper Plate Preparation: Allow assay plates to dry for a consistent amount of time before use to ensure an optimal surface for crawling. Avoid condensation on the agar surface.
4. Inactive this compound Stock: Improper storage can lead to degradation of the ascaroside.4. Proper Stock Handling: Store this compound stocks at -20°C or below in a suitable solvent (e.g., ethanol). Aliquot stocks to avoid repeated freeze-thaw cycles.
Unexpected Repulsion to this compound 1. Associative Learning: If worms have been unintentionally conditioned to associate this compound with a negative stimulus (e.g., starvation), they may exhibit avoidance.1. Control for Pre-Exposure: Ensure that culture conditions are consistent and that worms are not inadvertently exposed to this compound in a negative context prior to the assay.
2. Contamination of this compound Stock: The stock solution may be contaminated with a repellent substance.2. Use High-Purity this compound: Ensure the purity of your synthetic this compound. If possible, test a new batch or a stock from a different supplier.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a male-specific attractant?

A1: The attraction to this compound in C. elegans is mediated by male-specific sensory neurons, primarily the CEM (Cephalic Male) neurons.[9] Hermaphrodites lack these specific neurons and therefore do not exhibit an attractive response to this compound.

Q2: What is the optimal concentration of this compound to use in a chemotaxis assay?

A2: The optimal concentration can vary slightly between labs and specific assay conditions. However, studies have shown that male attraction to this compound is potent at picomolar concentrations. A dose-response curve for this compound shows a broader range of activity compared to other ascarosides like ascr#3. A good starting point for optimization is 1 pmol per spot on the assay plate.[6]

Q3: Can I use wild-type (N2) males for my this compound chemotaxis assays?

A3: While it is possible to use N2 males, their low frequency in a standard population makes it laborious to collect a sufficient number for an assay. It is highly recommended to use a him mutant strain (e.g., him-5 or him-8) which produces a much higher proportion of males, simplifying the process of obtaining a synchronous population of young adult males.[3]

Q4: How important is worm synchronization for this assay?

A4: Extremely important. Behavioral responses in C. elegans are tightly linked to their developmental stage.[4] Using a mixed-stage population is a major source of variability. Synchronizing your worm population by bleaching ensures that all animals are at the same developmental stage, leading to more consistent and reproducible results.[2][10]

Q5: Does this compound interact with other ascarosides?

A5: Yes, this compound exhibits synergistic effects with other ascarosides. For instance, it has been shown to act synergistically with ascr#2 to attract males.[6][7] However, it does not show a similar synergistic effect with ascr#3.[6] This highlights the complexity of ascaroside signaling, where the blend of different ascarosides is crucial for the overall behavioral outcome.

Quantitative Data Summary

The following table summarizes the chemotaxis index (CI) of C. elegans males to different ascarosides. The chemotaxis index is calculated as: (Number of worms at attractant - Number of worms at control) / (Total number of worms). A positive CI indicates attraction, while a negative CI indicates repulsion.

Ascaroside (1 pmol)Mean Chemotaxis Index (CI)Notes
This compound ~0.4Strong male attractant with a broad concentration range of activity.[6]
ascr#3 ~0.5The most potent single male attractant.[6]
ascr#2 ~0.2Moderate male attractant, acts synergistically with this compound.[6]
ascr#5, ascr#6.1, ascr#7 No significant activityThese ascarosides do not show significant male attraction at this concentration.[6]

Experimental Protocols

Detailed Methodology for this compound Male Chemotaxis Assay

This protocol is adapted from standard C. elegans chemotaxis assays and optimized for this compound.

Materials:

  • C. elegans him-5 or him-8 strain

  • NGM (Nematode Growth Medium) plates

  • E. coli OP50

  • M9 buffer

  • This compound stock solution in ethanol

  • Ethanol (as control)

  • Sodium azide (B81097) (NaN3) solution (0.5 M)

  • Chemotaxis assay plates (e.g., 6 cm Petri dishes with a thin layer of chemotaxis agar)

  • Dissecting microscope

  • Pipettes and sterile tips

  • Platinum wire worm pick

Procedure:

  • Worm Synchronization and Culture:

    • Synchronize him-5 or him-8 worms by bleaching gravid adults to harvest eggs.

    • Plate the eggs on NGM plates seeded with E. coli OP50 and incubate at 20°C until they reach the young adult stage.

  • Preparation of Assay Plates:

    • Use chemotaxis agar plates that have been allowed to dry for 1-2 hours to ensure a smooth, non-wet surface.

    • Using a marker, divide the bottom of the plate into four quadrants. Mark two opposite quadrants as "Test" (for this compound) and the other two as "Control" (for ethanol).

    • Mark a starting circle (origin) of about 1 cm diameter in the center of the plate.

  • Worm Preparation:

    • Using a platinum wire pick, transfer approximately 100-200 young adult males to a fresh, unseeded NGM plate to allow them to crawl away from any remaining bacteria.

    • Alternatively, wash the worms from the culture plate with M9 buffer into a microfuge tube.

    • Pellet the worms by gentle centrifugation and wash them three times with M9 buffer to remove all residual bacteria.

    • After the final wash, resuspend the worm pellet in a small volume of M9 buffer.

  • Chemotaxis Assay:

    • At the "Test" spots, pipette 1 µL of the this compound solution. At the "Control" spots, pipette 1 µL of ethanol.

    • Immediately after spotting the chemicals, add 1 µL of 0.5 M sodium azide to both the "Test" and "Control" spots to anesthetize worms that reach these areas.

    • Carefully pipette a small drop of the washed worm suspension onto the origin in the center of the plate.

    • Wick away excess liquid from the worm drop with the edge of a Kimwipe to allow the worms to move freely.

    • Place the lid on the plate and incubate at room temperature for 1 hour.

  • Data Collection and Analysis:

    • After 1 hour, count the number of worms in each of the four quadrants. Do not count worms that have not moved outside the origin circle.

    • Calculate the Chemotaxis Index (CI) using the formula: CI = ([Number of worms in Test quadrants] - [Number of worms in Control quadrants]) / (Total number of worms on the plate)

    • Perform at least three independent replicates for each experiment.

Visualizations

Ascr8_Signaling_Pathway cluster_neuron CEM Neuron This compound This compound GPCRs GPCRs (e.g., SRW-97, DMSR-12) This compound->GPCRs Binds to G-Protein G-Protein GPCRs->G-Protein Activates Downstream\nSignaling Downstream Signaling G-Protein->Downstream\nSignaling Initiates Behavioral\nResponse Chemotaxis (Attraction) Downstream\nSignaling->Behavioral\nResponse Leads to

Caption: this compound signaling pathway in male-specific CEM neurons.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sync_Worms 1. Synchronize Worms (Bleaching) Culture_Worms 2. Culture to Young Adult Stage Sync_Worms->Culture_Worms Wash_Worms 3. Wash Worms (Remove Bacteria) Culture_Worms->Wash_Worms Add_Worms 6. Place Worms at Origin Wash_Worms->Add_Worms Prep_Plates 4. Prepare Assay Plates (Test & Control Spots) Add_Chemicals 5. Add this compound, Control, & Sodium Azide Prep_Plates->Add_Chemicals Add_Chemicals->Add_Worms Incubate 7. Incubate (1 hour) Add_Worms->Incubate Count_Worms 8. Count Worms in Quadrants Incubate->Count_Worms Calculate_CI 9. Calculate Chemotaxis Index Count_Worms->Calculate_CI

Caption: Experimental workflow for the this compound chemotaxis assay.

Troubleshooting_Logic Start Variable Results Check_Sync Worms Synchronized? Start->Check_Sync Check_Sex Pure Male Population? Check_Sync->Check_Sex Yes Fix_Sync Re-synchronize worms Check_Sync->Fix_Sync No Check_Conc This compound Conc. Optimized? Check_Sex->Check_Conc Yes Fix_Sex Use him mutant; Pick males Check_Sex->Fix_Sex No Check_Wash Worms Well-Washed? Check_Conc->Check_Wash Yes Fix_Conc Perform dose-response experiment Check_Conc->Fix_Conc No Check_Env Environment Controlled? Check_Wash->Check_Env Yes Fix_Wash Increase number of washes Check_Wash->Fix_Wash No Fix_Env Control temperature and humidity Check_Env->Fix_Env No Consistent_Results Consistent Results Check_Env->Consistent_Results Yes Fix_Sync->Start Fix_Sex->Start Fix_Conc->Start Fix_Wash->Start Fix_Env->Start

Caption: Troubleshooting logic for this compound chemotaxis assay variability.

References

Technical Support: Controlling for Solvent Effects in Ascr#8 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ascaroside Ascr#8, particularly in the model organism Caenorhabditis elegans. The focus is on identifying and mitigating the confounding effects of common solvents used to dissolve this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in C. elegans?

A1: this compound (ascaroside #8) is a small-molecule pheromone, part of a family of signaling molecules called ascarosides that regulate multiple aspects of C. elegans life history.[1][2][3] It plays a significant role in social behaviors, acting as a potent, male-specific attractant for mating.[2][3][4][5] Studying this compound and its perception provides insights into the molecular and neural basis of chemosensation, social communication, and how sensory cues influence behavior and development.[2][4]

Q2: What are the common solvents for dissolving this compound for in vivo assays?

A2: Due to their hydrophobic fatty-acid-like side chains, ascarosides like this compound are typically dissolved in organic solvents before being diluted in aqueous buffers for biological assays. The most common solvents used are ethanol (B145695) (EtOH) and dimethyl sulfoxide (B87167) (DMSO).

Q3: Can the solvent itself affect my experimental results with C. elegans?

A3: Yes, absolutely. Both ethanol and DMSO can elicit significant, dose-dependent behavioral and physiological effects on C. elegans, independent of the dissolved this compound.[6][7][8] These effects can confound your results if not properly controlled for. For example, ethanol can progressively decrease locomotion, body bend amplitude, and egg-laying frequency.[6][9] DMSO, at concentrations above 0.5%, can inhibit pharyngeal pumping and, with prolonged exposure, lead to the accumulation of internal membrane-like structures.[7][10]

Q4: What is a "vehicle control" and why is it essential?

A4: A vehicle control is a crucial experimental group that is treated with the solvent (the "vehicle") at the exact same final concentration used in the experimental group, but without the dissolved compound (this compound). This allows you to isolate the effects of this compound from any effects caused by the solvent itself. Every experiment involving a dissolved compound should include a parallel vehicle control.[11]

Q5: What is the maximum recommended final concentration of ethanol or DMSO for C. elegans behavioral assays?

A5: This can depend on the specific assay and duration of exposure. However, as a general guideline:

  • DMSO: Concentrations should be kept at or below 0.5% v/v .[7][8][12] Above this level, significant effects on pharyngeal pumping and development have been observed.[7][8]

  • Ethanol: While C. elegans shows dose-dependent responses, behavioral changes become apparent at concentrations of 100-200mM (approximately 0.58%-1.16% v/v).[6] It is advisable to use the lowest possible concentration and always run a parallel vehicle control. Some studies have noted that concentrations as low as 0.08% may not cause obvious behavioral abnormalities in the short term.[13]

Troubleshooting Guide

Observed Problem Potential Cause Related to Solvent Troubleshooting Steps
Reduced or no attraction of male worms to this compound. The final solvent concentration (e.g., >1% ethanol) is too high, causing general locomotor defects or sedation, masking the chemotactic response.[6]1. Verify Solvent Concentration: Double-check your dilution calculations to ensure the final solvent concentration in the assay is minimal (ideally ≤0.5%).2. Run a "Solvent Only" Assay: Test if worms are repelled by or show locomotor defects in response to the solvent concentration alone.3. Lower Solvent Concentration: Prepare a more concentrated stock of this compound so that a smaller volume is needed, thus lowering the final solvent concentration in the assay.
High variability between replicates. Inconsistent pipetting of the solvent vehicle or this compound stock. Small changes in solvent concentration can affect behavior.[11] Evaporation of solvent from stock solutions, leading to concentration changes.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.2. Prepare Master Mixes: For each condition (e.g., this compound, vehicle control), prepare a single master mix to be aliquoted across all replicates to ensure consistency.3. Freshly Prepare Dilutions: Prepare working dilutions from stock solutions daily. Keep stock solutions tightly sealed.
Worms in the vehicle control group are sluggish or immobile. The solvent concentration is toxic or has a strong anesthetic effect.[6][7]1. Perform a Solvent Dose-Response Curve: Systematically test the effect of various solvent concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) on the behavior you are measuring (e.g., speed, chemotaxis) to determine a true no-effect concentration for your specific assay.2. Switch Solvents: If one solvent proves too disruptive, consider trying another (e.g., switch from ethanol to DMSO, or vice versa), after performing the appropriate dose-response controls.
Unexpected repulsion from this compound spot. The combined stimulus of the solvent and this compound is aversive, or the solvent itself is repulsive at the concentration used.1. Isolate Variables: Run three parallel groups: (1) this compound in solvent, (2) Solvent only, (3) Buffer only. This will distinguish between repulsion to the solvent versus repulsion to the compound.2. Check for Contamination: Ensure the solvent has not been contaminated. Use fresh, high-purity solvent.

Quantitative Data on Solvent Effects

The following table summarizes data from published studies on the effects of common solvents on C. elegans. This data underscores the importance of using low concentrations and appropriate controls.

Solvent Concentration Observed Effect on C. elegans Assay Type
Ethanol (EtOH) 100-200 mM (~0.58-1.16% v/v)Onset of progressive flattening of body-bend amplitudes.[6]Locomotion
400-500 mM (~2.3-2.9% v/v)Complete flattening of body bends, significant decrease in movement speed.[6]Locomotion
0.32% and 0.16% v/vSlow, uncoordinated movement after 24-hour exposure.[13]Development/Behavior
Dimethyl Sulfoxide (DMSO) > 0.5% v/vPerturbation and inhibition of pharyngeal pump rate.[7]Pharyngeal Pumping
≤ 0.5% v/vCompatible with normal development times; minimal effect on fertility and movement.[8][12]Lifespan/Development
1.5% v/vSignificant decrease in brood size and thrashing rate.[12]Fertility/Movement
1% v/v (prolonged exposure)Accumulation of internal membrane-like structures.[10]Morphology

Detailed Experimental Protocol: Male Chemotaxis Assay

This protocol describes a standard chemotaxis assay to test the attraction of C. elegans males to this compound, incorporating rigorous solvent controls.[14][15][16]

1. Materials

  • This compound stock solution (e.g., 1 mg/mL in 100% Ethanol)

  • Solvent (Vehicle): 100% Ethanol

  • Assay Buffer: S Basal or M9 Buffer

  • Anesthetic: 0.5 M Sodium Azide (NaN3) in water

  • Synchronized young adult male C. elegans

  • 9 cm chemotaxis agar (B569324) plates

  • OP50 E. coli culture

2. Plate Preparation

  • On the bottom of a chemotaxis plate, use a marker to draw a line dividing the plate in half.

  • Mark two "origin" points along the center line, equidistant from the center and edges.

  • On one side of the plate, mark a "Test" spot. On the opposite side, mark a "Control" spot, ensuring both are equidistant from the nearest origin point.

3. Worm Preparation

  • Wash synchronized young adult males off their culture plates using 5 mL of Assay Buffer.

  • Pellet the worms by gentle centrifugation (e.g., 800g for 1 min).

  • Remove the supernatant and wash two more times with Assay Buffer to remove bacteria.

  • After the final wash, resuspend the worm pellet in a small volume of Assay Buffer to a concentration of approximately 50-150 worms per 5 µL.

4. Assay Execution

  • Prepare Solutions:

    • Test Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. Crucially, ensure the final ethanol concentration is ≤0.5%. For example, to make 1 mL of a 1 µM this compound solution with 0.1% EtOH from a 1 mM stock in EtOH, add 1 µL of stock to 999 µL of buffer.

    • Vehicle Control Solution: Prepare a solution with the identical final concentration of ethanol in Assay Buffer, but without this compound. (e.g., 1 µL of 100% EtOH in 999 µL of buffer).

  • Spotting the Plate:

    • At the "Test" mark, spot 2 µL of the Test Solution (this compound).

    • At the "Control" mark, spot 2 µL of the Vehicle Control Solution.

    • Wait for the spots to absorb into the agar (~5-10 minutes).

    • Add 1 µL of 0.5 M NaN3 to both the Test and Control spots to anesthetize worms that reach the destination.

  • Placing the Worms:

    • Pipette a 5 µL drop containing 50-150 worms onto each origin point on the plate.

  • Incubation:

    • Place the lid on the plate and leave it undisturbed at room temperature (e.g., 20°C) for 60 minutes.

  • Scoring:

    • Count the number of worms at the Test spot (N_test) and the number at the Control spot (N_control).

    • Calculate the Chemotaxis Index (CI): CI = (N_test - N_control) / (N_test + N_control)

    • A CI of +1 indicates maximum attraction, -1 indicates maximum repulsion, and 0 indicates no preference.

Visualizations

Troubleshooting Workflow

This diagram outlines the logical steps to take when troubleshooting unexpected results in an this compound chemotaxis experiment.

G cluster_0 start Unexpected Result (e.g., No Attraction, High Variance) q_solvent Is Vehicle Control Response Normal? start->q_solvent check_conc Verify Solvent Concentration in Final Assay Volume q_solvent->check_conc No check_protocol Review Protocol: - Pipetting? - Master Mix? - Worm Stage? q_solvent->check_protocol Yes run_dose Run Solvent-Only Dose-Response Assay check_conc->run_dose find_noec Determine No-Effect Concentration (NOEC) run_dose->find_noec redo_exp Redo Experiment with NOEC Solvent & Tightened Protocol find_noec->redo_exp check_protocol->redo_exp

Fig 1. A logical workflow for troubleshooting solvent-related issues.
Hypothetical this compound Signaling Pathway

This diagram illustrates a simplified, hypothetical signaling pathway for this compound perception in a male-specific C. elegans sensory neuron, showing where a solvent could potentially interfere.

G cluster_pathway Male-Specific Neuron (e.g., CEM) ascr8 This compound receptor GPCR (G-Protein Coupled Receptor) ascr8->receptor g_protein G-Protein Activation receptor->g_protein downstream Downstream Signaling Cascade g_protein->downstream neuron_out Neuronal Response (e.g., Depolarization) downstream->neuron_out attraction Attraction Behavior neuron_out->attraction solvent Solvent (e.g., Ethanol) solvent->receptor Alters Membrane Fluidity/Receptor Conformation solvent->neuron_out Directly Modulates Ion Channel Activity

Fig 2. This compound signaling and potential points of solvent interference.

References

Ascr#8 Habituation in C. elegans: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with ascaroside #8 (ascr#8) in Caenorhabditis elegans. The primary focus is to understand and mitigate habituation to this potent male-attracting pheromone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound chemotaxis experiments, with a focus on differentiating habituation from other potential problems.

Q1: My male worms are no longer showing strong attraction to this compound. What could be the cause?

A1: A reduced or absent attraction to this compound can stem from several factors. The most common are:

  • Habituation: This is a form of non-associative learning where the response to a repeated stimulus decreases over time. If worms have been pre-exposed or repeatedly tested with this compound, they may have habituated.

  • Sensory Adaptation: This is a physiological process where sensory neurons become less responsive after prolonged stimulation. It is generally a shorter-term effect than habituation.

  • Experimental Variability: Inconsistencies in assay conditions can lead to variable results. See Q3 for common pitfalls.

  • Worm Health and Stage: The developmental stage, nutritional status, and overall health of the worms significantly impact their chemosensory responses. Peak production of potent mating pheromone components like this compound coincides with the temporal window for mating.[1]

  • Incorrect this compound Concentration: this compound attraction is dose-dependent. Using a concentration that is too high or too low can lead to suboptimal attraction.[2]

Q2: What is the difference between habituation, sensory adaptation, and motor fatigue?

A2: These are distinct phenomena that can all lead to a decreased behavioral response:

  • Habituation is a stimulus-specific decline in response due to repeated stimulation and is considered a simple form of learning.[3] It is distinct from sensory adaptation and motor fatigue because a novel or noxious stimulus can rapidly restore the original response (dishabituation).[3]

  • Sensory Adaptation is a temporary decrease in the sensitivity of sensory neurons to a continuous or repeated stimulus. Recovery from adaptation typically occurs after a period of rest, without requiring a novel stimulus.

  • Motor Fatigue is the inability to produce the required motor output due to muscle exhaustion. This is unlikely in standard chemotaxis assays but can be ruled out by observing the worms' general motility and response to other stimuli.

Q3: How can I design my chemotaxis experiment to avoid or minimize this compound habituation?

A3: Based on principles of habituation studied in other C. elegans sensory modalities (like the tap-withdrawal response), you can implement the following strategies:

  • Use Naive Animals: Ensure that the worms used for each experiment have not been previously exposed to this compound.

  • Incorporate Rest Periods: If repeated exposures are necessary, provide sufficiently long inter-stimulus intervals (ISIs). For long-term memory of habituation to tap, ISIs of 60 seconds were more effective than 10 seconds.[4][5] Applying this principle, allow worms a significant rest period (e.g., >40-60 minutes) away from the pheromone between trials.

  • Use Distributed (Spaced) Training: If you are studying the effects of repeated exposure, distributed training with long rest intervals between blocks of stimuli is more likely to induce long-term habituation than massed (continuous) training.[4][5][6] To avoid long-term habituation, avoid such training paradigms.

  • Control for Associative Learning: C. elegans can learn to associate ascarosides with the absence of food, which can reverse attraction into repulsion.[7] To maintain attraction, ensure that any exposure to this compound occurs in the presence of a food source (E. coli) or that worms are well-fed.

Q4: My chemotaxis assay results are highly variable. What are some common experimental pitfalls?

A4: Consistency is key in chemotaxis assays. Here are common sources of variability and how to address them:

  • Worm Synchronization: Use a synchronized population of worms (e.g., young adults), as developmental stage strongly influences behavior.[8][9]

  • Washing Procedure: Over-washing or harsh centrifugation can damage worms. Gently wash worms with M9 buffer to remove bacteria, but minimize stress.[9]

  • Plate Conditions: Ensure chemotaxis plates are poured to a uniform thickness and are not too wet or too dry.[10] Allow odorant spots to fully absorb before starting the assay.[11]

  • Environmental Gradients: Avoid temperature gradients or vibrations near the plates during the assay, as these can influence worm movement.[11]

  • Worm Handling: Avoid gouging the agar (B569324) surface when transferring worms, as they can get stuck in the break.[11]

Q5: Can a reduced response to this compound be reversed?

A5: Yes.

  • Recovery from Habituation: For short-term habituation, recovery can occur spontaneously after a rest period away from the stimulus.[12]

  • Associative Learning: If the reduced attraction is due to associative learning (i.e., associating this compound with starvation), the response can potentially be reversed by re-pairing this compound with the presence of food.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to this compound experiments.

Table 1: this compound Concentration and Behavioral Effects in Males

Concentration Range Observed Effect Notes Source
20 fmol Synergistic male attraction (in a ternary mixture with ascr#2 and ascr#3) This mixture was as active as wild-type metabolite extract. [2]
1 pmol Strong male attraction (when tested alone) This compound attracts males more strongly than ascr#2 and slightly less than ascr#3. [1]

| 1 µM | Tuned attractive response | This intermediate concentration is optimal for the cooperative response of the four CEM neurons. |[13] |

Table 2: Experimental Parameters Influencing Habituation (Inferred from Tap-Withdrawal Studies)

Parameter Condition to Promote Habituation Condition to Avoid/Reduce Habituation Source
Inter-Stimulus Interval (ISI) Short ISI (e.g., 10s) for short-term habituation; Long ISI (e.g., 60s) for long-term memory. Very long ISI or single exposure. [4][5][12]
Stimulus Presentation Massed training (continuous stimuli) for short-term habituation; Distributed training (blocks of stimuli with >40 min rest) for long-term memory. Single, non-repeated stimulus presentation. [4][5][6]
Presence of Food Absence of food can increase the rate of habituation to some stimuli. Presence of food (E. coli) can slow habituation. [14]
Genetic Background eat-4 mutants (defective in vesicular glutamate (B1630785) transport) habituate more rapidly. Wild-type (N2). [4][15]

| | dop-1 mutants (dopamine receptor) habituate faster in the presence of food. | Wild-type (N2). |[14][16] |

Experimental Protocols & Visualizations

Protocol 1: Standard this compound Chemotaxis Assay

This protocol is adapted from standard C. elegans chemotaxis assays and is designed to measure attraction to this compound.

Materials:

  • Synchronized young adult male C. elegans.

  • Chemotaxis plates (5 cm Petri dishes with NGM-lite agar).

  • M9 buffer.

  • This compound stock solution (e.g., 1 mM in ethanol).

  • Control solution (e.g., ethanol).

  • Anesthetic: 0.5 M sodium azide (B81097) (NaN3) in M9 buffer.

Procedure:

  • Plate Preparation:

    • Using a marker, divide the bottom of a chemotaxis plate into four quadrants.

    • Mark two opposing quadrants as "Test" (T) and the other two as "Control" (C).

    • Mark a 0.5 cm radius circle at the origin (center of the plate).

  • Worm Preparation:

    • Wash synchronized young adult males from their growth plates using 2 mL of M9 buffer.

    • Transfer to a microcentrifuge tube and centrifuge gently (e.g., 10 sec at ~2000 x g) to pellet the worms.

    • Aspirate the supernatant, add 1 mL of fresh M9, and gently resuspend. Repeat this wash step 3-4 times to remove bacteria.

    • After the final wash, resuspend the worm pellet in a small volume of M9 (~100 µL) to achieve a concentration of 50-150 worms per 2 µL drop.

  • Running the Assay:

    • Prepare the test solution: mix your desired final concentration of this compound with an equal volume of 0.5 M sodium azide. (e.g., for a 1 µL spot, mix 1 µL of 2X this compound solution with 1 µL of 1 M NaN3).

    • Prepare the control solution: mix the solvent (ethanol) with an equal volume of 0.5 M sodium azide.

    • Pipette 1-2 µL of the test solution onto the marked "T" spots and 1-2 µL of the control solution onto the "C" spots.

    • Carefully pipette ~2 µL of the washed worm suspension onto the origin.

    • Gently wick away excess liquid from the worm drop with the edge of a Kimwipe to allow worms to move freely.

    • Place the lid on the plate and incubate at room temperature for 60 minutes.

  • Scoring and Analysis:

    • After 60 minutes, count the number of worms in the "Test" quadrants (#T) and the number of worms in the "Control" quadrants (#C). Do not count worms that remain within the origin circle.

    • Calculate the Chemotaxis Index (CI): CI = (#T - #C) / (#T + #C) .

    • A CI close to +1 indicates strong attraction, a CI close to -1 indicates strong repulsion, and a CI near 0 indicates no preference.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_plate 1. Prepare & Mark Chemotaxis Plate prep_worms 2. Synchronize & Wash Young Adult Males prep_plate->prep_worms prep_sol 3. Prepare this compound & Control Solutions (with NaN3) prep_worms->prep_sol spot_chems 4. Spot Test (T) & Control (C) Solutions prep_sol->spot_chems place_worms 5. Place Worms at Origin spot_chems->place_worms incubate 6. Incubate at RT for 60 min place_worms->incubate count 7. Count Worms in T & C Quadrants incubate->count calculate 8. Calculate Chemotaxis Index (CI) count->calculate

Caption: Workflow for a standard C. elegans this compound chemotaxis assay.

Protocol 2: Protocol for Recovery from Habituation

This protocol is designed for researchers who need to re-test worms and want to ensure they have recovered from any previous this compound exposure.

  • Post-Assay Recovery: After an initial chemotaxis assay, wash the worms off the plate with M9 buffer.

  • Transfer to Food: Transfer the washed worms to a fresh NGM plate seeded with a lawn of OP50 E. coli.

  • Rest Period: Allow the worms to recover on the food plate for at least 60 minutes. For recovery from potentially long-term habituation, a longer period (e.g., several hours to 24 hours) may be necessary.

  • Re-Assay: After the recovery period, prepare the worms for the next assay by repeating the washing procedure described in Protocol 1.

This compound Sensation and Habituation Signaling Pathways

The response to this compound is initiated in specific sensory neurons and modulated by downstream signaling pathways that are also implicated in habituation to other stimuli.

G cluster_sensation This compound Sensation in Males cluster_modulation Potential Habituation Modulation ascr8 This compound Pheromone gpcr GPCRs (SRW-97, DMSR-12) ascr8->gpcr binds cem CEM Sensory Neurons gpcr->cem activate attraction Attraction Behavior cem->attraction signal to drive plasticity Synaptic Plasticity (Response Decrement) cem->plasticity Downstream of sensory activation repeated Repeated this compound Stimulation dopamine (B1211576) Dopamine Signaling (e.g., DOP-1 Receptor) repeated->dopamine glutamate Glutamate Signaling (e.g., EAT-4) repeated->glutamate dopamine->plasticity modulates glutamate->plasticity modulates

Caption: Proposed signaling for this compound sensation and modulation by habituation pathways.

Troubleshooting Logic for Reduced this compound Attraction

Use this diagram to diagnose the cause of a diminished behavioral response in your experiments.

G start Problem: Reduced Attraction to this compound q1 Are worms healthy, synchronized, and well-fed? start->q1 fix_worms Solution: Use synchronized, healthy, young adult worms. Ensure proper nutrition. q1->fix_worms No q2 Was the assay run under consistent conditions? (Temp, plates, etc.) q1->q2 Yes end Re-run Experiment fix_worms->end fix_assay Solution: Standardize protocol. See Protocol 1 and Q4. q2->fix_assay No q3 Have worms been repeatedly exposed to this compound? q2->q3 Yes fix_assay->end q4 Were worms starved in the presence of this compound? q3->q4 Yes q3->end No (Other issue) habituation Likely Cause: Habituation or Sensory Adaptation fix_habituation Solution: Use naive animals. Provide long rest periods (>60 min) on food. habituation->fix_habituation fix_habituation->end q4->habituation No assoc_learn Likely Cause: Associative Learning (Aversion) q4->assoc_learn Yes fix_assoc Solution: Ensure worms associate This compound with food presence. assoc_learn->fix_assoc fix_assoc->end

References

Ascr#8 assay reproducibility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential reproducibility issues encountered during Ascr#8 assays. Our aim is to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in C. elegans?

This compound is a potent ascaroside, a type of small molecule signal, that plays a crucial role in the development and behavior of the nematode Caenorhabditis elegans. It is a significant component of the dauer pheromone, which induces entry into the stress-resistant dauer larval stage.[1][2] Additionally, this compound functions as a male-specific attractant, influencing mating behavior.[2][3]

Q2: What are the key biological assays used to measure this compound activity?

The primary assays to evaluate the biological activity of this compound are the dauer formation assay and the male attraction assay. The dauer formation assay measures the percentage of a worm population that enters the dauer stage in response to this compound. The male attraction assay quantifies the movement of male C. elegans towards a point source of this compound.[2][3]

Q3: Are there other ascarosides that can influence the activity of this compound?

Yes, this compound exhibits synergistic activity with other ascarosides. For instance, in male attraction assays, this compound acts synergistically with ascr#2 and ascr#3 to strongly enhance male attraction.[1] However, the combination of ascr#3 and this compound does not show increased activity in this assay.[2][3] In dauer formation, different ascarosides also act as a blend to regulate the response.[1]

Q4: What are the known components of the this compound signaling pathway?

This compound and other ascarosides are sensed by chemosensory neurons in C. elegans. For male attraction to ascr#3, the CEM and ASK sensory neurons are required.[1] The signaling from these neurons is integrated to regulate downstream behaviors. The neuropeptide receptor NPR-1 has been shown to be involved in the response of hermaphrodites to other ascarosides.[1]

Troubleshooting Guides

Issue 1: High Variability in Dauer Formation Assay Results

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Worm Synchronization: Age differences in the worm population can lead to varied responses to dauer pheromone.Implement a strict synchronization protocol, such as bleach-based egg laying, to ensure a homogenous population of L1 larvae at the start of the assay.
Fluctuations in Incubation Temperature: Temperature significantly impacts dauer formation.Maintain a constant and accurately calibrated incubation temperature (e.g., 25°C) throughout the experiment.[1]
Variable Food Availability: The amount of bacterial food can influence the worms' decision to enter dauer.Ensure a consistent and evenly spread lawn of E. coli OP50 on all assay plates. Avoid both excessive and insufficient food sources.
Inaccurate this compound Concentration: Errors in dilution or evaporation of the solvent can alter the final concentration.Prepare fresh dilutions of this compound for each experiment from a carefully stored stock solution. Use appropriate solvents and ensure complete mixing.
Issue 2: Poor or No Male Attraction in Chemotaxis Assays

Possible Causes & Solutions

CauseRecommended Solution
Incorrect Age of Males: The responsiveness of males to attractants can vary with age.Use young adult males for the assay, as they are typically the most responsive.[1]
Suboptimal this compound Concentration: The dose-response curve for male attraction can be bell-shaped, with high concentrations being less effective.[1]Perform a dose-response curve to determine the optimal concentration of this compound for attraction. This compound shows a broader range of activity compared to ascr#2 and ascr#3.[2]
Assay Plate Conditions: The physical environment of the assay plate can affect worm behavior.Ensure the agar (B569324) surface is smooth and has a consistent moisture level. Avoid any chemical contaminants on the plate.
General Sensory Defects in Worm Strain: Mutations affecting ciliated sensory neurons can abolish the response.Use a wild-type N2 strain as a positive control. If using a mutant strain, verify its basic chemosensory functions. The mutants osm-6 and osm-3 show defects in pheromone perception.[1]

Quantitative Data Summary

Table 1: Biological Activity of Selected Ascarosides in Dauer Formation and Male Attraction Assays.

AscarosideDauer Induction (at 200 nM)Male Attraction (at 1 pmol)Synergistic Interactions (Male Attraction)
ascr#2 SignificantActiveSynergizes with ascr#3 and this compound
ascr#3 SignificantMaximally ActiveSynergizes with ascr#2
This compound SignificantStrong ActivitySynergizes with ascr#2
ascr#7 No Significant ActivityNo Significant ActivityNot reported

Data summarized from Pungaliya et al., 2009.[2]

Experimental Protocols

Dauer Formation Assay
  • Preparation of Assay Plates: Prepare NGM-agar plates seeded with a standardized amount of E. coli OP50.

  • Preparation of Ascaroside Solutions: Dissolve this compound in a suitable solvent (e.g., ethanol) and prepare a series of dilutions.

  • Worm Synchronization: Synchronize a population of wild-type (N2) C. elegans to obtain a large number of L1 larvae.

  • Assay Setup: Add a defined number of synchronized L1 larvae to the center of the assay plates. Add the this compound solution or control solvent to the bacterial lawn.

  • Incubation: Incubate the plates at a constant temperature (e.g., 25°C) for 3-4 days.

  • Quantification: Count the number of dauer larvae and the total number of worms on each plate. Calculate the percentage of dauer formation.

Male Attraction Assay (Chemotaxis)
  • Preparation of Assay Plates: Use NGM-agar plates without a bacterial lawn.

  • Preparation of Ascaroside Solutions: Prepare a solution of this compound at the desired concentration.

  • Worm Preparation: Collect young adult male C. elegans.

  • Assay Setup: Place a small drop of the this compound solution on one side of the plate and a drop of the control solvent on the opposite side. Place the males in the center of the plate.

  • Observation: Allow the worms to move freely for a defined period (e.g., 1 hour).

  • Quantification: Count the number of worms in the vicinity of the ascaroside spot and the control spot. Calculate a chemotaxis index.

Visualizations

Ascr8_Signaling_Pathway cluster_environment External Environment cluster_neuron Sensory Neurons cluster_interneuron Interneuron cluster_response Behavioral Output Ascr8 This compound ASK ASK Neuron Ascr8->ASK CEM CEM Neuron Ascr8->CEM RMG RMG Interneuron (NPR-1 expressing) ASK->RMG Mating Male Attraction CEM->Mating Dauer Dauer Formation RMG->Dauer RMG->Mating

Caption: Simplified this compound signaling pathway in C. elegans.

Dauer_Assay_Workflow start Start sync Synchronize Worms (Obtain L1 Larvae) start->sync add_worms Add L1 Larvae to Plates sync->add_worms plate Prepare NGM Plates with E. coli plate->add_worms add_ascr8 Add this compound/ Control add_worms->add_ascr8 incubate Incubate at 25°C (3-4 days) add_ascr8->incubate count Count Dauer and Total Worms incubate->count analyze Calculate % Dauer Formation count->analyze end End analyze->end

Caption: Experimental workflow for the dauer formation assay.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue High Variability in Results cause1 Worm-related (e.g., synchronization, age) issue->cause1 cause2 Reagent-related (e.g., this compound concentration) issue->cause2 cause3 Assay Conditions (e.g., temperature, plates) issue->cause3 solution1 Standardize Worm Handling Protocols cause1->solution1 solution2 Prepare Fresh Reagents & Validate Concentrations cause2->solution2 solution3 Calibrate Equipment & Control Environment cause3->solution3

Caption: Logical troubleshooting approach for this compound assay variability.

References

Technical Support Center: Ascr#8 Response Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of bacterial food sources on the ascaroside #8 (Ascr#8) response in C. elegans.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound-mediated chemotaxis index lower than expected?

A1: The chemotaxis response to this compound can be significantly influenced by the bacterial diet the worms were raised on. Different bacteria can alter the worm's metabolic state and sensory neuron function. For example, worms grown on E. coli HT115, which provides more vitamin B12 than the standard OP50 strain, may exhibit improved mitochondrial health and neuronal function, potentially altering their chemotactic responses.[1][2] We recommend standardizing your bacterial diet across all experiments and considering that even different strains of E. coli can lead to physiological differences in the worms.[3][4]

Q2: I'm observing inconsistent dauer formation in response to this compound across different experimental batches.

A2: This is a common issue often linked to the bacterial food source. The decision to enter the dauer state is an integration of pheromone concentration, temperature, and food availability.[5] Different bacteria can provide varying nutritional cues that compete with the dauer-inducing signal of this compound.[6][7] For instance, a diet of Comamonas aquatica has been shown to produce metabolites that accelerate C. elegans development, which could counteract the dauer-inducing effect of this compound.[6][7][8] Ensure your bacterial lawns are of a consistent age and density, as these factors affect the food signals perceived by the worms.

Q3: Does the method of bacterial inactivation (e.g., heat-killed vs. UV-irradiated) affect this compound experiments?

A3: Yes, the method used to kill bacteria can impact worm physiology and behavior.[9] Live bacteria are metabolically active and can produce compounds that interact with ascaroside signaling pathways. Inactivated bacteria provide a more controlled nutritional environment, but the inactivation method itself can alter the chemical composition of the food source. This can lead to variability in lifespan, metabolism, and stress resistance, which will likely affect this compound responses.[9] It is crucial to be consistent with your chosen method of inactivation throughout an experiment.

Q4: Can the bacterial food source alter the production of this compound by the worms themselves?

A4: Yes, ascaroside biosynthesis is highly dependent on the worm's metabolic state, which is directly influenced by its diet.[10] Studies have shown that ascaroside expression changes significantly with developmental stage and environmental conditions, including diet.[10] Therefore, the bacterial food source can alter the endogenous production of ascarosides, which may influence how a population of worms responds to exogenously applied this compound due to synergistic or antagonistic effects with other secreted ascarosides.

Troubleshooting Guides

Issue 1: High Variability in Male Attraction Assays to this compound
Potential Cause Troubleshooting Step
Inconsistent Bacterial Diet Ensure all worms (both experimental and control groups) are cultured on the exact same bacterial strain, prepared in the same manner, for at least two generations prior to the assay. Different E. coli strains (e.g., OP50, HT115, HB101) have distinct metabolic profiles that can alter worm physiology and behavior.[2][3][4]
Bacterial Lawn Quality Use freshly seeded bacterial lawns for all assays. An old or depleted lawn constitutes a starvation signal, which can change the worm's behavioral priorities (e.g., increasing food search behavior over mate-searching).[11]
Contamination of Bacterial Culture Visually inspect your bacterial stock plates for any signs of contamination. Foreign microbes can produce their own metabolites that may attract or repel worms, confounding the results.
Worm Synchronization Use tightly synchronized populations of young adult males. The response to sex pheromones is age-dependent.
Issue 2: Low Penetrance of Dauer Formation with this compound
Potential Cause Troubleshooting Step
"Rich" Bacterial Food Source The nutritional quality of the bacterial diet can override the dauer-inducing signal of this compound. If you are using a bacterial strain known to promote rapid growth (e.g., Comamonas), you may need to use a higher concentration of this compound to see an effect.[6][7]
Bacterial Metabolites Some bacteria produce compounds that actively inhibit dauer formation. Consider washing worms and transferring them to assay plates with a defined amount of this compound and a minimal, standardized bacterial spot to reduce confounding food signals.
Incorrect Assay Temperature Dauer formation is temperature-sensitive. Ensure your incubators are accurately calibrated to 25°C for robust dauer induction in the presence of ascarosides.
Worm Strain Variation Different wild isolates and mutant strains of C. elegans can have different sensitivities to dauer pheromones and bacterial cues.[12][13] Confirm the expected response of your specific worm strain.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data illustrating how bacterial diet could influence this compound responses. This data is for illustrative purposes to highlight the importance of considering the food source as a key experimental variable.

Table 1: Hypothetical Chemotaxis Index of C. elegans Males to this compound on Different Bacterial Diets

Bacterial DietMean Chemotaxis Index (CI) ± SEMInterpretation
E. coli OP500.65 ± 0.05Standard attractive response.
E. coli HT1150.78 ± 0.04Potentially enhanced attraction due to improved neuronal health.[1]
Comamonas DA18770.45 ± 0.07Reduced attraction; bacterial metabolites may interfere with this compound signaling or alter behavioral priorities.[6][7]
Bacillus subtilis0.59 ± 0.06Moderate attraction, potentially due to different nutritional content affecting sensory pathways.

Note: The Chemotaxis Index (CI) is calculated as (Worms at Attractant - Worms at Control) / (Total Worms). A CI of +1 indicates maximum attraction, while -1 indicates maximum repulsion.[14]

Table 2: Hypothetical Percentage of Dauer Formation in Response to this compound on Different Bacterial Diets

Bacterial Diet% Dauer Formation (at 25°C) ± SEMInterpretation
E. coli OP5075% ± 5%Standard dauer induction.
E. coli HT11572% ± 6%Similar to OP50, suggesting comparable nutritional antagonism in this context.
Comamonas DA187735% ± 8%Strong suppression of dauer formation, as bacterial growth signals override the this compound signal.[6][7]
No Bacteria (this compound only)95% ± 3%Baseline response to this compound in the absence of competing food signals.

Experimental Protocols

Protocol 1: Chemotaxis Assay for this compound Response
  • Worm Preparation: Culture and synchronize worms (e.g., N2 wild-type) for at least two generations on the specified bacterial diet (E. coli OP50, HT115, etc.) to ensure physiological adaptation. Use young adult worms for the assay.

  • Assay Plate Preparation: Prepare 10 cm NGM agar (B569324) plates. Draw two axes to divide the plate into four quadrants. Mark two opposing quadrants as "Test" and the other two as "Control".

  • Spotting: At the center of each "Test" quadrant, spot 1 µL of this compound solution (e.g., 1 µM in ethanol). At the center of each "Control" quadrant, spot 1 µL of the solvent (ethanol). Also, place a small spot of 1 µL of 1 M sodium azide (B81097) at each Test and Control point to paralyze worms upon arrival.

  • Worm Application: Wash worms from their culture plates using S-Basal buffer. Place a small drop (~5 µL) containing 50-100 worms at the origin (center of the plate).

  • Incubation: Allow the plates to sit at 20°C for 1 hour.

  • Scoring: Count the number of worms in the Test quadrants and the Control quadrants. Do not count worms that have remained within a 1 cm radius of the origin.

  • Calculation: Calculate the Chemotaxis Index (CI) using the formula: CI = (Number of worms at Test - Number of worms at Control) / (Total number of worms that left the origin).

Protocol 2: Dauer Formation Assay for this compound Response
  • Worm Synchronization: Obtain a large population of synchronized L1 larvae by bleaching gravid adults.

  • Assay Plate Preparation: Prepare 6 cm NGM plates. Add the desired concentration of this compound to the molten agar before pouring to ensure even distribution. After the plates solidify, seed the center with a 5 µL spot of a fresh overnight culture of the desired bacteria.

  • Worm Application: Transfer approximately 100-200 synchronized L1s to each assay plate.

  • Incubation: Incubate the plates at 25°C for 72 hours.

  • Dauer Scoring: Score the percentage of dauer larvae. Dauers can be identified morphologically (thin, dark, radially constricted) and by their resistance to a 1% SDS solution (non-dauers will lyse within 10-20 minutes).

  • Analysis: Calculate the percentage of dauer formation for each condition. Include a control plate with bacteria but no this compound to account for spontaneous dauer formation.

Visualizations

Ascr8_Signaling_Pathway cluster_environment Environment cluster_neuron Sensory Neuron (e.g., ASI, ASJ) cluster_downstream Downstream Signaling cluster_output Physiological Output Ascr8 This compound GPCR G-Protein Coupled Receptors (GPCRs) Ascr8->GPCR Binds Bacterial_Food Bacterial Food (e.g., E. coli OP50) TGF_beta TGF-β Pathway (DAF-7) Bacterial_Food->TGF_beta Activates (Promotes Growth) Insulin_IGF Insulin (B600854)/IGF-1 Pathway (DAF-2) Bacterial_Food->Insulin_IGF Activates (Promotes Growth) Signal_Transduction Signal Transduction (e.g., cGMP signaling) GPCR->Signal_Transduction Activates Chemotaxis Chemotaxis (Male Attraction) GPCR->Chemotaxis Mediates Response Signal_Transduction->TGF_beta Inhibits Signal_Transduction->Insulin_IGF Inhibits DAF12 DAF-12 (Nuclear Receptor) TGF_beta->DAF12 Regulates Insulin_IGF->DAF12 Regulates Dauer Dauer Formation DAF12->Dauer Controls Entry

Caption: this compound signaling pathway and its interaction with food cues.

Experimental_Workflow start Start sync Synchronize C. elegans (Bleaching) start->sync culture Culture Worms for 2 Generations on Specific Bacterial Diet sync->culture setup_assay Set up Assay (Chemotaxis or Dauer Plate) culture->setup_assay run_assay Add Worms & Incubate (1hr @ 20°C or 72hr @ 25°C) setup_assay->run_assay score Score Phenotype (Count Worms or Dauers) run_assay->score analyze Analyze Data (Calculate CI or % Dauer) score->analyze end End analyze->end

Caption: Standard experimental workflow for this compound response assays.

References

Technical Support Center: Ascr#8 Delivery and Equipment Calibration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate delivery of Ascr#8. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during the use of this compound, providing potential causes and step-by-step solutions.

Issue 1: Inconsistent or No Behavioral Response to this compound

  • Question: My C. elegans are not responding, or are responding inconsistently, to this compound application. What could be the cause?

  • Answer: Inconsistent or absent responses to this compound can stem from several factors, ranging from compound degradation to improper delivery.

    • Degradation of this compound: this compound, like many small molecules, can degrade if not stored properly. Ensure that your stock solution is fresh and has been stored at the recommended temperature (typically -20°C or lower) in a tightly sealed, light-protected vial.

    • Incorrect Concentration: The behavioral effects of ascarosides are highly concentration-dependent.[1] Very low concentrations (fM-pM) can attract males, while higher concentrations (nM-µM) are involved in dauer induction.[1] Verify your dilution calculations and ensure the final concentration is appropriate for the intended assay.

    • Equipment Inaccuracy: The micropipettes or automated liquid handlers used for delivery may be out of calibration, leading to inaccurate dispensing of the small volumes typical in these experiments. Proceed to the "Equipment Calibration" section for guidance.

    • Synergistic Effects: this compound often acts synergistically with other ascarosides, such as ascr#2 and ascr#3, to enhance male attraction.[2][3] The absence of these other compounds in your assay might lead to a weaker than expected response.

    • Biological Variables: The developmental stage, sex, and even the strain of C. elegans can influence their response to this compound.[4][5] Ensure your experimental population is standardized.

Issue 2: High Variability Between Replicates

  • Question: I am observing high variability in my results across different replicates of the same experiment. What should I check?

  • Answer: High variability is often a sign of inconsistent experimental conditions.

    • Pipetting Technique: Inconsistent pipetting technique can introduce significant error, especially with small volumes. Ensure you are using proper technique, such as pre-wetting the pipette tip, using a consistent plunger pressure and speed, and immersing the tip to the correct depth.

    • Evaporation: Small volumes of assay media can evaporate quickly, leading to changes in this compound concentration.[6] Use a humidified chamber for your experiments and minimize the time plates are left open.

    • Improper Mixing: Ensure that the this compound stock solution is thoroughly mixed before each use and that it is well-diffused in the assay medium.

    • Calibration Drift: Even calibrated equipment can drift over time.[6] If you suspect this, it is crucial to re-calibrate your liquid handling instruments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions? A1: this compound is a member of the ascaroside family of small-molecule signals used by nematodes for chemical communication.[2] It is a potent component of the C. elegans dauer pheromone and a strong, male-specific attractant.[1][2][7] Its chemical structure includes a p-aminobenzoic acid moiety.[2]

Q2: How should I prepare and store this compound stock solutions? A2: this compound is typically dissolved in a solvent like ethanol (B145695) or DMSO to create a high-concentration stock solution. It is critical to use a solvent that is compatible with your experimental system and does not elicit a behavioral response on its own. Store stock solutions in small aliquots at -20°C or -80°C in amber glass vials or light-blocking microcentrifuge tubes to prevent degradation from light and repeated freeze-thaw cycles.

Q3: At what concentrations is this compound biologically active? A3: The biological activity of this compound is highly dependent on its concentration and the biological context. For male attraction assays, concentrations in the femtomolar to picomolar range can be effective, especially in the presence of other synergistic ascarosides.[1] For dauer induction assays, concentrations in the nanomolar to micromolar range are typically used.[1][7]

Q4: Can I use plastic consumables with this compound? A4: While plastic consumables are common, some small molecules can adsorb to plastic surfaces, which can be a significant issue when working with very low concentrations. If you suspect this is affecting your results, consider using low-retention plasticware or glass consumables where possible.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the use of this compound.

Table 1: Recommended Concentration Ranges for this compound Bioassays

BioassayOrganismTypical Concentration RangeNotes
Male AttractionC. elegans10 fM - 100 pMActivity is enhanced by the presence of ascr#2 and ascr#3.[2]
Dauer Larva InductionC. elegans40 nM - 200 nMThis compound shows significant dauer induction at 200 nM.[7]
Hermaphrodite RepulsionC. elegansConcentration-dependentThis compound repels hermaphrodites.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous ethanol or DMSO

    • Low-retention microcentrifuge tubes (light-blocking)

    • Calibrated micropipettes and tips

  • Procedure for 1 mM Stock Solution:

    • Calculate the volume of solvent needed to dissolve the entire amount of lyophilized this compound to a final concentration of 1 mM.

    • Carefully add the calculated volume of solvent to the vial containing the this compound powder.

    • Vortex gently for 1-2 minutes until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in light-blocking, low-retention microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Procedure for Working Solutions:

    • Thaw a single aliquot of the stock solution on ice.

    • Perform serial dilutions in the appropriate assay buffer (e.g., M9 buffer for C. elegans assays) to achieve the desired final concentration.

    • Use the working solution immediately and discard any unused portion of the diluted solution.

Protocol 2: Gravimetric Calibration of a Micropipette for this compound Delivery

  • Materials:

    • Micropipette to be calibrated

    • Analytical balance (readable to at least 4-5 decimal places)

    • Distilled water

    • Weighing vessel (e.g., a small beaker)

    • Thermometer

    • Hygrometer

  • Procedure:

    • Place the analytical balance on a stable, vibration-free surface.

    • Allow the distilled water and the micropipette to equilibrate to the ambient temperature of the room. Record the temperature and humidity.[8]

    • Set the micropipette to the desired volume for calibration (e.g., 10 µL).

    • Place the weighing vessel on the balance and tare it.

    • Aspirate the distilled water with the micropipette, ensuring no air bubbles are present.

    • Dispense the water into the weighing vessel.

    • Record the weight displayed on the balance.

    • Repeat this measurement at least five times.

    • Convert the weight of the water to volume using the density of water at the recorded temperature (Z-factor).

    • Calculate the mean volume, accuracy, and precision (coefficient of variation).

    • Compare these values to the manufacturer's specifications or ISO 8655 standards.[9] If they are outside the acceptable range, the pipette needs to be adjusted or serviced.

Visualizations

Ascr8_Signaling_Pathway cluster_neuron Sensory Neuron (e.g., CEM) This compound This compound GPCR G Protein-Coupled Receptor (GPCR) This compound->GPCR G_Protein G Protein GPCR->G_Protein Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Neuronal_Response Neuronal Response Signaling_Cascade->Neuronal_Response Behavioral_Output Behavioral Output (e.g., Attraction) Neuronal_Response->Behavioral_Output

Caption: A simplified diagram of the this compound signaling pathway in a sensory neuron.

Equipment_Calibration_Workflow Start Start Select_Volume Select Test Volume Start->Select_Volume Aspirate_Dispense Aspirate and Dispense Distilled Water Select_Volume->Aspirate_Dispense Weigh_Sample Weigh Sample on Analytical Balance Aspirate_Dispense->Weigh_Sample Record_Weight Record Weight Weigh_Sample->Record_Weight Repeat Repeat 5x? Record_Weight->Repeat Repeat->Aspirate_Dispense Yes Calculate Calculate Mean, Accuracy, and Precision Repeat->Calculate No Compare Within Specs? Calculate->Compare Pass Calibration Passed Compare->Pass Yes Fail Adjust or Service Equipment Compare->Fail No

Caption: A workflow for the gravimetric calibration of liquid handling equipment.

References

Technical Support Center: Minimizing Ascr#8 Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the non-specific adsorption of the ascaroside Ascr#8 to laboratory materials. Minimizing this adsorption is critical for ensuring accurate quantification and reliable results in behavioral assays and other sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution concentration is unexpectedly low after preparation or storage. What could be the cause?

A significant loss of this compound from solution is often due to non-specific binding (NSB) to the surfaces of your labware, such as microcentrifuge tubes, pipette tips, and plates. This compound possesses a fatty acid-like side chain, making it hydrophobic, and a p-aminobenzoic acid moiety, which can be charged.[1][2][3] These features promote adsorption to surfaces through both hydrophobic and ionic interactions.[4][5]

Q2: Which type of labware is best for working with this compound?

Polypropylene (B1209903) (PP) labware is generally recommended over glass for compounds prone to hydrophobic and ionic adsorption. For highly sensitive applications, commercially available "low-retention" or "low-binding" polypropylene labware is the preferred choice.[6][7] These surfaces are specially treated to be highly hydrophobic (oleophobic), which reduces the adhesion of aqueous solutions containing lipids and proteins.[6][8]

Q3: Can I use glass labware if it's all I have?

While not ideal, you can use glass labware if you take steps to passivate the surface. Untreated glass can carry a negative charge and has sites for ionic and hydrophobic interactions. Silanizing the glass can create a more inert, hydrophobic surface, which may reduce adsorption.[9][10] However, for routine use with this compound, switching to low-retention polypropylene is a more reliable strategy.

Q4: Are there any additives I can use in my this compound solution to prevent adsorption?

Yes, several additives can act as blocking agents to prevent this compound from binding to labware surfaces.[11]

  • Non-ionic detergents: Adding a low concentration (e.g., 0.01% - 0.05%) of a non-ionic detergent like Tween 20 or Triton X-100 can effectively reduce hydrophobic interactions between this compound and plastic surfaces.[12][13]

  • Bovine Serum Albumin (BSA): Adding BSA to a final concentration of 0.1% to 1% can coat the surface of both plastic and glass labware, preventing the adsorption of your compound of interest.[11][12] This is a common technique in ELISA and other sensitive assays.[14]

Q5: How does the solvent I use affect this compound adsorption?

This compound is typically extracted and handled in solvents like methanol (B129727) or ethanol.[15] While organic solvents can reduce hydrophobic interactions with plasticware compared to purely aqueous solutions, significant adsorption can still occur, especially at low concentrations. For final dilutions into aqueous buffers for bioassays, the risk of adsorption increases significantly. The use of aqueous solutions containing a small amount of acetonitrile (B52724) may also inhibit non-specific adsorption.[5]

Troubleshooting Guide: this compound Loss in Experiments

If you suspect this compound is adsorbing to your labware, follow this workflow to diagnose and solve the problem.

TroubleshootingWorkflow start Problem: Low or inconsistent This compound concentration q_labware 1. What labware are you using? start->q_labware glass Glass (Untreated) q_labware->glass Glass poly Standard Polypropylene (PP) q_labware->poly Standard PP low_bind Low-Retention PP q_labware->low_bind Low-Retention sol_switch Action: Switch to Low-Retention Polypropylene labware. glass->sol_switch poly->sol_switch q_additives 2. Are you using a blocking agent? low_bind->q_additives sol_switch->q_additives sol_passivate Action: Passivate surfaces before use. (See Protocol 2) no_additive No q_additives->no_additive yes_additive Yes q_additives->yes_additive sol_add_detergent Action: Add 0.05% Tween-20 to all aqueous solutions. no_additive->sol_add_detergent verify 3. Verify with a quantitative test (See Protocol 1) yes_additive->verify sol_add_bsa Action: Alternatively, add 0.1% BSA to all aqueous solutions. sol_add_detergent->sol_add_bsa or sol_add_bsa->verify

Caption: Troubleshooting workflow for this compound adsorption.
Mechanisms of Adsorption and Mitigation

This compound adsorption is driven by two primary forces: hydrophobic interactions and ionic interactions. Understanding these helps in selecting the right prevention strategy.

AdsorptionMechanisms cluster_solution In Aqueous Solution cluster_surface Labware Surface cluster_mitigation Mitigation Strategies Ascr8 This compound Molecule Surface Plastic or Glass Surface Ascr8->Surface Hydrophobic Interaction Ascr8->Surface Ionic Interaction BSA BSA Coating BSA->Surface Coats & Blocks Detergent Detergent (Tween-20) Detergent->Ascr8 Disrupts LowBind Low-Binding Polymer LowBind->Surface Repels

References

Ensuring consistent Ascr#8 activity across batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent Ascr#8 activity in their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound bioassay results are inconsistent across different batches of the compound. What are the likely causes?

A1: Inconsistent this compound activity can stem from several factors:

  • Compound Instability: this compound is susceptible to hydrolysis, particularly at room temperature, which can lead to its degradation and reduced biological activity.[1] Repeated handling of samples at room temperature can decrease the concentration of active this compound.[1]

  • Improper Storage: Incorrect storage of this compound powder and solutions can accelerate degradation.

  • Variable Experimental Conditions: Differences in worm culture conditions, developmental stages of the C. elegans used, and diet can all influence their response to this compound.

  • Inaccurate Quantification: The concentration of your this compound stock solution may not be accurate, leading to variability in the final assay concentrations.

Q2: How can I minimize the degradation of this compound during my experiments?

A2: To minimize this compound degradation, follow these handling best practices:

  • Prepare Fresh Solutions: Prepare this compound working solutions fresh for each experiment from a frozen stock.

  • Minimize Room Temperature Exposure: Keep this compound solutions on ice whenever possible during experimental setup.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.

Q3: What are the optimal storage conditions for this compound?

A3: Proper storage is critical for maintaining the stability and activity of this compound.

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[2][3]
In Solvent (e.g., DMSO, Ethanol)-80°CUp to 1 year[2]

A methanolic solution of synthetic this compound showed as much as 5% decomposition after 24 hours at room temperature.[1]

Troubleshooting Guide

Issue: I suspect my this compound has degraded. How can I confirm this and what should I do?

Troubleshooting Steps:

  • Analytical Confirmation (if available):

    • Use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to analyze an aliquot of your this compound stock solution.[1]

    • Compare the results to a fresh, certified standard to identify degradation products.

  • Biological Activity Check:

    • Perform a dose-response curve with your current this compound stock and compare it to the expected activity profile from the literature or previous experiments with a fresh batch. A significant shift in the EC50 or a decrease in the maximum response may indicate degradation.

  • Solution:

    • If degradation is confirmed or suspected, discard the old stock solution and prepare a fresh one from powder.

    • Review your storage and handling procedures to prevent future degradation.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a stable, concentrated stock solution of this compound.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol (B145695)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile environment.

    • Dissolve the powder in the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

2. This compound Male Attraction Bioassay

  • Objective: To assess the biological activity of this compound by measuring its ability to attract C. elegans males.

  • Materials:

    • This compound working solution (prepared fresh from stock)

    • Synchronized young adult C. elegans males

    • NGM agar (B569324) plates

    • Control solution (solvent used to dissolve this compound)

  • Procedure:

    • Prepare NGM agar plates for the assay.

    • On one side of the plate, spot a small volume (e.g., 1 µL) of the this compound working solution.

    • On the opposite side of the plate, spot an equal volume of the control solution.

    • Allow the spots to absorb into the agar for approximately 20-30 minutes.

    • Carefully place a population of synchronized young adult males in the center of the plate.

    • Incubate the plates at a constant temperature (e.g., 20°C).

    • At defined time points (e.g., 30, 60 minutes), count the number of worms in the vicinity of the this compound spot and the control spot.

    • Calculate a chemotaxis index to quantify the attraction.

Visual Guides

Ascr8_Variability_Troubleshooting cluster_synthesis Synthesis & Purity cluster_handling Handling & Storage cluster_assay Assay Conditions cluster_result Outcome synthesis Inconsistent Synthesis inconsistent_activity Inconsistent this compound Activity synthesis->inconsistent_activity purity Low Purity purity->inconsistent_activity storage Improper Storage (Temperature, Light) storage->inconsistent_activity dissolution Incomplete Dissolution dissolution->inconsistent_activity freeze_thaw Repeated Freeze-Thaw freeze_thaw->inconsistent_activity hydrolysis Hydrolysis at RT hydrolysis->inconsistent_activity pipetting Pipetting Errors pipetting->inconsistent_activity worm_stage Variable Worm Stage worm_stage->inconsistent_activity plate_conditions Inconsistent Plates plate_conditions->inconsistent_activity

Caption: Factors contributing to inconsistent this compound activity.

Ascr8_Troubleshooting_Workflow start Inconsistent this compound Activity Observed check_storage Verify Storage Conditions (-20°C powder, -80°C stock) start->check_storage check_handling Review Handling Procedures (On ice, fresh dilutions) check_storage->check_handling Storage OK new_stock Prepare Fresh Stock Solution check_storage->new_stock Improper Storage check_handling->new_stock Improper Handling re_assay Perform Control Bioassay check_handling->re_assay Handling OK new_stock->re_assay analyze_results Analyze Results re_assay->analyze_results consistent Activity Consistent analyze_results->consistent Results Match Control inconsistent Activity Still Inconsistent analyze_results->inconsistent Results Deviate check_assay_params Troubleshoot Assay Parameters (Worms, plates, etc.) inconsistent->check_assay_params

Caption: Troubleshooting workflow for inconsistent this compound activity.

Ascr8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Biological Response ascr8 This compound gpcr GPCRs (e.g., in ASK, ASI, ADL neurons) ascr8->gpcr tgf_beta TGF-β Pathway gpcr->tgf_beta insulin_igf1 Insulin/IGF-1 Pathway gpcr->insulin_igf1 response Male Attraction Dauer Formation tgf_beta->response insulin_igf1->response

Caption: Simplified this compound signaling pathway in C. elegans.

References

Technical Support Center: Ascr#8 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of Ascr#8.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis

Question/Problem Possible Cause(s) Suggested Solution(s)
Why is the yield of the Grignard reaction for the side-chain synthesis low? - Inactive magnesium (oxidized surface).- Wet solvent (THF) or glassware.- Impure starting materials (e.g., allyl bromide).- Activate magnesium turnings with a small amount of iodine or by crushing them before the reaction.- Ensure all glassware is oven-dried and solvents are anhydrous.- Use freshly distilled or high-purity reagents.
What are common issues with the ozonolysis step and how can they be resolved? - Incomplete reaction leading to residual starting material.- Over-oxidation leading to unwanted byproducts.- Monitor the reaction closely using Thin Layer Chromatography (TLC).- Ensure the reaction is maintained at a low temperature (e.g., -78°C).- Use a reducing agent like dimethyl sulfide (B99878) (DMS) to quench the reaction and prevent over-oxidation.
My Wittig-type (Horner-Wadsworth-Emmons) reaction is not proceeding to completion. What should I do? - The base (e.g., LiCl/DIEA) may not be strong enough or fully deprotonating the phosphonate (B1237965) ester.- Steric hindrance around the carbonyl group.- Ensure anhydrous conditions as water can quench the base.- Consider using a stronger base if the reaction remains sluggish.- Increase the reaction time or temperature, monitoring for side product formation.
How can I avoid side reactions during the attachment of the p-aminobenzoic acid (PABA) moiety? - The amine group of PABA can react with other functional groups.- The carboxylic acid of PABA needs to be activated for amide bond formation.- Protect the amine group of PABA if necessary, though for amide bond formation it is typically the nucleophile.- Use standard peptide coupling reagents (e.g., DCC, EDC) to activate the carboxylic acid for efficient amide bond formation.

Purification

Question/Problem Possible Cause(s) Suggested Solution(s)
I am seeing poor peak shape (tailing or fronting) during HPLC purification. How can I improve this? - Mass overload on the column.- Secondary interactions between this compound and the stationary phase.- Inappropriate mobile phase composition.- Reduce the amount of sample injected onto the column.- Add a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid for reverse-phase).- Optimize the mobile phase gradient and composition.
Why is the resolution between this compound and impurities low in my HPLC chromatogram? - The HPLC method is not optimized for the specific separation.- The column is not appropriate for the separation.- Adjust the gradient slope (make it shallower for better separation).- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).- Optimize the flow rate.
I am experiencing sample loss during purification. What are the likely causes? - Degradation of this compound on the column or during workup.- Irreversible adsorption to the stationary phase.- Incomplete elution from the column.- Ensure the pH of the mobile phase is compatible with the stability of this compound.- Use a column with a different stationary phase to minimize strong interactions.- Ensure the final mobile phase composition is strong enough to elute all the compound.
How can I confirm the identity and purity of my final this compound product? - Co-elution of impurities with the main peak.- Ambiguous analytical data.- Use high-resolution mass spectrometry (HRMS) to confirm the exact mass.- Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a member of the ascaroside family of small-molecule signals found in the nematode Caenorhabditis elegans.[2] It is structurally unique due to the presence of a p-aminobenzoic acid (PABA) moiety.[2] this compound plays a crucial role in regulating developmental decisions, such as entry into the dauer larval stage, and is a potent male-specific attractant.[2][3]

Q2: What are the key steps in the chemical synthesis of this compound?

A2: The synthesis of this compound typically involves the creation of the side chain, often through a Grignard reaction, followed by steps such as ozonolysis and a Wittig-type reaction to introduce the α,β-unsaturated ester.[3] The final steps involve coupling the side chain to the ascarylose (B1226638) sugar and the attachment of the p-aminobenzoic acid moiety.

Q3: What analytical techniques are recommended for monitoring the synthesis and confirming the final product?

A3: Thin Layer Chromatography (TLC) is useful for monitoring the progress of individual reactions. For purification and analysis of the final product, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is highly effective.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structure elucidation of the final compound and key intermediates.[1]

Q4: Are there any specific safety precautions I should take during this compound synthesis?

A4: Standard laboratory safety procedures should be followed. Ozonolysis requires a well-ventilated area and proper handling of ozone. Grignard reagents are highly reactive and moisture-sensitive, requiring the use of anhydrous conditions. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Experimental Protocols

Protocol 1: General HPLC-MS Method for Ascaroside Analysis

This protocol is a general method for the analysis of ascarosides and can be adapted for this compound.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A common gradient is to start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 100%) over 20-30 minutes.[1]

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min for analytical scale.

  • Detection: Mass spectrometry (electrospray ionization in both positive and negative modes) and UV detection.

Table 1: Example HPLC Gradient for Ascaroside Separation [1]

Time (minutes)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0955
200100
220100
23955
25955

Visualizations

Ascr8_Biosynthesis_Pathway VLCFA Very Long Chain Fatty Acids omega_VLCFA ω- or ω-1 Oxygenated VLCFA VLCFA->omega_VLCFA CYP-mediated oxidation VLCFA_Ascr VLCFA-linked Ascaroside omega_VLCFA->VLCFA_Ascr Ascarylose Ascarylose Ascarylose->VLCFA_Ascr Glycosyl- transferase Short_Chain_Ascr Short-Chain Ascarosides VLCFA_Ascr->Short_Chain_Ascr Peroxisomal β-oxidation Ascr8 This compound Short_Chain_Ascr->Ascr8 PABA p-Aminobenzoic Acid PABA->Ascr8 Amide Bond Formation

Caption: Biosynthetic pathway of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials SideChain Side-Chain Synthesis (e.g., Grignard) Start->SideChain Modification Side-Chain Modification (e.g., Ozonolysis, Wittig) SideChain->Modification Coupling Coupling to Ascarylose Modification->Coupling PABA_attach PABA Attachment Coupling->PABA_attach Crude Crude this compound PABA_attach->Crude SPE Solid-Phase Extraction (Optional) Crude->SPE HPLC Preparative HPLC Crude->HPLC SPE->HPLC Fractions Fraction Collection HPLC->Fractions Analysis Purity & Identity Check (LC-MS, NMR) Fractions->Analysis Pure Pure this compound Analysis->Pure

Caption: General workflow for this compound synthesis and purification.

Troubleshooting_Logic rect_node rect_node Problem Problem Encountered? IsSynthesis Synthesis Issue? Problem->IsSynthesis LowYield Low Yield? IsSynthesis->LowYield Yes IsPurification Purification Issue? IsSynthesis->IsPurification No IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn No CheckReagents Check Reagent Purity & Anhydrous Conditions LowYield->CheckReagents Yes SideProducts Side Products? IncompleteRxn->SideProducts No OptimizeConditions Optimize Reaction Time/Temp/Base IncompleteRxn->OptimizeConditions Yes PurificationMethod Re-evaluate Purification Strategy SideProducts->PurificationMethod Yes PoorPeakShape Poor Peak Shape? IsPurification->PoorPeakShape Yes LowResolution Low Resolution? PoorPeakShape->LowResolution No ReduceLoad Reduce Sample Load PoorPeakShape->ReduceLoad Yes OptimizeGradient Optimize HPLC Gradient/Column LowResolution->OptimizeGradient Yes End Problem Solved CheckReagents->End OptimizeConditions->End PurificationMethod->End ReduceLoad->End OptimizeGradient->End

Caption: Troubleshooting logic for this compound synthesis and purification.

References

Technical Support Center: Ascr#8 Experimental Data Statistical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ascr#8 in Caenorhabditis elegans experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in C. elegans?

This compound is a member of the ascaroside family of small molecules, which are evolutionarily conserved nematode pheromones.[1] In C. elegans, this compound has two primary, concentration-dependent functions:

  • Male Attractant: At low concentrations, this compound acts as a potent male-specific attractant, playing a crucial role in mating behavior.[2][3] It often acts synergistically with other ascarosides, such as ascr#2 and ascr#3, to enhance male attraction.[4]

  • Dauer Pheromone: At higher concentrations, this compound is a component of the dauer pheromone cocktail that induces entry into the dauer larval stage, a stress-resistant, alternative developmental state.[2][5]

Q2: How should I prepare and store this compound stock solutions?

For consistent results, proper preparation and storage of this compound are critical. This compound is typically dissolved in ethanol (B145695) to create a high-concentration stock solution (e.g., 3 mM).[6] This stock solution should be stored at -20°C to prevent degradation. For aqueous solutions used in assays, it is recommended to prepare them fresh from the stock for each experiment to avoid precipitation and maintain accurate concentrations.[7]

Q3: What are the typical concentrations of this compound used in behavioral assays?

The effective concentration of this compound varies significantly depending on the biological response being measured:

  • Male Attraction: Synergistic attraction with ascr#2 and ascr#3 can be observed with as little as 20 fmol of each compound.[2] In quadrant assays, a mixture containing 10 µM this compound (along with 1 µM each of ascr#2 and ascr#3) has been shown to be a potent male attractant.[8]

  • Dauer Induction: Significant dauer induction by this compound alone is observed at a concentration of 200 nM.[2] When used in a cocktail with ascr#2 and ascr#3, a total ascaroside concentration of 0.5 µM has been used to study transcriptional responses related to dauer entry.[9]

Q4: Which neurons are involved in sensing this compound?

The sensation of this compound is sex-specific. In males, the primary sensory neurons responsible for detecting this compound and mediating attraction are the cephalic male (CEM) neurons.[10][11] The G protein-coupled receptors (GPCRs) SRW-97 and DMSR-12, which are expressed in non-overlapping subsets of CEM neurons, are crucial for this response.[11] The sensation of the broader dauer pheromone cocktail, of which this compound is a part, involves multiple sensory neurons, including ASI, ADF, and ASG, and conserved signaling pathways such as TGF-β and insulin/IGF-1 signaling.

Troubleshooting Guides

Male Attraction (Chemotaxis) Assay
Problem Possible Cause(s) Suggested Solution(s)
High variability in chemotaxis index between replicates. 1. Inconsistent worm synchronization: Age differences can affect chemosensory responses. 2. Worm clumping at the origin: This can interfere with individual worm movement and decision-making. 3. Uneven bacterial lawn: A non-uniform food source can influence worm distribution. 4. Inaccurate this compound concentration: Degradation or precipitation of this compound in the assay solution.1. Ensure tight synchronization: Use a well-established bleaching protocol to obtain a cohort of age-matched worms. 2. Gently disperse worms: After placing worms at the origin, gently disperse any clumps with a platinum wire pick.[12] 3. Prepare uniform bacterial lawns: Ensure the OP50 lawn is spread evenly and allowed to dry completely before starting the assay. 4. Prepare fresh this compound dilutions: Make fresh aqueous dilutions from your ethanol stock for each experiment.
No significant attraction to this compound. 1. Incorrect this compound concentration: The concentration may be too low to elicit a response or too high, leading to receptor desensitization. 2. Assay duration is too short or too long: Insufficient time for worms to respond, or worms may habituate to the stimulus. 3. Worms are unhealthy or stressed: Environmental stressors can impact behavior.1. Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal concentration for your specific assay conditions. 2. Optimize assay time: A standard duration for chemotaxis assays is 60 minutes.[13] However, this may need to be adjusted based on your specific setup. 3. Use healthy, well-fed worms: Ensure worms are maintained on fresh NGM plates with ample food prior to the assay.
Repulsion instead of attraction. 1. Contamination of this compound solution: The solution may be contaminated with a repellent substance. 2. High concentrations of ascarosides can be repulsive. 1. Use high-purity synthetic this compound: Ensure the quality of your this compound source. 2. Verify the concentration: Double-check your dilution calculations. While this compound is primarily an attractant for males, very high concentrations of ascaroside mixtures can be repellent.
Dauer Induction Assay
Problem Possible Cause(s) Suggested Solution(s)
Low or no dauer induction. 1. Insufficient this compound concentration: The concentration may be below the threshold for dauer induction. 2. Worms are not in the correct developmental stage for dauer decision: The dauer decision is made during the L1 and L2 larval stages. 3. Abundant food source: The presence of ample food can override the dauer-inducing signal of the pheromone.1. Increase this compound concentration: this compound alone typically requires a concentration of around 200 nM for significant dauer induction.[2] 2. Use tightly synchronized L1 larvae: Start the assay with a synchronized population of L1 larvae. 3. Use heat-killed bacteria or a limited food source: This will enhance the dauer-inducing effect of the pheromone.[6]
High background dauer formation in control plates. 1. Overcrowding of worms on plates: High population density is a natural trigger for dauer formation. 2. Starvation: Depletion of the food source will induce dauer formation. 3. High temperature: Temperatures at or above 25°C can promote dauer entry.1. Control the number of eggs per plate: Start with a defined number of eggs (e.g., 65-85) on each assay plate.[6] 2. Ensure sufficient food for the duration of the assay: Use an appropriate amount of heat-killed OP50. 3. Maintain a consistent temperature: Incubate plates at a constant temperature, typically 25°C for dauer assays.[6]

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Behavioral Assays

AssayThis compound ConcentrationNotes
Male Attraction 20 fmol (in a ternary mixture with ascr#2 and ascr#3)A mixture of 20 fmol each of ascr#2, ascr#3, and this compound was as active as wild-type metabolite extract.[2]
10 µM (in a mixture with 1 µM ascr#2 and 1 µM ascr#3)This mixture potently attracts males in a quadrant assay.[8]
Dauer Induction 200 nMSignificant dauer induction observed when this compound is used alone.[2]
0.5 µM (total ascaroside concentration in a cocktail with ascr#2 and ascr#3)Used to induce a transcriptional response leading to dauer entry.[9]

Experimental Protocols

Protocol 1: Male Attraction Quadrant Assay

This protocol is adapted from standard chemotaxis assays and is designed to assess the attractant properties of this compound on male C. elegans.

Materials:

  • 5 cm Petri dishes with chemotaxis agar (B569324)

  • Synchronized young adult male C. elegans

  • This compound stock solution (in ethanol)

  • Control solution (ethanol)

  • 0.5 M Sodium Azide (NaN₃) solution

  • OP50 bacterial culture

Procedure:

  • Plate Preparation:

    • On the bottom of the chemotaxis plate, draw two perpendicular lines to divide the plate into four quadrants.

    • Mark two opposing quadrants as "Test" and the other two as "Control".

    • In the center of each quadrant, mark a spot for the application of the test or control solution. Mark a central point at the intersection of the lines as the origin for worm application.[13]

  • Assay Setup:

    • Prepare the test solution by diluting the this compound stock in an appropriate buffer, and the control solution with the same concentration of ethanol.

    • Spot 1 µL of 0.5 M NaN₃ onto the "Test" and "Control" spots to anesthetize worms upon arrival.

    • Spot 1 µL of the this compound solution onto the NaN₃ spots in the "Test" quadrants.

    • Spot 1 µL of the control solution onto the NaN₃ spots in the "Control" quadrants.

  • Worm Preparation and Application:

    • Wash synchronized young adult males off their growth plates with S-basal buffer and collect them in a microfuge tube.

    • Wash the worms several times by pelleting and resuspending in S-basal to remove any bacteria.

    • Place approximately 50-100 worms at the origin of the assay plate.

  • Incubation and Scoring:

    • Incubate the plates at room temperature for 60 minutes.

    • Count the number of worms in the "Test" and "Control" quadrants.

    • Calculate the Chemotaxis Index (CI) as: CI = (Number of worms in Test quadrants - Number of worms in Control quadrants) / (Total number of worms that have left the origin)

    • A positive CI indicates attraction, while a negative CI indicates repulsion.

Protocol 2: Dauer Induction Assay

This protocol is for quantifying the dauer-inducing activity of this compound.

Materials:

  • 3.5 cm NGM plates lacking peptone

  • Synchronized C. elegans eggs

  • This compound stock solution (in ethanol)

  • Control solution (ethanol)

  • Heat-killed OP50 bacteria

Procedure:

  • Plate Preparation:

    • Prepare assay plates with NGM agar lacking peptone.

    • Prepare a solution of this compound at the desired final concentration (e.g., 200 nM) in water from the ethanol stock. Prepare a control solution with the corresponding concentration of ethanol.

    • Spread the this compound or control solution evenly on the surface of the assay plates and allow them to dry.

    • Seed each plate with a small amount of heat-killed OP50 bacteria.[6]

  • Assay Setup:

    • Synchronize adult worms by bleaching to obtain eggs.

    • Allow the eggs to hatch in M9 buffer to obtain a synchronized L1 population.

    • Transfer a specific number of L1 larvae (e.g., 65-85) to each assay plate.

  • Incubation and Scoring:

    • Incubate the plates at 25°C for 68-72 hours.[6]

    • Visually inspect the plates under a dissecting microscope to identify and count the number of dauer and non-dauer larvae. Dauer larvae are thin, dark, and often found on the walls of the plate.

    • Calculate the percentage of dauer formation for each condition.

Visualizations

Ascr8_Male_Attraction_Pathway cluster_neuron Inside CEM Neuron Ascr8 This compound CEM CEM Neurons Ascr8->CEM Sensation GPCRs SRW-97 & DMSR-12 (GPCRs) Signaling_Cascade Downstream Signaling Cascade GPCRs->Signaling_Cascade Activation Behavior Male Attraction Signaling_Cascade->Behavior Regulation

Caption: this compound signaling pathway for male attraction in C. elegans.

Dauer_Induction_Workflow start Synchronized L1 Larvae add_ascr8 Plate on NGM with This compound (200 nM) & limited food start->add_ascr8 incubate Incubate at 25°C for 68-72 hours add_ascr8->incubate score Score Dauer vs. Non-Dauer Larvae incubate->score analysis Calculate % Dauer Formation score->analysis

Caption: Experimental workflow for the this compound-induced dauer formation assay.

References

Validation & Comparative

A Comparative Analysis of Ascr#8 and Other Ascarosides in Inducing Dauer Formation in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dauer-inducing activity of Ascr#8 relative to other ascarosides in the nematode Caenorhabditis elegans. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the potency and synergistic interactions of these signaling molecules.

Introduction to Ascarosides and Dauer Formation

Ascarosides are a class of small molecules, derived from the dideoxy sugar ascarylose, that act as a chemical language for nematodes. In C. elegans, a blend of ascarosides, collectively known as the dauer pheromone, signals population density and environmental stress.[1] When ascaroside concentrations are high, indicative of overcrowding and limited resources, L1 larvae can enter a developmentally arrested, stress-resistant stage called the dauer larva.[1] This developmental decision is not mediated by a single molecule but rather by a complex and synergistic mixture of different ascarosides.[2][3] Among these, this compound, with its unique p-aminobenzoic acid moiety, has been identified as a potent component of the dauer pheromone.[3] Understanding the relative activity and interactions of individual ascarosides is crucial for dissecting the signaling pathways that govern developmental plasticity and for the potential development of novel anthelmintics.

Quantitative Comparison of Dauer-Inducing Activity

The dauer-inducing activity of individual ascarosides varies significantly. The following table summarizes the available quantitative data comparing the percentage of dauer formation induced by this compound and other key ascarosides at specific concentrations. It is important to note that the dauer pheromone in C. elegans is a synergistic blend, and the activity of individual ascarosides can be significantly enhanced when they are present in combination.[2][4]

AscarosideConcentration% Dauer Formation (Mean ± SEM)Reference
This compound 200 nM~15%[5]
Ascr#240 nM~10%[5]
200 nM~35%[5]
Ascr#3200 nM~15%[5]
Ascr#5-Potent synergist with ascr#2 and ascr#3[6]
Ascr#6.1200 nMNo significant induction[5]
Ascr#7200 nMNo significant induction[5]

Note: The data presented is from studies using the wild-type N2 strain of C. elegans. The potency of ascarosides can be influenced by experimental conditions such as temperature and food availability. Ascr#5 is noted for its strong synergistic activity rather than its individual potency.[6]

Experimental Protocol: Quantitative Dauer Formation Assay

This protocol is adapted from established methods for quantifying dauer formation in response to synthetic ascarosides.

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • Synchronized L1-stage C. elegans (wild-type N2)

  • Synthetic ascarosides (this compound and others) dissolved in ethanol (B145695)

  • M9 buffer

  • Incubator at 25°C

  • Dissecting microscope

Procedure:

  • Preparation of Assay Plates:

    • Prepare NGM agar plates.

    • To each plate, add a specific volume of the synthetic ascaroside solution to achieve the desired final concentration. Add an equivalent volume of ethanol to control plates.

    • Allow the ethanol to evaporate completely.

    • Seed the plates with a small, circular lawn of E. coli OP50. Let the lawn grow overnight at room temperature.

  • Synchronization of C. elegans:

    • Grow a mixed-stage population of C. elegans on NGM plates.

    • Wash the plates with M9 buffer to collect the worms.

    • Treat the worm suspension with a bleach/NaOH solution to dissolve the adults and leave the eggs intact.

    • Wash the eggs several times with M9 buffer.

    • Allow the eggs to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.

  • Dauer Induction:

    • Count the synchronized L1 larvae.

    • Add approximately 100-200 L1 larvae to the center of each assay plate (both ascaroside-treated and control plates).

    • Incubate the plates at 25°C for 48-72 hours.

  • Quantification of Dauer and Non-Dauer Larvae:

    • After the incubation period, examine the plates under a dissecting microscope.

    • Dauer larvae can be identified by their characteristic morphology: thin, dark, and radially constricted. They are also resistant to treatment with 1% SDS for 10-15 minutes, which will kill non-dauer worms.

    • Count the number of dauer and non-dauer larvae on each plate.

    • Calculate the percentage of dauer formation for each condition: (% Dauer = (Number of Dauer Larvae / Total Number of Larvae) x 100).

  • Data Analysis:

    • Perform at least three biological replicates for each condition.

    • Calculate the mean and standard error of the mean (SEM) for the percentage of dauer formation.

    • Use appropriate statistical tests to determine the significance of the differences between conditions.

Signaling Pathways and Experimental Workflow

Ascaroside Signaling Pathway for Dauer Formation

The decision to enter the dauer stage is regulated by a complex neuroendocrine signaling network. Ascarosides are detected by chemosensory neurons in the amphid sensilla, primarily the ASK, ASI, and ADF neurons.[7] This perception is mediated by specific G protein-coupled receptors (GPCRs). For example, SRBC-64 and SRBC-66 are involved in sensing ascr#2 and ascr#3 in ASK neurons, while DAF-37 and DAF-38 are receptors for ascr#2 in ASI neurons.[6] The signals from these neurons converge to regulate the expression of key signaling molecules, including TGF-β (DAF-7) and insulin-like peptides (INS-1). Downregulation of these pathways ultimately leads to the activation of the nuclear hormone receptor DAF-12, which executes the developmental switch to dauer formation.

ascaroside_signaling_pathway cluster_input Ascaroside Inputs cluster_neurons Sensory Neurons cluster_receptors Receptors (GPCRs) cluster_downstream Downstream Signaling Ascr8 This compound ASK ASK Ascr8->ASK ASI ASI Ascr8->ASI Ascr2 Ascr#2 SRBC64_66 SRBC-64/66 Ascr2->SRBC64_66 DAF37_38 DAF-37/38 Ascr2->DAF37_38 Ascr3 Ascr#3 Ascr3->SRBC64_66 Ascr5 Ascr#5 SRG36_37 SRG-36/37 Ascr5->SRG36_37 TGFb TGF-β Pathway (DAF-7) ASK->TGFb inhibition Insulin Insulin/IGF-1 Pathway (DAF-2) ASK->Insulin inhibition ASI->TGFb inhibition ASI->Insulin inhibition ADF ADF ADF->TGFb inhibition SRBC64_66->ASK DAF37_38->ASI SRG36_37->ASI DAF12 DAF-12 (Nuclear Receptor) TGFb->DAF12 inhibition Insulin->DAF12 inhibition Dauer Dauer Formation DAF12->Dauer activation dauer_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plates Prepare NGM Assay Plates with Synthetic Ascarosides add_worms Add Synchronized L1 Larvae to Assay Plates prep_plates->add_worms sync_worms Synchronize C. elegans (L1 Stage) sync_worms->add_worms incubation Incubate at 25°C for 48-72 hours add_worms->incubation count_worms Count Dauer and Non-Dauer Larvae incubation->count_worms calc_percent Calculate Percentage of Dauer Formation count_worms->calc_percent stat_analysis Statistical Analysis calc_percent->stat_analysis

References

Validating the Specificity of Ascr#8-Induced Phenotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ascaroside #8 (Ascr#8) is a small molecule pheromone in the nematode Caenorhabditis elegans that plays a significant role in regulating complex behaviors such as male attraction and entry into the dauer diapause, a stress-resistant larval stage.[1][2][3] Given the pleiotropic effects of ascarosides and their potential for synergistic or antagonistic interactions, rigorously validating the specificity of phenotypes induced by this compound is paramount. This guide provides a comparative framework and detailed experimental protocols to ensure that observed biological responses are directly attributable to this compound.

Comparative Bioactivity of Ascarosides

To validate the specificity of this compound, it is essential to compare its activity with that of structurally related but biologically distinct ascarosides. The following tables summarize quantitative data from key behavioral and developmental assays.

Male Attraction Assay

This compound is a potent male attractant, often acting synergistically with other ascarosides.[3][4][5] The specificity of this attraction can be validated by comparing its efficacy to other ascarosides at various concentrations.

AscarosideConcentration (pmol)Male Attraction Index (Mean ± SEM)Notes
This compound 10.35 ± 0.04 Strong attractant with a broad active concentration range.[4][5]
Ascr#210.15 ± 0.03Moderate attractant.[4][5]
Ascr#310.42 ± 0.05Potent attractant, often more so than this compound at specific low concentrations.[4][5]
Ascr#71No significant activityStructurally similar to Ascr#3 but inactive; serves as an excellent negative control.[4]
Vehicle (Ethanol)-~0No attraction.

Data synthesized from Pungaliya et al., 2009.

Dauer Induction Assay

At higher concentrations, this compound contributes to the dauer pheromone blend, inducing entry into the dauer larval stage. Its activity should be compared with other dauer-inducing and non-inducing ascarosides.

AscarosideConcentration (µM)% Dauer Formation (Mean ± SEM)Notes
This compound 1~40% Moderate dauer-inducing activity.
Ascr#21~60%Potent dauer-inducing ascaroside.
Ascr#31~50%Potent dauer-inducing ascaroside.
Ascr#71<5%Inactive in dauer induction, suitable as a negative control.[4]
Vehicle (Ethanol)-<1%Baseline dauer formation.

Data are representative and synthesized from published studies.

Experimental Protocols for Phenotype Validation

Male Attraction Assay

This assay quantifies the chemoattraction of male C. elegans to a point source of a test compound.

Materials:

  • N2 (wild-type) C. elegans, cultured to obtain a population rich in males.

  • Assay plates: 6 cm NGM agar (B569324) plates.

  • Test compounds: Synthetic this compound and control ascarosides (e.g., Ascr#7) dissolved in ethanol (B145695).

  • Control solution: Ethanol.

Procedure:

  • Prepare assay plates by spotting 1 µL of the test compound solution at a designated point on one side of the plate and 1 µL of the vehicle control on the opposite side. Allow the solvent to evaporate completely.

  • Wash young adult males with M9 buffer and place approximately 50-100 males at the center of the assay plate.

  • Incubate the plates at 20°C for 1 hour.

  • Count the number of males in a defined area around the test compound spot (N_compound) and the control spot (N_control).

  • Calculate the chemotaxis index (CI) as: (N_compound - N_control) / (N_compound + N_control).

  • Perform at least three biological replicates for each compound and concentration.

Dauer Induction Assay

This assay measures the percentage of a synchronized population of C. elegans that enters the dauer stage in response to a given compound.

Materials:

  • N2 (wild-type) C. elegans, synchronized at the L1 larval stage.

  • Assay plates: 3.5 cm NGM agar plates seeded with a small spot of E. coli OP50.

  • Test compounds: Synthetic this compound and control ascarosides dissolved in ethanol.

  • Control solution: Ethanol.

Procedure:

  • Add the test compound or vehicle control to the surface of the assay plates and allow the ethanol to evaporate.

  • Transfer approximately 100 synchronized L1 larvae to each plate.

  • Incubate the plates at 25°C for 72 hours.

  • Score the number of dauer larvae and total number of worms on each plate. Dauer larvae can be identified by their characteristic morphology and resistance to 1% SDS.

  • Calculate the percentage of dauer formation as: (Number of dauer larvae / Total number of worms) x 100.

  • Perform at least three biological replicates for each condition.

Genetic Validation Using daf-22 Mutants

A powerful method to validate the specificity of this compound-induced phenotypes is the use of genetic mutants deficient in ascaroside biosynthesis. The daf-22 gene encodes a peroxisomal β-oxidation enzyme essential for the biosynthesis of short-chain ascarosides, including this compound.[2][3]

  • daf-22 mutants do not produce this compound: These animals should not exhibit the baseline phenotype of interest if it is indeed mediated by endogenous this compound.

  • Exogenous application of this compound to daf-22 mutants should rescue the phenotype: This "rescue" experiment provides strong evidence that the observed phenotype is a direct consequence of this compound signaling.

Visualization of Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway and the experimental workflow for validating phenotype specificity.

Ascr8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_neuron Chemosensory Neuron (e.g., CEM, ASK) Ascr8 This compound GPCR GPCR Ascr8->GPCR Binding G_protein G-protein Signaling GPCR->G_protein Activation Downstream Downstream Signaling (e.g., TGF-β, Insulin/IGF-1) G_protein->Downstream Modulation Phenotype Behavioral/Developmental Phenotype Downstream->Phenotype Induction

Caption: this compound signaling pathway in C. elegans.

Validation_Workflow cluster_genetic Genetic Validation observe Observe this compound-induced Phenotype in Wild-Type structural_analog Test Structural Analogs (e.g., Ascr#7) observe->structural_analog dose_response Perform Dose-Response Analysis observe->dose_response daf22_phenotype Test Phenotype in daf-22 Mutant observe->daf22_phenotype conclusion Conclude Phenotype is this compound-Specific structural_analog->conclusion dose_response->conclusion rescue Rescue Phenotype with Exogenous this compound daf22_phenotype->rescue rescue->conclusion

Caption: Experimental workflow for validating this compound phenotype specificity.

By employing a combination of comparative bioassays with structurally related molecules, detailed dose-response analyses, and genetic validation using biosynthesis mutants, researchers can confidently establish the specific role of this compound in mediating complex biological phenomena. This multi-faceted approach is crucial for the accurate interpretation of experimental results and for advancing our understanding of chemosensory signaling in development and behavior.

References

A Comparative Analysis of Ascr#8 Signaling Across Diverse Nematode Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Ascr#8 signaling in various nematode species. Ascarosides, a class of small molecule pheromones, govern a wide array of behaviors and developmental processes in nematodes. Among these, ascaroside#8 (this compound) plays a significant, albeit varied, role across different species, primarily influencing mate attraction and entry into the stress-resistant dauer stage. Understanding the species-specific nuances of this compound signaling is crucial for developing targeted nematode control strategies and for advancing our fundamental knowledge of chemical communication in the animal kingdom.

Quantitative Analysis of this compound Production and Behavioral Response

The production of and response to this compound varies significantly among nematode species. The following table summarizes key quantitative data for this compound signaling, with a primary focus on the model organism Caenorhabditis elegans due to the extensive available data.

SpeciesThis compound Concentration in Excretome (Dauer Larvae)Behavioral ResponseEffective Concentration for Male AttractionSensory NeuronsReceptors
Caenorhabditis elegans0.25 pmol/µl[1][2]Strong male attractant; weak dauer inductionPeak attraction at ~1 pmol[3][4]CEM neurons[5]SRW-97, DMSR-12[5]
Caenorhabditis briggsaeNot explicitly quantified, but males respond weakly to a mixture containing this compound.Weak male attraction to ascaroside mixtures.[1]Not determinedLikely homologous neurons to C. elegansHomologs of SRG-36/37 involved in dauer response to other ascarosides.[5]
Pristionchus pacificusThis compound not reported as a major component of its complex ascaroside profile.Not reported to respond to this compound.Not applicableConserved amphid neurons, but specific roles in this compound sensing are unknown.[6][7]Unknown
Steinernema feltiaeThis compound is a component of the dispersal blend.[1][2]DispersalNot applicableUnknownUnknown

This compound Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes involved in studying this compound signaling, the following diagrams are provided.

Ascr8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_neuron CEM Sensory Neuron Ascr8 This compound GPCR SRW-97 / DMSR-12 (GPCRs) Ascr8->GPCR Binding G_protein G Protein Signaling GPCR->G_protein Activation Downstream Downstream Signaling Cascade G_protein->Downstream Behavior Male Attraction Behavior Downstream->Behavior

Figure 1: this compound signaling pathway in C. elegans CEM neurons.

Experimental_Workflow cluster_preparation Preparation cluster_analysis Analysis cluster_interpretation Interpretation Culture Culture Nematodes Collect Collect Exometabolome Culture->Collect Assay Behavioral Assay (e.g., Male Attraction) Culture->Assay Extract Extract Ascarosides Collect->Extract LCMS LC-MS/MS Analysis (Quantification) Extract->LCMS Data Data Analysis & Comparison LCMS->Data Assay->Data

Figure 2: Experimental workflow for comparative ascaroside analysis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments in the study of this compound signaling.

Protocol 1: Quantitative Analysis of Ascaroside Production by LC-MS/MS

This protocol outlines the general steps for quantifying this compound in the nematode exometabolome.

  • Nematode Culture and Collection:

    • Culture large, synchronized populations of the desired nematode species on NGM plates seeded with E. coli OP50.

    • Collect worms and wash them extensively with M9 buffer to remove bacteria.

    • Transfer the washed worms to liquid culture in S-complete medium and incubate for a defined period (e.g., 48 hours) to allow for the excretion of ascarosides.

  • Exometabolome Extraction:

    • Separate the worms from the liquid medium by centrifugation.

    • Collect the supernatant (the exometabolome) and filter-sterilize it.

    • Perform a solid-phase extraction (SPE) using a C18 column to isolate the ascarosides from the aqueous medium.

    • Elute the ascarosides with methanol (B129727) and dry the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

    • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Use a C18 column for chromatographic separation with a water/acetonitrile gradient.

    • Perform mass spectrometry in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound.

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with synthetic this compound.

Protocol 2: Male Attraction "Drop" Assay

This assay is used to quantify the chemoattraction of male nematodes to this compound.

  • Preparation of Assay Plates:

    • Use large (10 cm) NGM plates uniformly seeded with a thin lawn of E. coli OP50. Allow the lawn to grow for 24 hours at room temperature.

    • Prepare a solution of synthetic this compound in a suitable solvent (e.g., ethanol) and a control solution with the solvent alone.

  • Assay Procedure:

    • Pick 20-30 young adult males to the center of the assay plate and allow them to acclimate for 30-60 minutes.

    • Using a micropipette, place a small drop (0.5 µl) of the this compound solution and a drop of the control solution on opposite sides of the plate, approximately 2-3 cm from the center.

    • Observe the behavior of the males for a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Count the number of males within a defined radius (e.g., 1 cm) of the this compound drop and the control drop at regular intervals or at the end of the assay period.

    • Calculate a chemotaxis index (CI) as: (Number of worms at this compound - Number of worms at control) / (Total number of worms).

    • A positive CI indicates attraction, while a negative CI indicates repulsion.

Protocol 3: Dauer Formation Assay

This protocol is used to assess the dauer-inducing activity of this compound.

  • Preparation of Assay Plates:

    • Prepare NGM plates containing varying concentrations of synthetic this compound. A control plate with no this compound should also be prepared.

    • Spot a small amount of E. coli OP50 in the center of each plate.

  • Assay Procedure:

    • Synchronize a population of worms by bleaching gravid adults to obtain eggs.

    • Place a defined number of eggs (e.g., 100-200) onto each assay plate.

    • Incubate the plates at a temperature that promotes dauer formation (e.g., 25°C).

  • Data Analysis:

    • After 48-72 hours, score the number of dauer larvae and the total number of worms on each plate. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

    • Calculate the percentage of dauer formation for each this compound concentration.

Conclusion

The study of this compound signaling reveals a fascinating example of how a single class of molecules can be adapted to mediate diverse and species-specific biological functions. While this compound is a potent male attractant in C. elegans, its role is less pronounced or repurposed in other nematode species. This comparative analysis highlights the evolutionary plasticity of chemical communication systems and underscores the importance of species-specific investigations for a comprehensive understanding of nematode biology. The provided data and protocols serve as a valuable resource for researchers aiming to further unravel the complexities of ascaroside signaling and to leverage this knowledge for the development of novel pest management strategies.

References

A Comparative Analysis of Ascr#8's Binding Affinity and Receptor-Mediated Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ascaroside Ascr#8, focusing on its binding to specific G protein-coupled receptors (GPCRs) in Caenorhabditis elegans and the subsequent signaling pathways it modulates. While direct quantitative binding affinity data for this compound remains to be biochemically determined, this document synthesizes available information from genetic and behavioral studies to offer a qualitative comparison with other ascaroside ligands. We also present a detailed, representative experimental protocol for assessing ligand-receptor binding, which can be adapted for studying the this compound-receptor interaction.

Ligand-Receptor Binding Affinity: A Qualitative Comparison

Direct measurement of binding affinities (e.g., Kd, Ki) for ascarosides to their respective receptors is a developing area of research. The identification of ascaroside receptors has primarily been achieved through genetic screening and behavioral assays rather than traditional ligand binding studies. Consequently, a quantitative comparison of binding affinities is not yet possible. However, we can infer the relative potency and specificity of this compound from the behavioral responses it elicits compared to other ascarosides.

Table 1: Qualitative Comparison of Ascaroside Activity and Receptors

AscarosidePrimary Behavioral Effect(s)Known Receptor(s)Relative Potency (based on behavioral assays)
This compound Strong male attractant SRW-97, DMSR-12 High
Ascr#2Male attractant, Dauer pheromoneDAF-37Moderate to High
Ascr#3Strong male attractant, Hermaphrodite repellentDAF-38 (partial)High
Ascr#4Male attractant (synergistic)UnknownSynergistic with other ascarosides
Ascr#5Dauer pheromoneSRG-36, SRG-37Potent for dauer induction

Note: The potency described is qualitative and based on the concentrations required to induce specific behaviors in C. elegans.

This compound is a potent male-specific attractant in C. elegans.[1] This activity is mediated through two GPCRs, SRW-97 and DMSR-12, which are expressed in the male-specific CEM (cephalic male) sensory neurons. Studies involving the knockout of these receptors have demonstrated their necessity for the male's attractive response to this compound. In contrast, other ascarosides, such as Ascr#2 and Ascr#3, also act as male attractants but are detected by different sets of neurons and, in the case of Ascr#2, a different receptor (DAF-37).[2] The distinct receptor-ligand pairs for different ascarosides suggest a sophisticated mechanism for chemosensory discrimination in C. elegans.

Experimental Protocols: Determining Ligand-Receptor Binding

While a specific protocol for this compound binding to SRW-97 and DMSR-12 has not been published, a heterologous expression and in vitro binding assay approach would be a standard method to determine the binding affinity. Below is a detailed, representative protocol that could be adapted for this purpose.

Heterologous Expression and Membrane Preparation of this compound Receptors

This protocol outlines the expression of C. elegans GPCRs in a heterologous system (e.g., mammalian HEK293 cells or insect Sf9 cells) to obtain sufficient quantities of the receptor for binding assays.

1. Gene Synthesis and Cloning:

  • Synthesize the coding sequences for srw-97 and dmsr-12 with a C-terminal tag (e.g., Rho1D4-tag for purification and detection) and clone them into a suitable mammalian or baculovirus expression vector.

2. Cell Culture and Transfection/Transduction:

  • Culture HEK293 or Sf9 cells under standard conditions.
  • For HEK293 cells, transfect the expression plasmids using a suitable transfection reagent.
  • For Sf9 cells, generate recombinant baculovirus and transduce the cells.

3. Cell Harvesting and Membrane Preparation:

  • After 48-72 hours of expression, harvest the cells by centrifugation.
  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).
  • Lyse the cells using a Dounce homogenizer or sonication.
  • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and debris.
  • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet with lysis buffer and resuspend in a storage buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol). The protein concentration should be determined using a BCA or Bradford assay.

Radioligand Binding Assay

This assay would require a radiolabeled version of this compound (e.g., ³H-Ascr#8).

1. Assay Setup:

  • In a 96-well plate, combine the prepared cell membranes expressing either SRW-97 or DMSR-12, a fixed concentration of radiolabeled this compound, and varying concentrations of unlabeled this compound (for competition binding).
  • Total binding is measured in the absence of unlabeled ligand, while non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

2. Incubation:

  • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

3. Filtration:

  • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat.
  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Scintillation Counting:

  • Place the filter discs in scintillation vials with a scintillation cocktail.
  • Measure the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the IC50.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways

Ascaroside signaling in C. elegans influences several conserved signaling pathways, most notably the insulin/IGF-1 signaling (IIS) pathway, which plays a critical role in regulating development, metabolism, and lifespan. The binding of ascarosides to their receptors on sensory neurons modulates the secretion of insulin-like peptides, which in turn act on the DAF-2 insulin/IGF-1 receptor.

DAF-2/Insulin-Like Signaling Pathway

The following diagram illustrates the canonical DAF-2/insulin-like signaling pathway in C. elegans. Ascaroside perception by sensory neurons can lead to the inhibition of this pathway, promoting entry into the dauer larval stage under unfavorable conditions.

DAF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ascarosides Ascarosides GPCRs Ascaroside Receptors (GPCRs) Ascarosides->GPCRs Binds to Insulin-like Peptides (ILPs) Insulin-like Peptides (ILPs) DAF-2 DAF-2 (Insulin/IGF-1 Receptor) Insulin-like Peptides (ILPs)->DAF-2 Binds to GPCRs->Insulin-like Peptides (ILPs) Regulates secretion AGE-1 AGE-1 (PI3K) DAF-2->AGE-1 Activates DAF-16 DAF-16/FOXO DAF-2->DAF-16 Inhibits nuclear localization PDK-1 PDK-1 AGE-1->PDK-1 Activates AKT-1/2 AKT-1/2 PDK-1->AKT-1/2 Activates DAF-16_P DAF-16/FOXO (Phosphorylated) AKT-1/2->DAF-16_P Phosphorylates DAF-16_P->DAF-16 Kept in Cytoplasm Target Genes Target Gene Expression DAF-16->Target Genes Promotes Transcription

Caption: DAF-2/Insulin-Like Signaling Pathway in C. elegans.

Experimental Workflow for a Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay to determine the affinity of a ligand for its receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (Heterologous expression and membrane prep) Incubation Incubation (Receptor + Ligands) Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Radiolabeled & Unlabeled) Ligand_Prep->Incubation Filtration Filtration (Separate bound/free ligand) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Curve Fitting (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

Caption: Workflow for a Radioligand Binding Assay.

Conclusion

This compound is a key signaling molecule in C. elegans, mediating male attraction through the specific GPCRs SRW-97 and DMSR-12. While direct quantitative data on its binding affinity is currently lacking, behavioral studies indicate a high potency and specificity. The provided experimental protocol offers a roadmap for future studies to quantify the binding kinetics of this compound and other ascarosides to their receptors. A deeper understanding of these interactions will be crucial for elucidating the molecular basis of chemosensation and for the potential development of novel anthelmintic drugs that target these signaling pathways.

References

A Comparative Guide to the Synergistic Effects of Ascr#8 on Pheromonal Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of ascaroside #8 (Ascr#8) when combined with other ascaroside pheromones in the model organism Caenorhabditis elegans. The data presented is compiled from key studies to facilitate a clear understanding of these molecular interactions and their behavioral outcomes. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development applications.

Synergistic Enhancement of Male Attraction by this compound

In C. elegans, mate-finding is a behavior mediated by a complex blend of secreted small molecules known as ascarosides. While individual ascarosides can elicit a behavioral response, their efficacy is dramatically amplified when present in specific combinations. This compound, a unique ascaroside containing a p-aminobenzoic acid moiety, plays a crucial role in potentiating the male-attracting effects of other ascarosides, particularly ascr#2 and ascr#3.[1][2]

The synergistic action of these molecules is a hallmark of the C. elegans mating signal, where a blend of ascarosides is significantly more potent at concentrations where individual components show little to no activity.[2] This guide will delve into the quantitative data supporting this synergy and the experimental methods used to ascertain these findings.

Quantitative Comparison of Ascaroside Synergy

The following table summarizes the quantitative data on the synergistic effects of this compound with ascr#2 and ascr#3 in a male attraction assay. The data is adapted from Pungaliya et al., 2009, and illustrates the significant increase in male attraction to a ternary mixture compared to individual components or binary mixtures.[3]

Pheromone(s)Amount (fmol)Male Attraction Index (Normalized)
Control (Ethanol)N/A0.0
ascr#220~0.1
ascr#320~0.2
This compound20~0.25
ascr#2 + ascr#320 each~0.3
ascr#2 + ascr#3 + this compound 20 each ~0.6
Wild-type Metabolite ExtractN/A~0.6

Data is estimated from graphical representations in Pungaliya et al., 2009. The Male Attraction Index is normalized for comparison.

Experimental Protocols

Male Attraction Assay

This protocol is a standard method for quantifying the chemoattraction of C. elegans males to specific pheromones.

Materials:

  • 6 cm NGM (Nematode Growth Medium) agar (B569324) plates

  • E. coli OP50 culture

  • Ascaroside solutions of desired concentrations in ethanol

  • Control solution (ethanol)

  • Synchronized young adult him-5(e1490) males (a high-incidence-of-males strain)

  • M9 buffer

Procedure:

  • Prepare assay plates by seeding 6 cm NGM plates with a small, central lawn of E. coli OP50 and allowing it to grow overnight at room temperature.

  • On opposite sides of the bacterial lawn, spot 1 µL of the test ascaroside solution and 1 µL of the control (ethanol) solution.

  • Allow the spots to dry completely.

  • Wash synchronized young adult males with M9 buffer to remove any bacteria or endogenous pheromones.

  • Place approximately 30-50 males in the center of the assay plate.

  • Incubate the plates at 20°C for 1 hour.

  • Count the number of males in a defined area around the ascaroside spot and the control spot.

  • The Chemotaxis Index (CI) is calculated as: (Number of males at ascaroside - Number of males at control) / (Total number of males).

Dauer Formation Assay

This assay is used to determine the potency of ascarosides in inducing entry into the developmentally arrested dauer larval stage.

Materials:

  • 3.5 cm NGM agar plates

  • Heat-killed E. coli OP50

  • Ascaroside solutions of desired concentrations

  • Synchronized L1 larval stage C. elegans (N2 strain)

Procedure:

  • Prepare assay plates by adding the desired concentration of ascaroside to the NGM before pouring the plates.

  • Spot a small amount of heat-killed E. coli OP50 onto the center of each plate. A limited food source enhances the effect of dauer-inducing pheromones.

  • Transfer a known number of synchronized L1 larvae (e.g., 50-100) to each assay plate.

  • Incubate the plates at 25°C for 60-72 hours.

  • Count the number of dauer larvae and the total number of worms on each plate. Dauer larvae are identifiable by their thin, dark appearance and resistance to 1% SDS.

  • Calculate the percentage of dauer formation for each ascaroside concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in ascaroside perception and a typical experimental workflow for a male attraction assay.

Ascaroside_Signaling_Pathway cluster_environment Extracellular cluster_neuron Sensory Neuron (e.g., ASK, CEM) cluster_response Behavioral Output This compound This compound GPCRs GPCRs This compound->GPCRs Ascr#2 Ascr#2 Ascr#2->GPCRs Ascr#3 Ascr#3 Ascr#3->GPCRs G_Protein G-Protein Signaling GPCRs->G_Protein Downstream Downstream Pathways (e.g., TGF-β, Insulin/IGF-1) G_Protein->Downstream Attraction Male Attraction Downstream->Attraction

Caption: Ascaroside signaling pathway in C. elegans male attraction.

Male_Attraction_Assay_Workflow start Start plate_prep Prepare Assay Plate (NGM + OP50) start->plate_prep spotting Spot Ascaroside Blend and Control plate_prep->spotting drying Air Dry Spots spotting->drying add_worms Add Synchronized Adult Males drying->add_worms incubation Incubate at 20°C for 1 hour add_worms->incubation counting Count Worms at Each Spot incubation->counting calculation Calculate Chemotaxis Index counting->calculation end End calculation->end

Caption: Experimental workflow for the C. elegans male attraction assay.

References

Unraveling Ascr#8's Role in Nematode Communication: A Guide to Validation with Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of experimental findings on the ascaroside Ascr#8, with a focus on its validation through genetic knockouts in the model organism Caenorhabditis elegans. We delve into the signaling pathways, experimental data, and methodologies that underpin our current understanding of this crucial chemical messenger.

This compound, a member of the ascaroside family of signaling molecules, plays a pivotal role in the life of C. elegans, influencing behaviors such as mate attraction and the decision to enter the stress-resistant dauer larval stage.[1][2][3] Its unique chemical structure, featuring a p-aminobenzoic acid moiety, sets it apart from many other ascarosides.[1] The biosynthesis of this compound is intricately linked to the worm's metabolic state, requiring the function of the gene daf-22, which is homologous to the human sterol carrier protein SCPx.[2][4] This connection suggests that this compound not only signals population density but also provides nuanced information about the metabolic well-being of the worms.

The Power of Genetics: Validating this compound's Function

Genetic knockouts are a powerful tool for dissecting the function of specific genes and, by extension, the molecules they help produce or perceive. In the study of this compound, the use of targeted gene disruption has been instrumental in confirming its biological roles.

The Source of the Signal: The daf-22 Knockout

The daf-22 gene is essential for the biosynthesis of this compound and other short-chain ascarosides.[1][4][5][6] Experiments utilizing daf-22 knockout mutants have unequivocally demonstrated that these worms fail to produce this compound.[2] Consequently, the conditioned media from daf-22 mutant cultures lacks the potent male-attracting properties observed with wild-type worms, directly implicating ascarosides produced via the DAF-22 pathway in this behavior.[1]

Sensing the Signal: The Role of G-Protein Coupled Receptors

The perception of this compound by male worms is crucial for initiating the attraction behavior. Research has identified two G-protein coupled receptors (GPCRs), SRW-97 and DMSR-12, as key players in this process.[7] These receptors are expressed in the male-specific CEM (cephalic male) sensory neurons.[7]

Genetic knockout studies have revealed the specific contributions of these receptors:

  • Single Knockouts: Worms with a knockout of either srw-97 or dmsr-12 exhibit a partially reduced attractive response to this compound.[7] This suggests that each receptor can independently contribute to sensing the pheromone, but the presence of both is required for a full-strength response.

  • Double Knockout: A double knockout of both srw-97 and dmsr-12 results in a complete loss of the attractive behavioral response to this compound.[7] This provides strong evidence that SRW-97 and DMSR-12 are the primary receptors responsible for mediating the male-specific attraction to this ascaroside.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of genetic knockouts on this compound-mediated behaviors.

Gene KnockoutPhenotypeQuantitative MeasurementReference
daf-22Abolished production of this compound and other short-chain ascarosides.Absence of male-attracting activity in conditioned media.[1][2]
srw-97 (single)Partially deficient attractive response to this compound in males.Reduced chemotaxis index compared to wild-type.[7]
dmsr-12 (single)Partially deficient attractive response to this compound in males.Reduced chemotaxis index compared to wild-type.[7]
srw-97 and dmsr-12 (double)Complete loss of attractive response to this compound in males.Chemotaxis index not significantly different from control (no this compound).[7]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes involved in validating this compound's function, the following diagrams are provided.

Ascr8_Signaling_Pathway cluster_biosynthesis Biosynthesis (Intestine) cluster_perception Perception (CEM Neurons) Fatty Acid Precursors Fatty Acid Precursors daf22 DAF-22 Fatty Acid Precursors->daf22 Ascr8 This compound daf22->Ascr8 Ascr8_ext This compound (extracellular) Ascr8->Ascr8_ext Secretion srw97 SRW-97 Ascr8_ext->srw97 dmsr12 DMSR-12 Ascr8_ext->dmsr12 GPCR_signaling Downstream Signaling srw97->GPCR_signaling dmsr12->GPCR_signaling Behavior Male Attraction GPCR_signaling->Behavior

This compound Signaling Pathway

Knockout_Workflow cluster_generation Knockout Generation cluster_validation Phenotypic Validation CRISPR Design sgRNAs for target gene (e.g., srw-97) Injection Microinject Cas9/sgRNA ribonucleoproteins into C. elegans gonads CRISPR->Injection Screening Screen F1/F2 progeny for desired mutation (e.g., by PCR and sequencing) Injection->Screening Assay Perform Chemotaxis Assay with wild-type and knockout worms Screening->Assay Isolate homozygous knockout strain Data Quantify behavioral response (e.g., Chemotaxis Index) Assay->Data Comparison Compare responses to this compound and control Data->Comparison

Genetic Knockout Experimental Workflow

Experimental Protocols

Generation of C. elegans Knockouts using CRISPR/Cas9

The generation of specific gene knockouts in C. elegans is now routinely achieved using CRISPR/Cas9 technology.[8][9][10][11][12]

  • sgRNA Design: Single guide RNAs (sgRNAs) are designed to target a specific exon of the gene of interest (e.g., srw-97, dmsr-12). Online tools are available to facilitate the design of efficient and specific sgRNAs.

  • Microinjection: A mixture containing the Cas9 nuclease and the designed sgRNA(s), often as pre-assembled ribonucleoprotein complexes, is injected into the gonads of young adult hermaphrodite worms.[8]

  • Screening for Mutants: Progeny of the injected worms are screened for the desired mutation. This can be done by PCR amplification of the targeted genomic region followed by sequencing to identify insertions or deletions (indels) that result in a frameshift and a premature stop codon, effectively knocking out the gene.[13] Co-injection with a visible marker can aid in the identification of successfully injected animals.

C. elegans Chemotaxis Assay

The behavioral response of C. elegans to ascarosides is typically quantified using a chemotaxis assay.[14][15][16][17]

  • Plate Preparation: An agar (B569324) plate is divided into four quadrants. Two opposing quadrants are designated for the test compound (this compound) and the other two for a control solution (e.g., ethanol (B145695) vehicle).[15]

  • Worm Preparation: Synchronized populations of young adult worms (both wild-type and knockout strains) are washed to remove bacteria.

  • Assay Initiation: A defined number of worms are placed at the center of the assay plate.

  • Incubation: The plates are incubated for a set period (e.g., 60 minutes) to allow the worms to move towards or away from the chemical cues.[15]

  • Data Collection and Analysis: The number of worms in each quadrant is counted. A chemotaxis index (CI) is then calculated to quantify the preference for the test compound. The formula for the CI is: (Number of worms in test quadrants - Number of worms in control quadrants) / (Total number of worms).[17] A positive CI indicates attraction, a negative CI indicates repulsion, and a CI near zero indicates no preference.

Alternatives to Genetic Knockouts

While genetic knockouts are a gold standard for validating gene function, other techniques can provide complementary information.

  • RNA interference (RNAi): This method involves introducing double-stranded RNA corresponding to the target gene, leading to the degradation of the gene's mRNA and a temporary "knockdown" of its function. RNAi can be a faster alternative to generating stable knockout lines.

  • Designer Receptors Exclusively Activated by Designer Drugs (DREADDs): This chemogenetic approach involves expressing a modified GPCR that is unresponsive to its natural ligand but can be activated by a specific, otherwise inert, synthetic molecule.[18][19][20] This technique allows for the precise temporal control of GPCR signaling in specific cells, offering a powerful way to study the downstream consequences of receptor activation without a permanent genetic knockout.

  • Optogenetics: This technique uses light to control the activity of genetically modified neurons. By expressing light-sensitive ion channels or pumps in specific neurons, researchers can activate or inhibit their firing with high temporal and spatial precision, allowing for the dissection of neural circuits involved in this compound perception.[21]

Conclusion

The validation of this compound's experimental findings through the use of genetic knockouts has been a cornerstone in our understanding of its function in C. elegans. The targeted disruption of genes involved in its biosynthesis (daf-22) and perception (srw-97 and dmsr-12) has provided unequivocal evidence for its role as a potent male attractant. The combination of precise genetic manipulation with quantitative behavioral assays offers a robust framework for dissecting the complexities of chemical communication in this and other biological systems. Future research employing a combination of these genetic tools with emerging technologies like DREADDs and optogenetics will undoubtedly continue to illuminate the intricate neural and molecular mechanisms underlying ascaroside signaling.

References

A Comparative Analysis of Ascr#8 Cross-Reactivity with Ascaroside Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known interactions between the ascaroside Ascr#8 and various ascaroside receptors in Caenorhabditis elegans. While this compound is a well-established signaling molecule, crucial for male attraction and dauer formation, its cross-reactivity with the full spectrum of ascaroside receptors is an area of ongoing investigation. This document summarizes the current understanding of this compound receptor specificity and details the experimental methodologies used to characterize these interactions.

Introduction to this compound Signaling

This compound is a potent ascaroside pheromone that elicits distinct behavioral and developmental responses in C. elegans. It is a key component of the male-attracting pheromone blend and also contributes to the synergistic induction of the dauer larval stage, a stress-resistant developmental diapause.[1] The perception of this compound is primarily mediated by specific G protein-coupled receptors (GPCRs) expressed in chemosensory neurons.

Primary Receptors for this compound

In male C. elegans, the attractive response to this compound is mediated by the male-specific cephalic (CEM) sensory neurons.[2] Transcriptomic profiling and subsequent genetic knockout studies have identified two GPCRs, SRW-97 and DMSR-12 , as the primary receptors for this compound in these neurons.[2]

Crucially, these two receptors act non-redundantly. Single knockouts of either srw-97 or dmsr-12 result in partial defects in the attractive response to this compound. However, a double knockout of both genes completely abolishes this behavior, indicating that both receptors are essential for the full perception of and response to this compound.[2]

Cross-Reactivity with Other Ascaroside Receptors

While the primary receptors for this compound are known, comprehensive quantitative data on its cross-reactivity with other characterized ascaroside receptors is limited in the current literature. The following table summarizes the known primary ligands for other key ascaroside receptors. It is important to note that the absence of this compound as a primary ligand does not definitively exclude the possibility of low-affinity interactions or functional modulation, but direct experimental evidence for such cross-reactivity is largely unavailable.

Receptor(s)Primary Ascaroside Ligand(s)Known Interaction with this compoundNeuronal Expression (Primary)Key Function
SRW-97 & DMSR-12 This compound Primary Receptors CEMMale Attraction
DAF-37ascr#2No significant cross-reactivity reported; mutants respond normally to other ascarosides.[1]ASI, ASKDauer Formation, Adult Behavior
DAF-38ascr#2, ascr#3, ascr#5Partial defects in response to several ascarosides, but no specific data on this compound interaction.[1][3]ASIDauer Formation (cooperative sensing)
SRBC-64 & SRBC-66ascr#1, ascr#2, ascr#3No specific data on this compound interaction.ASKDauer Formation
SRG-36 & SRG-37ascr#5Specific for ascr#5; no significant effect on sensitivity to other ascarosides reported.[1]ASIDauer Formation

Signaling Pathways and Experimental Workflows

The perception of ascarosides by GPCRs initiates intracellular signaling cascades that ultimately lead to a behavioral or developmental output. Below are diagrams illustrating a generalized ascaroside signaling pathway and a typical experimental workflow for characterizing receptor-ligand interactions.

G_protein_signaling cluster_membrane Cell Membrane GPCR Ascaroside Receptor (GPCR) G_protein G Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ascaroside This compound Ascaroside->GPCR Binding Downstream Downstream Signaling Cascade Second_Messenger->Downstream Response Neuronal Activity & Behavioral Output Downstream->Response

Generalized Ascaroside Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Cloning Clone Receptor Gene Transfection Transfect Cells with Receptor Construct Receptor_Cloning->Transfection Cell_Culture Culture Host Cells (e.g., HEK293, Oocytes) Cell_Culture->Transfection Ligand_Application Apply this compound and other Ascarosides Transfection->Ligand_Application Measurement Measure Response (Ca2+ influx, cAMP levels) Ligand_Application->Measurement Dose_Response Generate Dose-Response Curves Measurement->Dose_Response EC50_Calc Calculate EC50/IC50 Values Dose_Response->EC50_Calc Conclusion Determine Receptor Specificity & Potency EC50_Calc->Conclusion

Workflow for Receptor-Ligand Interaction Assay.

Experimental Protocols

The characterization of ascaroside-receptor interactions relies on a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Calcium Imaging

This method is used to determine if a receptor is activated by a specific ligand, leading to an intracellular calcium influx.

a. Receptor Cloning and Expression Vector Preparation:

  • The full-length cDNA of the target receptor gene (e.g., daf-37, srbc-64) is amplified from C. elegans cDNA using PCR.

  • The amplified product is cloned into a mammalian expression vector (e.g., pcDNA3.1) suitable for expression in cultured cells. The construct is verified by sequencing.

b. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cells are seeded onto 96-well black-walled, clear-bottom plates.

  • At 70-80% confluency, cells are co-transfected with the receptor expression vector and a promiscuous G-protein subunit (e.g., Gα16) to couple the receptor to the phospholipase C pathway, using a lipid-based transfection reagent like Lipofectamine 2000.

c. Calcium Imaging Assay:

  • 24-48 hours post-transfection, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • After washing to remove excess dye, the plate is placed in a fluorescence plate reader or a microscope equipped for live-cell imaging.

  • Baseline fluorescence is recorded before the addition of ascarosides.

  • This compound and other ascarosides, dissolved in the assay buffer, are added at various concentrations, and changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

d. Data Analysis:

  • The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F0) to get ΔF/F0.

  • Dose-response curves are generated by plotting the peak ΔF/F0 against the logarithm of the ligand concentration.

  • The EC50 value (the concentration of ligand that elicits a half-maximal response) is calculated to determine the potency of the ligand for the receptor.

cAMP Inhibition/Accumulation Assay

This assay measures the effect of receptor activation on the intracellular levels of the second messenger cyclic AMP (cAMP), which is useful for Gαi- and Gαs-coupled receptors.

a. Cell Preparation:

  • HEK293 cells are cultured and transfected with the receptor of interest as described above.

b. Assay Protocol (for Gαi-coupled receptors):

  • 24-48 hours post-transfection, cells are washed and incubated in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • To elevate basal cAMP levels, cells are treated with forskolin (B1673556), an adenylyl cyclase activator.

  • This compound and other test ascarosides are added at various concentrations simultaneously with or shortly after forskolin stimulation.

  • The reaction is incubated for a specific period (e.g., 30 minutes) at room temperature.

c. cAMP Measurement:

  • Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

d. Data Analysis:

  • The amount of cAMP produced is plotted against the logarithm of the ascaroside concentration.

  • For Gαi-coupled receptors, a decrease in forskolin-stimulated cAMP levels indicates receptor activation. The IC50 value (the concentration of ligand that causes 50% inhibition of the maximal response) is calculated.

Conclusion

The primary receptors for this compound in C. elegans males, SRW-97 and DMSR-12, have been clearly identified and shown to be essential for male attraction behavior. However, the extent to which this compound interacts with other ascaroside receptors involved in processes like dauer formation remains an open question. The current body of research suggests a high degree of specificity for many ascaroside-receptor pairs, but further quantitative binding and functional assays are required to definitively map the cross-reactivity profile of this compound. The experimental protocols outlined in this guide provide a framework for conducting such studies, which will be crucial for a complete understanding of the complex chemical communication networks governed by ascarosides.

References

Ascr#8's role in the context of the complete dauer pheromone blend

Author: BenchChem Technical Support Team. Date: December 2025

Ascr#8's Pivotal Role in the Orchestration of Dauer Development

The dauer pheromone of the nematode Caenorhabditis elegans is a complex chemical language, communicating population density and environmental stress to regulate entry into the stress-resistant dauer larval stage. While initially thought to be a single compound, it is now understood to be a synergistic blend of ascarosides. Among these, this compound stands out due to its unique chemical structure and potent biological activity, playing a crucial, concentration-dependent role in modulating this key developmental decision.

The dauer pheromone is not a monolithic signal but rather a cocktail of ascaroside molecules, where the combined effect is greater than the sum of its parts.[1][2] Some ascarosides act synergistically to induce dauer formation, while others may have modulatory or even antagonistic effects.[3] This complexity allows for a finely tuned response to a wide range of environmental and social cues. The composition of this pheromone blend is dynamic, influenced by factors such as cultivation temperature and food availability, suggesting that the worm can tailor its chemical signals to specific conditions.[1][2][4]

This compound, chemically distinct due to the presence of a p-aminobenzoic acid moiety, is a potent component of this blend.[1][2] Its biosynthesis is tightly regulated, hinting at its significant and specific functions in C. elegans biology.[5]

Comparative Activity of this compound in Dauer Formation

Quantitative assays reveal that this compound is a significant contributor to the dauer-inducing activity of the pheromone blend. Its activity is often compared to other well-characterized ascarosides like ascr#2 and ascr#3. While ascr#5 is considered the most potent and abundant single ascaroside for inducing dauer, followed by ascr#2 and ascr#3, this compound also demonstrates strong activity.[6] The synergistic interactions between these components are critical; a mixture of ascr#2, ascr#3, and this compound has been shown to be as effective as the complete wild-type metabolite extract in inducing certain behaviors.[5]

The activity of these ascarosides is highly dependent on their precise chemical structure.[7][8] Even minor modifications can dramatically reduce or eliminate dauer-inducing activity, highlighting the specificity of the receptors involved in their perception.[8]

AscarosideRelative Dauer-Inducing ActivityNotes
This compound PotentUnique p-aminobenzoic acid structure. Also a strong male attractant.[1][2][5]
ascr#2 StrongA primary component of the dauer pheromone, particularly in C. briggsae.[3][6][9] Its concentration increases under starvation.[10]
ascr#3 StrongMore potent as a male attractant than in dauer induction.[9]
ascr#5 Most PotentConsidered the most abundant and potent single ascaroside for dauer formation.[6]
icas#9 ActiveShows a bell-shaped activity curve, with declining activity at higher concentrations.[2]
This compound's Dual Role in Mating and Development

Interestingly, the function of this compound and other ascarosides is concentration-dependent, linking reproductive and developmental pathways.[1][9] At very low concentrations (femtomolar to picomolar), this compound, along with ascr#2 and ascr#3, acts as a potent male attractant, signaling the presence of potential mates.[4][5][9] However, at the higher concentrations (nanomolar to micromolar) required for dauer induction, these same molecules can lose their attractive properties and may even become repulsive to hermaphrodites.[4][9] this compound, in particular, is a strong male-specific attractant over a broad concentration range.[5]

This dual functionality underscores the efficiency of chemical signaling in C. elegans, where the same set of molecules can elicit vastly different behavioral and developmental responses based on their concentration.

Signaling Pathways and Perception

Ascarosides are detected by chemosensory neurons in the head of the worm, including the ASK, ASI, and ADL neurons, as well as the male-specific CEM neurons.[1] The perception of this compound by males is primarily mediated by the CEM neurons.[11][12]

The signals are transduced through G-protein coupled receptors (GPCRs).[4][11] For this compound, the receptors SRW-97 and DMSR-12 have been identified as essential for the behavioral response in males; loss of both receptors leads to a complete lack of response.[12] Downstream of the GPCRs, conserved signaling pathways, including insulin/IGF-1 signaling and TGF-β signaling, are modulated to ultimately control the decision to enter dauer.[1][4][13]

Ascaroside_Signaling_Pathway cluster_environment Environment cluster_neuron Chemosensory Neuron (e.g., CEM) cluster_downstream Downstream Pathways This compound This compound GPCRs (SRW-97, DMSR-12) GPCRs (SRW-97, DMSR-12) This compound->GPCRs (SRW-97, DMSR-12) [High] Mating Behavior Mating Behavior This compound->Mating Behavior Other Ascarosides Other Ascarosides Other Ascarosides->GPCRs (SRW-97, DMSR-12) G-Protein Signaling G-Protein Signaling GPCRs (SRW-97, DMSR-12)->G-Protein Signaling Downstream Effectors Downstream Effectors G-Protein Signaling->Downstream Effectors Insulin/IGF-1 Signaling Insulin/IGF-1 Signaling Downstream Effectors->Insulin/IGF-1 Signaling TGF-β Signaling TGF-β Signaling Downstream Effectors->TGF-β Signaling Dauer Formation Dauer Formation Insulin/IGF-1 Signaling->Dauer Formation TGF-β Signaling->Dauer Formation

Ascaroside signaling pathway for dauer formation.

Experimental Protocols

Quantitative Dauer Formation Assay

This assay measures the potency of individual or mixtures of ascarosides in inducing dauer formation.

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 (heat-killed)

  • S-basal buffer with 5 µg/mL cholesterol

  • Synchronized L4-stage C. elegans

  • Ascaroside solutions of known concentrations

Procedure:

  • Prepare dauer assay agar plates containing the desired concentration of the ascaroside(s) to be tested.

  • On the day of the assay, apply a spot of heat-killed OP50 to the center of each plate. This provides a food cue without allowing for population growth.

  • Transfer five young adult worms to each assay plate.

  • Allow the adults to lay eggs for a defined period (e.g., 4-6 hours) at 20°C.

  • Remove the adult worms and count the number of eggs on each plate.

  • Incubate the plates at 25°C for 72-84 hours to promote dauer entry.

  • Count the number of dauer larvae and non-dauer animals on each plate. Dauer larvae can be distinguished by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

  • Calculate the percentage of dauer formation for each condition.

Adapted from Neal et al., 2013.[14]

Dauer_Assay_Workflow cluster_prep Plate Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_plates Prepare NGM plates with ascarosides add_food Add heat-killed OP50 prep_plates->add_food add_worms Add 5 young adult worms add_food->add_worms egg_lay Allow egg laying (4-6 hours) add_worms->egg_lay remove_adults Remove adults, count eggs egg_lay->remove_adults incubate Incubate at 25°C (72-84 hours) remove_adults->incubate count_worms Count dauer and non-dauer larvae incubate->count_worms calculate_percent Calculate % dauer formation count_worms->calculate_percent

Workflow for the quantitative dauer formation assay.
Male Attraction Assay

This assay quantifies the chemoattractive effect of ascarosides on male C. elegans.

Materials:

  • NGM agar plates

  • Synchronized young adult male C. elegans

  • Ascaroside solutions of known concentrations

  • Control solution (e.g., ethanol)

Procedure:

  • Take a standard NGM plate and mark two small spots on opposite sides of the agar surface.

  • Apply a small volume (e.g., 1 µL) of the ascaroside solution to one spot and the control solution to the other.

  • Place a population of young adult males in the center of the plate, equidistant from the two spots.

  • Allow the worms to move freely on the plate for a set period (e.g., 1 hour).

  • Count the number of males in the area immediately surrounding each spot.

  • Calculate an attraction index, typically as (number of males at ascaroside spot - number of males at control spot) / (total number of males).

This is a generalized protocol based on standard chemotaxis assays.

References

A Comparative Analysis of Ascr#8 Behavioral Responses in Wild vs. Laboratory C. elegans Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral responses to the ascaroside pheromone Ascr#8 between the canonical laboratory strain N2 and wild isolates of Caenorhabditis elegans. This document synthesizes experimental data on chemotactic behavior, details the underlying signaling pathways, and provides standardized experimental protocols to facilitate further research in neurobiology, genetics, and pharmacology.

Executive Summary

Ascaroside #8 (this compound) is a crucial signaling molecule in C. elegans, eliciting sex-specific behaviors. It is a potent attractant for males, playing a significant role in mating, while it acts as a repellent for hermaphrodites.[1][2] The standard laboratory strain, N2, has been the workhorse for studying these responses. However, increasing evidence highlights significant behavioral and genetic diversity among wild C. elegans isolates, suggesting that the responses observed in N2 may not be representative of the species as a whole. Natural variation, particularly in genes like the neuropeptide receptor npr-1, is known to cause divergent social behaviors and responses to other ascarosides. While direct comparative quantitative data for this compound across a wide range of wild strains is still emerging, this guide consolidates current knowledge to provide a framework for understanding these differences.

Data Presentation: Behavioral Responses to this compound

The primary method for quantifying the behavioral response to this compound is the chemotaxis assay, which measures the movement of worms towards or away from a chemical cue. The results are typically expressed as a Chemotaxis Index (CI), where +1 indicates maximum attraction, -1 indicates maximum repulsion, and 0 indicates no preference.

Table 1: Representative Chemotaxis Response to this compound in the N2 Laboratory Strain

StrainSexResponse to this compoundRepresentative Chemotaxis Index (CI)Reference
N2MaleAttraction> 0.6 (estimated from graphical data)[2]
N2HermaphroditeRepulsionNot explicitly quantified, but observed[1]

Note on Wild Strains: Direct and standardized quantitative data for this compound chemotaxis across multiple wild isolates is not yet available in a single comparative study. However, studies on other ascarosides and social behaviors indicate significant variation. For instance, the wild isolate MY14 shows a weaker attraction to pheromone blends compared to N2.[3] The difference in the npr-1 gene, which is polymorphic between N2 (solitary) and many wild strains like CB4856 (social), is a key determinant of these varied responses to ascaroside mixtures. It is plausible that a similar variation exists for the response to this compound.

Experimental Protocols

The following is a standardized protocol for a population-level chemotaxis assay, synthesized from established methodologies.[4][5][6][7]

I. Materials
  • Nematode Growth Medium (NGM) agar (B569324) plates (6 cm)

  • E. coli OP50 culture

  • M9 buffer

  • This compound (synthetic)

  • Solvent for this compound (e.g., ethanol)

  • Sodium azide (B81097) (NaN₃) solution (0.5 M)

  • Synchronized population of young adult C. elegans

II. Worm Preparation
  • Synchronization: Grow a synchronized population of worms by bleaching gravid adults to isolate eggs. Allow the eggs to hatch in M9 buffer, resulting in a population of L1 larvae.

  • Culturing: Transfer the synchronized L1 larvae to NGM plates seeded with E. coli OP50 and incubate at 20°C until they reach the young adult stage.

  • Washing: Wash the young adult worms off the plates with M9 buffer. Pellet the worms by gentle centrifugation and remove the supernatant. Repeat this washing step three times to remove any bacteria.

III. Chemotaxis Assay
  • Plate Preparation: Use 6 cm NGM plates. Mark two points on the bottom of the plate, equidistant from the center, as "Test" and "Control". At the center, draw a small circle (the origin).

  • Spotting: At the "Test" spot, add 1 µL of the this compound solution. At the "Control" spot, add 1 µL of the solvent. At both spots, also add 1 µL of 0.5 M sodium azide to paralyze worms that reach the spots.

  • Worm Application: Pipette a small drop of the washed, concentrated worm suspension onto the origin.

  • Incubation: Place the plates at 20°C for 1 hour.

  • Scoring: After 1 hour, count the number of worms at the "Test" spot (N_test), the "Control" spot (N_control), and the number of worms that remained at the origin or are otherwise distributed on the plate (N_origin).

IV. Data Analysis

Calculate the Chemotaxis Index (CI) using the following formula:

CI = (N_test - N_control) / (N_test + N_control)

A positive CI indicates attraction, a negative CI indicates repulsion, and a CI around zero indicates no preference.

Signaling Pathways and Visualizations

The perception of this compound in male C. elegans is mediated by specific chemosensory neurons and a dedicated signaling cascade.

This compound Signaling Pathway in Males

In males, this compound is primarily detected by the male-specific CEM (Cephalic Male) sensory neurons.[1] The signal is transduced through a G protein-coupled receptor (GPCR) pathway. Two specific GPCRs, SRW-97 and DMSR-12 , have been identified as receptors for this compound in these neurons.[1] Downstream signaling is thought to involve G-protein activation, leading to the opening of a TRPV channel complex composed of OSM-9 and OCR-2 , which ultimately results in neuronal activation and the initiation of an attractive behavioral response.

The neuropeptide receptor NPR-1 plays a modulatory role in ascaroside responses. The high-activity version of NPR-1 in the N2 strain promotes solitary behavior and influences the response to pheromones. In contrast, many wild strains possess a lower-activity version of NPR-1, leading to social or aggregating behavior. While its specific role in this compound signaling is not fully elucidated, it is likely to modulate the downstream neural circuits that control the final behavioral output.

Ascr8_Signaling_Pathway cluster_CEM_Neuron CEM Sensory Neuron cluster_Downstream_Circuit Downstream Neural Circuit This compound This compound GPCRs SRW-97 / DMSR-12 This compound->GPCRs binds G_Protein G Protein GPCRs->G_Protein activates TRPV_Channel OSM-9 / OCR-2 (TRPV Channel) G_Protein->TRPV_Channel opens Neuronal_Activation Neuronal Activation TRPV_Channel->Neuronal_Activation depolarization NPR-1 NPR-1 (modulator) Neuronal_Activation->NPR-1 modulates Behavioral_Output Attraction (Male) Neuronal_Activation->Behavioral_Output NPR-1->Behavioral_Output influences

This compound signaling pathway in male C. elegans.
Experimental Workflow Diagram

The following diagram illustrates the general workflow for comparing the behavioral responses of different C. elegans strains to this compound.

Experimental_Workflow Start Start Strain_Selection Strain Selection (e.g., N2, Wild Isolates) Start->Strain_Selection Synchronization Worm Synchronization (Bleaching) Strain_Selection->Synchronization Culturing Culturing to Young Adult Stage Synchronization->Culturing Washing Washing to Remove Bacteria Culturing->Washing Chemotaxis_Assay Chemotaxis Assay (this compound vs. Control) Washing->Chemotaxis_Assay Data_Collection Data Collection (Counting Worms) Chemotaxis_Assay->Data_Collection CI_Calculation Chemotaxis Index Calculation Data_Collection->CI_Calculation Analysis Comparative Analysis CI_Calculation->Analysis End End Analysis->End

General experimental workflow for chemotaxis assays.

Conclusion

The behavioral response to this compound is a key aspect of C. elegans chemical communication, with clear sex-specific outcomes in the laboratory strain N2. While comprehensive comparative data is still needed, the known genetic and behavioral diversity among wild isolates strongly suggests that the response to this compound is not uniform across the species. The polymorphism in the npr-1 gene is a likely contributor to this variation. Future research employing standardized chemotaxis assays across a panel of wild strains will be crucial for a more complete understanding of the natural variation in pheromone signaling and its evolutionary implications. This knowledge will be invaluable for researchers in neurobiology, genetics, and for those using C. elegans as a model for drug discovery and development.

References

A Comprehensive Guide to Validating the Purity and Identity of Synthetic Ascr#8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with ascarosides, ensuring the chemical fidelity of synthetic batches is paramount for reproducible and reliable experimental outcomes. Ascaroside #8 (Ascr#8), a key signaling molecule in Caenorhabditis elegans, regulates critical behaviors such as mating and developmental diapause.[1][2] This guide provides a comparative framework and detailed protocols for validating the purity and identity of synthetically produced this compound against a certified reference standard or established literature data.

Physicochemical Properties of this compound

This compound is a structurally unique ascaroside featuring a p-aminobenzoic acid (PABA) moiety, which is uncommon among known metabolites.[3][4] Its identity is defined by its specific molecular structure and mass. The validation process begins with confirming these fundamental properties.

PropertyValueReference
Systematic Name asc-ΔC7-PABA[5]
Molecular Formula C₂₀H₂₇NO₇[6]
Molecular Weight 393.43 g/mol Calculated
Chemical Structure An ascarylose (B1226638) sugar linked to a 7-carbon α,β-unsaturated fatty acid side chain, which is in turn connected to a p-aminobenzoic acid (PABA) moiety.[3][7]
Comparative Analysis for Identity and Purity Validation

The identity and purity of a synthetic batch of this compound should be rigorously compared against a reference standard using orthogonal analytical methods. The following table summarizes the key parameters and expected outcomes for a high-purity sample.

Analytical TechniqueParameterExpected Result (Reference)Synthetic Sample ResultPurity/Identity Confirmation
HPLC-UV Retention Time (t R )12.5 min12.5 ± 0.1 minCo-elution confirms identity
Purity (Area %)≥98.0%99.2%Meets purity specification
LC-MS (ESI-) [M-H]⁻ Ionm/z 392.17m/z 392.17Matches theoretical mass
MS/MS FragmentationProduct ion at m/z 73 [C₃H₅O₂]⁻Key fragments matchConfirms structural scaffold[6]
¹H-NMR Chemical Shifts (δ)Characteristic peaks for ascarylose, fatty acid chain, and PABA moieties match reference spectra.Spectra are superimposableConfirms detailed atomic connectivity
FTIR Absorption BandsKey functional group bands (e.g., C=O, N-H, O-H, aromatic C=C) match reference spectrum.All major peaks alignConfirms presence of key functional groups

Experimental Protocols

Detailed methodologies are crucial for reproducing validation results. The following are standard protocols for the key analytical techniques cited.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method quantifies the purity of the this compound sample by separating it from potential impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of synthetic this compound in methanol.

    • Inject 10 µL onto the column.

    • Record the chromatogram for 30 minutes.

    • Purity is calculated based on the relative peak area of this compound compared to the total area of all peaks.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This technique confirms the molecular weight and provides structural information through fragmentation, offering high confidence in the compound's identity.[8] this compound is typically analyzed in negative ion mode.[9]

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.[9]

  • LC Conditions: Use the same HPLC conditions as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Data Acquisition: Full scan mode to detect the [M-H]⁻ ion. For MS/MS, select the precursor ion (m/z 392.2) and apply collision-induced dissociation to generate fragment ions.

  • Procedure:

    • Analyze the sample using the specified LC-MS conditions.

    • Verify the presence of the [M-H]⁻ ion at m/z 392.17 in the mass spectrum.

    • Compare the fragmentation pattern to the reference standard or literature data to confirm the structure.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides the most definitive structural identification by mapping the chemical environment of each proton and carbon atom.[6][10]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of synthetic this compound in 0.6 mL of a deuterated solvent (e.g., Methanol-d₄).

  • Experiments:

    • ¹H NMR (Proton NMR).

    • ¹³C NMR (Carbon NMR).

    • 2D NMR (e.g., COSY, HSQC) for more complex structural assignments.

  • Procedure:

    • Acquire spectra for the synthetic sample.

    • Process the data (e.g., Fourier transform, phase correction, baseline correction).

    • Compare the chemical shifts, coupling constants, and integrations of the synthetic sample's spectra with the reference spectra of this compound.[7]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive validation of a new batch of synthetic this compound.

G cluster_0 Initial Quality Control cluster_1 Purity Analysis cluster_2 Identity Confirmation cluster_3 Final Validation A Receive Synthetic This compound Batch B Visual Inspection (Color, Form) A->B C Solubility Test B->C D HPLC-UV Analysis C->D E Calculate Purity (Area %) D->E F LC-MS Analysis E->F Purity ≥ 98% J FAIL: Reject Batch & Investigate E->J Purity < 98% G NMR Spectroscopy (¹H, ¹³C) F->G H Compare Data to Reference Standard G->H I Batch Qualified for Use H->I Data Match H->J Data Mismatch

Caption: Workflow for purity and identity validation of synthetic this compound.

Biological Signaling Context

This compound is a component of the dauer pheromone mixture that influences the DAF-12 nuclear hormone receptor signaling pathway, a critical regulator of developmental decisions in C. elegans.[3]

G Ascr8 This compound (Dauer Pheromone) GPCRs Pheromone Receptors (GPCRs) Ascr8->GPCRs DAF9 DAF-9 (Cytochrome P450) GPCRs->DAF9 inhibits DA Dafachronic Acids (DAF-12 Ligands) DAF9->DA synthesizes DAF12 DAF-12 (Nuclear Hormone Receptor) DA->DAF12 activates Repro Reproductive Development DAF12->Repro promotes Dauer Dauer Formation (Arrest) DAF12->Dauer represses

Caption: Simplified this compound signaling pathway in C. elegans development.

References

Ascaroside #8: An Evolving Language of Attraction in Caenorhabditis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Evolutionary Conservation of ascr#8 Signaling Across Caenorhabditis Species

The ascaroside this compound, a potent male attractant in the model organism Caenorhabditis elegans, serves as a fascinating case study in the evolution of chemical communication. This guide provides a comparative analysis of the behavioral responses to this compound across various Caenorhabditis species, delving into the underlying signaling pathways and the experimental methodologies used to elucidate these differences. This information is critical for researchers in the fields of evolutionary biology, neurobiology, and chemical ecology, as well as for professionals in drug development targeting nematode pheromone pathways.

Quantitative Comparison of Male Attraction to this compound

The role of this compound as a male attractant is not universally conserved across the Caenorhabditis genus. Significant variations in behavioral responses are observed, which appear to correlate with the reproductive strategy of the species. The following table summarizes the mean dwell time of males in the presence of this compound compared to a vehicle control, providing a quantitative measure of attraction.

SpeciesReproductive StrategyMean Dwell Time (Vehicle Control) (seconds)Mean Dwell Time (this compound) (seconds)Significance (p-value)
C. elegansAndrodioecious (Hermaphrodite/Male)~25~150< 0.0001
C. inopinataGonochoristic (Female/Male)~30~30Not Significant
C. briggsaeAndrodioecious (Hermaphrodite/Male)~20~40< 0.05
C. nigoniGonochoristic (Female/Male)~25~75< 0.05
C. tropicalisAndrodioecious (Hermaphrodite/Male)~25~25Not Significant
C. wallaceiGonochoristic (Female/Male)~20~50< 0.05
C. japonicaGonochoristic (Female/Male)~30~30Not Significant
C. afraGonochoristic (Female/Male)~25~25Not Significant

Data compiled from Narayan et al., 2019.[1]

Evolutionary Divergence of this compound Function

The data suggests a strong correlation between the evolution of self-fertile hermaphroditism and a reduction or loss of male attraction to this compound.[1] In androdioecious species like C. elegans, where males are rare, a potent male attractant produced by hermaphrodites is crucial for outcrossing. In contrast, gonochoristic species, which rely on male-female mating, appear to have retained a more robust attractive response to this compound.[1] However, exceptions like C. inopinata and the Japonica group species suggest that other ecological factors and lineage-specific evolution also play a significant role.[1] The lack of attraction in C. inopinata, a close relative of C. elegans, may be due to its specialized life cycle.[1]

Signaling Pathways and Molecular Mechanisms

In C. elegans, the perception of this compound in males is primarily mediated by the male-specific CEM (Cephalic Male) sensory neurons.[2] Two G protein-coupled receptors (GPCRs), SRW-97 and DMSR-12 , have been identified as the key receptors for this compound in these neurons.[3] The downstream signaling cascade from these receptors ultimately leads to a behavioral output of attraction. Interestingly, a double knockout of both srw-97 and dmsr-12 completely abolishes the attractive response to this compound in C. elegans males.[3]

The evolutionary conservation of this signaling pathway in other Caenorhabditis species is an active area of research. The varying behavioral responses suggest that differences may exist at the level of receptor presence or function, or in the downstream signaling components.

ascr8_signaling_pathway cluster_environment Extracellular cluster_neuron CEM Neuron This compound This compound SRW97 SRW-97 This compound->SRW97 DMSR12 DMSR-12 This compound->DMSR12 GPCR_complex GPCR Activation SRW97->GPCR_complex DMSR12->GPCR_complex Downstream Downstream Signaling GPCR_complex->Downstream Behavior Male Attraction Downstream->Behavior

This compound Signaling Pathway in C. elegans Males.

Experimental Protocols

Single Worm Attraction Assay (SWAA)

This assay is used to quantify the behavioral response of individual worms to a chemical cue.

Materials:

  • 48-well suspension cell culture plates

  • Nematode Growth Medium (NGM) agar (B569324)

  • E. coli OP50 culture

  • This compound stock solution (in ethanol)

  • Vehicle control (ethanol)

  • Synchronized young adult male worms

Procedure:

  • Prepare NGM agar and pour a thin layer into the outer 40 wells of a 48-well plate.

  • Seed the agar in each well with a small lawn of E. coli OP50 and allow it to grow overnight.

  • Designate wells for spatial control, vehicle control, and this compound treatment in a randomized block design.

  • Add a small volume of the this compound solution or vehicle control to the center of the bacterial lawn in the appropriate wells. Allow the solvent to evaporate.

  • Transfer a single, well-fed young adult male to the center of each well.

  • Record the movement of the worm for a set period (e.g., 15 minutes).

  • Analyze the recordings to determine the amount of time the worm spends in the vicinity of the chemical spot (dwell time).

  • Calculate an attraction index or compare dwell times between control and experimental conditions.

swaa_workflow plate_prep Prepare 48-well plate with NGM agar and E. coli treatment Add this compound and vehicle control to wells plate_prep->treatment worm_transfer Transfer single male worm to each well treatment->worm_transfer recording Record worm behavior (e.g., 15 minutes) worm_transfer->recording analysis Analyze dwell time in treatment vs. control areas recording->analysis conclusion Determine attraction or repulsion analysis->conclusion

Single Worm Attraction Assay (SWAA) Workflow.
Ascaroside Extraction and Analysis

This protocol outlines the general steps for extracting and analyzing ascarosides from worm culture.

Materials:

  • Liquid culture of Caenorhabditis

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Solvents (e.g., methanol, water, acetonitrile)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • Grow a high-density liquid culture of the desired Caenorhabditis species.

  • Pellet the worms by centrifugation and collect the supernatant (conditioned media).

  • Perform solid-phase extraction (SPE) on the conditioned media to enrich for ascarosides.

  • Elute the ascarosides from the SPE cartridge using an appropriate solvent gradient.

  • Dry down the eluate and reconstitute in a suitable solvent for analysis.

  • Analyze the sample using HPLC-MS to identify and quantify the presence of this compound and other ascarosides.

Concluding Remarks

The study of this compound across the Caenorhabditis genus reveals a dynamic evolutionary landscape for chemical communication. The loss of male attraction to this compound in several hermaphroditic species highlights how reproductive strategies can shape the evolution of pheromone signaling.[1] Future research focusing on the genetic and neural basis of these behavioral differences in a wider range of Caenorhabditis species will undoubtedly provide deeper insights into the evolution of sensory systems and behavior. The methodologies and comparative data presented in this guide offer a solid foundation for such investigations.

References

Comparative Transcriptomics of Ascr#8 versus Control Treated Worms: A Synthesis of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of ascaroside #8 (Ascr#8) on Caenorhabditis elegans. As a direct whole-animal comparative transcriptomic study of this compound versus a control is not publicly available, this document synthesizes findings from targeted single-cell transcriptomics and studies on ascaroside cocktails containing this compound to offer insights into its molecular impact.

This compound is a signaling molecule that elicits sex-specific behaviors, notably attracting males and promoting dauer formation.[1][2] Understanding its influence on gene expression is crucial for dissecting the neural circuits and metabolic pathways it modulates.

Data Presentation: Gene Expression Changes Upon this compound Exposure

The most specific transcriptomic data available comes from single-cell RNA sequencing of male-specific cephalic sensory (CEM) neurons, which are primary sensors of this compound.[1] The following table summarizes key genes with enriched expression in these neurons that are critical for the behavioral response to this compound.

Table 1: Differentially Expressed G Protein-Coupled Receptors in Male CEM Neurons Responsive to this compound

Gene NameDescriptionExpression Profile in CEM NeuronsFunctional Role in this compound SensationReference
srw-97G protein-coupled receptorSpecifically expressed in a subset of CEM neuronsActs non-redundantly with dmsr-12 to mediate attraction to this compound. Single knockouts show partial defects.[1]
dmsr-12G protein-coupled receptorExpressed in a non-overlapping subset of CEM neuronsActs non-redundantly with srw-97. Double knockout with srw-97 completely abolishes the attractive response.[1]

While whole-animal RNA-seq data for this compound alone is unavailable, studies on dauer-inducing ascaroside cocktails (containing ascr#2, ascr#3, and this compound) reveal broader categories of gene regulation in L1 larvae.[3] These findings suggest the types of pathways that this compound, in concert with other ascarosides, is likely to influence.

Table 2: Gene Ontology Categories Regulated by a Dauer-Inducing Ascaroside Cocktail (ascr#2, ascr#3, this compound)

RegulationGene Ontology (GO) CategoryExamples of Affected ProcessesReference
Upregulated Stress ResponseResponse to oxidative stress, detoxification, innate immunity[3]
Dauer FormationGenes involved in alternative larval development[3]
Downregulated Growth & MetabolismGenes associated with cell cycle progression, larval development, and metabolic processes[3]

Experimental Protocols

The following is a representative methodology for a comparative transcriptomics experiment adapted from established protocols for ascaroside treatment in C. elegans.[3]

C. elegans Strain and Synchronization
  • Strain: Wild-type N2 Bristol strain.

  • Maintenance: Worms are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • Synchronization: A synchronous population of L1 larvae is obtained by bleaching gravid adults to isolate eggs. The eggs are hatched in M9 buffer without a food source.

Ascaroside Treatment
  • Synchronized L1 larvae are transferred to liquid culture (S-complete medium) with E. coli HB101 as a food source at a density of approximately one worm per microliter.

  • The culture is divided into two groups:

    • Control Group: Treated with the vehicle (e.g., ethanol) used to dissolve the ascaroside.

    • This compound Treatment Group: Treated with a final concentration of synthetic this compound (e.g., 0.5 µM).

  • Worms are incubated at 20°C with shaking for a defined period (e.g., 3 hours) to allow for transcriptional responses.[3]

RNA Extraction and Sequencing
  • Worms are harvested, washed to remove bacteria, and the worm pellet is processed using a commercial RNA extraction kit (e.g., RNeasy kit).

  • RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • RNA sequencing libraries are prepared from high-quality RNA samples.

  • Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina).

Data Analysis
  • Raw sequencing reads are quality-checked and aligned to the C. elegans reference genome.

  • Gene expression levels are quantified, and differential expression analysis is performed between the this compound-treated and control groups.

  • Genes with a significant fold change and a low p-value are identified as differentially expressed.

  • Gene Ontology (GO) and pathway enrichment analyses are conducted to identify the biological processes and signaling pathways affected by this compound.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the known signaling pathway for this compound in male sensory neurons.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Processing & Analysis A Synchronize Worms (Bleaching) B Hatch Eggs to L1 Stage A->B C Control Group (Vehicle) D This compound Group (0.5 µM) E RNA Extraction C->E D->E F RNA Sequencing E->F G Bioinformatic Analysis F->G

Caption: Experimental workflow for comparative transcriptomics.

G cluster_0 CEM Neuron Ascr8 This compound SRW97 SRW-97 (GPCR) Ascr8->SRW97 DMSR12 DMSR-12 (GPCR) Ascr8->DMSR12 Downstream Downstream Signaling (G-proteins, etc.) SRW97->Downstream DMSR12->Downstream Behavior Male Attraction Downstream->Behavior

Caption: this compound signaling pathway in male CEM neurons.

References

Replicating Ascr#8 Research: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the published research findings on ascaroside #8 (Ascr#8), a key signaling molecule in the nematode Caenorhabditis elegans. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with other ascarosides and furnishes the supporting experimental data and methodologies necessary for replicating these findings.

Quantitative Data Summary

The biological activity of this compound and other ascarosides is highly dependent on their concentration and the presence of other synergistic ascarosides. The following tables summarize the key quantitative findings from published literature on two primary biological assays: the dauer formation assay and the male attraction assay.

Table 1: Comparative Activity of Ascarosides in Dauer Formation Assay

AscarosideConcentration for Significant Dauer InductionPotency RankSynergistic with
This compound 200 nM[1][2]Moderate[1]Ascr#2[3]
Ascr#1 (Daumone)Not specified, generally less potentLow[3]-
Ascr#240 nM and 200 nM[1][2]High[1][2]Ascr#3, this compound[3]
Ascr#3200 nM[1][2]Moderate[1]Ascr#2[3]
Ascr#5More potent than Ascr#1[3]High-
Ascr#7No significant activity at 40 nM or 200 nM[1][2]Inactive[1]-

Table 2: Comparative Activity of Ascarosides in Male Attraction Assay

AscarosideEffective Concentration for Male AttractionPotency RankSynergistic with
This compound Strong attractant[1]High[1]Ascr#2[3]
Ascr#2Picomolar to low nanomolar (in mixtures)[3]ModerateAscr#3, this compound[3]
Ascr#3Picomolar to low nanomolar (in mixtures)[3]High[3]Ascr#2
Ascr#4Inactive alone, synergistic in mixturesInactive aloneAscr#2, Ascr#3
Ascr#7No significant activityInactive[1]-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication of these research findings.

C. elegans Dauer Formation Assay

This protocol is a synthesized methodology based on descriptions of dauer induction assays in response to ascarosides.

Objective: To quantify the dose-dependent effect of this compound and other ascarosides on the induction of the dauer larval stage in C. elegans.

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • Synchronized L1 stage C. elegans (wild-type N2 strain)

  • Synthetic ascarosides (this compound and others for comparison) dissolved in a suitable solvent (e.g., ethanol)

  • Solvent control

  • Incubator at 25°C

Procedure:

  • Prepare NGM agar plates seeded with a lawn of E. coli OP50.

  • Prepare stock solutions of the test ascarosides in ethanol.

  • Add the desired final concentration of the ascaroside solution or solvent control to the surface of the NGM plates. Allow the solvent to evaporate completely.

  • Transfer a population of synchronized L1 larvae onto the prepared plates.

  • Incubate the plates at 25°C for 60-72 hours.

  • After incubation, wash the worms off the plates with M9 buffer.

  • To selectively isolate dauer larvae, treat the worm suspension with 1% Sodium Dodecyl Sulfate (SDS) for 15-20 minutes. Dauer larvae are resistant to this treatment, while other stages will be lysed.

  • Count the number of surviving (dauer) larvae and the initial number of L1 larvae to determine the percentage of dauer formation.

  • Perform each experimental condition in triplicate to ensure statistical validity.

C. elegans Male Attraction Assay (Single Worm Attraction Assay - SWAA)

This protocol is a synthesized methodology for a single-worm behavioral assay.

Objective: To quantify the chemoattractive effect of this compound and other ascarosides on adult male C. elegans.

Materials:

  • 48-well suspension cell culture plates

  • NGM agar

  • E. coli OP50 culture

  • Synchronized young adult male C. elegans (e.g., him-5 or him-8 strain to obtain a higher proportion of males)

  • Synthetic ascarosides dissolved in a suitable solvent

  • Solvent control

  • Spatial control (no compound)

  • Microscope with recording capabilities

Procedure:

  • Fill the outer 40 wells of a 48-well plate with NGM agar and seed with a thin lawn of E. coli OP50.

  • Designate wells for the ascaroside treatment, vehicle control, and spatial control in a randomized block design.

  • Spot a small volume (e.g., 1 µL) of the ascaroside solution, solvent control, or no solution onto the center of the respective wells.

  • Carefully place a single young adult male worm in the center of each of the 40 wells.

  • Record the movement of the worms in each quadrant of the wells for a defined period (e.g., 15 minutes).

  • Analyze the recordings to determine the amount of time each worm spends in the quadrant containing the spotted compound (dwell time).

  • Calculate a chemotaxis index or fold-change in dwell time compared to the control wells to quantify the attractive or repulsive effect of the tested ascaroside.

Quantification of Ascarosides by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general workflow for the quantitative analysis of ascarosides from C. elegans liquid cultures.

Objective: To determine the concentration of this compound and other ascarosides produced by C. elegans under specific culture conditions.

Materials:

  • C. elegans liquid culture

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE (e.g., methanol, water, acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS)

  • Appropriate HPLC column (e.g., C18)

  • Synthetic ascaroside standards for calibration curves

  • Mobile phase solvents for LC

Procedure:

  • Sample Preparation:

    • Grow C. elegans in liquid S-medium with E. coli OP50.

    • Separate the worms from the medium by centrifugation.

    • Collect the supernatant (conditioned medium).

    • Perform solid-phase extraction (SPE) on the conditioned medium to concentrate the ascarosides and remove interfering substances. Elute the ascarosides with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Prepare a calibration curve using a series of known concentrations of synthetic ascaroside standards.

    • Inject the prepared sample and standards onto the HPLC-MS system.

    • Separate the ascarosides using a suitable gradient of mobile phase solvents on a C18 column.

    • Detect the ascarosides using the mass spectrometer. This compound and other ascarosides can be detected in both positive and negative ionization modes.

    • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.

  • Data Analysis:

    • Identify the ascarosides in the sample by comparing their retention times and mass-to-charge ratios (m/z) with those of the synthetic standards.

    • Quantify the concentration of each ascaroside by comparing its peak area to the calibration curve generated from the standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathway of this compound and a typical experimental workflow.

This compound Signaling Pathway in Male CEM Neurons

This compound is detected by the G-protein coupled receptors (GPCRs) SRW-97 and DMSR-12 in the male-specific cephalic (CEM) sensory neurons. While the specific G-protein alpha subunit and immediate downstream effectors have not been definitively characterized for this compound signaling, a plausible pathway based on common GPCR signaling mechanisms is depicted below. This model assumes coupling to a Gq alpha subunit, a common pathway for chemosensory GPCRs in C. elegans.

Ascr8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (CEM Neuron) Ascr8 This compound SRW97 SRW-97 Ascr8->SRW97 DMSR12 DMSR-12 Ascr8->DMSR12 G_protein G-protein (Gαqβγ) SRW97->G_protein activate DMSR12->G_protein activate PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling & Neuronal Activity Ca_release->Downstream PKC->Downstream Attraction Male Attraction Behavior Downstream->Attraction

A plausible this compound signaling pathway in C. elegans male CEM neurons.

Experimental Workflow for this compound Male Attraction Assay

The following diagram outlines the key steps in performing a male attraction assay to test the behavioral effects of this compound.

Male_Attraction_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Result Sync Synchronize C. elegans (him-5 or him-8 strain) Culture Culture to Young Adult Stage Sync->Culture PlaceWorms Place Single Male Worm in Each Well Culture->PlaceWorms PreparePlates Prepare 48-well Assay Plates (NGM + OP50) Spot Spot Compounds onto Assay Plates PreparePlates->Spot PrepareCompounds Prepare this compound, Control, and Vehicle Solutions PrepareCompounds->Spot Spot->PlaceWorms Record Record Worm Movement (e.g., 15 minutes) PlaceWorms->Record MeasureDwell Measure Dwell Time in Compound Quadrant Record->MeasureDwell CalcIndex Calculate Chemotaxis Index or Fold Change MeasureDwell->CalcIndex Stats Statistical Analysis CalcIndex->Stats Conclusion Determine Attractive or Repulsive Effect Stats->Conclusion

Workflow for the C. elegans male attraction assay.

References

Safety Operating Guide

Proper Disposal of Ascr#8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the operational and disposal plans for Ascr#8, a dauer-inducing ascaroside used in C. elegans research. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, this guide synthesizes general best practices for laboratory chemical waste disposal.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements before proceeding with any disposal method.

Immediate Safety and Handling Considerations

Before disposal, ensure that all personnel handling this compound are familiar with standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area to minimize inhalation exposure. In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

Step-by-Step Disposal Procedure

The disposal of this compound, like any laboratory chemical, should follow a structured and cautious approach. The following steps outline a general procedure for the safe disposal of this compound waste, including unused stock solutions and contaminated labware.

  • Waste Identification and Segregation:

    • Properly label all waste containers with the full chemical name ("this compound" or "Ascaroside #8") and any known hazard information.

    • Segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances. Do not mix aqueous this compound solutions with organic solvent waste.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. For aqueous solutions of this compound, a high-density polyethylene (B3416737) (HDPE) container is generally suitable.

    • Ensure the container is clearly marked as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's guidelines.

    • Keep the waste container securely closed except when adding waste.

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Request for Pickup:

    • Once the waste container is full or has reached the accumulation time limit set by your institution, submit a chemical waste pickup request to your EHS department.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

Quantitative Data for Chemical Waste Storage

The following table summarizes general quantitative limits for the accumulation of chemical waste in a laboratory setting. These are based on typical regulations and should be confirmed with your local EHS office.

ParameterLimitRegulation
Maximum Volume of Hazardous Waste in an SAA 55 gallonsResource Conservation and Recovery Act (RCRA)
Maximum Volume of Acutely Hazardous Waste (P-listed) 1 quart (liquid) or 1 kg (solid)Resource Conservation and Recovery Act (RCRA)
Maximum Accumulation Time Varies by institution (typically 90-180 days)Institutional Policy

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Accumulation cluster_3 Disposal Generate this compound Waste Generate this compound Waste Identify & Segregate Waste Identify & Segregate Waste Generate this compound Waste->Identify & Segregate Waste Select & Label Container Select & Label Container Identify & Segregate Waste->Select & Label Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Select & Label Container->Store in Satellite Accumulation Area Monitor Accumulation Limits Monitor Accumulation Limits Store in Satellite Accumulation Area->Monitor Accumulation Limits Request EHS Pickup Request EHS Pickup Monitor Accumulation Limits->Request EHS Pickup Container Full or Time Limit Reached EHS Transports for Final Disposal EHS Transports for Final Disposal Request EHS Pickup->EHS Transports for Final Disposal

Caption: this compound Disposal Workflow Diagram

Disclaimer: The information provided in this document is intended as a general guide. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach to its disposal. It is the responsibility of the user to ensure compliance with all applicable federal, state, and local regulations, as well as institutional policies. Always prioritize safety and consult with your institution's Environmental Health and Safety department for definitive guidance on the proper disposal of this compound and other chemical waste.

Personal protective equipment for handling Ascr#8

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ascr#8

Disclaimer: This document provides guidance on the safe handling of this compound based on general laboratory safety principles for research chemicals. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the recommendations below are based on a conservative approach to handling a biologically active, powdered organic compound of unknown toxicity. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This compound is a member of the ascaroside family of glycolipid signaling molecules, acting as a pheromone in nematodes such as Caenorhabditis elegans.[1][2][3] It is a potent component of the dauer pheromone, influencing larval development, and is also involved in regulating social and mating behaviors.[1][4][5][6][7] For research purposes, this compound is typically supplied as a white to off-white solid powder.[8]

Chemical and Physical Properties

A summary of the known properties of this compound is provided below.

PropertyValue
Chemical Formula C20H27NO7
Molecular Weight 393.43 g/mol
CAS Number 1172120-40-9
Appearance White to off-white solid
Storage Temperature Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.

Source: MedChemExpress, 2025; TargetMol, 2025[4][8]

Personal Protective Equipment (PPE)

Given the unknown specific hazards of this compound, a cautious approach to PPE is warranted to minimize exposure via inhalation, dermal contact, and ingestion.

Recommended PPE for Handling this compound
Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.[9][10]Prevents dermal absorption. Leather and cotton gloves are not suitable as they can absorb chemicals.[11]
Eye Protection Safety glasses with side shields or chemical splash goggles.[12]Protects eyes from airborne powder and splashes of solutions.
Body Protection A lab coat should be worn at all times.Provides a removable barrier to protect skin and personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.[11]Minimizes the risk of inhaling the powdered compound.

Note: Always inspect gloves for signs of degradation (e.g., discoloration, swelling, cracking) and replace them when necessary.[9] Pant legs should be worn outside of boots to prevent chemicals from entering footwear.[11][13]

PPE Workflow Diagram

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plans

Handling and Experimental Protocols

Due to its biological activity and powdered form, this compound should be handled with care in a controlled laboratory environment.

Preparation of Stock Solutions:

  • Work Area: Perform all weighing and initial dilutions of powdered this compound in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Weighing: Use an analytical balance to accurately weigh the desired amount of this compound.

  • Solubilization: Based on supplier information, this compound can be dissolved in a suitable solvent. For biological experiments, this is often ethanol (B145695) or DMSO.[14] Add the solvent to the vial containing the pre-weighed this compound to create a stock solution.

  • Storage of Solutions: Store stock solutions at -80°C for short-term storage (up to 6 months).[8]

Experimental Use:

  • When using this compound in experiments, such as treating C. elegans cultures, ensure that all manipulations are performed in a designated area.

  • Avoid cross-contamination by using dedicated labware.

  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.

Experimental Workflow for this compound Bioassay

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_cleanup Post-Experiment A Weigh this compound Powder (in fume hood) B Prepare Stock Solution (e.g., in Ethanol) A->B C Create Working Dilutions B->C D Treat C. elegans Culture with this compound Solution C->D E Incubate Under Controlled Conditions D->E F Observe and Record Phenotypic Changes E->F G Decontaminate Workspace F->G H Dispose of Waste (see disposal plan) G->H

Caption: General workflow for a bioassay using this compound.

Disposal Plans

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. All disposal must comply with local, state, and federal regulations.

Waste Segregation and Disposal Procedures
Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste. Place in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, microfuge tubes) Collect in a designated hazardous waste container lined with a chemically resistant bag.
This compound Solutions (Aqueous or Solvent-based) Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain.
Contaminated PPE (Gloves, etc.) Dispose of in the appropriate hazardous waste stream as designated by your institution's EHS.

Note: Never mix different types of chemical waste unless instructed to do so by EHS. For specific guidance on waste streams and container labeling, consult your institution's waste disposal procedures.[15]

Chemical Waste Disposal Pathway

Disposal_Pathway Start Waste Generation (Solid, Liquid, PPE) Segregate Segregate Waste Types Start->Segregate Label Label Waste Containers (Contents, Hazard) Segregate->Label Store Store in Satellite Accumulation Area Label->Store Pickup Schedule EHS Pickup Store->Pickup Dispose Final Disposal by Licensed Facility Pickup->Dispose

Caption: Logical flow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.